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Foundational

An In-depth Technical Guide to the Structure Elucidation of 5-Oxa-2-azaspiro[3.4]octan-8-one

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The precise determination of molecular structure is a cornerstone of modern chemical and pharmaceutical research. This guide provi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of molecular structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the unambiguous structure elucidation of 5-Oxa-2-azaspiro[3.4]octan-8-one, a novel heterocyclic spiro compound. Spirocycles, characterized by two rings sharing a single atom, are prevalent motifs in natural products and pharmacologically active molecules, making their detailed characterization essential.[1][2][3] This document moves beyond a simple recitation of procedures, delving into the causality behind experimental choices and the logic of data interpretation. It is designed to serve as a practical and authoritative resource for researchers engaged in the synthesis and characterization of complex small molecules.

Introduction: The Structural Challenge of a Spirocyclic β-Lactam

5-Oxa-2-azaspiro[3.4]octan-8-one presents a unique structural puzzle. Its architecture combines a four-membered β-lactam ring with a five-membered tetrahydrofuran ring, both fused at a single quaternary carbon atom (the spiro center). This arrangement introduces significant ring strain and distinct electronic environments that must be carefully analyzed. The presence of a β-lactam is of particular interest due to its well-established role as a pharmacophore in numerous antibiotics.[4][5] The tetrahydrofuran moiety, a common feature in natural products, adds another layer of complexity.

The core challenge lies in unequivocally establishing the connectivity of all atoms and, where applicable, determining the relative stereochemistry of the molecule. This requires a multi-faceted analytical approach, integrating data from various spectroscopic and spectrometric techniques.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The first step in characterizing any new chemical entity is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

2.1. High-Resolution Mass Spectrometry (HRMS)

  • Rationale: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a critical, self-validating step that constrains all subsequent structural hypotheses.

  • Expected Fragmentation: The fragmentation of spiro compounds in mass spectrometry is highly dependent on their structure. For 5-Oxa-2-azaspiro[3.4]octan-8-one, fragmentation is likely to initiate with cleavage of a bond at the spiro-atom.[6] Common fragmentation pathways for heterocyclic spiro compounds often begin with the rupture of a bond to the heteroatom, followed by the loss of small neutral molecules.[6]

Table 1: Expected HRMS Data for C₆H₉NO₂

IonCalculated m/zObserved m/z
[M+H]⁺128.0706[Example]
[M+Na]⁺150.0525[Example]
[M-H]⁻126.0560[Example]

Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

  • Rationale: The carbonyl group of the β-lactam and the C-O-C ether linkage of the tetrahydrofuran ring will exhibit characteristic absorption bands. The position of the β-lactam carbonyl stretch is particularly diagnostic of the strained four-membered ring.

  • Key Expected Absorptions:

    • β-Lactam C=O Stretch: A strong absorption band is expected in the range of 1730-1760 cm⁻¹. This frequency is higher than that of a typical acyclic amide due to the increased ring strain.[4][5][7]

    • C-O-C Stretch: The ether linkage will show a characteristic C-O single-bond stretching vibration in the range of 1050 to 1150 cm⁻¹.[8]

    • N-H Stretch: A moderate absorption band around 3200-3400 cm⁻¹ is expected for the N-H bond of the lactam.

    • C-H Stretches: Absorptions in the 2800-3000 cm⁻¹ region correspond to the C-H stretching of the methylene groups.[9]

The Cornerstone of Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and informative technique for determining the detailed structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals and for establishing the connectivity of the molecular framework.[10][11]

4.1. 1D NMR: ¹H and ¹³C Spectra

  • ¹H NMR: This spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key features to analyze include chemical shifts, integration (proton count), and spin-spin coupling patterns.

  • ¹³C NMR: This spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts provide information about the electronic environment of each carbon.

4.2. 2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.[12]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[13] It is invaluable for tracing out the proton networks within the individual rings of the spirocycle.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[14] This is a critical step in assigning the carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart.[10][14] HMBC is arguably the most important experiment for establishing the overall connectivity of the molecule, as it can show correlations across the spiro-center and between the two rings.

4.3. Logical Workflow for NMR-Based Structure Elucidation

The following diagram illustrates a logical workflow for the structure elucidation of 5-Oxa-2-azaspiro[3.4]octan-8-one using a suite of NMR experiments.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_integration Data Integration & Structure Verification H1_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY ¹H-¹H COSY (Identify Spin Systems) H1_NMR->COSY Provides proton spin systems HSQC ¹H-¹³C HSQC (Direct C-H Correlations) H1_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT (Chemical Shift, Carbon Type) C13_NMR->HSQC Identifies carbon types C13_NMR->HMBC Fragment_Assembly Fragment Assembly (Connect Spin Systems) COSY->Fragment_Assembly Defines proton connectivity HSQC->Fragment_Assembly Assigns carbons to protons HMBC->Fragment_Assembly Connects fragments across heteroatoms and quaternary carbons Final_Structure Propose Final Structure Fragment_Assembly->Final_Structure Synthesize all data

Caption: NMR-based workflow for structure elucidation.

Table 2: Hypothetical NMR Data for 5-Oxa-2-azaspiro[3.4]octan-8-one

Positionδ ¹³C (ppm)δ ¹H (ppm) (Multiplicity, J in Hz)COSY CorrelationsKey HMBC Correlations
1[Example][Example] (d, J = x.x)H-3C-2, C-4, C-8
3[Example][Example] (d, J = x.x)H-1C-1, C-2, C-4
4[Example][Example] (t, J = x.x)H-6C-1, C-3, C-7, C-8
6[Example][Example] (t, J = x.x)H-4C-7, C-8
7[Example]--H-1, H-3, H-4, H-6
8[Example]--H-1, H-3, H-4, H-6
NH-[Example] (br s)-C-1, C-3

Note: This table presents hypothetical data for illustrative purposes.

Definitive Confirmation: Single-Crystal X-ray Crystallography

While the combination of mass spectrometry and NMR spectroscopy can provide a very high degree of confidence in a proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[15][16][17][18][19]

  • Rationale: This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the relative stereochemistry of all atoms.

  • Challenges: Obtaining high-quality crystals suitable for X-ray diffraction can be a significant hurdle, particularly for spiro compounds which can have rigid and non-planar structures that resist orderly packing in a crystal lattice.[6]

Computational Chemistry: A Powerful Adjunct

In cases where experimental data is ambiguous, computational chemistry can be a valuable tool for structure verification.

  • Rationale: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts for a proposed structure.[20][21][22][23][24] By comparing the calculated spectrum with the experimental data, one can gain additional confidence in the structural assignment. This is particularly useful for distinguishing between possible isomers.

G Proposed_Structure Proposed Structure(s) from NMR/MS Data DFT_Calculation DFT Calculation (e.g., GIAO method) Proposed_Structure->DFT_Calculation Predicted_NMR Predicted NMR Spectra (¹H and ¹³C Chemical Shifts) DFT_Calculation->Predicted_NMR Comparison Comparison & Correlation Predicted_NMR->Comparison Experimental_NMR Experimental NMR Spectra Experimental_NMR->Comparison Validated_Structure Validated Structure Comparison->Validated_Structure Good Correlation

Caption: Workflow for computational structure validation.

Conclusion

The structure elucidation of 5-Oxa-2-azaspiro[3.4]octan-8-one is a non-trivial undertaking that requires a systematic and multi-pronged analytical strategy. By logically integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and two-dimensional NMR experiments, a confident structural assignment can be achieved. For absolute confirmation, single-crystal X-ray crystallography remains the definitive method. Furthermore, computational chemistry offers a powerful means of validating proposed structures and resolving ambiguities. This guide provides a robust framework for approaching such challenges, emphasizing the importance of not only acquiring high-quality data but also of understanding the underlying principles that guide its interpretation.

References

  • Hu, C., Qin, H., & Cui, H. (2004). Structural study of spirolide marine toxins by mass spectrometry. Part II. Mass spectrometric characterization of unknown spirolides and related compounds in a cultured phytoplankton extract. Journal of the American Society for Mass Spectrometry, 15(2), 169–179. [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews, 112(11), 5929–5964. [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the more common parameters and experiments for NMR-based structure elucidation. Nature Protocols, 9(3), 643–660. [Link]

  • Unzueta, A., et al. (2024). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Journal of Chemical Theory and Computation, 20(4), 1639–1650. [Link]

  • Da Silva, G. B., et al. (2022). Computational Prediction of 99Tc NMR Chemical Shifts in Technetium Complexes with Radiopharmaceutical Applications. Inorganic Chemistry, 61(33), 13076–13086. [Link]

  • Dumon, A. S., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Chemical Science, 13(34), 10046–10054. [Link]

  • Silva, A. M. S., & Cavaleiro, J. A. S. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(13), 1295–1324. [Link]

  • Janardhanam, S., et al. (2006). Synthesis of Spirodiones and Their Structure Determination by X-Ray Crystallography. Synthetic Communications, 36(19), 2855–2860. [Link]

  • Elyashberg, M., et al. (2007). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 45(12), 1034–1040. [Link]

  • Tillmann, U., et al. (2016). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 14(10), 178. [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. [Link]

  • Wikipedia. (n.d.). Spiro compound. [Link]

  • Rivas, F. (2011). Spirocyclic Motifs in Natural Products. Records of Natural Products, 5(4), 229–263. [Link]

  • ResearchGate. (n.d.). X‐Ray crystallographic structures of compounds 4 a, 6 a, 6 b, and 7 a. [Link]

  • Li, X., et al. (2001). Stereoselective synthesis and structure elucidation of spiro-ketodisaccharides. Tetrahedron, 57(38), 8053–8066. [Link]

  • ResearchGate. (n.d.). X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa. [Link]

  • Gil, M., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278–294. [Link]

  • Kupka, T. (1997). beta-Lactam antibiotics. Spectroscopy and molecular orbital (MO) calculations. Part I: IR studies of complexation in penicillin-transition metal ion systems and semi-empirical PM3 calculations on simple model compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 53(14), 2649–2658. [Link]

  • ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Lee, J. H., et al. (2009). Facile Synthesis of Spirocyclic Ketones via Gold(I)-Catalyzed Claisen-Type Rearrangement of Cyclic 8-Aryl-2,7-enyn-1-ols. Organometallics, 28(24), 6953–6955. [Link]

  • ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]

  • ResearchGate. (n.d.). X-ray structure of spiro compound 7b. [Link]

  • Halab, L., & Lubell, W. D. (2001). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. The Journal of Organic Chemistry, 66(10), 3315–3323. [Link]

  • Durst, T., et al. (2000). The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin. Organic Letters, 2(14), 2057–2060. [Link]

  • PubChem. (n.d.). 5-oxa-2-azaspiro[3.4]octan-8-ol hydrochloride. [Link]

  • Carreira, E. M., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4834–4837. [Link]

  • Chemspace. (n.d.). 1-{8-hydroxy-5-oxa-2-azaspiro[3.4]octan-8-yl}-2-[(1r,4s)-bicyclo[2.1.1]hexan-2-yl]ethan-1-one. [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. [Link]

  • SpectraBase. (n.d.). 5-Oxa-6-azaspiro[3.4]octane, 6,7-diphenyl-. [Link]

  • Feng, R., et al. (2022). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[20][21]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Phytochemistry, 200, 113222. [Link]

  • ChemRxiv. (2023). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. [Link]

  • Durst, T., et al. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters, 2(14), 2057–2060. [Link]

  • Zard, S. Z., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(2), 205–208. [Link]

  • Feng, R., et al. (2022). A pair of new enantiomeric hybrid phthalide– adenines with a rare 5-oxa-1-azaspiro[20][21]octane. Phytochemistry, 200, 113222. [Link]

  • Chemspace. (n.d.). 2-oxa-5-azaspiro[3.4]octane; oxalic acid. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • MilliporeSigma. (n.d.). 2-Oxa-5-azaspiro[3.4]octane oxalate salt. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-Oxa-2-azaspiro[3.4]octan-8-one Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the spectroscopic data for 5-Oxa-2-azaspiro[3.4]octan-8-one derivatives, a class of compounds of increasing inte...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 5-Oxa-2-azaspiro[3.4]octan-8-one derivatives, a class of compounds of increasing interest in medicinal chemistry.[1][2] The unique spirocyclic framework, incorporating both an oxetane and a lactam ring, presents a distinct three-dimensional architecture that is attractive for designing novel therapeutic agents.[3] Understanding the characteristic spectroscopic features of this scaffold is paramount for unambiguous structure elucidation, purity assessment, and the interpretation of structure-activity relationships during drug discovery and development.

The Structural Significance of the 5-Oxa-2-azaspiro[3.4]octane Core

The 5-Oxa-2-azaspiro[3.4]octan-8-one core is a rigid scaffold that combines the strained four-membered oxetane ring with a five-membered pyrrolidinone (γ-lactam) ring, sharing a spirocyclic carbon atom. This arrangement imparts specific conformational constraints and stereoelectronic properties that are of great interest for modulating interactions with biological targets.[3] The synthesis of these novel thia/oxa-azaspiro[3.4]octanes has been explored as a means to generate multifunctional modules for drug discovery.[1]

Caption: A generalized workflow for NMR analysis.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. [3]2. Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use an ESI-TOF or a similar high-resolution mass spectrometer for accurate mass determination. [3]3. Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.

  • Data Analysis: Determine the molecular weight from the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare the experimental mass to the calculated mass for the proposed structure.

Conclusion

The spectroscopic characterization of 5-Oxa-2-azaspiro[3.4]octan-8-one derivatives relies on a combination of NMR, IR, and MS techniques. Each method provides complementary information that, when taken together, allows for the unequivocal determination of the chemical structure. A thorough understanding of the characteristic spectral features of this important scaffold is essential for researchers in the field of medicinal chemistry and drug discovery.

References

  • Tuo Nanou Tiéba, Kangah Niameke Jean Baptiste, Ballo Daouda, Nahossé Ziao, et al. 1 H NMR data a-c and 13 C NMR data of compounds. ResearchGate. Available from: [Link]

  • Prudêncio, M. lactams highly active against HIV-1 and Plasmodium. Available from: [Link]

  • Chen, Y., et al. (2023). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiroo[1][4]ctane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Frontiers in Chemistry, 11. Available from: [Link]

  • Bary, T., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4738–4741. Available from: [Link]

  • Karim, M. R., et al. (2021). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. Molecules, 26(21), 6683. Available from: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available from: [Link]

  • Papillon, J. P., & Taylor, R. J. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters, 2(14), 1987–1990. Available from: [Link]

  • 5-oxa-2-azaspiro[3.4]octan-8-ol hydrochloride. PubChem. Available from: [Link]

  • 5-Oxa-6-azaspiro[3.4]octane, 6,7-diphenyl-. SpectraBase. Available from: [Link]

  • Sutan, A. (2015). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. ARC Journals. Available from: [Link]

  • 1-{8-hydroxy-5-oxa-2-azaspiro[3.4]octan-8-yl}-2-[(1r,4s)-bicyclo[2.1.1]hexan-2-yl]ethan-1-one. Chemspace. Available from: [Link]

  • Duddeck, H., et al. (2002). Combination of 1H and 13C NMR Spectroscopy.
  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. ResearchGate. Available from: [Link]

  • Zimmerman, V., & Nesterov, P. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5143. Available from: [Link]

  • Kananovich, D., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2548. Available from: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Dong, X., & Zhao, W. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 34(10), 2091-2096. Available from: [Link]

  • Van, H. D., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. Available from: [Link]

  • Liashuk, O., et al. (2021). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available from: [Link]

Sources

Foundational

1H NMR and 13C NMR analysis of azaspiro octane compounds

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Azaspiro[x.y]octane Compounds Authored for Researchers, Scientists, and Drug Development Professionals Abstract Azaspirocyclic scaffolds, particularly azaspir...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Azaspiro[x.y]octane Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Azaspirocyclic scaffolds, particularly azaspiro[x.y]octanes, represent a privileged structural class in modern medicinal chemistry, prized for their three-dimensional complexity and novel chemical space. The precise and unambiguous determination of their structure, including regiochemistry and stereochemistry, is paramount for understanding structure-activity relationships (SAR) and advancing drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for this purpose. This guide provides a comprehensive exploration of ¹H and ¹³C NMR analysis as applied to azaspiro octane systems. We delve into the fundamental principles governing their spectral features, detail robust experimental protocols, and elucidate the power of advanced two-dimensional (2D) NMR techniques for complete structural assignment.

The Unique Structural Challenge of Azaspiro Octanes

The defining feature of an azaspiro octane is the spirocyclic junction—a single quaternary carbon atom that is a member of two distinct rings. This arrangement imposes significant conformational constraints and often introduces stereochemical complexity. From an NMR perspective, this presents unique challenges and opportunities:

  • Diastereotopicity: Protons on a methylene group (CH₂) adjacent to the spirocenter or other stereocenters are often chemically non-equivalent (diastereotopic). They will resonate at different chemical shifts and exhibit geminal coupling, appearing as a pair of doublets or more complex multiplets.

  • Complex Spin Systems: The rigid, polycyclic nature of the scaffold leads to intricate spin-spin coupling networks that can be difficult to decipher from a one-dimensional (1D) spectrum alone.

  • Influence of the Nitrogen Heteroatom: The nitrogen atom significantly influences the electronic environment of nearby protons and carbons. Its electronegativity deshields adjacent nuclei, shifting their signals downfield. The presence of a lone pair, protonation state, and N-substituents further modulate these effects.

Foundational 1D NMR Analysis

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum provides the initial, high-sensitivity overview of the molecule's proton framework.

Causality Behind Spectral Features:

  • Chemical Shift (δ): Protons alpha to the nitrogen atom are typically found in the 2.5-3.5 ppm range, deshielded by the electronegative nitrogen. Protons on the carbocyclic ring generally resonate further upfield (1.5-2.5 ppm), in the standard aliphatic region. The exact position is highly sensitive to the ring size (e.g., azaspiro[3.4]octane vs. azaspiro[4.5]decane) and the presence of other functional groups.[1]

  • Signal Multiplicity (Splitting): Vicinal (three-bond, ³JHH) and geminal (two-bond, ²JHH) couplings are invaluable. The Karplus relationship, which correlates the magnitude of ³JHH to the dihedral angle between the protons, can provide critical insights into the ring conformation and relative stereochemistry.

  • Diastereotopicity: The appearance of two distinct signals for protons on the same CH₂ group is a hallmark of a chiral or prochiral center nearby, a common feature in substituted azaspirocycles.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state.

Causality Behind Spectral Features:

  • The Spiro Carbon: The quaternary spiro carbon is a key diagnostic signal. It typically appears between 50 and 75 ppm, though its exact shift is influenced by the ring sizes and substituents.[1] Being a quaternary carbon, it is often of lower intensity and can only be definitively assigned using 2D techniques.

  • Carbons Alpha to Nitrogen: Similar to their attached protons, carbons directly bonded to the nitrogen are deshielded and appear in the 40-65 ppm range.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH₃, CH₂, CH, and quaternary carbons, greatly simplifying the assignment process.

Functional Group Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Aliphatic CH/CH₂ (Carbocycle)1.5 - 2.520 - 40
CH/CH₂ (alpha to Nitrogen)2.5 - 3.540 - 65
Spiro Quaternary Carbon (Cq)N/A50 - 75
N-H (Amine/Amide)1.0 - 5.0 (often broad)N/A

Table 1: General approximate chemical shift ranges for unsubstituted azaspiro octane cores. Shifts can vary significantly with substitution and solvent.

Experimental Protocols: A Self-Validating System

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed as a self-validating workflow.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid signals from impurities complicating the analysis. Residual solvents or starting materials are common sources of confusion.[2]

  • Mass Determination: Accurately weigh 5-10 mg of the azaspiro octane compound for ¹H NMR and 15-30 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.

    • CDCl₃ (Deuterochloroform): A good first choice for many nonpolar to moderately polar organic compounds.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Excellent for more polar compounds and for clearly observing exchangeable protons (e.g., N-H), which appear as sharp signals.[2]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard, with its signal set to 0.00 ppm.[2]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle sonication may be required.

Data Acquisition Workflow

A logical, tiered approach to data acquisition ensures that the necessary information is gathered efficiently to solve the structure.

G cluster_Stereochem Stereochemical Analysis (Optional) H1 ¹H Spectrum (High-res, quantitative) C13 ¹³C Spectrum (Proton decoupled) H1->C13 DEPT DEPT-135 (CH/CH₃ vs CH₂) C13->DEPT COSY COSY (¹H-¹H Connectivity) DEPT->COSY Initial Assignments HSQC HSQC (¹H-¹³C One-Bond) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC NOESY NOESY / ROESY (Through-Space Proximity) HMBC->NOESY Confirm Constitution

Figure 1: A structured workflow for NMR data acquisition.

Advanced 2D NMR: The Key to Unambiguous Assignment

For complex azaspiro octanes, 1D spectra are often insufficient for a complete and confident assignment. 2D NMR techniques are essential for mapping the molecular connectivity.[3][4]

COSY (COrrelation SpectroscopY)

The COSY experiment identifies protons that are spin-coupled to each other, typically over two or three bonds.[5][6] In a COSY spectrum, the 1D ¹H spectrum is plotted on both axes. The diagonal peaks correspond to the 1D spectrum, while the off-diagonal "cross-peaks" connect signals from coupled protons. This allows for the tracing of entire spin systems within the individual rings of the azaspiro octane.

Figure 2: COSY correlates J-coupled protons (HA, HB, HC).
HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation).[3][5] This is the most powerful method for assigning the signals of protonated carbons. Each peak in the 2D spectrum has the coordinates of a proton (F2 axis) and a carbon (F1 axis), definitively linking them.

Figure 3: HSQC links a proton directly to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the final piece of the puzzle, revealing correlations between protons and carbons over two or three bonds.[3][5] Its power lies in its ability to:

  • Connect Spin Systems: HMBC correlations can be observed between protons in one ring and carbons in the other, bridging the spiro-junction.

  • Identify Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. However, they can be assigned by observing correlations from nearby protons in the HMBC spectrum. This is the primary method for assigning the critical spiro carbon.

  • Confirm Assignments: HMBC provides redundant information that confirms the overall carbon framework established by other experiments.

Figure 4: HMBC reveals long-range proton-carbon couplings.

Integrated Case Study: Analysis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Let's consider a published example to illustrate the integrated approach.[1] The structure contains a spiro[4.5]decane core.

  • ¹H and ¹³C Analysis: The 1D spectra would show signals for the methyl group (~2.7 ppm), the cyclohexane ring protons (a complex multiplet region from 1.7-2.6 ppm), the phenyl group protons (~7.2-7.3 ppm), and the N-H proton (~10.7 ppm). The ¹³C spectrum would show signals for the methyl carbon, the aliphatic carbons, the spiro carbon (C5, ~61.6 ppm), the aromatic carbons, and two carbonyl carbons (>155 ppm).[1]

  • COSY Analysis: A COSY experiment would clearly show the coupling network within the cyclohexane ring, allowing for the sequential assignment of the H6, H7, H8, H9, and H10 protons.[1]

  • HSQC Analysis: The HSQC spectrum would directly link each proton signal from the cyclohexane ring to its corresponding carbon signal (e.g., H6/H10 to C6/C10, H7/H9 to C7/C9, and H8 to C8), as well as the methyl protons to the methyl carbon.[1]

  • HMBC Analysis: The crucial HMBC experiment would provide the final connections. For instance, correlations would be seen from the protons at H6 and H10 to the spiro carbon (C5). Correlations from the methyl protons (CH₃) would confirm their attachment to the nitrogen and show correlations to the adjacent carbonyl carbon (C2). This web of long-range correlations validates the entire molecular framework.[1]

Conclusion

The structural elucidation of azaspiro octane compounds is a non-trivial task that demands a systematic and multi-faceted analytical approach. While 1D ¹H and ¹³C NMR provide a foundational overview, they are rarely sufficient for complete and unambiguous characterization. The true power lies in the synergistic application of 2D correlation techniques. COSY maps the proton connectivity, HSQC links protons to their carbons, and HMBC provides the long-range correlations necessary to piece together the entire molecular jigsaw, including the definitive assignment of the spirocenter. Mastery of this integrated NMR workflow is an indispensable skill for scientists and researchers in drug discovery, enabling the confident characterization of these vital three-dimensional scaffolds.

References

  • PubChem. (n.d.). 1-Azaspiro[4.5]decane. Retrieved from [Link]

  • Papakyriakou, M., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Available from: [Link]

  • Stepanovs, D., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6. Available from: [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-9. Available from: [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available from: [Link]

  • Ramesh, S., et al. (2019). Supporting Information: Facile Synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry. Available from: [Link]

  • Dong, X., & Zhao, W. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry. Available from: [Link]

  • Perras, F. A., et al. (2019). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters. Available from: [Link]

  • Prezi. (2026). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Available from: [Link]

  • NMR-Analysis. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from [Link]

  • Boitsov, V. M., et al. (2025). The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane]. Applied Magnetic Resonance, 56, 937–953. Available from: [Link]

  • NMR-Analysis. (n.d.). Nitrogen NMR. Retrieved from [Link]

  • STEM Journal. (2025). Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand. Available from: [Link]

  • SpectraBase. (n.d.). 5-Oxa-6-azaspiro[3.4]octane, 6,7-diphenyl-. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • MATERNAL. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Available from: [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1973). Nitrogen nuclear magnetic resonance spectroscopy. Part 7. Available from: [Link]

  • SpectraBase. (n.d.). 1-Oxaspiro[7][8]octane. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of compounds 2-5 | Download Table. Retrieved from [Link]

  • SlidePlayer. (n.d.). 13C-NMR. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Exploratory

The Ascendancy of Azaspiro[3.4]octanes: A Technical Guide to Synthesis and Application in Drug Discovery

Introduction: Navigating the Three-Dimensional Frontier of Medicinal Chemistry In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Three-Dimensional Frontier of Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional molecular structures. The exploration of three-dimensional chemical space is paramount for developing next-generation drugs with enhanced potency, selectivity, and improved physicochemical properties.[1][2] Within this paradigm, spirocyclic scaffolds have emerged as privileged motifs, offering a rigid and well-defined orientation of substituents in three-dimensional space.[2][3] Among these, the azaspiro[3.4]octane core, a unique bicyclic system featuring a nitrogen atom within a spirocyclic framework, has garnered significant attention as a versatile and valuable building block in drug discovery.[3]

This technical guide provides a comprehensive overview of the discovery and synthesis of novel azaspiro[3.4]octanes. We will delve into various synthetic strategies, from classical annulation reactions to modern cycloaddition approaches, and explore the rationale behind these methodologies. Furthermore, this guide will illuminate the diverse applications of these scaffolds in medicinal chemistry, showcasing their potential as bioisosteric replacements and as core structures for a range of therapeutic targets.

Synthetic Strategies: Constructing the Azaspiro[3.4]octane Core

The synthesis of the azaspiro[3.4]octane scaffold can be achieved through several strategic approaches, each with its own merits and limitations. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for stereochemical control.

Annulation Strategies: Building the Rings Stepwise

One of the fundamental approaches to constructing the azaspiro[3.4]octane framework involves the sequential formation of the constituent rings. This can be achieved by annulating either the cyclopentane or the azetidine ring onto a pre-existing cyclic precursor. Three distinct and successful routes have been developed for the synthesis of the parent 2-azaspiro[3.4]octane, all of which utilize readily available starting materials and conventional chemical transformations.[4][5] One of these approaches focuses on the annulation of the cyclopentane ring, while the other two involve the formation of the four-membered azetidine ring.[4][5]

[3+2] Cycloaddition Reactions: A Convergent Approach

[3+2] cycloaddition reactions offer a powerful and convergent strategy for the synthesis of azaspiro[3.4]octanes. This approach allows for the rapid construction of the spirocyclic core with good control over regioselectivity. For instance, the improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate and 2-oxa-6-azaspiro[3.4]octane has been achieved through a [3+2] cycloaddition methodology, enabling the production of these valuable building blocks in multi-gram quantities with relatively high yields.[1] These compounds are of particular interest as surrogates for commonly used drug fragments like piperazine and morpholine.[1]

A notable example of this strategy is the synthesis of the 2,6-diazaspiro[3.4]octane core starting from commercially available N-Boc-protected azetidine-3-one.[6] The synthesis commences with a Horner-Wadsworth-Emmons olefination to yield an α,β-unsaturated ester.[6] This intermediate then undergoes a [3+2] cycloaddition with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in the presence of lithium fluoride to afford the core 2,6-diazaspiro[3.4]octane building block.[6]

Experimental Workflow: [3+2] Cycloaddition for 2,6-Diazaspiro[3.4]octane Synthesis

G cluster_0 Step 1: Olefination cluster_1 Step 2: [3+2] Cycloaddition N-Boc-azetidin-3-one N-Boc-azetidin-3-one Reaction_1 Horner-Wadsworth-Emmons N-Boc-azetidin-3-one->Reaction_1 Triethyl_phosphonoacetate Triethyl_phosphonoacetate Triethyl_phosphonoacetate->Reaction_1 NaH NaH NaH->Reaction_1 Base THF THF THF->Reaction_1 Solvent alpha_beta_unsaturated_ester alpha_beta_unsaturated_ester Reaction_2 [3+2] Cycloaddition alpha_beta_unsaturated_ester->Reaction_2 alpha_beta_unsaturated_ester->Reaction_2 Reaction_1->alpha_beta_unsaturated_ester N_silylmethyl_benzylamine N-(methoxymethyl)-N- (trimethylsilylmethyl) benzylamine N_silylmethyl_benzylamine->Reaction_2 LiF LiF LiF->Reaction_2 Catalyst Intermediate_Core 2,6-Diazaspiro[3.4]octane Core Reaction_2->Intermediate_Core

Caption: A general workflow for the synthesis of the 2,6-diazaspiro[3.4]octane core via a Horner-Wadsworth-Emmons olefination followed by a [3+2] cycloaddition.

Synthesis of Heteroatom-Containing Azaspiro[3.4]octanes

The versatility of the azaspiro[3.4]octane scaffold is further expanded by the incorporation of additional heteroatoms, such as sulfur and oxygen. These modifications can significantly impact the physicochemical properties of the resulting molecules, making them valuable for bioisosteric replacement and for exploring novel chemical space.

Step-economic and scalable syntheses of novel thia-azaspiro[3.4]octanes have been developed, providing access to these uncharted multifunctional modules for drug discovery.[1][7] One approach begins with commercially available 1-N-Boc-3-azetidinone.[7] An aldol addition with 4-butyrothiolactone, followed by dehydration, yields a conjugated thiolactone.[7] The key spirocyclization is then achieved upon exposure to an alkaline methanol solution.[7] Further functionalization, such as oxidation of the sulfur atom to a sulfone, can be readily accomplished.[7]

The synthesis of oxa-azaspiro[3.4]octanes has also been successfully achieved through robust and step-economic routes.[8][9] These compounds are designed to act as novel, multifunctional, and structurally diverse modules for drug discovery.[8][9] For instance, the synthesis of 5-oxa-2-azaspiro[3.4]octane modules can be accomplished in two to three steps.[8] A key transformation involves a Krapcho decarboxylation to form the oxa-azaspirocyclic ketone, which can then be further functionalized through reduction or reductive amination to yield the corresponding alcohol and amine derivatives.[8]

The first synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, a core structure found in the natural product oxazolomycin, has been reported in both racemic and optically active forms.[10] The racemic synthesis utilizes a tandem aldol-lactonization reaction, while the enantioselective route employs l-proline as a chiral starting material.[10]

Stereoselective Synthesis: Accessing Chiral Scaffolds

Given the importance of stereochemistry in drug action, the development of enantioselective syntheses of azaspiro[3.4]octanes is of paramount importance. While many of the reported synthetic routes yield racemic mixtures, methods for obtaining enantioenriched products have been developed.[8] One common strategy involves the chromatographic resolution of racemic intermediates or final products, providing access to both enantiomers for biological evaluation.[8] Additionally, enantioselective approaches to specific spirocycles, such as certain oxa-azaspiro[3.4]octanes, have been reported.[8][9]

Applications in Drug Discovery: A Scaffold of Opportunity

The unique three-dimensional architecture and synthetic tractability of azaspiro[3.4]octanes make them highly attractive scaffolds for medicinal chemistry programs.[3] Their inherent rigidity allows for the precise positioning of functional groups, which can lead to enhanced binding to biological targets.[3]

Bioisosteric Replacement

Azaspiro[3.4]octanes can serve as bioisosteres for other commonly used saturated heterocycles, such as piperidines, morpholines, and thiomorpholines.[1][11] This bioisosteric replacement can lead to improved physicochemical properties, such as solubility and metabolic stability, and can also provide access to novel intellectual property.[1][8] For example, 2-oxa-6-azaspiro[3.4]octane has been synthesized as a substitute for morpholine.[1]

Therapeutic Applications

Derivatives of the azaspiro[3.4]octane scaffold have shown promise in a variety of therapeutic areas:

  • Antimalarial Agents: A series of 1,6-diazaspiro[3.4]octane derivatives have been identified as potent inhibitors of multiple stages of the Plasmodium falciparum lifecycle, the parasite responsible for malaria.[3]

  • Antitubercular Agents: A diverse set of nitrofuran derivatives based on the 2,6-diazaspiro[3.4]octane core have been synthesized and evaluated for their antitubercular activity.[6][12] This exploration led to the identification of a remarkably potent lead compound with a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis.[6][12]

  • Enzyme Inhibitors: Spiro[3.4]octane derivatives have been developed as potent and reversible inhibitors of monoacylglycerol lipase (MAGL), a serine hydrolase that is a promising target for the treatment of neurodegenerative diseases, inflammation, and cancer.[13][14][15] These inhibitors were discovered through a structure-based drug design approach, where various spiro scaffolds, including an azetidine-lactam (an azaspiro[3.4]octane derivative), served as novel bioisosteres.[13]

Data Summary: Synthetic Routes to Azaspiro[3.4]octanes

Scaffold TypeKey Synthetic StrategyStarting MaterialsKey FeaturesReference(s)
2-Azaspiro[3.4]octaneAnnulationReadily available precursorsThree successful routes developed[4][5]
2,6-Diazaspiro[3.4]octane[3+2] CycloadditionN-Boc-azetidin-3-one, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamineConvergent, good yields[1][6]
5-Thia-2-azaspiro[3.4]octaneAldol addition, cyclization1-N-Boc-3-azetidinone, 4-butyrothiolactoneStep-economic, scalable[7]
5-Oxa-2-azaspiro[3.4]octaneKrapcho decarboxylationNot specifiedAccess to ketone, alcohol, and amine derivatives[8]
1-Oxo-2-oxa-5-azaspiro[3.4]octaneTandem aldol-lactonizationNot specified (racemic), l-proline (enantioselective)Access to a natural product core[10]

Experimental Protocols

General Protocol for the Synthesis of 2,6-Diazaspiro[3.4]octane Core via [3+2] Cycloaddition

Step 1: Horner-Wadsworth-Emmons Olefination

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.15 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethylphosphonoacetate (1.2 equiv.) dropwise.

  • Allow the resulting mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back down to 0 °C and add a solution of tert-butyl 3-oxazetidine-1-carboxylate (1.0 equiv.) in THF.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the α,β-unsaturated ester.[6]

Step 2: [3+2] Cycloaddition

  • To a solution of the α,β-unsaturated ester (1.0 equiv.) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv.) in dichloromethane, add lithium fluoride (LiF, 1.5 equiv.).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • The resulting crude 2,6-diazaspiro[3.4]octane derivative can be used in the next step without further purification or can be purified by column chromatography if necessary.[6]

Logical Relationship: From Scaffold to Application

G cluster_synthesis Synthetic Strategies cluster_scaffold Azaspiro[3.4]octane Core cluster_application Drug Discovery Applications Annulation Annulation Scaffold Azaspiro[3.4]octane Annulation->Scaffold Cycloaddition [3+2] Cycloaddition Cycloaddition->Scaffold Heteroatom_Incorp Heteroatom Incorporation Heteroatom_Incorp->Scaffold Bioisosteres Bioisosteres Scaffold->Bioisosteres Antimalarials Antimalarials Scaffold->Antimalarials Antituberculars Antituberculars Scaffold->Antituberculars MAGL_Inhibitors MAGL Inhibitors Scaffold->MAGL_Inhibitors

Caption: The relationship between synthetic strategies for the azaspiro[3.4]octane core and its diverse applications in drug discovery.

Conclusion: A Bright Future for a Compact Module

The azaspiro[3.4]octane scaffold represents a significant and expanding area of interest in medicinal chemistry. The development of robust and versatile synthetic routes has made these compact, three-dimensional modules readily accessible for exploration in drug discovery programs. Their ability to serve as bioisosteric replacements for common saturated heterocycles and as core structures for a range of biologically active molecules underscores their immense potential. As our understanding of the synthesis and properties of these novel spirocycles continues to grow, we can anticipate their increasing application in the design and development of innovative therapeutics that will ultimately benefit human health.

References

  • [Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][7][8]oxazin-6-yl Moiety | Journal of Medicinal Chemistry - ACS Publications]([Link])

Sources

Foundational

The Stability of the 5-Oxa-2-azaspiro[3.4]octan-8-one Core: A Technical Guide for Drug Development Professionals

Introduction: A Novel Scaffold in Modern Drug Discovery The quest for novel chemical matter in drug discovery is a perpetual endeavor, driven by the need for compounds with improved efficacy, selectivity, and pharmacokin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Scaffold in Modern Drug Discovery

The quest for novel chemical matter in drug discovery is a perpetual endeavor, driven by the need for compounds with improved efficacy, selectivity, and pharmacokinetic properties. Spirocyclic scaffolds have emerged as a particularly attractive class of molecules, offering three-dimensional complexity that can lead to enhanced target engagement and novel intellectual property. Among these, the 5-Oxa-2-azaspiro[3.4]octan-8-one core represents a unique fusion of a β-lactam (2-azetidinone) and a tetrahydrofuran-3-one ring system. This compact, rigid structure holds significant potential for presenting pharmacophoric elements in a well-defined spatial orientation. However, the inherent ring strain of the four-membered β-lactam and the functionality of the five-membered lactone analogue raise critical questions about the chemical stability of this core. This guide provides an in-depth analysis of the factors governing the stability of the 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold, offering insights for its strategic deployment in drug development programs.

Structural Features and Inherent Reactivity

The 5-Oxa-2-azaspiro[3.4]octan-8-one core is a fascinating amalgamation of two key heterocyclic rings. Understanding the intrinsic properties of each component is fundamental to predicting the stability of the fused system.

The core structure is characterized by:

  • A β-Lactam Ring: This four-membered cyclic amide is the cornerstone of one of the most successful classes of antibiotics.[1][2] However, its utility is intrinsically linked to its reactivity, which stems from significant ring strain. This makes the amide bond susceptible to nucleophilic attack and hydrolysis.

  • A Tetrahydrofuran-3-one Ring: The five-membered oxygen-containing ring is generally more stable than the β-lactam. However, the presence of a ketone at the 3-position introduces a site for potential nucleophilic addition and other carbonyl-related reactions.

  • Spirocyclic Fusion: The spirocyclic nature of the core, where the two rings share a single carbon atom, imparts significant conformational rigidity. This can influence the reactivity of both rings by altering bond angles and steric accessibility.

Predicted Degradation Pathways

Based on the chemical nature of the constituent rings, several degradation pathways can be anticipated for the 5-Oxa-2-azaspiro[3.4]octan-8-one core. These pathways are primarily driven by the high reactivity of the β-lactam ring.

Hydrolytic Degradation

Hydrolysis is expected to be the principal degradation pathway under aqueous conditions, with the rate being highly dependent on pH.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the β-lactam ring is highly susceptible to cleavage. The hydroxide ion can directly attack the carbonyl carbon of the β-lactam, leading to the formation of a β-amino acid derivative. This is a well-documented degradation pathway for β-lactam antibiotics.

  • Acid-Catalyzed Hydrolysis: In acidic media, hydrolysis of the β-lactam can also occur, although it is often slower than base-catalyzed hydrolysis. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.

The following diagram illustrates the likely hydrolytic degradation pathway of the β-lactam ring:

Core 5-Oxa-2-azaspiro[3.4]octan-8-one (Intact Core) Intermediate Tetrahedral Intermediate Core->Intermediate Forms Hydroxide OH- (Base) Hydroxide->Core Nucleophilic Attack Water_Acid H2O / H+ (Acid) Water_Acid->Core Nucleophilic Attack Product β-Amino Acid Derivative (Ring-Opened Product) Intermediate->Product Ring Opening

Caption: Predicted hydrolytic degradation of the β-lactam ring.

Nucleophilic Attack by Other Species

Besides water and hydroxide, other nucleophiles present in biological systems or formulation excipients could potentially react with the β-lactam. These include amines, thiols, and alcohols. Such reactions would also lead to the opening of the β-lactam ring.

Thermal and Photolytic Degradation

While the tetrahydrofuranone ring is expected to be relatively stable to heat and light, the strained β-lactam ring may be more labile. Forced degradation studies under elevated temperatures and exposure to UV/Vis light are necessary to assess these potential degradation pathways.

The Influence of the Spirocyclic System on Stability

The fusion of the β-lactam and tetrahydrofuranone rings at a single carbon atom is a key structural feature that will modulate the overall stability of the core. The conformational rigidity imposed by the spirocyclic system can:

  • Increase Ring Strain: The spirocyclic fusion may further distort the bond angles of the β-lactam ring, potentially increasing its susceptibility to nucleophilic attack.

  • Steric Hindrance: Conversely, substituents on the tetrahydrofuranone ring could sterically hinder the approach of nucleophiles to the β-lactam carbonyl, thereby increasing the core's stability.

The interplay of these electronic and steric effects makes it challenging to predict the precise impact of the spirocyclic fusion without experimental data.

Experimental Protocols for Stability Assessment

A thorough evaluation of the stability of the 5-Oxa-2-azaspiro[3.4]octan-8-one core requires a systematic approach using forced degradation studies. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Forced Degradation (Stress Testing) Protocol

Objective: To identify the degradation pathways of the 5-Oxa-2-azaspiro[3.4]octan-8-one core under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C) in the dark.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to a calibrated light source (e.g., a combination of UV and visible light as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The duration may need to be adjusted based on the lability of the compound.

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with a mass spectrometric detector (LC-MS) to identify and characterize the degradation products.

The following diagram outlines the workflow for a forced degradation study:

Start Start: 5-Oxa-2-azaspiro[3.4]octan-8-one Stock Solution Acid Acidic Hydrolysis (0.1M & 1M HCl, RT & 60°C) Start->Acid Base Basic Hydrolysis (0.1M & 1M NaOH, RT) Start->Base Oxidative Oxidative Degradation (3% & 30% H2O2, RT) Start->Oxidative Thermal Thermal Degradation (Solid & Solution, 60°C) Start->Thermal Photolytic Photolytic Degradation (ICH Q1B) Start->Photolytic Sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Analysis LC-MS Analysis (HPLC with Mass Spec) Sampling->Analysis End End: Identify Degradation Products & Pathways Analysis->End

Caption: Workflow for a forced degradation study.

Quantitative Data Summary and Interpretation

While specific experimental data for the 5-Oxa-2-azaspiro[3.4]octan-8-one core is not publicly available, we can infer a likely stability profile based on related compounds. The table below provides a predictive summary of the expected stability.

Stress ConditionReagent/ConditionExpected StabilityPrimary Degradation Product
Acidic Hydrolysis 0.1 M HCl, RTModerateβ-Amino acid derivative
Basic Hydrolysis 0.1 M NaOH, RTLowβ-Amino acid derivative
Oxidative 3% H₂O₂, RTHighLikely stable
Thermal 60 °CModerate to HighDependent on structure
Photolytic ICH Q1BModerate to HighDependent on structure

Interpretation:

  • The primary stability liability of the 5-Oxa-2-azaspiro[3.4]octan-8-one core is expected to be its susceptibility to hydrolysis, particularly under basic conditions.

  • The core is predicted to be relatively stable to oxidation.

  • Thermal and photolytic stability will be highly dependent on the specific substitution pattern of the molecule.

Conclusion and Recommendations for Drug Development

The 5-Oxa-2-azaspiro[3.4]octan-8-one core is a promising scaffold for the development of novel therapeutics. However, its inherent reactivity, primarily due to the strained β-lactam ring, necessitates a thorough and early assessment of its chemical stability.

Key Recommendations:

  • Early Stage Stability Assessment: Conduct forced degradation studies as early as possible in the drug discovery process to identify the key stability liabilities of any lead compounds incorporating this core.

  • Structure-Stability Relationships: Systematically explore the impact of substituents on the core's stability. It may be possible to modulate the reactivity of the β-lactam through steric or electronic effects.

  • Formulation Development: For any development candidate, careful formulation work will be required to ensure adequate stability. This may involve pH control, the use of antioxidants, and protection from light.

  • Pro-drug Strategies: If the inherent stability of the core is insufficient for a desired route of administration, pro-drug approaches could be considered to mask the reactive β-lactam until the drug reaches its target.

By proactively addressing the stability challenges associated with the 5-Oxa-2-azaspiro[3.4]octan-8-one core, researchers can unlock its full potential in the development of the next generation of innovative medicines.

References

  • Liu, J., et al. (2023). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[3][4]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Chinese Herbal Medicines, 15(3), 461-468. [Link]

  • Antipin, R., et al. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. [Link]

  • Bary, T., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4734-4737. [Link]

  • Kerr, M., et al. (2000). The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin. Organic Letters, 2(13), 1851-1854. [Link]

  • PubChem. 6-Oxa-2-azaspiro[3.4]octane. PubChem. [Link]

  • Wicha, S., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. JAC-Antimicrobial Resistance, 6(2), dlae022. [Link]

  • Lievano, M., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(49), 28833-28847. [Link]

  • Van derost, A., et al. (2019). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2019(1), 213-247. [Link]

  • Meza-Cabrera, G., et al. (2017). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. In Biodegradation and Bioremediation of Polluted Systems. IntechOpen. [Link]

  • Tooke, C., et al. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Molecules, 29(2), 299. [Link]

  • Tooke, C., et al. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. PubMed. [Link]

  • Jones, P., et al. (2022). 2-azaspiro[3.4]octane derivatives as M4 agonists. U.S.

Sources

Exploratory

solubility and lipophilicity of oxa-azaspiro compounds

An In-Depth Technical Guide to the Solubility and Lipophilicity of Oxa-Azaspiro Compounds Executive Summary The paradigm in modern drug discovery is shifting from flat, aromatic molecules towards three-dimensional (3D) s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Lipophilicity of Oxa-Azaspiro Compounds

Executive Summary

The paradigm in modern drug discovery is shifting from flat, aromatic molecules towards three-dimensional (3D) scaffolds that can better navigate the complexities of biological space. Among these, oxa-azaspiro compounds have emerged as exceptionally valuable frameworks.[1] Their rigid, complex architecture provides a unique platform for creating potent and selective therapeutics. However, the success of any drug candidate is fundamentally tethered to its physicochemical properties, primarily its ability to dissolve in aqueous environments (solubility) and partition into lipid membranes (lipophilicity). These two parameters govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability and efficacy.[2][3] This guide provides a deep dive into the nuanced relationship between the oxa-azaspiro scaffold and these critical properties, offering both theoretical understanding and field-proven experimental protocols.

The Foundational Pillars: Deconstructing Solubility and Lipophilicity

Before examining the specifics of oxa-azaspiro compounds, it is crucial to establish a clear, authoritative understanding of the two properties at the core of this guide. They are not single data points but rather complex characteristics influenced by multiple factors.

Aqueous Solubility: The Gateway to Absorption

For a drug to be absorbed, particularly after oral administration, it must first dissolve in the aqueous milieu of the gastrointestinal tract.[4] In drug discovery, we distinguish between two key types of solubility measurements, a choice dictated by the stage and objective of the study.

  • Thermodynamic Solubility (Se): This is the true equilibrium concentration of a compound in a specific solvent at a given temperature and pressure, in the presence of excess solid drug.[5][6] It represents the absolute maximum amount of a drug that can be dissolved and is the gold-standard value for biopharmaceutical classification. A key prerequisite is that the solid phase in equilibrium is the most stable crystalline form, as metastable forms can show transiently higher solubility.[5]

  • Kinetic Solubility (Sk): This is the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[6][7][8] This high-throughput measurement is common in early discovery screening. It often yields higher values than thermodynamic solubility because it measures the stability of an amorphous precipitate or a supersaturated state, rather than a true crystalline equilibrium.[7][9] The distinction is critical; high kinetic solubility might mask a low thermodynamic solubility, leading to challenges in later development.[8][9]

Lipophilicity: The Key to Permeability and Beyond

Lipophilicity, or "fat-loving" character, describes a compound's affinity for non-polar environments. It is a primary driver of a drug's ability to cross biological membranes, but it also influences protein binding, metabolic clearance, and potential toxicity.[2]

  • LogP (Partition Coefficient): This is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is a descriptor for the neutral, un-ionized form of the molecule.[10][]

  • LogD (Distribution Coefficient): For ionizable compounds, LogD is the more physiologically relevant parameter. It is the logarithm of the concentration ratio of all species (ionized and un-ionized) between the octanol and aqueous phases at a specific pH.[12] For drug development, LogD at pH 7.4 is the industry standard, as it reflects the lipophilicity in physiological plasma.[][12]

A delicate balance is required. While sufficient lipophilicity is needed for membrane permeation, excessively high LogD values (typically >5) can lead to poor solubility, high plasma protein binding, rapid metabolism, and off-target toxicities, a concept encapsulated in frameworks like Lipinski's Rule of Five.[12]

The Oxa-Azaspiro Advantage: Engineering Superior Physicochemical Profiles

The unique topology of oxa-azaspiro scaffolds provides medicinal chemists with powerful tools to overcome the physicochemical challenges often associated with traditional flat heterocycles.

Embracing Three-Dimensionality and Fsp³ Character

A key benefit of incorporating oxa-azaspiro scaffolds is the increase in the fraction of sp³-hybridized carbons (Fsp³).[1] Moving away from flat, sp²-dominated systems disrupts crystal packing (pi-stacking), which can lower the crystal lattice energy. According to the General Solubility Equation (Log S ≈ -0.01(MP-25) - LogP), a lower melting point (MP), indicative of lower lattice energy, often translates to improved aqueous solubility.[13] This increased 3D character is strongly correlated with higher clinical success rates.[1]

The Dual Influence of Oxygen and Nitrogen

The heteroatoms defining the scaffold are not mere structural placeholders; they are critical modulators of physicochemical properties.

  • The "Oxa" Component: The oxygen atom acts as a hydrogen bond acceptor. This enhances interactions with water molecules, directly improving aqueous solubility.[14] In some cases, incorporating an oxygen atom into a spirocyclic unit has been shown to improve water solubility by up to 40-fold.[14]

  • The "Aza" Component: The nitrogen atom typically imparts basicity to the molecule, characterized by its pKa. This makes the compound's solubility pH-dependent, often increasing dramatically at lower pH values (like in the stomach). This basic handle is also invaluable for forming salts, a classic and highly effective strategy for enhancing the solubility and dissolution rate of a drug substance.[15]

The Counterintuitive Lipophilicity Reduction

While adding carbon atoms generally increases lipophilicity, studies on scaffolds like 2-oxa-6-azaspiro[3.3]heptanes have shown a counterintuitive decrease in LogD compared to their six-membered ring counterparts (e.g., morpholines).[16] This effect is primarily driven by the increased basicity of the nitrogen atom in the more strained four-membered ring. At pH 7.4, a more basic compound will be more highly protonated (ionized), and the charged species has a much lower propensity to partition into the octanol phase, thereby lowering the measured LogD.[16]

Data Presentation: Comparative Physicochemical Properties
FeatureTraditional 2D Fragment (e.g., Piperidine/Morpholine)Oxa-Azaspiro AnalogueRationale for Change
Fsp³ Character Moderate to HighHigh to Very HighSpirocyclic nature inherently increases saturation and 3D geometry.
Solubility VariableGenerally ImprovedIncreased Fsp³ disrupts crystal packing; oxygen acts as H-bond acceptor.[1][14]
Lipophilicity (LogD) BaselineOften LowerIncreased basicity (pKa) of the 'aza' component leads to higher ionization at pH 7.4, reducing partitioning into octanol.[16]
Structural Rigidity Flexible (ring flips)RigidThe spiro center locks the conformation, allowing for precise vectoral display of substituents.[1]
Metabolic Stability Susceptible to oxidationOften ImprovedSteric hindrance around metabolically labile sites and replacement of susceptible C-H bonds.[17]

Experimental Protocols: A Self-Validating System

Accurate and reproducible measurement of solubility and lipophilicity is non-negotiable. The following protocols represent the gold standards in the field, designed to provide trustworthy and actionable data.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the true equilibrium solubility and is the definitive standard.[6][18]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at the end) to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Causality: Using excess solid is critical to ensure that the solution becomes saturated and that an equilibrium between the solid and dissolved states can be established.[18]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (typically 25°C or 37°C) for a prolonged period (24-72 hours).

  • Causality: Continuous agitation at a constant temperature is necessary to reach thermodynamic equilibrium. The extended timeframe allows for any potential solution-mediated phase transformations from a metastable polymorph to the most stable, least soluble form.[5][6]

  • Phase Separation: Allow the vials to stand, or centrifuge them, to sediment the undissolved solid.

  • Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it through a low-binding filter (e.g., PVDF) to remove any remaining particulates. Dilute the filtrate into a suitable solvent and quantify the compound's concentration using a validated analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy) against a standard curve.

  • Causality: Analyzing only the clear supernatant ensures you are measuring the concentration of the dissolved drug. A standard curve is essential for accurate quantification.

Lipophilicity (LogD7.4) Determination (Shake-Flask Method)

This protocol is the benchmark for measuring the distribution coefficient at physiological pH.[10][12][19]

Step-by-Step Methodology:

  • Solvent Pre-saturation: Mix equal volumes of n-octanol and the aqueous buffer (pH 7.4). Shake vigorously for 24 hours and then allow the phases to separate completely. This ensures that each phase is saturated with the other, which is crucial for a stable thermodynamic system.

  • Causality: Pre-saturation prevents volume changes in the phases during the experiment, which would alter the final concentration and lead to an inaccurate LogD value.

  • Compound Addition: Add a known amount of the test compound (typically from a stock solution) to a vial containing a precise volume ratio of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1:1 v/v).

  • Partitioning: Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition and reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at high speed to ensure a clean and complete separation of the octanol and aqueous layers.

  • Causality: Centrifugation is the most reliable way to break any micro-emulsions and achieve a sharp interface, preventing cross-contamination during sampling, which is a common source of error.[10]

  • Sampling & Analysis: Carefully remove an aliquot from each phase. Quantify the concentration in each phase (Coct and Caq) using a suitable analytical method like LC-MS/MS.

  • Calculation: Calculate LogD using the formula: LogD7.4 = log10 (Coct / Caq) .

Visualizing the Workflow and Relationships

To synthesize this information, diagrams can illustrate the logical flow and interplay of these concepts.

G cluster_0 Compound Lifecycle cluster_1 Physicochemical Profiling cluster_2 Downstream Application Synthesis Synthesis of Oxa-Azaspiro Compound Purification Purification & Characterization Synthesis->Purification Solubility Solubility Assays (Kinetic & Thermodynamic) Purification->Solubility Lipophilicity Lipophilicity Assays (LogD Shake-Flask) Purification->Lipophilicity pKa pKa Determination Purification->pKa ADME In Vitro ADME & In Vivo PK Solubility->ADME Lipophilicity->ADME pKa->ADME Lead_Opt Lead Optimization (Go/No-Go Decision) ADME->Lead_Opt

Caption: High-level workflow from synthesis to physicochemical profiling and lead optimization.

G Start New Oxa-Azaspiro Compound Decision1 Stage of Discovery? Start->Decision1 Kinetic Kinetic Solubility Assay (Nephelometry) Decision1->Kinetic Early Discovery (High-Throughput) Thermo Thermodynamic Solubility Assay (Shake-Flask) Decision1->Thermo Lead Optimization (Gold Standard) Data_Review Data Review & Compare to Target Profile Kinetic->Data_Review Thermo->Data_Review Proceed Proceed to Further Studies Data_Review->Proceed

Caption: Decision tree for selecting the appropriate solubility assay.

Optimization and Formulation Strategies

When an oxa-azaspiro compound exhibits suboptimal solubility, several proven strategies can be employed to improve its profile.

  • Chemical Modification: The most direct approach is to alter the molecule itself. Functionalization of the scaffold can be used to fine-tune pKa or introduce additional polar groups to enhance solubility.[17]

  • pH Adjustment & Salt Formation: For ionizable oxa-azaspiro compounds, adjusting the pH of the formulation vehicle to favor the charged species can dramatically increase solubility.[15] Forming a salt with a suitable counter-ion is a robust and widely used method to improve both solubility and dissolution rate.

  • Enabling Formulations: For challenging compounds, advanced formulation techniques are necessary.

    • Co-solvents & Cyclodextrins: Using water-miscible solvents (e.g., PEG 400, propylene glycol) or complexing agents like cyclodextrins can increase the drug concentration in a solution.[13][15][20]

    • Particle Size Reduction: Decreasing the particle size via micronization or nanosuspension technology increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[4][20][21]

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can solubilize the drug in a lipid matrix, which then disperses in the GI tract to facilitate absorption.[20][21]

Conclusion

Oxa-azaspiro scaffolds represent a significant advancement in the medicinal chemist's toolkit, offering a pathway to novel, 3D chemical entities with potentially superior therapeutic profiles. Their inherent structural features—high Fsp³ character, conformational rigidity, and the presence of tunable heteroatoms—provide a powerful means to engineer desirable physicochemical properties. By favorably modulating solubility and lipophilicity, these scaffolds can directly address the ADME challenges that cause high attrition rates in drug development. A thorough understanding of these properties, coupled with rigorous and context-appropriate experimental validation as outlined in this guide, is paramount to unlocking the full potential of oxa-azaspiro compounds and accelerating the delivery of next-generation medicines.

References

  • Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid.
  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. (n.d.). SciSpace.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). DMPK.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Alsenz, J., & Kansy, M. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. PubMed.
  • Verma, S., & Rawat, A. (2011, October 15). Oral formulation strategies to improve solubility of poorly water-soluble drugs. PubMed.
  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.).
  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high. (n.d.). Journal of Pharmaceutical Sciences and Research.
  • In silico prediction of aqueous solubility, human... : Molecular Diversity. (n.d.). Ovid.
  • solubility experimental methods.pptx. (n.d.). Slideshare.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
  • Lipophilicity (LogP/LogD) Testing. (n.d.). Formulation / BOC Sciences.
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (n.d.). PMC.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate.
  • Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. (n.d.). PMC.
  • In silico prediction of physicochemical properties and drug-likeness of omega-3 fatty acids. (n.d.).
  • (PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate.
  • In silico ADME predictions lipophilicity and water solubility of synthesized compounds. (n.d.). ResearchGate.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015, August 30). PubMed.
  • Computational Prediction of Drug Solubility in Fasted Simulated and Aspirated Human Intestinal Fluid. (n.d.). PMC.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (n.d.). PMC.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.
  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
  • Oxa-spirocycles: synthesis, properties and applications. (n.d.). RSC Publishing.
  • The potential of (oxa)azaspiro[2.n]alkanes synthesized in this work as piperidine/cyclohexane isosteres. (n.d.). ResearchGate.
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (n.d.). ChemRxiv.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry.
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (n.d.). ChemRxiv.
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.).
  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. (2026, February 11). ACS Publications.
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (2026, February 17). ResearchGate.
  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. (n.d.). PubMed.
  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. (2021, March 18). SFERA.
  • Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Early ADME And Physical-Chemistry Properties. (n.d.). SpiroChem.
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (2026, January 26). ResearchGate.

Sources

Foundational

enantioselective synthesis of 5-Oxa-2-azaspiro[3.4]octan-8-one

An In-Depth Technical Guide to the Enantioselective Synthesis of 5-Oxa-2-azaspiro[3.4]octan-8-one For Researchers, Scientists, and Drug Development Professionals Executive Summary The 5-oxa-2-azaspiro[3.4]octan-8-one sca...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of 5-Oxa-2-azaspiro[3.4]octan-8-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-oxa-2-azaspiro[3.4]octan-8-one scaffold represents a compelling, three-dimensional building block for medicinal chemistry, offering a unique spatial arrangement of functional groups that can lead to improved physicochemical properties and novel biological activities. The inherent strain of the oxetane ring and the presence of a quaternary spirocenter make its stereoselective synthesis a formidable challenge. This guide provides a comprehensive overview of potential enantioselective strategies for the synthesis of this valuable molecule, grounded in established chemical principles and analogous transformations reported in the literature. We will explore methodologies ranging from chiral pool synthesis and organocatalytic cyclizations to modern photochemical approaches, offering detailed protocols and mechanistic insights to empower researchers in the field of drug discovery and development.

The Strategic Importance of the 5-Oxa-2-azaspiro[3.4]octane Scaffold

Spirocyclic systems have garnered significant attention in drug discovery due to their rigid, three-dimensional structures that depart from the "flatland" of traditional aromatic compounds.[1] This architectural complexity allows for a more precise presentation of pharmacophoric elements in three-dimensional space, potentially leading to enhanced target affinity and selectivity. The 5-oxa-2-azaspiro[3.4]octane framework, in particular, combines several desirable features:

  • An Oxetane Moiety: Oxetanes are increasingly utilized as bioisosteres for gem-dimethyl and carbonyl groups, often improving metabolic stability and aqueous solubility.[2] The strained four-membered ring can also engage in specific non-covalent interactions with biological targets.

  • A Lactam Ring: The γ-lactam component provides a versatile handle for further functionalization and can participate in hydrogen bonding interactions.

  • A Quaternary Spirocenter: The spirocyclic nature of the molecule introduces a fully substituted carbon atom, which can enhance conformational rigidity and metabolic stability.

The enantioselective synthesis of such scaffolds is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer.

Core Synthetic Challenges

The synthesis of 5-oxa-2-azaspiro[3.4]octan-8-one presents two primary stereochemical hurdles:

  • Construction of the Strained Oxetane Ring: The formation of four-membered rings is entropically and enthalpically disfavored. Strategies must be employed that overcome this barrier, such as intramolecular cyclizations or [2+2] cycloadditions.

  • Control of the Quaternary Spirocenter: The creation of a fully substituted stereocenter is a significant challenge in asymmetric synthesis. The chosen catalytic system must effectively discriminate between the two prochiral faces of the substrate to induce high enantioselectivity.

Key Enantioselective Synthetic Strategies

While a dedicated, optimized enantioselective synthesis of 5-oxa-2-azaspiro[3.4]octan-8-one has yet to be reported, several strategies can be envisioned based on successful syntheses of analogous spirocyclic systems.

Strategy A: Chiral Pool Synthesis via Proline-Derived Precursors

This approach leverages the readily available chirality of L-proline to construct the spirocyclic core. A similar strategy has been successfully employed for the synthesis of the isomeric 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system.[3][4]

Mechanistic Rationale: The synthesis commences with a protected L-proline derivative. The key step involves the intramolecular cyclization of a suitably functionalized proline side chain to form the oxetane ring. The stereochemistry of the final product is dictated by the inherent chirality of the starting material.

cluster_0 Strategy A: Chiral Pool Approach L-Proline L-Proline Functionalized Proline Functionalized Proline L-Proline->Functionalized Proline Protection & Side-chain Elongation Cyclization Precursor Cyclization Precursor Functionalized Proline->Cyclization Precursor Activation Spiro-oxetane Spiro-oxetane Cyclization Precursor->Spiro-oxetane Intramolecular SN2 Cyclization Target Molecule Target Molecule Spiro-oxetane->Target Molecule Deprotection & Oxidation

Caption: Workflow for the Chiral Pool Synthesis of 5-Oxa-2-azaspiro[3.4]octan-8-one.

Strategy B: Organocatalytic Asymmetric Intramolecular Michael Addition

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including spirocycles.[5] This strategy involves the intramolecular conjugate addition of a nucleophile onto an α,β-unsaturated system, catalyzed by a chiral amine or phosphoric acid.

Mechanistic Rationale: A linear precursor containing both a nucleophilic moiety (e.g., a hydroxyl group) and an α,β-unsaturated lactam is synthesized. In the presence of a chiral organocatalyst, the substrate is activated, and the intramolecular Michael addition proceeds in a stereocontrolled manner to form the spirocyclic system with high enantiomeric excess.

cluster_1 Strategy B: Organocatalytic Cyclization Acyclic Precursor Linear Precursor with Nucleophile & Michael Acceptor Activated Intermediate Activated Intermediate Acyclic Precursor->Activated Intermediate Chiral Organocatalyst (e.g., Chiral Amine) Target Molecule Target Molecule Activated Intermediate->Target Molecule Intramolecular Michael Addition

Caption: Organocatalytic Approach via Intramolecular Michael Addition.

Strategy C: Enantioselective Paternò-Büchi [2+2] Photocycloaddition

The Paternò-Büchi reaction, the photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, is a direct method for the synthesis of oxetanes.[6] While historically challenging to render enantioselective, recent advances in photocatalysis have shown promise.[7]

Mechanistic Rationale: This approach involves the irradiation of an N-protected 3-methyleneazetidin-2-one in the presence of a suitable ketone and a chiral photocatalyst. The catalyst, typically a chiral iridium or rhodium complex, is proposed to orchestrate the cycloaddition by forming a chiral exciplex or through a triplet rebound mechanism, thereby controlling the stereochemical outcome. A racemic synthesis of a related ketone, 5-oxa-2-azaspiro[3.4]octan-8-one, has been reported via an allene cyclization method, providing a non-photochemical route to a similar core structure.[8]

cluster_2 Strategy C: Asymmetric Photocatalysis Starting Materials 3-Methyleneazetidin-2-one + Ketone Excited State Complex Excited State Complex Starting Materials->Excited State Complex Chiral Photocatalyst + Light (hν) Target Molecule Target Molecule Excited State Complex->Target Molecule [2+2] Cycloaddition

Sources

Exploratory

theoretical calculations on 5-Oxa-2-azaspiro[3.4]octan-8-one conformation

An In-depth Technical Guide to the Theoretical Conformational Analysis of 5-Oxa-2-azaspiro[3.4]octan-8-one For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abstr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Conformational Analysis of 5-Oxa-2-azaspiro[3.4]octan-8-one

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The 5-oxa-2-azaspiro[3.4]octan-8-one scaffold represents a compelling three-dimensional building block in modern medicinal chemistry, offering an escape from the flatland of traditional aromatic ring systems. Its rigid, yet conformationally complex, structure provides a unique framework for the precise spatial orientation of functional groups, which is critical for optimizing interactions with biological targets. Understanding the conformational landscape of this spirocyclic core is paramount for rational drug design. This technical guide outlines a robust, first-principles computational workflow for the exhaustive conformational analysis of 5-oxa-2-azaspiro[3.4]octan-8-one. We will detail a multi-stage protocol, beginning with a broad exploration of the conformational space using molecular mechanics, followed by high-accuracy refinement with Density Functional Theory (DFT). The causality behind methodological choices, from functional and basis set selection to the critical role of vibrational analysis, is explained to provide a self-validating and scientifically rigorous framework.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocycles, molecular structures containing two rings connected by a single common atom, have garnered significant interest in drug discovery.[1] They introduce defined three-dimensionality, enabling the exploration of novel chemical space and improving physicochemical properties such as solubility while reducing metabolic liability. The 5-oxa-2-azaspiro[3.4]octan-8-one core, which fuses an azetidine ring with a tetrahydrofuran-3-one ring, is a particularly noteworthy example. This scaffold has been utilized in the synthesis of innovative modules for drug discovery, providing multiple vectors for functionalization.[2][3]

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. The specific arrangement of atoms, or conformation, dictates how a molecule fits into a protein's binding pocket and presents its pharmacophoric features. For a spirocyclic system like 5-oxa-2-azaspiro[3.4]octan-8-one, the puckering of both the azetidine and tetrahydrofuranone rings can lead to distinct low-energy conformers. Identifying these stable conformations and understanding the energy barriers between them is crucial for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.[4]

This guide provides a detailed, field-proven computational protocol to elucidate this conformational landscape, leveraging modern theoretical chemistry methods to deliver actionable insights for drug development professionals.

Theoretical Foundations for Conformational Analysis

A comprehensive conformational analysis requires a multi-tiered approach that balances computational efficiency with chemical accuracy. We begin with a computationally inexpensive method to rapidly sample the vast potential energy surface, followed by a more rigorous quantum mechanical method to refine the energies and geometries of the most promising candidates.

  • Molecular Mechanics (MM): This approach treats molecules as a collection of balls (atoms) connected by springs (bonds). By using a pre-parameterized set of rules known as a force field (e.g., MMFF94, UFF), MM can calculate the potential energy of a conformation with remarkable speed.[5] This makes it the ideal tool for an initial, broad search of the conformational space to identify a large set of plausible structures. However, its reliance on parameterization limits its accuracy for novel or strained systems where specific parameters may not be available.

  • Quantum Mechanics (QM) - Density Functional Theory (DFT): To achieve higher accuracy, we turn to QM methods. DFT has emerged as the workhorse of computational chemistry, offering an excellent balance of accuracy and computational cost for molecules of this size.[6][7] DFT calculates the electronic energy of the system based on the electron density. The choice of the functional (which approximates the exchange-correlation energy) and the basis set (which describes the atomic orbitals) is critical for obtaining reliable results.[8][9]

    • Functionals: For systems like 5-oxa-2-azaspiro[3.4]octan-8-one, hybrid functionals such as B3LYP are a robust starting point.[10] To better account for the non-covalent interactions that can influence ring puckering, it is essential to include a dispersion correction, such as Grimme's D3 scheme (B3LYP-D3 ).[11] For even higher accuracy, especially in complex heterocyclic systems, functionals like the meta-hybrid GGA M06-2X are highly recommended.

    • Basis Sets: Pople-style basis sets like 6-31G(d) are often sufficient for initial QM optimizations, but for final energy calculations, a larger, more flexible basis set such as 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ is preferable to ensure accuracy.

  • Solvation Models: Biological processes occur in an aqueous environment. The conformation of a molecule can be significantly influenced by the surrounding solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) , can be incorporated into DFT calculations to approximate these effects by treating the solvent as a continuous medium with a defined dielectric constant.[10][12]

A Validated Computational Workflow for Conformational Analysis

The following protocol provides a step-by-step methodology for a comprehensive and reliable conformational analysis of 5-Oxa-2-azaspiro[3.4]octan-8-one. This workflow is designed to be a self-validating system, where each step refines and verifies the results of the previous one.

Experimental Protocol 1: Comprehensive Conformational Search and Refinement
  • Initial Structure Generation:

    • Construct the 2D structure of 5-Oxa-2-azaspiro[3.4]octan-8-one using a molecular editor (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure into an initial 3D model using the editor's built-in tools. Ensure correct stereochemistry at the spiro center if applicable.

  • Molecular Mechanics Conformational Search:

    • Rationale: To efficiently explore the full range of possible ring puckers and orientations without the high computational cost of QM methods.

    • Protocol: i. Import the 3D structure into a computational chemistry package (e.g., Spartan, MacroModel). ii. Select a reliable force field, such as MMFF94.[5] iii. Perform a systematic or stochastic (e.g., Monte Carlo) conformational search. A search that rotates all non-ring single bonds and allows for ring puckering is essential. iv. Set an energy window (e.g., 10-15 kcal/mol) above the identified global minimum to collect all relevant low-energy conformers. v. Save all unique conformers identified within this window for the next stage.

  • DFT Geometry Optimization:

    • Rationale: To refine the geometries and relative energies of the conformers using a more accurate and reliable method than MM.

    • Protocol: i. For each conformer generated in the MM search, perform a geometry optimization using DFT. ii. A suitable initial level of theory is B3LYP/6-31G(d) .[9] This provides a good balance of speed and accuracy for initial refinement. iii. The optimization is complete when the forces on the atoms and the energy change between steps fall below the software's default convergence criteria. iv. After this initial pass, cluster the resulting geometries (based on RMSD) and select the unique low-energy conformers for final, high-accuracy calculations at a level like M06-2X/cc-pVTZ with an implicit solvent model (e.g., SMD, water).[10]

  • Vibrational Frequency Analysis:

    • Rationale: This is a critical validation step. It confirms that each optimized structure is a true energy minimum on the potential energy surface and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

    • Protocol: i. For each unique, optimized DFT structure, perform a frequency calculation at the same level of theory used for the optimization. ii. Verification: Confirm that there are zero imaginary frequencies. A structure with one or more imaginary frequencies is a transition state or a higher-order saddle point, not a stable conformer, and should be investigated further or discarded.[8][13]

  • Data Analysis and Interpretation:

    • Rationale: To translate the raw computational output into chemically meaningful insights.

    • Protocol: i. For each validated minimum, extract the electronic energy (E), the Gibbs free energy (G), and any other relevant thermodynamic data. ii. Calculate the relative energies (ΔE and ΔG) of all conformers with respect to the global minimum. iii. Calculate the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K) using the relative Gibbs free energies. This indicates the percentage of each conformer present at thermal equilibrium. iv. Analyze the key geometric parameters (e.g., dihedral angles defining the ring pucker of the azetidine and tetrahydrofuranone moieties) to structurally characterize each unique conformation.

Visualization of the Computational Workflow

The logical flow of the protocol described above can be visualized as follows:

G cluster_0 Phase 1: Exploration cluster_1 Phase 2: Refinement & Validation cluster_2 Phase 3: Analysis A 1. Build 3D Structure B 2. MM Conformational Search (e.g., MMFF94) A->B Initial Geometry C 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C Low-Energy Conformers D 4. Vibrational Frequency Analysis C->D E High-Level Single Point Energy (e.g., M06-2X/cc-pVTZ, SMD) D->E Optimized Geometry F Validation Check: Zero Imaginary Frequencies? D->F G 5. Analyze Relative Energies (ΔG, Boltzmann Population) E->G Final Energies F->C No (Transition State) F->G Yes (Valid Minima) H Characterize Geometries (Ring Pucker, Dihedrals) G->H

Caption: A validated workflow for theoretical conformational analysis.

Data Presentation and Expected Outcomes

The final output of this analysis should be a clear and concise summary of the conformational landscape. A well-structured table is essential for presenting the quantitative data.

Table 1: Hypothetical Conformational Analysis Data for 5-Oxa-2-azaspiro[3.4]octan-8-one

Conformer ID Ring A (Azetidine) Pucker Ring B (THF-one) Pucker ΔE (kcal/mol) ΔG (kcal/mol) Boltzmann Population (%)
Conf-1 Planar/Slight Pucker Envelope (C_s_) 0.00 0.00 75.4
Conf-2 Planar/Slight Pucker Twist (C_2_) 0.45 0.52 20.1

| Conf-3 | Puckered | Envelope (C_s_) | 1.20 | 1.55 | 4.5 |

Data is hypothetical and for illustrative purposes. Ring pucker descriptions are based on common conformations for such five-membered rings.

Visualizing Conformational Equilibria

The primary conformational flexibility in 5-Oxa-2-azaspiro[3.4]octan-8-one is expected to arise from the puckering of the five-membered tetrahydrofuranone ring. The four-membered azetidine ring is more constrained but may exhibit a slight pucker. The two most likely low-energy conformations for the five-membered ring are the "envelope" and "twist" forms.

G A Conformer 1 (Envelope) TS Transition State A->TS ΔG‡ B Conformer 2 (Twist) B->TS

Caption: Potential equilibrium between major ring conformers.

Conclusion

This technical guide provides a comprehensive, multi-step computational workflow for the rigorous conformational analysis of 5-Oxa-2-azaspiro[3.4]octan-8-one. By integrating rapid molecular mechanics searches with high-accuracy DFT calculations and essential validation through frequency analysis, researchers can confidently identify the dominant low-energy conformations of this important medicinal chemistry scaffold. The insights gained from this protocol—understanding the relative stabilities, populations, and geometric features of different conformers—are invaluable for the rational design of novel therapeutics. This framework serves as a robust starting point for further studies, such as molecular docking and dynamic simulations, ultimately accelerating the drug discovery process.

References

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30–35. Available at: [Link]

  • Ramadas, B., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. RSC Advances, 4(77), 40825-40828. Available at: [Link]

  • Stepan, A. F., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4762–4765. Available at: [Link]

  • Li, G.-Q., et al. (2021). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[3][14]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. RSC Advances, 11(52), 32941-32948. Available at: [Link]

  • Montenegro, A. J., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 8(40), 37475–37487. Available at: [Link]

  • Sato, Y., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(20), 14356–14365. Available at: [Link]

  • Haghdadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 76(3), 395-406. Available at: [Link]

  • Kim, S., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences, 24(14), 11620. Available at: [Link]

  • Cunningham, C. W., et al. (2022). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. Nature Communications, 13(1), 6062. Available at: [Link]

  • Klimovitskii, E. (2020). Structural and Conformational Aspects in the Chemistry of Heterocycles. Molbank, 2020(3), M1149. Available at: [Link]

  • Hait, D., & Head-Gordon, M. (2022). Correcting π-delocalization errors in conformational energies using density-corrected DFT, with application to crystal polymorph. ChemRxiv. Available at: [Link]

  • Apostolova, N., et al. (2025). Specifics of the Molecular Conformations and Physicochemical Properties of Merocyanine Form of Spirooxazine Derivative: Insights from Experimental and Molecular Dynamics Studies. Molecules, 30(11), 2345. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences, 336, 00042. Available at: [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved March 11, 2024, from [Link]

  • Tiekink, E. R., & Zukerman-Schpector, J. (2022). CONFPASS: fast DFT re-optimizations of structures from conformation searches. ChemRxiv. Available at: [Link]

  • Riniker, S. (n.d.). Conformer Generation. ETH Zurich. Retrieved March 11, 2024, from [Link]

  • Bezoari, M., & Bourgeois, M. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. International Journal of Undergraduate Research and Creative Activities, 12(1), 1. Available at: [Link]

  • Riddell, F. G. (1967). Heterocyclic Conformational Analysis. Quarterly Reviews, Chemical Society, 21(3), 364-379. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Retrosynthetic Analysis of 5-Oxa-2-azaspiro[3.4]octan-8-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of the retrosynthetic analysis of 5-Oxa-2-azaspiro[3.4]octan-8-one, a valuable spirocyclic scaffold in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the retrosynthetic analysis of 5-Oxa-2-azaspiro[3.4]octan-8-one, a valuable spirocyclic scaffold in medicinal chemistry. By dissecting the target molecule through logical disconnections, we will unveil a practical and efficient synthetic strategy, grounded in established chemical principles and supported by peer-reviewed literature.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in drug discovery. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures, enabling more precise and effective interactions with biological targets. The 5-Oxa-2-azaspiro[3.4]octan-8-one core, incorporating both an azetidine and a tetrahydrofuranone moiety, presents a unique and desirable combination of structural rigidity and functional handles for further chemical modification. Such scaffolds are increasingly sought after for the development of novel therapeutics with improved physicochemical properties and biological activity.[1][2]

Retrosynthetic Strategy: Deconstructing the Spirocyclic Core

The retrosynthetic analysis of a complex molecule is a problem-solving exercise that begins with the target and works backward to simpler, commercially available starting materials. Our analysis of 5-Oxa-2-azaspiro[3.4]octan-8-one focuses on strategically cleaving bonds to reveal logical precursors.

A key challenge in the synthesis of spirocycles is the construction of the quaternary spirocyclic carbon center.[1] A powerful approach to forming this center is through an intramolecular cyclization.

Our primary disconnection strategy for 5-Oxa-2-azaspiro[3.4]octan-8-one involves breaking the C4-C8 bond of the tetrahydrofuranone ring. This disconnection is inspired by the work of Perri and coworkers, who developed a robust method for the synthesis of similar oxa-azaspiro[3.4]octanes.[3]

This leads to a key intermediate, an allene-containing alcohol, which can be envisioned to undergo a base-catalyzed intramolecular cyclization. This type of reaction, often referred to as an allene cyclization, is a powerful tool for the construction of heterocyclic rings.

The retrosynthetic pathway can be visualized as follows:

Retrosynthesis target 5-Oxa-2-azaspiro[3.4]octan-8-one intermediate1 N-Boc-3-(1-methoxyallen-1-yl)-3-hydroxyazetidine target->intermediate1 C4-C8 Disconnection (Intramolecular Allene Cyclization) intermediate2 N-Boc-3-azetidinone intermediate1->intermediate2 C-C Bond Formation (Addition of Lithiated Methoxyallene) start1 Methoxyallene intermediate1->start1 Reagent start2 3-Hydroxyazetidine intermediate2->start2 Oxidation

Caption: Retrosynthetic analysis of 5-Oxa-2-azaspiro[3.4]octan-8-one.

Forward Synthesis: A Step-by-Step Protocol

Based on our retrosynthetic analysis, a practical forward synthesis can be devised. The following protocol is adapted from the established methodology for the synthesis of related spirocyclic systems.[3]

Part 1: Synthesis of N-Boc-3-azetidinone

The synthesis begins with the protection and subsequent oxidation of 3-hydroxyazetidine.

Experimental Protocol:

  • Protection of 3-Hydroxyazetidine: To a solution of 3-hydroxyazetidine hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine, followed by di-tert-butyl dicarbonate (Boc₂O). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-Boc-3-hydroxyazetidine, can be purified by column chromatography.

  • Oxidation to N-Boc-3-azetidinone: The protected alcohol is then oxidized to the corresponding ketone. A variety of oxidizing agents can be employed, such as Dess-Martin periodinane (DMP) or a Swern oxidation. For a DMP oxidation, N-Boc-3-hydroxyazetidine is dissolved in dichloromethane, and DMP is added portion-wise at room temperature. The reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until both layers are clear. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The resulting N-Boc-3-azetidinone is purified by column chromatography.

Part 2: Synthesis of 5-Oxa-2-azaspiro[3.4]octan-8-one

The key spirocyclization step involves the addition of a lithiated allene to the azetidinone, followed by an intramolecular cyclization.

Experimental Protocol:

  • Generation of Lithiated Methoxyallene: Methoxyallene is dissolved in a dry ethereal solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong base, such as n-butyllithium, is added dropwise to generate the lithiated allene species.

  • Addition to N-Boc-3-azetidinone: A solution of N-Boc-3-azetidinone in dry THF is then added slowly to the solution of lithiated methoxyallene at -78 °C. The reaction is stirred at this temperature for a specified time before being quenched with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated to give the crude allene adduct, N-Boc-3-(1-methoxyallen-1-yl)-3-hydroxyazetidine. This intermediate is often used in the next step without further purification.[3]

  • Spirocyclization: The crude allene adduct is dissolved in a suitable solvent such as tert-butanol. A catalytic amount of a crown ether (e.g., dicyclohexyl-18-crown-6) and a base (e.g., potassium tert-butoxide) are added. The reaction mixture is stirred at room temperature or with gentle heating until the cyclization is complete.[3] This reaction proceeds via an intramolecular nucleophilic attack of the hydroxyl group onto the central carbon of the allene, followed by isomerization to the enol ether.

  • Hydrolysis and Deprotection: The resulting spirocyclic enol ether is then treated with an acid, such as toluenesulfonic acid (TsOH), in a solvent like acetone to hydrolyze the enol ether to the desired ketone, 5-Oxa-2-azaspiro[3.4]octan-8-one.[3] If the Boc-protected product is desired, the reaction can be stopped at this stage. For the final unprotected compound, the Boc group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Final Purification: The final product is purified by column chromatography to yield 5-Oxa-2-azaspiro[3.4]octan-8-one.

Forward_Synthesis start 3-Hydroxyazetidine step1 N-Boc-3-hydroxyazetidine start->step1 Boc₂O, Et₃N step2 N-Boc-3-azetidinone step1->step2 DMP or Swern Oxidation step3 N-Boc-3-(1-methoxyallen-1-yl)-3-hydroxyazetidine step2->step3 1. Methoxyallene, n-BuLi 2. Quench step4 N-Boc-5-Oxa-2-azaspiro[3.4]oct-7-en-8-methoxy step3->step4 t-BuOK, t-BuOH, Crown Ether step5 N-Boc-5-Oxa-2-azaspiro[3.4]octan-8-one step4->step5 TsOH, Acetone target 5-Oxa-2-azaspiro[3.4]octan-8-one step5->target TFA, DCM

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Protocols & Analytical Methods

Method

Application Notes & Protocols for 5-Oxa-2-azaspiro[3.4]octan-8-one as a Muscarinic M4 Receptor Agonist

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Pharmacological Profiling I. Introduction: The M4 Receptor as a Therapeutic Target The M4 muscarinic...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Pharmacological Profiling

I. Introduction: The M4 Receptor as a Therapeutic Target

The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) family, has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] Predominantly expressed in the striatum and cortex, the M4 receptor plays a crucial role in modulating neurotransmitter release and neuronal excitability.[3][4][5] Specifically, its activation is linked to the inhibition of dopamine signaling, making it a compelling target for the treatment of psychosis in conditions like schizophrenia.[6][7] Selective activation of the M4 receptor is hypothesized to offer antipsychotic efficacy while avoiding the adverse side effects associated with non-selective muscarinic agents, which often interact with M2 and M3 receptors, leading to cardiovascular and gastrointestinal issues.[6]

This document provides a detailed guide to the characterization of 5-oxa-2-azaspiro[3.4]octan-8-one and its derivatives, a novel class of compounds identified as potent M4 receptor agonists.[8] We will explore the core mechanism of action and provide robust, validated protocols for assessing the binding affinity, functional potency, and signaling profile of this chemical series.

II. Compound Profile: 5-Oxa-2-azaspiro[3.4]octane Derivatives

The 5-oxa-2-azaspiro[3.4]octane scaffold represents a novel chemical space for the design of M4 receptor modulators.[8][9] While 5-Oxa-2-azaspiro[3.4]octan-8-one itself is a key intermediate, its derivatives have been specifically designed to enhance selectivity and potency for the M4 receptor.[8][9]

Property Value (for core scaffold) Reference
Chemical Name 5-Oxa-2-azaspiro[3.4]octan-8-one[10]
CAS Number 1453315-97-3[10]
Molecular Formula C6H9NO2 (unprotected)
Molecular Weight 127.14 g/mol (unprotected)
Storage 2-8°C, protect from light[11]

The protocols outlined herein are designed to validate the M4 agonist activity of synthesized derivatives based on this core structure.

III. Mechanism of Action: M4 Receptor Signaling Pathways

Understanding the downstream signaling of the M4 receptor is fundamental to designing and interpreting functional assays. The M4 receptor primarily couples to the Gαi/o family of G proteins.[1][2]

  • Gαi/o-Coupled Pathway: Upon agonist binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC). This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][12] This is the canonical pathway for M4 receptor function and a primary readout for agonist activity.

  • β-Arrestin Recruitment: Like many GPCRs, following agonist-induced phosphorylation by GPCR kinases (GRKs), the M4 receptor recruits β-arrestin proteins.[12] This process is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[13][14] Quantifying β-arrestin recruitment provides a more complete picture of a ligand's functional profile and can reveal "biased agonism," where an agonist preferentially activates one pathway over another.[13]

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_gi G-Protein Signaling cluster_arrestin β-Arrestin Pathway M4 M4 Receptor Gi Gαi/o M4->Gi BArr β-Arrestin M4->BArr Recruits Agonist 5-Oxa-2-azaspiro[3.4] octan-8-one Derivative Agonist->M4 Binds & Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP levels decrease AC->cAMP GRK GRK GRK->M4 Phosphorylates Internalization Receptor Internalization & Signaling BArr->Internalization

Caption: Canonical Gαi/o and β-Arrestin signaling pathways for the M4 receptor.

IV. In Vitro Application Protocols

The following protocols provide a framework for the comprehensive in vitro characterization of novel M4 receptor agonists.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the M4 receptor.

Rationale: Establishing high affinity is the first step in validating a compound's interaction with the target receptor. A highly selective radioligand, such as [3H]VU6013720, is preferred for its specificity to the M4 receptor over other muscarinic subtypes.[4][5]

Materials:

  • Cell membranes from a cell line stably expressing the human M4 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]VU6013720 (specific antagonist) or [3H]N-methylscopolamine ([3H]NMS) (non-selective antagonist).[4][15]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific binding control: Atropine (10 µM).

  • Test compound (e.g., 5-Oxa-2-azaspiro[3.4]octan-8-one derivative) at various concentrations.

  • 96-well plates, filter mats (GF/C), scintillation cocktail, and a microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compound in Assay Buffer.

  • Reaction Setup: In a 96-well plate, add in order:

    • 50 µL Assay Buffer (for total binding) or 50 µL of 10 µM Atropine (for non-specific binding).

    • 50 µL of test compound dilution.

    • 50 µL of radioligand at a final concentration near its Kd value (e.g., 1-2 nM).

    • 50 µL of M4 receptor-expressing cell membranes (5-20 µg protein per well).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Detection: Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Protocol 2: Gαi/o Functional Assay (cAMP Inhibition)

This assay measures the functional potency (EC50) and efficacy (Emax) of the agonist by quantifying the inhibition of cAMP production.

Rationale: As a Gαi/o-coupled receptor, a primary function of M4 activation is the inhibition of adenylyl cyclase.[1] To measure this decrease, intracellular cAMP is first elevated using forskolin, a direct adenylyl cyclase activator. The agonist's potency is then determined by its ability to reduce these stimulated cAMP levels.[17]

Materials:

  • A cell line stably expressing the human M4 receptor (e.g., CHO-K1/hM4).[17]

  • Assay medium: Serum-free medium containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.

  • Forskolin.

  • Test compound.

  • A cAMP detection kit (e.g., HTRF, GloSensor™, or similar immunoassay-based kits).[18][19][20]

Procedure:

  • Cell Plating: Seed M4-expressing cells into a 384-well plate and incubate overnight.[21]

  • Compound Preparation: Prepare a serial dilution of the test compound in assay medium.

  • Agonist Stimulation:

    • Aspirate the culture medium from the cells.

    • Add the test compound dilutions to the wells.

    • Immediately add forskolin to all wells (except the basal control) at a concentration that elicits a submaximal response (e.g., EC80, typically 1-10 µM).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[17] This typically involves adding lysis reagents and detection components that generate a fluorescent or luminescent signal.[18][19]

  • Data Analysis:

    • Convert the raw signal to cAMP concentration using a standard curve.

    • Normalize the data: Set the signal from cells treated with forskolin alone as 100% and the basal signal (no forskolin) as 0%.

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

    • Fit the curve using a sigmoidal dose-response model to determine the EC50 (potency) and Emax (maximal efficacy) values.

cAMP_Workflow start Start plate_cells Plate CHO-hM4 Cells in 384-well plate start->plate_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) plate_cells->incubate_overnight add_compound Add Test Compound (serial dilutions) incubate_overnight->add_compound add_forskolin Add Forskolin (to stimulate cAMP) add_compound->add_forskolin incubate_30min Incubate 30 min (37°C) add_forskolin->incubate_30min lyse_detect Lyse Cells & Add cAMP Detection Reagents incubate_30min->lyse_detect read_signal Read Luminescent or Fluorescent Signal lyse_detect->read_signal analyze Analyze Data (Calculate EC50/Emax) read_signal->analyze end_process End analyze->end_process

Caption: Workflow for the M4 receptor-mediated cAMP inhibition assay.

Protocol 3: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated M4 receptor, providing insight into receptor desensitization and non-G protein signaling pathways.

Rationale: This assay is critical for identifying biased agonism. It utilizes technologies like enzyme-fragment complementation (EFC), where receptor activation brings together two inactive enzyme fragments (one fused to the M4 receptor, the other to β-arrestin), generating a measurable signal.[13][22]

Materials:

  • A specialized cell line co-expressing the M4 receptor fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA).[13][23] (e.g., PathHunter® β-Arrestin GPCR Assay).

  • Assay medium and detection reagents provided with the commercial assay kit.

  • Test compound.

Procedure:

  • Cell Plating: Plate the engineered cells in a 384-well white, clear-bottom microplate and incubate overnight.[13][22]

  • Compound Addition: Prepare serial dilutions of the test compound and add them to the appropriate wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents as per the manufacturer's protocol. This typically involves a single reagent addition.[22]

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the chemiluminescent signal to develop.

  • Measurement: Read the chemiluminescence on a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

    • Compare these values to those obtained from the cAMP assay to assess for pathway bias.

BArrestin_Workflow start Start plate_cells Plate PathHunter® Cells (M4-ProLink + βArr-EA) start->plate_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) plate_cells->incubate_overnight add_compound Add Test Compound (serial dilutions) incubate_overnight->add_compound incubate_90min Incubate 90 min (37°C) add_compound->incubate_90min add_detection Add PathHunter® Detection Reagents incubate_90min->add_detection incubate_60min Incubate 60 min (Room Temp) add_detection->incubate_60min read_signal Read Chemiluminescent Signal incubate_60min->read_signal analyze Analyze Data (Calculate EC50/Emax) read_signal->analyze end_process End analyze->end_process

Caption: Workflow for the β-Arrestin recruitment assay using EFC technology.

V. Data Interpretation & In Vivo Considerations

Parameter Assay Interpretation
Ki Radioligand BindingAffinity: A lower Ki value indicates a higher binding affinity of the compound for the M4 receptor.
EC50 cAMP / β-ArrestinPotency: The concentration at which the compound produces 50% of its maximal effect. A lower EC50 indicates higher potency.
Emax cAMP / β-ArrestinEfficacy: The maximal response produced by the compound relative to a known full agonist. Values near 100% indicate a full agonist, while lower values suggest partial agonism.

Assessing Selectivity: To confirm M4 selectivity, all assays should be repeated using cell lines expressing other muscarinic receptor subtypes (M1, M2, M3, M5). A selective M4 agonist will show significantly higher affinity and potency for the M4 receptor.

In Vivo Translation: Compounds demonstrating high potency, efficacy, and selectivity in vitro can be advanced to in vivo models. For M4 agonists, relevant models often assess antipsychotic-like and pro-cognitive effects.[6][24] Examples include:

  • Amphetamine-induced hyperlocomotion: To assess antipsychotic-like activity.[25]

  • Conditioned avoidance response (CAR): A model predictive of antipsychotic efficacy.[25][26]

  • Cognitive tasks: Such as the novel object recognition or T-maze tests to evaluate pro-cognitive potential in models of cognitive impairment.[27]

These advanced studies are essential to confirm that the in vitro activity of a 5-oxa-2-azaspiro[3.4]octan-8-one derivative translates into the desired therapeutic effect in a complex biological system.

VI. References

  • Assay Guidance Manual - Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). NCBI. Available at: [Link]

  • Shen, J., et al. (2021). M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia. Cell Reports. Available at: [Link]

  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). DiscoverX. Available at: [Link]

  • Assay Guidance Manual - Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI. Available at: [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010). Agilent. Available at: [Link]

  • Signaling pathways coupled to the M4 mAChR. (n.d.). ResearchGate. Available at: [Link]

  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. (n.d.). Methods in Molecular Biology. Available at: [Link]

  • Green Fluorescent Borealis Arrestin Assays. (n.d.). Montana Molecular. Available at: [Link]

  • What are the new molecules for M4 receptor agonists? (2025). Patsnap Synapse. Available at: [Link]

  • icAMPNOMAD Muscarinic Acetylcholine Receptor M4 Cell Line. (n.d.). Innoprot. Available at: [Link]

  • What are M4 receptor agonists and how do they work? (2024). Patsnap Synapse. Available at: [Link]

  • The muscarinic M4 acetylcholine receptor exacerbates symptoms of movement disorders. (2023). Biochemical Society Transactions. Available at: [Link]

  • M4 Muscarinic Receptors and Locomotor Activity Regulation. (n.d.). Institute of Physiology, Czech Academy of Sciences. Available at: [Link]

  • PathHunter® β-Arrestin GPCR Assays. (n.d.). DiscoverX. Available at: [Link]

  • Qualls, A., et al. (2023). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. Molecular Pharmacology. Available at: [Link]

  • Stepan, A. F., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters. Available at: [Link]

  • Qualls, A., et al. (2023). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. PubMed. Available at: [Link]

  • Correlations of binding affinities (pKi values) of ligands to M4 receptor. (n.d.). ResearchGate. Available at: [Link]

  • M4 receptor. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Pulido-Rios, M. T., et al. (2010). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Ricci, A., et al. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology. Available at: [Link]

  • Human Recombinant Muscarinic Acetylcholine Receptor M4 Stable Cell Line. (2020). GenScript. Available at: [Link]

  • The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia. (n.d.). Frontiers in Psychiatry. Available at: [Link]

  • In Vitro Cell based Muscarinic Receptor Functional Characterization Service. (n.d.). Creative Biolabs. Available at: [Link]

  • Burford, N. T., et al. (2009). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Molecular Pharmacology. Available at: [Link]

  • What are the therapeutic applications for M4 receptor agonists? (2025). Patsnap Synapse. Available at: [Link]

  • 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. (n.d.). Google Patents. Available at:

  • The Muscarinic Acetylcholine Receptor Agonist BuTAC Mediates Antipsychotic-Like Effects via the M4 Subtype. (n.d.). ACS Chemical Neuroscience. Available at: [Link]

  • Evaluation of full and partial M4 receptor agonists in models of psychosis. (2022). BioWorld. Available at: [Link]

  • Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. (2020). bioRxiv. Available at: [Link]

  • Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties. (n.d.). Molecular Pharmacology. Available at: [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (n.d.). Semantic Scholar. Available at: [Link]

  • 5-oxa-2-azaspiro[3.4]octane hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin. (2000). Organic Letters. Available at: [Link]

  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. (2000). PubMed. Available at: [Link]

  • 2-azaspiro[3.4]octane derivatives as M4 agonists. (n.d.). Google Patents. Available at:

  • 1453315-97-3 | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester. (n.d.). Chem-Space. Available at: [Link]

  • 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane. (n.d.). MilliporeSigma. Available at: [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 5-Oxa-2-azaspiro[3.4]octan-8-one

Introduction: The Rationale for a Phased In Vitro Assessment Spirocyclic scaffolds are of significant interest in medicinal chemistry, prized for their unique three-dimensional architecture which can lead to improved tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a Phased In Vitro Assessment

Spirocyclic scaffolds are of significant interest in medicinal chemistry, prized for their unique three-dimensional architecture which can lead to improved target specificity and favorable physicochemical properties compared to "flat" aromatic compounds.[1] The novel core, 5-Oxa-2-azaspiro[3.4]octan-8-one, represents a new area of chemical space with unexplored therapeutic potential. While its precise biological targets are yet to be elucidated, related spirocyclic structures have demonstrated a wide array of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5]

This guide provides a comprehensive, phased strategy for the initial in vitro characterization of 5-Oxa-2-azaspiro[3.4]octan-8-one (referred to herein as "Compound S"). The described workflow is designed to first establish a foundational understanding of its biological activity profile—beginning with broad cytotoxicity screening—before progressing to more specific, hypothesis-driven functional and mechanistic assays. This structured approach ensures a logical and resource-efficient evaluation, allowing researchers to make informed decisions about the compound's future development trajectory.

The protocols herein are designed as self-validating systems, incorporating essential controls and clear endpoints to ensure the generation of robust and trustworthy data.[6]

Phase 1: Foundational Screening - A General Workflow

The initial characterization of any novel compound should follow a systematic workflow to ensure data quality and reproducibility. The first step is to assess the compound's general biological impact, primarily its effect on cell viability. This foundational data is critical, as it dictates the concentration ranges for all subsequent, more specific cell-based assays.

G cluster_0 Compound Preparation & QC cluster_1 Phase 1: Foundational Screening cluster_2 Phase 2: Hypothesis-Driven Assays Compound Compound S (5-Oxa-2-azaspiro[3.4]octan-8-one) QC Purity & Identity Check (LC-MS, NMR) Compound->QC Stock Prepare DMSO Stock (e.g., 10 mM) QC->Stock Cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) Stock->Cytotoxicity DoseResponse Determine IC50 (8-10 point dose-response) Cytotoxicity->DoseResponse Anticancer Anticancer Assays (Apoptosis, Cell Cycle) DoseResponse->Anticancer If cytotoxic to cancer cells AntiInflammatory Anti-inflammatory Assays (Cytokine Release) DoseResponse->AntiInflammatory Select non-toxic concentrations

Caption: General workflow for the initial in vitro characterization of novel compounds.

Protocol 1: General Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, providing a measure of cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa for a general screen, or a relevant cancer cell line like MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of Compound S in culture medium from a concentrated DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity. A typical 8-point concentration range could be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound S. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO₂. The incubation time should be selected based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

ParameterRecommended Value
Cell LineHeLa (general), MCF-7 (breast cancer)
Seeding Density5,000 - 10,000 cells/well
Compound Conc.0.1 - 100 µM (8-point curve)
Incubation Time48 hours
MTT Conc.0.5 mg/mL (final)
Readout Wavelength570 nm

Phase 2: Hypothesis-Driven Functional Assays

Based on the initial cytotoxicity data and the known activities of related spirocyclic compounds, we can now investigate specific biological functions.[4] We will explore two common therapeutic areas: anti-inflammatory and anticancer activity.

A. Anti-inflammatory Potential

Principle: A common method to assess anti-inflammatory activity is to use a cell-based model of inflammation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5] A compound with anti-inflammatory properties will inhibit this cytokine release.

G LPS LPS Macrophage RAW 264.7 Macrophage LPS->Macrophage Activates Signaling NF-κB Signaling Cascade Macrophage->Signaling CompoundS Compound S CompoundS->Inhibition Cytokines TNF-α, IL-6 Release Signaling->Cytokines Inhibition->Signaling Inhibits

Caption: Principle of the LPS-induced cytokine release assay.

Protocol 2: Measurement of TNF-α Release in LPS-Stimulated Macrophages

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of Compound S (determined from Protocol 1, typically below the IC20) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone, 1 µM).

  • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control (unstimulated) wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis.

  • ELISA for TNF-α: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in each sample. Normalize the data to the vehicle-treated, LPS-stimulated control and calculate the percent inhibition for each concentration of Compound S.

B. Anticancer Activity: Induction of Apoptosis

Principle: If Compound S showed significant cytotoxicity in cancer cell lines (Protocol 1), the next logical step is to determine if the cell death occurs via apoptosis (programmed cell death) or necrosis. Caspases are a family of proteases that are key mediators of apoptosis. Assays that measure the activity of "executioner" caspases, like caspase-3 and caspase-7, provide a direct measure of apoptotic induction.

Protocol 3: Caspase-3/7 Activity Assay (Luminescent)

Methodology:

  • Cell Seeding: Seed a cancer cell line of interest (e.g., MCF-7 or HepG2) in a white-walled, clear-bottom 96-well plate at the density determined in Protocol 1. Allow to adhere overnight.

  • Cell Treatment: Treat cells with Compound S at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine, 1 µM).

  • Incubation: Incubate for a period shorter than the viability assay, typically 6-24 hours, to capture the apoptotic events before widespread cell death.

  • Assay Reagent Addition: Equilibrate the plate and the luminescent caspase-3/7 assay reagent (containing a pro-luminescent caspase-3/7 substrate) to room temperature.

  • Signal Development: Add the reagent to each well according to the manufacturer's protocol (typically a 1:1 volume ratio). Mix by gentle orbital shaking for 1 minute.

  • Incubation: Incubate the plate at room temperature, protected from light, for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Express the results as a fold-change in activity relative to the vehicle-treated control.

ParameterRecommended Value
Cell LineMCF-7, HepG2, or other cancer lines
Compound Conc.Centered around the pre-determined IC50
Incubation Time6 - 24 hours
Assay KitCommercial luminescent caspase-3/7 kit
Plate TypeWhite-walled, 96-well
ReadoutLuminescence (Relative Luminescence Units)

Conclusion and Forward Outlook

This structured in vitro testing cascade provides a robust framework for the initial characterization of 5-Oxa-2-azaspiro[3.4]octan-8-one. The foundational cytotoxicity data from Phase 1 is essential for interpreting the results of the hypothesis-driven functional assays in Phase 2. Positive "hits" in the anti-inflammatory or apoptosis assays would warrant further investigation into the specific molecular mechanisms, which could involve target identification studies, kinase screening panels, or deeper investigation into specific signaling pathways.[6][8] The data generated through these protocols will build a comprehensive profile of Compound S, guiding its path toward becoming a potential therapeutic lead.

References

  • Techniques used for the discovery of therapeutic compounds: The case of SARS - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • Biologically active spirooxindole scaffolds . (n.d.). ResearchGate. [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay . (2021). PubMed. [Link]

  • Disrupting Drug Discovery From Assay Development to Lead Compound . (2020). European Pharmaceutical Review. [Link]

  • Biological Assays: Innovations and Applications . (n.d.). Longdom Publishing. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents . (2024). ResearchGate. [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds . (2024). AZoLifeSciences. [Link]

  • Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents . (n.d.). RSC Publishing. [Link]

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach . (n.d.). National Center for Biotechnology Information. [Link]

  • Spirocyclic derivatives as antioxidants: a review . (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines . (n.d.). Oriental Journal of Chemistry. [Link]

  • Efficient entry to diversely functionalized spirooxindoles from isatin and their biological activity . (2012). ResearchGate. [Link]

  • A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[2][7]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong . (n.d.). Springer. [Link]

  • Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019–2025) . (n.d.). IJSDR. [Link]

  • 2-azaspiro[3.4]octane derivatives as M4 agonists. (n.d.).
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery . (2025). ResearchGate. [Link]

  • Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent . (2022). ACS Omega. [Link]

Sources

Method

Introduction: The M4 Receptor as a Key Therapeutic Target

An Application Guide to Cell-Based Functional Assays for M4 Muscarinic Receptor Modulators The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, has emerged as a signifi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Cell-Based Functional Assays for M4 Muscarinic Receptor Modulators

The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, has emerged as a significant target for therapeutic intervention, particularly in the realm of neuropsychiatric disorders such as schizophrenia.[1][2] Encoded by the CHRM4 gene, the M4 receptor is abundantly expressed in the central nervous system, especially in the striatum, where it plays a crucial role in modulating dopaminergic neurotransmission.[2][3] Its activation generally leads to inhibitory effects on neuronal activity, making it an attractive target for developing novel antipsychotics and cognitive enhancers.[4][5]

This guide provides an in-depth overview and detailed protocols for the most robust cell-based functional assays used to identify and characterize modulators of the M4 receptor. We will delve into the underlying signaling pathways and explain the rationale behind experimental design, data analysis, and quality control, equipping researchers with the knowledge to generate reliable and reproducible results.

Pillar 1: Understanding M4 Receptor Signaling

The functional state of the M4 receptor is defined by its interaction with intracellular signaling partners. A thorough understanding of this pathway is paramount for selecting the appropriate assay and interpreting the resulting data.

The M4 receptor primarily couples to the Gαi/o family of heterotrimeric G proteins.[3][6] Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαi/o subunit. This activation leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate their respective downstream effectors. The canonical and most well-characterized pathway involves the Gαi/o-mediated inhibition of adenylyl cyclase , the enzyme responsible for converting ATP to cyclic adenosine monophosphate (cAMP).[6][7] This results in a measurable decrease in intracellular cAMP levels, which serves as a direct hallmark of M4 receptor activation.[7][8]

Interestingly, under certain conditions, such as high agonist concentrations or high receptor expression levels, M4 receptors can also couple to Gαs proteins, leading to a biphasic response: an initial decrease in cAMP (via Gαi/o) followed by an increase (via Gαs).[1][6][7] This phenomenon, known as signal-biased agonism, is a critical consideration in drug discovery.

To facilitate high-throughput screening, M4 receptors can be artificially coupled to the Gq pathway by co-expressing them with a "promiscuous" G protein like Gα15.[6][9] This redirects the signal through phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and a subsequent release of intracellular calcium (Ca²⁺), a readout that is readily measured.[9][10]

M4_Signaling_Pathway cluster_extracellular cluster_intracellular Intracellular Space M4 M4 Receptor Gio Gαi/o M4->Gio Activates G15 Gα15 (Engineered) M4->G15 Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C (via Gα15) Ca Ca²⁺ Release PLC->Ca Stimulates Agonist Agonist (e.g., ACh) Agonist->M4 Binds Gio->AC Inhibits Gbg Gβγ SRE MAPK / SRE Gbg->SRE Activates G15->PLC Activates ATP ATP ATP->AC PKA PKA / EPAC cAMP->PKA Activates CREB CREB PKA->CREB Activates

Caption: Canonical and engineered signaling pathways of the M4 receptor.

Pillar 2: Core Functional Assay Protocols

The choice of assay depends on the specific research question, available instrumentation, and desired throughput. Here, we present detailed protocols for three primary cell-based functional assays.

cAMP Inhibition Assay (HTRF)

This assay directly measures the canonical Gαi/o signaling of the M4 receptor by quantifying the inhibition of forskolin-stimulated cAMP production. Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, robust method for this purpose.

Principle: Cells expressing the M4 receptor are stimulated with forskolin to elevate intracellular cAMP levels. In the presence of an M4 agonist, Gαi/o activation will inhibit adenylyl cyclase, leading to a decrease in cAMP. The HTRF assay uses a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2). Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for antibody binding. High cAMP levels result in low FRET signal, while low cAMP levels (due to M4 activation) result in a high FRET signal.

Caption: General workflow for an M4 receptor cAMP inhibition assay.

StepProcedureScientist's Notes (The "Why")
1. Cell Plating Seed CHO-K1 or HEK293 cells stably expressing the human M4 receptor into low-volume 384-well plates at a density of 2,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.Cell density is critical and must be optimized. Too few cells yield a weak signal; too many can lead to receptor desensitization or ligand depletion.[11]
2. Compound Addition Prepare serial dilutions of test compounds (agonists, antagonists) and reference compounds (e.g., acetylcholine) in assay buffer. Add compounds to the cell plate.For antagonist mode, add the antagonist first and pre-incubate for 15-30 minutes before adding a sub-maximal (EC₈₀) concentration of a known agonist.
3. Stimulation Add a solution of forskolin to all wells (except negative controls) to a final concentration of 1-10 µM. Incubate for 30 minutes at room temperature.Forskolin directly activates adenylyl cyclase, creating an artificially high cAMP level that can then be inhibited by M4 activation. This provides a robust assay window.[11]
4. Lysis & Detection Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in lysis buffer as per the manufacturer's protocol (e.g., Revvity LANCE or Cisbio cAMP Gs Dynamic 2 kits).The lysis buffer permeabilizes the cells, allowing the detection reagents to access the intracellular cAMP.
5. Incubation Incubate the plate for 60 minutes at room temperature, protected from light.This allows the competitive binding reaction to reach equilibrium, ensuring a stable signal.
6. Plate Reading Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). Calculate the 665/620 ratio.The ratiometric measurement corrects for well-to-well variations in cell number and liquid volume, increasing data precision.
Calcium Mobilization Assay

This is a widely used high-throughput screening (HTS) assay that leverages an engineered cell line to convert the M4 receptor's Gαi/o signal into a robust calcium flux.[12]

Principle: Cells (typically CHO-K1) are engineered to co-express the M4 receptor and a promiscuous G protein, Gα15.[9] Gα15 couples to Gαi/o-linked receptors and activates the Gαq pathway effector, phospholipase C (PLC). PLC activation leads to the release of Ca²⁺ from intracellular stores. This transient increase in cytosolic Ca²⁺ is detected using a fluorescent calcium indicator dye, such as Fluo-4 or Calcium-4, which exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[13][14]

Caption: Workflow for an M4 receptor calcium mobilization assay using FLIPR.

StepProcedureScientist's Notes (The "Why")
1. Cell Plating Seed CHO-K1/M4/Gα15 cells in black-walled, clear-bottom 384-well plates at a density of 10,000-20,000 cells/well. Incubate overnight.[9]Black walls are essential to minimize well-to-well crosstalk and light scatter, which is critical for fluorescence-based assays.
2. Dye Loading Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 Direct™ Assay Kit) and probenecid. Remove growth media and add the dye loading buffer to the cells.Probenecid is an anion-exchange transport inhibitor that prevents the cells from actively pumping the dye out, ensuring a stable intracellular concentration and a better signal-to-background ratio.
3. Incubation Incubate the plate for 60 minutes at 37°C, 5% CO₂, followed by 30 minutes at room temperature, protected from light.The initial incubation at 37°C facilitates active dye uptake, while the equilibration at room temperature provides a stable baseline before compound addition.
4. Compound Preparation Prepare a "source" plate containing test compounds at 4-5x the final desired concentration in assay buffer.The FLIPR (Fluorometric Imaging Plate Reader) or similar instrument will add a small volume from this source plate to the cell plate, so the concentration must be adjusted accordingly.
5. Measurement Place both the cell plate and the source plate into the FLIPR instrument. Program the instrument to establish a stable baseline reading for 10-20 seconds, then perform a fluid addition from the source plate to the cell plate, and immediately record the kinetic fluorescence response for 90-180 seconds.The kinetic reading is crucial. It captures the transient nature of the calcium peak and provides more information than a single endpoint read.
6. Data Analysis Analyze the kinetic data by calculating the maximum peak fluorescence minus the baseline fluorescence (Max-Min).This value represents the magnitude of the calcium response and is used to generate concentration-response curves.[13]
Reporter Gene Assay

Reporter gene assays measure a transcriptional event downstream of the primary signaling cascade. They are often less sensitive to transient signaling but provide an integrated response over time.

Principle: For Gαi/o-coupled receptors like M4, two main reporter strategies are common:

  • CRE-Luciferase Inhibition: This mirrors the cAMP assay. Cells are co-transfected with the M4 receptor and a reporter construct containing a luciferase gene under the control of a cAMP Response Element (CRE). Forskolin is used to activate the Gs-cAMP-PKA-CREB pathway, driving luciferase expression. M4 agonists inhibit this process, leading to a decrease in the luminescent signal.[15]

  • SRE-Luciferase Activation: The Gβγ subunits dissociated from activated Gαi/o can activate the MAPK/ERK pathway, which in turn activates transcription from a Serum Response Element (SRE).[15][16] Therefore, M4 agonists will increase the luciferase signal in cells expressing an SRE-luciferase reporter.

StepProcedureScientist's Notes (The "Why")
1. Transfection Co-transfect HEK293 cells with plasmids encoding the human M4 receptor and an SRE-driven luciferase reporter (e.g., SRE-luc2P). Plate the transfected cells in white, opaque 96- or 384-well plates.HEK293 cells are commonly used due to their high transfection efficiency and low endogenous muscarinic receptor expression. White plates maximize the luminescent signal.
2. Incubation Allow cells to adhere and express the proteins for 24-48 hours. The day before the assay, switch to serum-free medium.Serum contains growth factors that can activate the MAPK/SRE pathway, leading to high background. Serum starvation is essential to quiet this pathway before stimulation.
3. Compound Addition Add serial dilutions of test compounds to the cells.Unlike the rapid cAMP and calcium assays, reporter assays require longer incubation times for transcription and translation to occur.
4. Stimulation Incubate the cells with compounds for 4-8 hours at 37°C, 5% CO₂.[16]The optimal incubation time must be determined empirically, balancing maximal signal induction against potential cytotoxicity of the compounds.
5. Lysis & Detection Remove the plates from the incubator and allow them to equilibrate to room temperature. Add a "one-step" luciferase assay reagent (e.g., Promega ONE-Glo™) which lyses the cells and provides the luciferin substrate.These reagents provide a stable "glow" luminescence that is less transient than "flash" reagents, making them more suitable for batch processing of plates.
6. Measurement Incubate for 10 minutes at room temperature to ensure complete lysis and signal stabilization. Read the luminescence on a microplate luminometer.The integration time for the read (e.g., 0.5-1 second per well) should be optimized to achieve a good signal-to-noise ratio.

Pillar 3: Data Analysis, Interpretation, and Validation

Data Presentation and Quantitative Analysis

For all assays, data should be normalized and plotted as a concentration-response curve (CRC) using a non-linear regression model (e.g., four-parameter logistic equation).

ParameterDescriptionHow to Interpret for M4 Assays
EC₅₀ The molar concentration of an agonist that produces 50% of the maximum possible response.A measure of agonist potency . A lower EC₅₀ value indicates a more potent agonist.
IC₅₀ The molar concentration of an antagonist that inhibits 50% of the response produced by a fixed concentration of an agonist.A measure of antagonist potency . A lower IC₅₀ indicates a more potent antagonist.
Eₘₐₓ The maximum response achievable by an agonist.A measure of agonist efficacy . A full agonist will have a high Eₘₐₓ, while a partial agonist will have a lower Eₘₐₓ.[4]
Hill Slope Describes the steepness of the CRC.A slope of ~1 suggests a 1:1 interaction between the compound and the receptor. Slopes deviating significantly from 1 may indicate complex pharmacology.
Identifying Different Modulator Types
  • Agonist: Produces a concentration-dependent response (decrease in cAMP, increase in Ca²⁺/SRE-luc).

  • Antagonist: Has no effect on its own but blocks or reverses the effect of an agonist in a concentration-dependent manner.[17]

  • Positive Allosteric Modulator (PAM): Has little or no effect on its own but potentiates the response of an agonist (e.g., acetylcholine), causing a leftward shift in the agonist's EC₅₀ curve and/or an increase in its Eₘₐₓ.[12][18]

  • Negative Allosteric Modulator (NAM): Has little or no effect on its own but reduces the response of an agonist, causing a rightward shift in the EC₅₀ curve and/or a decrease in its Eₘₐₓ.

Assay Validation: The Self-Validating System

To ensure trustworthiness, every assay should be validated. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.

Z' = 1 - ( (3σₚ + 3σₙ) / |μₚ - μₙ| )

Where:

  • μₚ and σₚ are the mean and standard deviation of the positive control (e.g., max concentration of a reference agonist).

  • μₙ and σₙ are the mean and standard deviation of the negative control (e.g., vehicle).

An assay is considered robust and suitable for HTS when Z' ≥ 0.5 .[12][15] This calculation should be performed for every screening campaign to ensure day-to-day reproducibility.

References

  • Application of Parallel Multiparametric Cell-Based FLIPR Detection Assays for the Identification of Modulators of the Muscarinic Acetylcholine Receptor 4 (M4) - PubMed. (2015). National Center for Biotechnology Information. [Link]

  • A luciferase M4-reporter assay system to study the functional role of... - ResearchGate. ResearchGate. [Link]

  • Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed. (2025). National Center for Biotechnology Information. [Link]

  • M4 Human Acetylcholine (Muscarinic) GPCR GTPgammaS Agonist & Antagonist LeadHunter Assay - TW - Eurofins Discovery. Eurofins Discovery. [Link]

  • Muscarinic acetylcholine receptor M4 - Wikipedia. Wikipedia. [Link]

  • Figure 6, Calcium mobilization assays in human M4/Gq15-expressing CHO cells - Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information. [Link]

  • Signaling pathways coupled to the M4 mAChR. Upon activation, the M4... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • M4 Human Acetylcholine (Muscarinic) GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]

  • In Vitro Cell based Muscarinic Receptor Functional Characterization Service. Creative Biolabs. [Link]

  • Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. (2021). Frontiers in Pharmacology. [Link]

  • The Muscarinic Acetylcholine Receptor Agonist BuTAC Mediates Antipsychotic-Like Effects via the M4 Subtype - PMC. National Center for Biotechnology Information. [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Modulation of M4 muscarinic acetylcholine receptors by interacting proteins - PMC - NIH. National Center for Biotechnology Information. [Link]

  • M 4 receptor - IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - ACS Publications. (2014). ACS Publications. [Link]

  • icAMPNOMAD Muscarinic Acetylcholine Receptor M4 Cell Line - Innoprot. Innoprot. [Link]

  • Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC. National Center for Biotechnology Information. [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways - Semantic Scholar. Semantic Scholar. [Link]

  • Human Recombinant Muscarinic Acetylcholine Receptor M4 Stable Cell Line Cat. No. M00238 Version 07272020 - GenScript. GenScript. [Link]

  • New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC. National Center for Biotechnology Information. [Link]

  • Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC. (2018). National Center for Biotechnology Information. [Link]

  • Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals - MDPI. (2021). MDPI. [Link]

  • Reduced M4 receptor expression shifts cAMP signaling profiles of... - ResearchGate. ResearchGate. [Link]

  • Identification, expression and functional characterization of M4L, a muscarinic acetylcholine M4 receptor splice variant - PMC. (2017). National Center for Biotechnology Information. [Link]

Sources

Application

Application Note & Protocol: Characterizing the Binding of 5-Oxa-2-azaspiro[3.4]octan-8-one to a Novel G-Protein Coupled Receptor Target using Radioligand Binding Assays

Introduction: The Significance of Spirocyclic Scaffolds and Radioligand Binding Assays Spirocyclic scaffolds have emerged as a prominent structural motif in modern drug discovery. Their inherent three-dimensional nature...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spirocyclic Scaffolds and Radioligand Binding Assays

Spirocyclic scaffolds have emerged as a prominent structural motif in modern drug discovery. Their inherent three-dimensional nature provides an exceptional framework for exploring chemical space, often leading to compounds with improved potency, selectivity, and physicochemical properties compared to their "flat" aromatic counterparts.[1][2] The rigid yet complex architecture of molecules like 5-Oxa-2-azaspiro[3.4]octan-8-one allows for precise projection of functional groups into a target's binding pocket, a key advantage in designing novel therapeutics.[1][3]

To quantify the interaction between a novel compound and its biological target, the radioligand binding assay remains a gold standard methodology.[4] Its robustness, high sensitivity, and ability to provide quantitative data on binding affinity (Kd, Ki), receptor density (Bmax), and binding kinetics make it an indispensable tool in pharmacology and drug development.[4][5][6]

This document provides a detailed guide for characterizing the binding of a novel spirocyclic compound, 5-Oxa-2-azaspiro[3.4]octan-8-one, to a hypothetical G-Protein Coupled Receptor (GPCR), hereafter referred to as "Target X". In early-stage drug discovery, where a compound's precise biological target may be under investigation, establishing a robust binding assay is a critical first step. We will detail two primary methodologies: the traditional filtration assay and the homogeneous Scintillation Proximity Assay (SPA).

Pillar 1: Foundational Principles of Radioligand Binding

A radioligand binding assay measures the interaction between a radioactively labeled ligand (the "radioligand") and its receptor.[7][8] The core principle relies on the law of mass action, which describes the reversible binding of a ligand to a receptor to form a ligand-receptor complex.[7][9]

Key experiments include:

  • Saturation Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. This involves incubating the receptor preparation with increasing concentrations of the radioligand.[4][10]

  • Competition Assays: Used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (e.g., 5-Oxa-2-azaspiro[3.4]octan-8-one). This is achieved by measuring the ability of increasing concentrations of the test compound to inhibit the binding of a fixed concentration of a known radioligand.[4][6]

A critical concept in these assays is the distinction between total binding , non-specific binding (NSB) , and specific binding .[11][12]

  • Total Binding: Radioactivity measured when the receptor preparation is incubated with only the radioligand.

  • Non-Specific Binding: Radioactivity measured in the presence of the radioligand and a high concentration of an unlabeled competing ligand that saturates the target receptors. This measures the binding of the radioligand to non-receptor components like filters, lipids, or plasticware.[7][11]

  • Specific Binding: The value of interest, representing binding to the target receptor. It is calculated by subtracting non-specific binding from total binding.[7][12]

cluster_0 Binding Components cluster_1 Calculation Total Total Binding (Radioligand + Receptor) Specific Specific Binding Total->Specific - NSB Non-Specific Binding (Radioligand + Receptor + Excess Unlabeled Ligand) NSB->Specific

Caption: Calculation of Specific Binding.

Pillar 2: Experimental Protocols

This section outlines the step-by-step protocols for membrane preparation and two distinct radioligand binding assay formats.

Protocol 1: Membrane Preparation from Cells Expressing "Target X"

The quality of the receptor preparation is paramount. This protocol describes the isolation of membranes from a cell line stably expressing our hypothetical GPCR, "Target X".

Materials:

  • Cell pellets from a culture of HEK293 or CHO cells expressing "Target X".

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 (ice-cold).

  • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340).

  • Sucrose Cryoprotectant Buffer: Lysis buffer containing 10% (w/v) sucrose.

Procedure:

  • Cell Lysis: Thaw frozen cell pellets on ice. Resuspend in 20 volumes of ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.[13]

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[13]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation (Step 4). This wash step is crucial for removing endogenous ligands and cytosolic components.

  • Final Resuspension & Storage: Resuspend the final pellet in Sucrose Cryoprotectant Buffer.

  • Protein Quantification: Determine the protein concentration using a standard method like the Pierce™ BCA Protein Assay.[13]

  • Aliquoting & Storage: Aliquot the membrane preparation into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.

Protocol 2: Competition Binding via Filtration Assay

This method physically separates receptor-bound radioligand from free radioligand by rapid vacuum filtration.[4][14]

Assay Components & Conditions:

ComponentDescriptionTypical Concentration/Value
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4-
Radioligand A high-affinity ligand for "Target X" (e.g., [³H]-Ligand-Y)Fixed concentration, ~Kd value
Test Compound 5-Oxa-2-azaspiro[3.4]octan-8-one10-point, 5-log unit range (e.g., 0.1 nM to 10 µM)
NSB Control A known saturating ligand for "Target X"100x Kd of the unlabeled ligand
Membranes Preparation from Protocol 110-50 µg protein per well
Incubation 60 minutes at 30°C with gentle agitation-
Total Volume 250 µL per well in a 96-well plate-

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, add reagents in the following order:

    • 150 µL of diluted membranes in Assay Buffer.

    • 50 µL of either:

      • Assay Buffer (for Total Binding).

      • NSB Control (for Non-Specific Binding).

      • Test Compound dilution (for Competition).

    • 50 µL of Radioligand in Assay Buffer.

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[13]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[13]

  • Washing: Quickly wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[13]

  • Drying: Dry the filter plate for 30-60 minutes at 50°C.[13]

  • Scintillation Counting: Add scintillation cocktail to each well, seal the plate, and count the radioactivity in a microplate scintillation counter (e.g., a Wallac TriLux MicroBeta counter).[13]

cluster_workflow Filtration Assay Workflow A 1. Add Reagents (Membranes, Compound, Radioligand) B 2. Incubate (Reach Equilibrium) A->B C 3. Vacuum Filtration (Separate Bound from Free) B->C D 4. Wash Filters (Remove Unbound) C->D E 5. Dry & Add Scintillant D->E F 6. Count Radioactivity E->F

Caption: Filtration Assay Workflow.

Protocol 3: Competition Binding via Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that requires no separation step, making it ideal for high-throughput screening.[15][16] The principle relies on the fact that only radioligands bound to receptors immobilized on SPA beads are close enough to excite the scintillant within the bead and produce a light signal.[17][18]

Assay Components & Conditions:

ComponentDescriptionTypical Concentration/Value
SPA Beads e.g., Wheat Germ Agglutinin (WGA)-coated PVT beads1 mg per well
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4-
Radioligand [³H]-Ligand-YFixed concentration, ~Kd value
Test Compound 5-Oxa-2-azaspiro[3.4]octan-8-one10-point, 5-log unit range
NSB Control A known saturating ligand for "Target X"100x Kd of the unlabeled ligand
Membranes Preparation from Protocol 15-20 µg protein per well
Incubation 1-2 hours at 30°C-
Total Volume 100 µL per well in a 96-well plate-

Step-by-Step Procedure:

  • Membrane-Bead Coupling: In a separate tube, pre-couple the membranes with the WGA-coated SPA beads in Assay Buffer for 30 minutes at room temperature with agitation.[16] This allows the glycosylated receptors in the membrane to bind to the lectin on the beads.

  • Plate Setup: Add the following to a 96-well plate:

    • 25 µL of Test Compound dilution, NSB Control, or Assay Buffer.

    • 25 µL of Radioligand.

    • 50 µL of the pre-coupled membrane-bead mixture.

  • Incubation: Seal the plate and incubate for 1-2 hours at 30°C. For SPA, it is often convenient to incubate directly within the scintillation counter, allowing for real-time kinetic measurements if desired.[16]

  • Counting: Measure the light output in a microplate scintillation counter. No washing or separation steps are required.

cluster_spa Scintillation Proximity Assay Principle cluster_bound Bound State cluster_unbound Unbound State Bead_Bound SPA Bead (with Scintillant) Receptor_Bound Receptor Radioligand_Bound [³H] Receptor_Bound->Radioligand_Bound Binding Signal Light Signal Radioligand_Bound->Signal Excitation Bead_Unbound SPA Bead (with Scintillant) Radioligand_Free [³H] (in solution)

Caption: SPA Principle: Signal is only generated when the radioligand is bound to the receptor on the bead.

Pillar 3: Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of the test compound, subtract the average counts per minute (CPM) of the NSB wells from the CPM of the test compound wells.

  • Normalize Data: Express the specific binding at each test compound concentration as a percentage of the maximal specific binding (found in the "Total Binding" wells, which represent 0% inhibition).

  • Non-linear Regression: Use a non-linear regression curve-fitting program (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- variable slope (four parameters)" equation.[13] This will yield the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.[7]

  • Calculate the Inhibition Constant (Ki): The IC₅₀ is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound, the Ki value must be calculated using the Cheng-Prusoff equation :[13]

    Ki = IC₅₀ / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

The Ki value for 5-Oxa-2-azaspiro[3.4]octan-8-one represents its true binding affinity for "Target X" and can be used to compare its potency against other compounds.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for establishing a radioligand binding assay to characterize a novel spirocyclic compound. By carefully preparing high-quality receptor membranes and applying either a filtration or SPA-based protocol, researchers can reliably determine the binding affinity of compounds like 5-Oxa-2-azaspiro[3.4]octan-8-one. The causality-driven explanations and step-by-step instructions are designed to empower drug development professionals to generate robust, reproducible, and meaningful data, accelerating the journey from a novel chemical entity to a potential therapeutic candidate.

References

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • The Spirocycle Surge in Drug Discovery. (2025, September 29). Drug Hunter. Retrieved from [Link]

  • Meanwell, N. A. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Retrieved from [Link]

  • Filter-Binding Assay for Analysis of RNA–Protein Interactions. (2012). CSH Protocols. Retrieved from [Link]

  • Scintillation proximity assay. (n.d.). Grokipedia. Retrieved from [Link]

  • Filter-binding assay. (n.d.). OpenWetWare. Retrieved from [Link]

  • Application of the Scintillation Proximity Assay Technique to the Determination of Drugs. (1991). RSC Publishing. Retrieved from [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2016). ResearchGate. Retrieved from [Link]

  • Varela, M. T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Retrieved from [Link]

  • Characterization of a Receptor Using a Radioligand. (n.d.). GraphPad. Retrieved from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). DNDi. Retrieved from [Link]

  • Filter Binding Assay Protocol. (n.d.). Read Lab, University at Buffalo. Retrieved from [Link]

  • Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. PubMed. Retrieved from [Link]

  • Motulsky, H., & Neubig, R. (2002). Analyzing radioligand binding data. PubMed. Retrieved from [Link]

  • Specific and Non-specific Binding in a ligand binding assay. (2015, March 22). YouTube. Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Retrieved from [Link]

  • Heukers, R., et al. (2018). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. PMC. Retrieved from [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). AdisInsight. Retrieved from [Link]

  • Radioligand Binding Assays and Their Analysis. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Canadian journal of physiology and pharmacology. Retrieved from [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic. Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Oncodesign Services. Retrieved from [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? (n.d.). Oncodesign Services. Retrieved from [Link]

  • Ligand binding assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Scintillation proximity assay (SPA) technology to study biomolecular interactions. (2002). PubMed. Retrieved from [Link]

  • Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. PubMed. Retrieved from [Link]

  • Scintillation proximity assay. What it is, how it works and what it is used for. (2024, March 13). YouTube. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Screening of M4 Muscarinic Receptor Agonists Using a Calcium Mobilization Assay

For Researchers, Scientists, and Drug Development Professionals Abstract The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gi/o signaling pathway, has emerged as a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gi/o signaling pathway, has emerged as a significant therapeutic target for neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1][2] Developing selective M4 agonists requires robust and scalable screening platforms. This document provides a comprehensive guide to the principles, protocols, and data analysis of a fluorescence-based calcium mobilization assay adapted for high-throughput screening (HTS) of M4 agonists. We detail the critical methodology of co-expressing the M4 receptor with a promiscuous G-protein to functionally couple it to the calcium signaling pathway, thereby enabling a direct and sensitive measure of receptor activation.

Introduction: The M4 Receptor as a Therapeutic Target

The M4 muscarinic acetylcholine receptor is highly expressed in brain regions crucial for cognition and psychosis, such as the striatum and hippocampus.[3] Unlike traditional antipsychotics that primarily target dopamine receptors, M4 agonists offer a novel mechanistic approach.[4] Activation of M4 receptors can modulate dopaminergic neurotransmission, presenting a promising strategy for treating the positive, negative, and cognitive symptoms of schizophrenia.[1][3] However, the high homology among the five muscarinic receptor subtypes makes the development of selective orthosteric agonists challenging.[2] This necessitates high-throughput screening of large compound libraries to identify novel, selective M4 activators, including orthosteric agonists and positive allosteric modulators (PAMs).[1][5]

Assay Principle: Engineering a Calcium Response from a Gi/o-Coupled Receptor

The M4 receptor canonically couples to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[6] This pathway does not naturally lead to a robust release of intracellular calcium (Ca2+). To leverage the advantages of calcium flux assays for HTS—namely their high signal-to-noise ratio and automation compatibility—the M4 receptor must be functionally linked to the Gq signaling cascade, which stimulates phospholipase C (PLC) and leads to inositol triphosphate (IP3)-mediated Ca2+ release from the endoplasmic reticulum.[7]

This is most effectively achieved by co-expressing the M4 receptor with a "promiscuous" G-protein alpha subunit, such as Gα15 or Gα16.[6][8] These G-proteins can couple to a wide range of GPCRs, including those that normally signal through Gi/o, and divert their signaling through the Gq pathway, resulting in a measurable calcium mobilization event upon agonist binding.[8][9] This engineered cellular system forms the foundation of a reliable screening assay.

M4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm M4 M4 Receptor G_protein Engineered Gα15/βγ M4->G_protein 2. Activation PLC Phospholipase C (PLC) G_protein->PLC 3. Activation IP3 IP3 PLC->IP3 4. Generates ER Endoplasmic Reticulum (ER) IP3->ER 5. Binds to Receptor Ca_cytosol ↑ [Ca²⁺] ER->Ca_cytosol 6. Ca²⁺ Release Fluo4 Fluo-4 Dye Ca_cytosol->Fluo4 7. Binding Fluorescence Fluorescence Signal (Ex: 490nm, Em: 525nm) Fluo4->Fluorescence 8. Signal Generation Agonist M4 Agonist Agonist->M4 1. Binding

Caption: Engineered M4 signaling pathway for calcium mobilization assays.

Materials and Reagents

Cell Lines and Reagents
  • Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably co-expressing the human M4 muscarinic receptor and the promiscuous G-protein Gα15.[6]

  • Culture Medium: Ham's F-12K or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).

  • Calcium Indicator Dye: Fluo-4 AM (Acetoxymethyl ester) or similar single-wavelength dyes (e.g., Fluo-8). Fluo-4 is preferred for HTS due to its high fluorescence enhancement (>100-fold) and excitation/emission spectra (≈490/525 nm) compatible with standard instrument lasers.[8][10][11]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Anion-Transport Inhibitor: Probenecid. Required for cell lines like CHO that actively extrude the dye.[12]

  • Reference Agonist: Oxotremorine M or Xanomeline.

  • Reference Antagonist: Atropine or a selective M4 antagonist like VU6021625.[6][13]

  • Control for Cell Viability: Ionomycin or ATP.

Equipment
  • Humidified CO2 Incubator (37°C, 5% CO2).

  • Laminar Flow Hood.

  • Automated liquid handler (optional, for HTS).

  • Fluorescence Imaging Plate Reader (FLIPR), FlexStation, or similar instrument capable of kinetic fluorescence reading and simultaneous liquid addition.[14]

  • Black-walled, clear-bottom 96-well or 384-well microplates, tissue-culture treated.

Experimental Protocols

This section outlines a "no-wash" protocol, which is highly amenable to HTS by reducing steps and potential cell loss.[15]

Assay_Workflow cluster_day1 Day 1: Cell Plating cluster_day2 Day 2: Assay Execution plate_cells Plate Cells (e.g., 10,000-20,000 cells/well in 384-well plate) incubate_overnight Incubate Overnight (37°C, 5% CO₂) plate_cells->incubate_overnight prepare_dye Prepare Fluo-4 AM Dye-Loading Solution load_dye Add Dye to Cell Plate prepare_dye->load_dye incubate_dye Incubate (1 hr, 37°C, then 30 min, RT) load_dye->incubate_dye run_assay Run on FLIPR (Read Baseline, Add Compound, Read Kinetic Response) incubate_dye->run_assay prepare_compounds Prepare Compound Plate (Agonists/Antagonists) prepare_compounds->run_assay data_analysis Data Analysis (Calculate EC₅₀/IC₅₀) run_assay->data_analysis

Caption: General workflow for the M4 calcium mobilization assay.

Step 1: Cell Plating (Day 1)
  • Harvest Cells: Culture CHO-K1/M4/Gα15 cells to ~80-90% confluency. Wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

  • Prepare Cell Suspension: Neutralize the dissociation reagent with culture medium, centrifuge the cells (200 x g, 5 min), and resuspend the pellet in complete growth medium.[6]

  • Determine Cell Density: Perform a cell count to determine the concentration.

  • Plate Cells: Dilute the cell suspension to the optimal seeding density (empirically determined, typically 10,000–20,000 cells/well for a 384-well plate) and dispense into a black-walled, clear-bottom microplate.[15]

  • Incubate: Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.

Step 2: Dye Loading and Assay (Day 2)
  • Prepare Dye-Loading Solution: Thaw Fluo-4 AM and other reagents. Prepare a 2X working solution in HBSS/HEPES buffer containing Fluo-4 AM (typically 2-4 µM) and probenecid (typically 2.5 mM).

    • Scientist's Note: The final concentration of Fluo-4 AM should be optimized for your specific cell line and instrument to achieve a high signal-to-background ratio without causing cytotoxicity.

  • Load Cells with Dye: Remove the culture medium from the cell plate. Add an equal volume of the 2X dye-loading solution to each well as the initial plating volume.

  • Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[16]

  • Prepare Compound Plate: During the incubation, prepare a separate plate with test compounds, reference agonists, and antagonists at various concentrations in HBSS/HEPES buffer.

  • Run Assay on FLIPR: a. Place both the cell plate and the compound plate into the instrument. b. Configure the instrument to first read a baseline fluorescence for 10-20 seconds. c. Program the instrument to add the compounds from the source plate to the cell plate. d. Immediately begin kinetic fluorescence reading (Ex: 490 nm, Em: 525 nm) for 90-120 seconds to capture the entire calcium mobilization and subsequent decay.[14]

Data Analysis and Interpretation

The primary output is a kinetic curve of fluorescence intensity over time for each well. The key metric is the peak fluorescence response minus the baseline reading.

Agonist Mode
  • Plot the peak fluorescence response against the logarithm of the agonist concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the EC50 (half-maximal effective concentration) and the maximum response (Emax).

Antagonist Mode
  • Add varying concentrations of the antagonist to the cells, followed by a fixed, sub-maximal (EC80) concentration of a reference agonist (e.g., Oxotremorine M).

  • Plot the agonist-induced response against the logarithm of the antagonist concentration.

  • Fit the data to determine the IC50 (half-maximal inhibitory concentration).

Example Data

The following table provides representative potency values for known M4 modulators obtained from calcium mobilization assays, which can be used to benchmark your assay performance.

CompoundModalityReceptorTypical EC50 / IC50Citation
Oxotremorine MAgonistHuman M488.7 nM[6]
XanomelineAgonistHuman M1/M4Potent activation observed[17][18]
AtropineAntagonistHuman M4IC50 = 2.1 nM[6]
VU6013720AntagonistHuman M4IC50 = 90.7 nM (for analog)[19]
LY2033298PAMHuman M4Potentiates ACh response[20]

Assay Validation and Quality Control

A robust and trustworthy screening assay requires rigorous validation.

  • Positive Control: A known M4 agonist (e.g., Oxotremorine M) should produce a concentration-dependent increase in signal.

  • Negative Control: Vehicle (e.g., DMSO in buffer) should not elicit a response.

  • Cell Viability Control: At the end of the run, addition of a calcium ionophore like ionomycin or a purinergic agonist like ATP should elicit a maximal calcium response, confirming that the cells are healthy and the dye was loaded correctly.[21]

  • Z'-factor Calculation: For HTS, calculate the Z'-factor using positive and negative controls. A Z' > 0.5 is indicative of an excellent and reliable assay.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Signal - Poor cell health or low cell density.- Inactive compound.- Incorrect instrument settings (wavelength, gain).- Insufficient dye loading or dye extrusion.- Check cell viability with Trypan Blue before plating.- Prepare fresh compound dilutions.- Verify instrument settings. Run a calcium ionophore control to confirm cell/dye health.[21]- Optimize dye concentration and incubation time; ensure probenecid is used if necessary.
High Background Fluorescence - Autofluorescent compounds.- High baseline intracellular calcium (stressed cells).- Incomplete de-esterification of AM ester dye.- Pre-screen compounds for autofluorescence.- Ensure optimal cell culture conditions; do not use over-confluent cells.- Increase room temperature incubation time after dye loading.
High Well-to-Well Variation - Uneven cell plating.- Edge effects in the microplate.- Inconsistent liquid handling.- Ensure a homogenous cell suspension before plating.- Avoid using the outer wells of the plate or fill them with buffer.- Calibrate and verify the performance of pipettes or liquid handlers.

Conclusion

The calcium mobilization assay, when adapted with a promiscuous G-protein, provides a powerful and scalable platform for the discovery and characterization of M4 receptor agonists and allosteric modulators. By understanding the underlying principles of receptor engineering and carefully optimizing each step of the protocol, researchers can generate high-quality, reproducible data essential for advancing novel therapeutics for complex neurological disorders.

References

  • Zhu, T., Fang, L., & Xie, X. (2008). Development of a universal high-throughput calcium assay for G-protein- coupled receptors with promiscuous G-protein Galpha15/16. Acta Pharmacologica Sinica. [Link]

  • Chan, W. Y., & Broad, L. M. (2019). Discovery and Development of Muscarinic Acetylcholine M 4 Activators as Promising Therapeutic Agents for CNS Diseases. Journal of Medicinal Chemistry.
  • Blatzer, M., et al. (2020). Fusion with Promiscuous Gα16 Subunit Reveals Signaling Bias at Muscarinic Receptors. International Journal of Molecular Sciences. [Link]

  • Cuevas, J., & Adams, D. J. (1997). M4 muscarinic receptor activation modulates calcium channel currents in rat intracardiac neurons. Journal of Neurophysiology. [Link]

  • Jakubík, J., et al. (2014). Long-Term Activation upon Brief Exposure to Xanomleline Is Unique to M1 and M4 Subtypes of Muscarinic Acetylcholine Receptors. PLoS ONE. [Link]

  • Jakubík, J., et al. (2014). Long-Term Activation upon Brief Exposure to Xanomleline Is Unique to M1 and M4 Subtypes of Muscarinic Acetylcholine Receptors. Semantic Scholar. [Link]

  • McDonald, J. K., et al. (2022). Biased Profile of Xanomeline at the Recombinant Human M4 Muscarinic Acetylcholine Receptor. ACS Chemical Neuroscience. [Link]

  • McDonald, J. K., et al. (2022). Biased Profile of Xanomeline at the Recombinant Human M 4 Muscarinic Acetylcholine Receptor. PubMed. [Link]

  • Clarivate. (2026). Muscarinic M4 receptor positive allosteric modulators described in Neurosterix patent. Cortellis Drug Discovery Intelligence.
  • GenScript. (2020). Human Recombinant Muscarinic Acetylcholine Receptor M4 Stable Cell Line. GenScript. [Link]

  • Montana Molecular. Troubleshooting guide. NCBI. [Link]

  • Chaney, M. O., et al. (2009). Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia. Proceedings of the National Academy of Sciences. [Link]

  • Kostenis, E. (2005). Techniques: Promiscuous Galpha Proteins in Basic Research and Drug Discovery. Trends in Pharmacological Sciences. [Link]

  • AAT Bioquest. (2020). Calcium Imaging: Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. ResearchGate. [Link]

  • Multispan, Inc. MULTISCREEN™ Calcium 1.0 No-Wash Assay Kit Protocol. Multispan, Inc.
  • Leach, K., et al. (2012). Positive and Negative Allosteric Modulators Promote Biased Signaling at the Calcium-Sensing Receptor. Endocrinology. [Link]

  • Gentry, P. R., et al. (2018). Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. ACS Medicinal Chemistry Letters. [Link]

  • Bymaster, F. P., et al. (1998). Identification and characterization of m4 selective muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Liu, A. M., et al. (2009). Development of generic calcium imaging assay for monitoring Gi-coupled receptors and G-protein interaction. Journal of Biomolecular Screening. [Link]

  • Hauser, A. S., et al. (2018). Structural insights into promiscuous GPCR-G protein coupling.
  • ResearchGate. Table of results from VSD and calcium flux assays EC50 or IC50 values... ResearchGate. [Link]

  • Interchim. (2012). Cal-520™ No Wash Calcium Assay Kit. Interchim. [Link]

  • Mistry, S. N., et al. (2017). A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor. MedChemComm. [Link]

  • Jones, C. K., et al. (2020). Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. bioRxiv. [Link]

  • BD Biosciences. (2008). Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits. BD Biosciences.
  • Bubser, M., et al. (2021). Engineering of Challenging G Protein-Coupled Receptors for Structure Determination and Biophysical Studies. International Journal of Molecular Sciences. [Link]

  • Paredes, R. M., et al. (2011). Functional analysis of G-protein coupled receptors using a new fluorescein lactone-based intracellular calcium indicator. Analytical Methods. [Link]

  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent Technologies. [Link]

  • Nagy, G., et al. (2021). An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells. International Journal of Molecular Sciences. [Link]

  • Ma, L., et al. (2024). Intracellular calcium imaging for agonist screening. Biophysics Reports. [Link]

Sources

Application

Application Note: Integration of 5-Oxa-2-azaspiro[3.4]octan-8-one in CNS Drug Discovery Workflows

Executive Briefing The transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is a defining evolution in modern medicinal chemistry. In Central Nervous System (CNS) drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is a defining evolution in modern medicinal chemistry. In Central Nervous System (CNS) drug discovery, where traversing the blood-brain barrier (BBB) imposes stringent physicochemical constraints, the 5-oxa-2-azaspiro[3.4]octan-8-one scaffold has emerged as a privileged building block.

This application note provides an authoritative guide on the structural rationale, physicochemical profiling, and validated synthetic protocols required to successfully integrate this specific oxa-azaspirocycle into high-throughput lead generation pipelines.

Structural Rationale and CNS Suitability

The 5-oxa-2-azaspiro[3.4]octan-8-one core consists of a highly strained 4-membered azetidine ring spiro-fused to a 5-membered tetrahydrofuran (oxolane) derivative. This topology offers three critical advantages for neurotherapeutics:

  • Maximized Fsp3 Character : The spirocyclic quaternary center forces the molecule into a rigid, three-dimensional conformation. High fractions of sp3-hybridized carbons (Fsp3) correlate directly with reduced non-specific protein binding and lower clinical attrition rates .

  • Orthogonal Exit Vectors : The N2 position (azetidine amine) and the C8 position (ketone) provide two geometrically distinct vectors for library enumeration. This enables medicinal chemists to systematically probe structure-activity relationships (SAR) without drastically inflating the topological polar surface area (TPSA).

  • Bioisosteric Replacement : This scaffold acts as a conformationally locked bioisostere for morpholines and piperazines. By restricting ring flipping, it mitigates the metabolic liabilities (e.g., CYP450-mediated alpha-oxidation) typically associated with flexible saturated heterocycles .

Physicochemical Profiling

To quantify the advantages of the oxa-azaspiro[3.4]octane core, we compared its baseline properties against a traditional planar heterocycle (piperazine) when incorporated into a generic CNS lead framework. The spirocycle consistently drives the molecule toward the ideal CNS multiparameter optimization (MPO) space.

Table 1: Comparative Physicochemical Profile for CNS Drug Design

PropertyPlanar Heterocycle (e.g., Piperazine)5-Oxa-2-azaspiro[3.4]octane DerivativeCNS Drug Ideal Range
Fsp3 (Fraction sp3) ~0.500.85 - 1.00 > 0.40
LogD (pH 7.4) 2.5 - 3.51.5 - 2.5 1.0 - 3.0
Topological Polar Surface Area (TPSA) 45 - 60 Ų50 - 65 Ų 40 - 90 Ų
3D Conformational Rigidity Low (Highly Flexible)High (Locked) High
Aqueous Solubility (Kinetic) ModerateHigh (>100 µM) > 50 µM

Synthetic Integration and Functionalization Protocols

The spirocyclic core presents unique synthetic challenges due to steric shielding and ring strain. The following protocols are designed as self-validating systems , incorporating specific in-process controls and mechanistic rationales to ensure high-fidelity execution.

Protocol A: Reductive Amination at the Sterically Hindered C8 Ketone

Starting Material: tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Step 1: Imine Formation

  • Combine the spirocyclic ketone (1.0 eq) and the target primary amine (1.2 eq) in anhydrous THF (0.2 M).

  • Add Titanium(IV) isopropoxide [Ti(OiPr)4] (2.0 eq) dropwise at room temperature.

  • Seal the vessel and heat to 60°C for 12 hours.

  • Causality: The C8 ketone is highly sterically hindered by the adjacent spiro-quaternary carbon and the oxygen atom. Standard weak acid catalysis (e.g., acetic acid) fails to drive imine formation. Ti(OiPr)4 acts as both a potent Lewis acid and a water scavenger, forcing the equilibrium toward the imine.

  • Validation Check: Withdraw a 10 µL aliquot, quench in wet EtOAc, filter through a celite plug, and analyze via LC-MS. The ketone peak (M+H-Boc) must be <5% relative to the intermediate imine mass before proceeding.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0°C.

  • Add Sodium cyanoborohydride (NaBH3CN) (1.5 eq) pre-dissolved in minimal anhydrous MeOH.

  • Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Causality: NaBH3CN is chemoselective for the protonated imine over the unreacted ketone, preventing the formation of the corresponding C8-alcohol byproduct.

Step 3: Emulsion-Free Workup

  • Quench the reaction by adding an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate).

  • Stir vigorously for 2 hours until two sharply defined liquid phases form.

  • Causality: Titanium residues form thick, intractable emulsions in standard aqueous basic workups, trapping the product. Rochelle's salt chelates the titanium ions, breaking the emulsion and allowing clean phase separation .

  • Extract with EtOAc (3x), dry over Na2SO4, and concentrate in vacuo.

Protocol B: N2-Azetidine Functionalization via Amidation

Starting Material: C8-functionalized tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Step 1: Anhydrous Deprotection

  • Treat the Boc-protected intermediate with 4M HCl in 1,4-dioxane (10 eq) at room temperature for 2 hours.

  • Causality: The resulting free azetidine is highly polar and water-soluble. Using anhydrous HCl in dioxane causes the hydrochloride salt of the product to precipitate directly from the reaction mixture, entirely bypassing a loss-prone aqueous extraction.

  • Validation Check: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline, Ninhydrin-positive spot confirms complete deprotection. Concentrate to dryness.

Step 2: Strain-Overcoming Amidation

  • Suspend the azetidine HCl salt in anhydrous DMF (0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the salt.

  • Add the target carboxylic acid (1.1 eq) followed by HATU (1.2 eq). Stir for 3 hours at room temperature.

  • Causality: The N2-azetidine nitrogen exhibits reduced nucleophilicity due to the high s-character of its lone pair (a direct consequence of the strained 4-membered ring). HATU provides the highly reactive HOAt ester intermediate necessary to overcome this kinetic barrier, vastly outperforming standard EDC/HOBt coupling.

Workflow Visualization

G Core 5-Oxa-2-azaspiro[3.4]octan-8-one (Bifunctional Core) N2 N-2 Azetidine Vector (High Water Solubility) Core->N2 C8 C-8 Ketone Vector (Sterically Shielded) Core->C8 Amidation HATU-Mediated Amidation (Overcomes Ring Strain) N2->Amidation RedAm Ti-Catalyzed Reductive Amination (Overcomes Steric Hindrance) C8->RedAm Library 3D Spirocyclic Library (Optimized Fsp3 & LogD) Amidation->Library RedAm->Library BBB Enhanced BBB Penetration & Target Engagement Library->BBB

Figure 1: Orthogonal functionalization workflow of the 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold.

References

  • Title : Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes Source : Organic Letters, ACS Publications (2013) URL :[Link]

  • Title : Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery Source : Chemical Communications, Royal Society of Chemistry (2017) URL :[Link]

  • Title : A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block Source : Organic Process Research & Development, ACS Publications (2023) URL :[Link]

Method

Application Notes and Protocols for the Derivatization of 5-Oxa-2-azaspiro[3.4]octan-8-one for Structure-Activity Relationship (SAR) Studies

Introduction: The Emergence of Spirocyclic Oxetanes in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Spirocyclic Oxetanes in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among the rising stars in this arena are spirocyclic systems containing strained four-membered rings, such as oxetanes. The 5-Oxa-2-azaspiro[3.4]octan-8-one core, a unique scaffold merging an azetidine and a tetrahydrofuranone ring through a spirocyclic center, has garnered significant attention. This framework serves as a three-dimensional, conformationally restricted building block that can profoundly influence the properties of a drug candidate.

The incorporation of the oxetane moiety is a strategic choice in medicinal chemistry. It is recognized as a bioisostere for gem-dimethyl and carbonyl groups, often leading to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity without a significant increase in molecular weight.[1][2] These characteristics are highly desirable in optimizing lead compounds into viable drug candidates.

This application note provides a comprehensive guide for researchers on the strategic derivatization of the 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold for the exploration of structure-activity relationships (SAR). We will delve into the key derivatization points, provide detailed, field-proven protocols for chemical modifications, and discuss the rationale behind these choices, with a particular focus on the development of agonists for the M4 muscarinic acetylcholine receptor, a promising target for the treatment of neuropsychiatric disorders.[3]

Strategic Derivatization Points for SAR Studies

The 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold presents two primary points for chemical diversification, allowing for a systematic exploration of the chemical space around the core structure. These are the secondary amine of the azetidine ring and the ketone functionality of the tetrahydrofuranone ring.

G scaffold 5-Oxa-2-azaspiro[3.4]octan-8-one Core Scaffold N_derivatization N-Derivatization (Secondary Amine) scaffold->N_derivatization Position 2 K_derivatization C8-Derivatization (Ketone) scaffold->K_derivatization Position 8 N_acylation N-Acylation N_derivatization->N_acylation N_alkylation N-Alkylation (Reductive Amination) N_derivatization->N_alkylation reductive_amination Reductive Amination K_derivatization->reductive_amination other_reactions Other Nucleophilic Additions K_derivatization->other_reactions

Figure 1: Key derivatization points on the 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold.

Derivatization of the Secondary Amine (Position 2)

The secondary amine in the azetidine ring is a versatile handle for introducing a wide array of substituents. The two primary strategies for its modification are N-acylation and N-alkylation (via reductive amination).

  • N-Acylation: This reaction introduces an amide bond, which can act as a hydrogen bond donor and acceptor, and allows for the exploration of a diverse range of acyl groups, including aliphatic, aromatic, and heteroaromatic moieties. The electronic and steric properties of these groups can significantly impact target binding.

  • N-Alkylation: Introducing alkyl or substituted alkyl groups at this position can modulate the basicity of the amine and introduce different steric profiles. Reductive amination with aldehydes or ketones is a common and efficient method for this transformation.

Derivatization of the Ketone (Position 8)

The ketone at the 8-position provides a key site for introducing diversity and exploring interactions with the target protein.

  • Reductive Amination: This is a powerful one-pot reaction that converts the ketone into a secondary or tertiary amine. This transformation not only introduces a new functional group capable of forming ionic interactions but also creates a new chiral center, allowing for the exploration of stereochemical preferences in receptor binding. The choice of the primary or secondary amine used in this reaction is a critical element of the SAR study.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and reagents used. Standard laboratory safety procedures should be followed at all times.

Protocol 1: General Procedure for N-Acylation of 5-Oxa-2-azaspiro[3.4]octan-8-one

This protocol describes a standard procedure for the acylation of the secondary amine using an acid chloride in the presence of a base.

Materials:

  • 5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride (1.0 eq) in anhydrous DCM, add TEA or DIPEA (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 10-15 minutes at 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).

Causality and Trustworthiness: The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl generated during the reaction and to deprotonate the hydrochloride salt of the starting material, liberating the free amine for acylation.[4] The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. The workup procedure is designed to remove excess reagents and byproducts, and column chromatography ensures the isolation of the pure N-acylated product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve spiro-ketone HCl in anhydrous DCM B Add base (TEA/DIPEA) at 0 °C A->B C Add acyl chloride dropwise at 0 °C B->C D Warm to RT and stir (2-16 h) C->D E Monitor by TLC/LC-MS D->E F Quench with NaHCO3 (aq) E->F G Extract and wash F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Figure 2: Workflow for the N-acylation of 5-Oxa-2-azaspiro[3.4]octan-8-one.

Protocol 2: General Procedure for Reductive Amination of 5-Oxa-2-azaspiro[3.4]octan-8-one

This protocol details the one-pot reductive amination of the ketone functionality to introduce a diverse range of amino substituents.

Materials:

  • N-Boc-5-Oxa-2-azaspiro[3.4]octan-8-one (The Boc protecting group on the secondary amine is recommended to avoid self-condensation or other side reactions)

  • Primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-5-Oxa-2-azaspiro[3.4]octan-8-one (1.0 eq) and the desired amine (1.2 eq) in anhydrous DCE or THF, add a catalytic amount of acetic acid (optional, particularly for less reactive amines or ketones).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

  • If a Boc-protected starting material was used, the Boc group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the free secondary amine for further derivatization.

Expertise and Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[5][6] It is less reactive than sodium borohydride and will preferentially reduce the iminium ion in the presence of the ketone starting material. The one-pot nature of this reaction makes it highly efficient for generating a library of derivatives for SAR studies.[7] The optional use of acetic acid can catalyze the formation of the iminium ion intermediate.

G cluster_0 Iminium Ion Formation cluster_1 Reduction cluster_2 Workup & Purification A Mix spiro-ketone and amine in anhydrous solvent B Add catalytic acetic acid (optional) A->B C Stir at RT (30-60 min) B->C D Add NaBH(OAc)3 portion-wise C->D E Stir at RT (4-24 h) D->E F Monitor by TLC/LC-MS E->F G Quench with NaHCO3 (aq) F->G H Extract, wash, and dry G->H I Concentrate and purify by column chromatography H->I

Figure 3: Workflow for the reductive amination of 5-Oxa-2-azaspiro[3.4]octan-8-one.

Structure-Activity Relationship (SAR) Insights for M4 Muscarinic Receptor Agonists

Recent patent literature has highlighted the potential of 5-Oxa-2-azaspiro[3.4]octane derivatives as potent and selective M4 muscarinic acetylcholine receptor agonists.[3] The M4 receptor is a G-protein coupled receptor (GPCR) that is a promising therapeutic target for a range of central nervous system disorders, including schizophrenia and other psychotic disorders.[8] The derivatization strategies outlined above are directly applicable to the exploration of SAR for this target.

While a comprehensive, publicly available SAR table from a peer-reviewed journal is not yet available for this specific scaffold, the patent literature provides valuable insights into the general trends observed.

Table 1: General SAR Trends for 5-Oxa-2-azaspiro[3.4]octane Derivatives as M4 Agonists

Position of DerivatizationType of SubstituentGeneral Impact on M4 Agonist Activity
Position 2 (N-acylation) Small aliphatic acyl groups (e.g., acetyl)Generally well-tolerated
Aromatic/Heteroaromatic acyl groupsPotency is highly dependent on the specific ring system and its substitution pattern. Electron-withdrawing or -donating groups can significantly modulate activity.
Position 8 (Reductive Amination) Small alkyl aminesOften leads to potent M4 agonists.
Substituted aryl or heteroaryl aminesThe nature and position of substituents on the aromatic or heteroaromatic ring are critical for activity. Specific substitution patterns can lead to highly potent and selective compounds.

Key Takeaways from SAR Exploration:

  • N-Substitution: The substituent on the azetidine nitrogen plays a crucial role in modulating the overall properties of the molecule, including its interaction with the M4 receptor. Aromatic and heteroaromatic groups at this position offer a rich vector for exploring specific interactions within the receptor binding pocket.

  • C8-Amine Substitution: The amine introduced at the C8 position is a key determinant of M4 agonist activity. The nature of the R-groups on this amine directly influences potency and selectivity. The stereochemistry at this newly formed chiral center is also expected to be a critical factor, and separation and testing of individual enantiomers are highly recommended.

Conclusion

The 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold represents a valuable and promising starting point for the design of novel therapeutics, particularly for targeting the M4 muscarinic receptor. The strategic derivatization of the secondary amine and the ketone functionalities allows for a thorough exploration of the surrounding chemical space and the development of a robust structure-activity relationship. The protocols provided herein offer reliable and efficient methods for generating diverse libraries of compounds for SAR studies. As research in this area continues, a deeper understanding of the specific structural requirements for potent and selective M4 agonism will undoubtedly emerge, paving the way for the development of new and improved treatments for debilitating neurological and psychiatric disorders.

References

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • García-Linares, A., et al. (2022). 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Spirocyclic oxetanes: synthesis and properties. Angewandte Chemie International Edition, 49(49), 9052-9067. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714. [Link]

  • Lindsley, C. W., & Conn, P. J. (2017). Muscarinic acetylcholine receptors as therapeutic targets for neuropsychiatric disorders. Neuron, 94(3), 431-446. [Link]

  • Katritzky, A. R., & Singh, S. K. (2003). N-Acylbenzotriazoles: neutral and highly efficient N-acylating agents. Arkivoc, 2003(6), 113-125. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Caron, S., & Wei, L. (2005). Practical applications of reductive amination in the synthesis of pharmaceuticals. Current opinion in drug discovery & development, 8(6), 751-764. [Link]

  • Gore, R. P., et al. (2011). N-acylation in non-aqueous and aqueous medium i.e. Schotten-Baumann method of amide synthesis with carboxylic acid activating reagent such as thionyl chloride and Phosphine- halogen reagents have been discussed. Der Pharma Chemica, 3(3), 409-421. [Link]

  • Ramadas, B., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 2947-2951. [Link]

  • Stepan, A. F., et al. (2012). The application of spirocyclic templates in drug design. Bioorganic & Medicinal Chemistry Letters, 22(10), 3373-3381. [Link]

  • Liu, Y., et al. (2022). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[2][9]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Frontiers in Chemistry, 10, 976536. [Link]

  • Vedejs, E., & Diver, S. T. (1993). Tributylphosphine: a remarkable catalyst for the acylation of alcohols. Journal of the American Chemical Society, 115(8), 3358-3359. [Link]

  • Touchette, K. M. (2006). A drug-like molecule synthesis via reductive amination. Journal of Chemical Education, 83(6), 929. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

Sources

Application

Application Notes and Protocols for the N-Alkylation of 5-Oxa-2-azaspiro[3.4]octan-8-one

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides detailed experimental protocols for the N-alkylation of 5-Oxa-2-azaspiro[3.4]octan-8-one, a valuable spirocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed experimental protocols for the N-alkylation of 5-Oxa-2-azaspiro[3.4]octan-8-one, a valuable spirocyclic scaffold in medicinal chemistry and drug discovery. Recognizing the importance of this structural motif, we present a selection of robust and versatile N-alkylation strategies, including reductive amination and direct alkylation. This document is designed to be a practical resource, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices. All protocols are designed to be self-validating, with integrated characterization and purification steps to ensure the integrity of the synthesized compounds.

Introduction

Spirocyclic systems have gained significant traction in drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[1] The 5-Oxa-2-azaspiro[3.4]octan-8-one core, in particular, offers a unique combination of a lactam and a tetrahydrofuran ring, presenting multiple points for diversification. N-alkylation of the secondary amine within this scaffold is a critical step in the elaboration of this core into a library of potential drug candidates. This guide details reliable methods for achieving this transformation, enabling researchers to efficiently generate a diverse range of N-substituted derivatives.

General Considerations and Safety

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for all reagents before use. Alkylating agents can be toxic and mutagenic. Bases such as sodium hydride are highly reactive and require careful handling.

Starting Material:

  • The synthesis of the parent 5-Oxa-2-azaspiro[3.4]octan-8-one has been reported in the literature.[2][3][4] It is crucial to ensure the starting material is pure and dry before proceeding with N-alkylation.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds, offering high selectivity and avoiding the over-alkylation issues that can plague direct alkylation methods.[5][6] This two-step, one-pot process involves the formation of an intermediate iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction.[7]

Workflow for Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification A Dissolve 5-Oxa-2-azaspiro[3.4]octan-8-one in an appropriate solvent (e.g., DCE, THF). B Add the desired aldehyde or ketone (1.1 - 1.5 equivalents). A->B C Add a mild acid catalyst (e.g., acetic acid) to facilitate iminium ion formation. B->C D Add a selective reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). C->D E Stir at room temperature until reaction is complete (monitor by TLC or LC-MS). D->E F Quench the reaction with aqueous sodium bicarbonate. E->F G Extract the product with an organic solvent (e.g., DCM, EtOAc). F->G H Purify the crude product by column chromatography. G->H

Caption: General workflow for the N-alkylation of 5-Oxa-2-azaspiro[3.4]octan-8-one via reductive amination.

Detailed Experimental Protocol

Materials:

  • 5-Oxa-2-azaspiro[3.4]octan-8-one

  • Aldehyde or ketone (1.1 - 1.5 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Oxa-2-azaspiro[3.4]octan-8-one (1.0 equivalent).

  • Dissolve the starting material in anhydrous DCE or THF (approximately 0.1 M concentration).

  • Add the desired aldehyde or ketone (1.1 - 1.5 equivalents) to the solution.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to promote the formation of the iminium ion.

  • Stir the mixture at room temperature for 30-60 minutes.

  • In a separate flask, prepare a slurry of the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 - 2.0 equivalents) in the same solvent.

  • Slowly add the reducing agent slurry to the reaction mixture. Note: Gas evolution (hydrogen) may occur.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization:

  • Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation, analogous to the Williamson ether synthesis, involves the reaction of the secondary amine with an alkyl halide in the presence of a base.[8][9] This method is straightforward but can be prone to over-alkylation, especially with highly reactive alkylating agents. The choice of base and solvent is critical for the success of this reaction.

Mechanism of Direct N-Alkylation

cluster_deprotonation Deprotonation cluster_alkylation Nucleophilic Attack A 5-Oxa-2-azaspiro[3.4]octan-8-one C Deprotonated Amine (Amide Anion) A->C Deprotonation B Base (e.g., NaH, K₂CO₃) B->C E N-alkylated Product C->E SN2 Reaction D Alkyl Halide (R-X) D->E

Sources

Method

Application Note &amp; Protocol: A Scalable Synthesis of N-Boc-5-Oxa-2-azaspiro[3.4]octan-8-one

Introduction Spirocyclic scaffolds, particularly those incorporating strained ring systems like azetidines, have become increasingly important in modern drug discovery.[1][2] The 5-oxa-2-azaspiro[3.4]octane core is a val...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spirocyclic scaffolds, particularly those incorporating strained ring systems like azetidines, have become increasingly important in modern drug discovery.[1][2] The 5-oxa-2-azaspiro[3.4]octane core is a valuable building block that offers a unique three-dimensional architecture. This sp³-rich framework can lead to improved physicochemical properties in drug candidates, such as enhanced solubility and metabolic stability, while providing well-defined vectors for further chemical elaboration.[2][3] This document outlines a robust and scalable, multi-step synthesis of N-Boc-5-Oxa-2-azaspiro[3.4]octan-8-one, a key intermediate for the development of novel therapeutics.[4] The presented protocol is designed for large-scale production, with a focus on operational simplicity and the use of readily available starting materials.

Synthetic Strategy Overview

The chosen synthetic route proceeds in three main stages, starting from commercially available N-Boc-3-azetidinone. The key transformations involve an allene addition and a subsequent gold-catalyzed spirocyclization, followed by hydrolysis to yield the target ketone. This approach is advantageous for its high convergency and the crystalline nature of key intermediates, which facilitates purification on a large scale.

A critical step in this synthesis is the addition of lithiated methoxyallene to N-Boc-3-azetidinone. This reaction constructs the necessary carbon framework for the subsequent cyclization. The resulting propargyl alcohol intermediate is then subjected to a potassium tert-butoxide-mediated spirocyclization, which proceeds in good yield to form the spirocyclic enol ether.[4] The final step is a simple acid-catalyzed hydrolysis of the enol ether to afford the desired 5-Oxa-2-azaspiro[3.4]octan-8-one building block.

Below is a diagram illustrating the overall synthetic workflow:

G cluster_0 Stage 1: Allene Addition cluster_1 Stage 2: Spirocyclization cluster_2 Stage 3: Hydrolysis A N-Boc-3-azetidinone C N-Boc-3-(1-methoxyprop-1-en-2-yn-1-yl)azetidin-3-ol A->C THF, -78 °C B Lithiated Methoxyallene B->C D N-Boc-8-methoxy-5-oxa-2-azaspiro[3.4]oct-7-ene C->D t-BuOK, t-BuOH, dicyclohexyl-18-crown-6 E N-Boc-5-Oxa-2-azaspiro[3.4]octan-8-one D->E TsOH, Acetone/H2O

Caption: Synthetic workflow for N-Boc-5-Oxa-2-azaspiro[3.4]octan-8-one.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )GradeSupplier
N-Boc-3-azetidinone171.21≥95%Commercially Available
Methoxyallene70.09≥97%Commercially Available
n-Butyllithium (2.5 M in hexanes)64.06Commercially Available
Tetrahydrofuran (THF), anhydrous72.11≥99.9%, inhibitor-freeCommercially Available
Potassium tert-butoxide (t-BuOK)112.21≥98%Commercially Available
tert-Butanol (t-BuOH)74.12AnhydrousCommercially Available
Dicyclohexyl-18-crown-6372.5≥98%Commercially Available
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)190.22≥98.5%Commercially Available
Acetone58.08ACS GradeCommercially Available
Diethyl ether (Et₂O)74.12ACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)84.01Prepared in-house
Saturated aqueous sodium chloride (brine)58.44Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)120.37Commercially Available

Step 1: Synthesis of tert-butyl 3-hydroxy-3-(3-methoxyprop-1-en-2-yn-1-yl)azetidine-1-carboxylate (Adduct 22)

  • Expertise & Experience: This step involves the nucleophilic addition of lithiated methoxyallene to the ketone of N-Boc-3-azetidinone. It is crucial to maintain a low temperature (-78 °C) during the addition to prevent side reactions and ensure high selectivity. The use of anhydrous THF is essential as organolithium reagents are highly reactive with water.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (500 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add methoxyallene (1.1 eq) to the cooled THF.

  • Add n-butyllithium (2.5 M in hexanes, 1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF (200 mL).

  • Add the solution of N-Boc-3-azetidinone dropwise to the lithiated methoxyallene solution over 1 hour, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Combine the organic layers, wash with brine (150 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.[4]

Step 2: Synthesis of tert-butyl 8-methoxy-5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate (Enol Ether 23)

  • Expertise & Experience: This spirocyclization is a key step and is catalyzed by a strong base, potassium tert-butoxide. The addition of a catalytic amount of dicyclohexyl-18-crown-6 is crucial for solubilizing the potassium salt and accelerating the reaction.[4] The reaction is run at a moderate temperature to favor the desired cyclization over potential decomposition pathways.

Procedure:

  • To a round-bottom flask, add the crude adduct from Step 1, tert-butanol (500 mL), and dicyclohexyl-18-crown-6 (0.05 eq).

  • Add potassium tert-butoxide (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and quench with water (200 mL).

  • Extract the mixture with diethyl ether (3 x 250 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure enol ether. A 63% yield over two steps has been reported.[4]

Step 3: Synthesis of tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (Ketone 24)

  • Expertise & Experience: The final step is a straightforward acid-catalyzed hydrolysis of the enol ether to the desired ketone. The use of a catalytic amount of a strong acid like p-toluenesulfonic acid in a mixture of acetone and water provides a clean and high-yielding transformation.

Procedure:

  • Dissolve the enol ether from Step 2 in a mixture of acetone (400 mL) and water (100 mL).

  • Add p-toluenesulfonic acid monohydrate (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (150 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product. A 94% yield for this step has been reported.[4]

Process Optimization and Scale-Up Considerations

  • Temperature Control: Strict temperature control during the lithiation and addition steps is critical for minimizing side products and ensuring a high yield of the desired adduct.

  • Inert Atmosphere: All steps involving organometallic reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen.

  • Purification: While the initial adduct can often be used crude, purification of the enol ether intermediate by chromatography is recommended to ensure high purity of the final product. For large-scale synthesis, crystallization may be an alternative to chromatography.

  • Safety: Organolithium reagents are pyrophoric and must be handled with extreme care by trained personnel. All reactions should be performed in a well-ventilated fume hood.

Characterization and Quality Control

The identity and purity of the final product, N-Boc-5-Oxa-2-azaspiro[3.4]octan-8-one, should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (e.g., HRMS): To confirm the molecular weight and elemental composition.

  • HPLC/UPLC: To determine the purity of the final compound.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of N-Boc-5-Oxa-2-azaspiro[3.4]octan-8-one, a valuable building block for drug discovery.[4] The key to the success of this synthesis lies in the careful control of reaction conditions, particularly during the formation of the organometallic reagent and the subsequent addition to the azetidinone. This application note provides researchers with a detailed and practical guide for the large-scale preparation of this important spirocyclic scaffold.

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). C–H Insertion as a Key Step to Spiro-Oxetanes, Scaffolds for Drug Discovery. Chemistry – A European Journal, 23(55), 13623–13627. [Link]

  • W. Bode, J., Harmand, T. J., Murar, C. E., & Takano, H. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses, 95, 157-176. [Link]

  • Zask, A., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4754–4757. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes.
  • W. Bode, J., et al. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. [Link]

  • Vedejs, E., & modern, e. (2000). The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin. Organic Letters, 2(14), 1987–1990. [Link]

  • Carreira, E. M., et al. (2025). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. [Link]

  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

Sources

Application

Application Notes and Protocols for the Investigation of 5-Oxa-2-azaspiro[3.4]octan-8-one in Preclinical Schizophrenia Models

Introduction: The Rationale for Investigating Novel Spirocyclic Scaffolds in Schizophrenia The therapeutic landscape for schizophrenia has been historically dominated by agents targeting the dopamine D2 receptor.[1][2] W...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating Novel Spirocyclic Scaffolds in Schizophrenia

The therapeutic landscape for schizophrenia has been historically dominated by agents targeting the dopamine D2 receptor.[1][2] While effective for many patients, particularly in managing positive symptoms like hallucinations and delusions, these medications often provide limited relief for the negative and cognitive symptoms of the disorder.[3][4] Furthermore, a significant portion of patients are non-responsive to conventional therapies, and side effects can be substantial.[3][4] This has spurred a paradigm shift in drug discovery, with a focus on novel mechanisms of action that move beyond direct dopamine antagonism.[2][5]

Emerging therapeutic strategies are exploring a variety of targets, including the glutamatergic, serotonergic, and cholinergic systems.[3][5] Specifically, muscarinic acetylcholine receptors (mAChRs), such as the M1 and M4 subtypes, have shown promise as targets for new antipsychotic drugs.[5] The spirocyclic scaffold of 5-Oxa-2-azaspiro[3.4]octan-8-one represents a novel chemical entity with the potential for unique interactions with these emerging targets. The constrained three-dimensional structure of spirocycles can provide high receptor affinity and selectivity. While direct evidence for the antipsychotic potential of 5-Oxa-2-azaspiro[3.4]octan-8-one is not yet established, related azaspiro[3.4]octane derivatives have been investigated as M4 receptor agonists.[6]

These application notes provide a comprehensive framework for the preclinical evaluation of 5-Oxa-2-azaspiro[3.4]octan-8-one in established rodent models of schizophrenia. The following protocols are designed to assess the compound's potential to ameliorate positive, negative, and cognitive symptom domains of the disorder.

Hypothesized Mechanism of Action and Proposed Signaling Pathway

Based on the activity of structurally related compounds, we hypothesize that 5-Oxa-2-azaspiro[3.4]octan-8-one may act as a selective positive allosteric modulator (PAM) or agonist of the M4 muscarinic acetylcholine receptor. M4 receptors are highly expressed in the striatum and are implicated in the regulation of dopamine release.[6] By potentiating M4 receptor activity, the compound could indirectly modulate striatal dopamine signaling, offering a potential antipsychotic effect with a reduced risk of the side effects associated with direct D2 receptor blockade.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Striatum) ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Compound 5-Oxa-2-azaspiro[3.4]octan-8-one Compound->M4R Binds to allosteric site G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine_Release Dopamine Release cAMP->Dopamine_Release Modulates G Start Start Acclimation Acclimate Animal to Open-Field Arena Start->Acclimation Drug_Admin Administer Test Compound or Vehicle Acclimation->Drug_Admin Psychostimulant_Admin Administer Psychostimulant (Amphetamine or PCP) Drug_Admin->Psychostimulant_Admin Record_Activity Record Locomotor Activity Psychostimulant_Admin->Record_Activity Data_Analysis Analyze Locomotor Data Record_Activity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Hyperlocomotion Assays.

Tier 2: Assessment of Negative and Cognitive Symptom-like Behaviors

Addressing the negative and cognitive symptoms of schizophrenia is a key goal of novel drug development. [7] 2.1 Social Interaction Test

Reduced social interaction in rodents can model the social withdrawal seen in schizophrenia. [8]This deficit can be induced by sub-chronic treatment with NMDA receptor antagonists.

  • Animals: Male Sprague Dawley rats.

  • Procedure:

    • Induce a social interaction deficit with sub-chronic PCP or ketamine administration.

    • On the test day, administer 5-Oxa-2-azaspiro[3.4]octan-8-one or vehicle.

    • Place pairs of unfamiliar, weight-matched rats in a dimly lit open-field arena and record their social interactions (e.g., sniffing, grooming, following) for 10-15 minutes.

  • Data Analysis: An increase in the duration of social interaction in the compound-treated group compared to the vehicle group suggests efficacy against negative-like symptoms.

2.2 Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia. [9]

  • Animals: Male Wistar rats.

  • Procedure:

    • Habituation: Allow rats to explore an empty open-field arena.

    • Training (T1): Place two identical objects in the arena and allow the rat to explore for a set period.

    • Testing (T2): After a retention interval, replace one of the familiar objects with a novel object. Administer the test compound before T1 or T2 depending on the aspect of memory being investigated.

    • Record the time spent exploring each object.

  • Data Analysis: A discrimination index (time with novel object - time with familiar object) / (total exploration time) is calculated. A higher discrimination index in the compound-treated group indicates improved recognition memory.

Assay Schizophrenia Symptom Domain Animal Model Key Outcome Measure
Amphetamine-Induced HyperactivityPositiveMouse/RatReduction in locomotor activity
PCP-Induced HyperactivityPositiveMouseReduction in locomotor activity
Social Interaction TestNegativeRatIncreased duration of social interaction
Novel Object RecognitionCognitiveRatIncreased discrimination index
Tier 3: Assessment of Potential Side Effects

It is crucial to evaluate the potential for extrapyramidal side effects (EPS), which are common with typical antipsychotics.

3.1 Catalepsy Test

The catalepsy test is a widely used method to predict the likelihood of a compound inducing Parkinsonian-like side effects. [8][10]

  • Animals: Male Sprague Dawley rats.

  • Procedure:

    • Administer 5-Oxa-2-azaspiro[3.4]octan-8-one or a positive control (e.g., haloperidol).

    • At various time points post-administration, gently place the rat's forepaws on an elevated horizontal bar.

    • Measure the latency to remove both forepaws from the bar.

  • Data Analysis: A significant increase in the time the animal remains in the imposed posture indicates cataleptic behavior. A lack of catalepsy at therapeutically relevant doses is a desirable profile for a novel antipsychotic.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial preclinical evaluation of 5-Oxa-2-azaspiro[3.4]octan-8-one as a potential novel treatment for schizophrenia. By systematically assessing its effects on behaviors relevant to the positive, negative, and cognitive symptom domains of the disorder, as well as its potential for side effects, researchers can build a comprehensive profile of this novel spirocyclic compound. A positive outcome in these preclinical models would warrant further investigation into its precise mechanism of action and its potential for clinical development.

References

  • Wetsel, W. C. (2015, July 20). New Compounds Show Promise in Treating Schizophrenia Symptoms. Brain & Behavior Research Foundation. [Link]

  • Karam, C. S., et al. (2023). Novel Compounds in the Treatment of Schizophrenia—A Selective Review. MDPI. [Link]

  • Lee, J., & Kim, E. (2015). New Targets for Schizophrenia Treatment beyond the Dopamine Hypothesis. PMC. [Link]

  • Sharma, N., et al. (2025, July 7). Novel targets for the treatment of schizophrenia: Moving beyond dopamine. Oxford Academic. [Link]

  • Karam, C. S., et al. (2023, August 11). Novel Compounds in the Treatment of Schizophrenia-A Selective Review. PubMed. [Link]

  • PsychoGenics Inc. Preclinical Schizophrenia Studies. [Link]

  • NIMHANS. PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS. [Link]

  • Lydiard, R. B. (2009). An Overview of Animal Models Related to Schizophrenia. PMC. [Link]

  • Wikipedia. Animal model of schizophrenia. [Link]

  • ResearchGate. Summary of behavioral tests and possible equivalent side effects of antipsychotic drugs in laboratory rodents. [Link]

  • Salamone, J. D., et al. (2001). Behavioral assessment of atypical antipsychotics in rats: studies of the effects of olanzapine (Zyprexa). PubMed. [Link]

  • Gobira, P. H., et al. (2013). Animal models for predicting the efficacy and side effects of antipsychotic drugs. SciELO. [Link]

  • Geyer, M. A., et al. (2013, November 1). Preclinical models of schizophrenia. Oxford Academic. [Link]

  • Jones, C. A., & Watson, D. J. (2011, March 12). Animal models of schizophrenia. IMPRS-TP. [Link]

  • Weiner, I. (2000). Screening of antipsychotic drugs in animal models. Tel Aviv University. [https://www.tau.ac.il/~ Weiner/publications/PDFs/Weiner_2000_Rev_Neurosci.pdf]([Link]~ Weiner/publications/PDFs/Weiner_2000_Rev_Neurosci.pdf)

  • Carreira, E. M., et al. (2013, August 30). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. ACS Publications. [Link]

  • Zhang, Y., et al. (2023). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiroo[2][5]ctane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. SpringerLink. [Link]

  • Knight, D. W., & Pattenden, G. (2000, June 17). The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin. ACS Publications. [Link]

  • Google Patents. US11548865B2 - 2-azaspiro[3.
  • ResearchGate. Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. [Link]

Sources

Method

Investigating 5-Oxa-2-azaspiro[3.4]octan-8-one as a Potential Therapeutic Agent for Alzheimer's Disease: Application Notes and Protocols

Introduction: The Quest for Novel Alzheimer's Disease Therapeutics and the Promise of Spirocyclic Scaffolds Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by progressive cognitive decl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Alzheimer's Disease Therapeutics and the Promise of Spirocyclic Scaffolds

Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by progressive cognitive decline and memory loss.[1][2] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) peptides into plaques and the intracellular accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[3][4] The amyloid cascade hypothesis posits that the abnormal processing of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase is a central event in AD pathogenesis, leading to the overproduction of neurotoxic Aβ peptides.[5][6][7] Consequently, inhibiting BACE1 is a primary therapeutic strategy in AD drug discovery.[5][6]

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their rigid, three-dimensional structures, which can provide novel interactions with biological targets and improve physicochemical properties.[8][9][10][11] 5-Oxa-2-azaspiro[3.4]octan-8-one is a novel small molecule featuring this privileged structural motif. While this specific compound is new to the field of AD research, its unique architecture suggests potential as a lead compound for the development of disease-modifying therapies.

This guide provides a comprehensive framework for the initial investigation of 5-Oxa-2-azaspiro[3.4]octan-8-one in the context of Alzheimer's disease research. We present a hypothesized mechanism of action centered on BACE1 inhibition and detail a suite of in vitro and in vivo protocols to rigorously evaluate its therapeutic potential.

Hypothesized Mechanism of Action: BACE1 Inhibition

We hypothesize that 5-Oxa-2-azaspiro[3.4]octan-8-one functions as a BACE1 inhibitor. The rigid spirocyclic core may facilitate optimal positioning of the molecule within the BACE1 active site, disrupting its catalytic activity. By inhibiting BACE1, the compound would block the initial cleavage of APP, thereby reducing the production of Aβ peptides and mitigating their downstream neurotoxic effects.[12]

BACE1_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space APP Amyloid Precursor Protein (APP) BACE1 BACE1 Cleavage APP->BACE1 1. Initial Cleavage C99 C99 fragment gamma_secretase γ-Secretase Cleavage C99->gamma_secretase 2. Subsequent Cleavage sAPPb sAPPβ Ab_peptides Aβ Peptides (Aβ40, Aβ42) Ab_oligomers Aβ Oligomers Ab_peptides->Ab_oligomers Amyloid_plaques Amyloid Plaques Ab_oligomers->Amyloid_plaques BACE1->C99 BACE1->sAPPb gamma_secretase->Ab_peptides Test_Compound 5-Oxa-2-azaspiro[3.4]octan-8-one Test_Compound->BACE1 Inhibition

Figure 1: Hypothesized mechanism of action of 5-Oxa-2-azaspiro[3.4]octan-8-one as a BACE1 inhibitor in the amyloidogenic pathway.

In Vitro Evaluation: A Stepwise Approach to Characterizing a Novel Compound

The initial assessment of 5-Oxa-2-azaspiro[3.4]octan-8-one should be conducted through a series of in vitro assays to determine its direct enzymatic inhibition, its effect on Aβ production in a cellular context, and its potential neuroprotective properties.

in_vitro_workflow start Start: 5-Oxa-2-azaspiro[3.4]octan-8-one assay1 Cell-Free BACE1 Inhibition Assay (FRET) start->assay1 Direct Inhibition assay2 Cell-Based Aβ Reduction Assay (SH-SY5Y-APP) assay1->assay2 Cellular Efficacy assay3 Aβ-Induced Neurotoxicity Assay (SH-SY5Y) assay2->assay3 Neuroprotection data_analysis Data Analysis: IC50 & EC50 Determination assay3->data_analysis

Figure 2: Experimental workflow for the in vitro evaluation of 5-Oxa-2-azaspiro[3.4]octan-8-one.

Protocol 1: Cell-Free BACE1 Inhibition Assay (FRET-Based)

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human BACE1 using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate

  • Assay buffer

  • 96-well black microplate

  • Fluorescence plate reader

  • 5-Oxa-2-azaspiro[3.4]octan-8-one

  • Known BACE1 inhibitor (positive control)

  • DMSO (vehicle)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Oxa-2-azaspiro[3.4]octan-8-one in DMSO. Create a serial dilution series in assay buffer.

  • Assay Setup: In a 96-well plate, add diluted test compound, positive control, or vehicle control.

  • Enzyme Addition: Add the BACE1 enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the BACE1 FRET substrate to each well to start the reaction.

  • Signal Detection: Immediately monitor the increase in fluorescence intensity using a plate reader (e.g., excitation at 320 nm and emission at 405 nm).[5][13]

  • Data Analysis: Calculate the rate of substrate cleavage. Determine the percentage of BACE1 inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.

CompoundBACE1 IC50 (nM)
5-Oxa-2-azaspiro[3.4]octan-8-oneTo be determined
Known BACE1 Inhibitore.g., 10 nM
Protocol 2: Cell-Based Aβ Reduction Assay

This assay quantifies the reduction of secreted Aβ peptides in a human neuroblastoma cell line (SH-SY5Y) overexpressing human APP.[12]

Materials:

  • SH-SY5Y cells stably overexpressing human APP (SH-SY5Y-APP)

  • Cell culture medium (e.g., DMEM/F12)

  • 96-well cell culture plate

  • Aβ40 and Aβ42 ELISA kits

  • 5-Oxa-2-azaspiro[3.4]octan-8-one

Procedure:

  • Cell Seeding: Seed SH-SY5Y-APP cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.

  • Incubation: Incubate the cells for 48 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the supernatant using specific ELISA kits.

  • Data Analysis: Normalize Aβ levels to the vehicle control and determine the IC50 values for the reduction of Aβ40 and Aβ42.

CompoundAβ40 Reduction IC50 (nM)Aβ42 Reduction IC50 (nM)
5-Oxa-2-azaspiro[3.4]octan-8-oneTo be determinedTo be determined
Known BACE1 Inhibitore.g., 25 nMe.g., 20 nM
Protocol 3: Aβ-Induced Neurotoxicity Assay

This assay assesses the neuroprotective effect of the compound against Aβ-induced cell death in the SH-SY5Y human neuroblastoma cell line.[14][15]

Materials:

  • SH-SY5Y cells

  • Aβ1-42 peptide, pre-aggregated into oligomers

  • MTT reagent

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of 5-Oxa-2-azaspiro[3.4]octan-8-one for 2 hours.

  • Aβ Exposure: Add pre-aggregated Aβ1-42 oligomers to the wells and incubate for 24 hours.

  • Cell Viability Assessment: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells and determine the EC50 value for neuroprotection.

In Vivo Evaluation: Assessing Therapeutic Efficacy in an Animal Model

Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy in a more complex biological system. The 5XFAD transgenic mouse model is a widely used and well-characterized model of AD that develops amyloid plaques and cognitive deficits at an early age.[1][2][16][17][18]

in_vivo_workflow start Start: 5XFAD Mice treatment Chronic Treatment with 5-Oxa-2-azaspiro[3.4]octan-8-one start->treatment behavioral_testing Behavioral Testing treatment->behavioral_testing mwm Morris Water Maze (Spatial Memory) behavioral_testing->mwm ym Y-Maze (Working Memory) behavioral_testing->ym tissue_collection Brain Tissue Collection mwm->tissue_collection ym->tissue_collection ihc Immunohistochemistry (Aβ plaques, p-tau) tissue_collection->ihc biochemistry Biochemical Analysis (Aβ levels) tissue_collection->biochemistry data_analysis Data Analysis and Interpretation ihc->data_analysis biochemistry->data_analysis

Figure 3: Experimental workflow for the in vivo evaluation of 5-Oxa-2-azaspiro[3.4]octan-8-one in 5XFAD mice.

Protocol 4: Chronic Treatment and Behavioral Testing in 5XFAD Mice

Animals:

  • 5XFAD transgenic mice and wild-type littermates.

Procedure:

  • Compound Administration: Administer 5-Oxa-2-azaspiro[3.4]octan-8-one or vehicle to the mice daily via oral gavage for a specified period (e.g., 3 months).

  • Morris Water Maze (MWM): This test assesses hippocampal-dependent spatial learning and memory.[19][20][21][22][23]

    • Acquisition Phase: Train the mice to find a hidden platform in a circular pool of opaque water over several days. Record the escape latency and path length.

    • Probe Trial: Remove the platform and measure the time spent in the target quadrant.

  • Y-Maze Spontaneous Alternation: This test evaluates spatial working memory.

    • Allow the mice to freely explore a Y-shaped maze.

    • Record the sequence of arm entries and calculate the percentage of spontaneous alternations.

Treatment GroupMWM Escape Latency (s)MWM Time in Target Quadrant (%)Y-Maze Alternation (%)
Wild-Type + Vehiclee.g., 20 ± 3e.g., 45 ± 5e.g., 75 ± 5
5XFAD + Vehiclee.g., 50 ± 8e.g., 20 ± 4e.g., 50 ± 6
5XFAD + CompoundTo be determinedTo be determinedTo be determined
Protocol 5: Post-Mortem Brain Tissue Analysis

Procedure:

  • Tissue Collection and Preparation: Following behavioral testing, perfuse the mice and collect the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

  • Immunohistochemistry (IHC):

    • Section the fixed brain tissue.

    • Stain the sections with antibodies against Aβ (to visualize plaques) and phosphorylated tau (to assess tangle pathology).[3][24][25][26]

    • Quantify the plaque load and p-tau pathology using image analysis software.

  • Biochemical Analysis:

    • Homogenize the frozen brain tissue.

    • Measure the levels of soluble and insoluble Aβ40 and Aβ42 using ELISA.

Data Analysis and Interpretation

A successful investigation of 5-Oxa-2-azaspiro[3.4]octan-8-one would yield the following results:

  • In Vitro: The compound demonstrates potent inhibition of BACE1 in the cell-free assay, leading to a significant reduction in Aβ40 and Aβ42 production in the cell-based assay. Furthermore, it shows a protective effect against Aβ-induced neurotoxicity.

  • In Vivo: Chronic treatment with the compound in 5XFAD mice results in improved performance in the Morris water maze and Y-maze, indicating an amelioration of cognitive deficits. Post-mortem analysis reveals a reduction in amyloid plaque burden and Aβ levels in the brain.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the initial preclinical evaluation of 5-Oxa-2-azaspiro[3.4]octan-8-one as a potential therapeutic agent for Alzheimer's disease. Positive results from these studies would warrant further investigation, including more extensive toxicological studies, pharmacokinetic and pharmacodynamic profiling, and exploration of its effects on other AD-related pathologies such as neuroinflammation and tauopathy. The unique spirocyclic scaffold of this compound holds promise for the development of a new class of disease-modifying drugs for this devastating neurodegenerative disease.

References

  • JoVE. (2015). Morris Water Maze Protocol for Alzheimer's. Journal of Visualized Experiments. [Link]

  • Forner, F., et al. (2021). Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. Frontiers in Aging Neuroscience. [Link]

  • Ikonen, S., & Tanila, H. (2025). Behavioral and neuropathological characterization of the 5XFAD mouse model of Alzheimer's disease in female subjects. Helda. [Link]

  • Ferreira, R. J., et al. (2020). Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. Molecules. [Link]

  • Forner, F., et al. (2021). Systematic Phenotyping and Characterization of the 5xFAD mouse model of Alzheimer's Disease. bioRxiv. [Link]

  • JoVE. (2015). Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment. Journal of Visualized Experiments. [Link]

  • Vorhees, C. V., & Williams, M. T. (2011). Morris water maze test for learning and memory deficits in Alzheimer's disease model mice. Journal of Visualized Experiments. [Link]

  • University of Canterbury. (2024). Spirocycles as inhibitors of amyloid misfolding against dementia and Alzheimer's disease. UC Research Repository. [Link]

  • Cyagen. (2025). Understanding the Morris Water Maze in Neuroscience. Cyagen. [Link]

  • Cole, D. C., et al. (2018). Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers in Neuroscience. [Link]

  • Rust, A. N., & Grönke, S. (2023). Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits. International Journal of Molecular Sciences. [Link]

  • Drummond, E., et al. (2017). Isolation of Amyloid Plaques and Neurofibrillary Tangles from Archived Alzheimer's Disease Tissue Using Laser-Capture Microdissection for Downstream Proteomics. Current Protocols in Protein Science. [Link]

  • Charles River Laboratories. (n.d.). 5xFAD Mouse Model for Alzheimer's Disease Studies. Charles River. [Link]

  • Hunt, K. W., et al. (2013). Spirocyclic β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: From Hit to Lowering of Cerebrospinal Fluid (CSF) Amyloid β in a Higher Species. Journal of Medicinal Chemistry. [Link]

  • Forner, F., et al. (2021). Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. Frontiers in Aging Neuroscience. [Link]

  • Vassar, R. (2014). BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease. Current Topics in Medicinal Chemistry. [Link]

  • Zhao, Z., et al. (2015). Discovery of a Novel, Potent Spirocyclic Series of γ-Secretase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Cumming, J. N., et al. (2012). Spirocyclic Sulfamides as β-Secretase 1 (BACE-1) Inhibitors for the Treatment of Alzheimer's Disease: Utilization of Structure Based Drug Design, WaterMap, and CNS Penetration Studies To Identify Centrally Efficacious Inhibitors. Journal of Medicinal Chemistry. [Link]

  • JoVE. (2017). Quantitative γ-Secretase Assays for Alzheimer. Journal of Visualized Experiments. [Link]

  • Dömling, A., et al. (2025). Discovery and Chemical Development of BI 1181181 MZ: A Bis-Spirocyclic BACE-1 Inhibitor for the Treatment of Alzheimer's Disease. ACS Omega. [Link]

  • Poth, A., et al. (2016). Inhibition of tau aggregation using a naturally-occurring cyclic peptide scaffold. Biochimie. [Link]

  • Drummond, E., et al. (2017). Isolation of Amyloid Plaques and Neurofibrillary Tangles from Archived Alzheimer's Disease Tissue Using Laser-Capture Microdissection for Downstream Proteomics. PubMed. [Link]

  • DB-ALM. (2019). Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EU Science Hub. [Link]

  • Vallet, P. G., et al. (1992). A comparative study of histological and immunohistochemical methods for neurofibrillary tangles and senile plaques in Alzheimer's disease. Acta Neuropathologica. [Link]

  • BPS Bioscience. (n.d.). BACE1 Assay Kit. BPS Bioscience. [Link]

  • eScholarship. (2019). Structure-Based Peptide Inhibitor Design of Amyloid- Aggregation. eScholarship. [Link]

  • Frontiers. (2019). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). Overview of the workflow. (A) In vitro BACE1 drug inhibitor screening assay. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). γ-Secretase Activity Assay. Creative Bioarray. [Link]

  • Innoprot. (n.d.). Gamma secretase activity assay. Innoprot. [Link]

  • Pettersson, M., et al. (2010). γ-Secretase Modulators as Potential Disease Modifying Anti-Alzheimer's Drugs. Journal of Medicinal Chemistry. [Link]

  • de Oliveira, K. H. S., et al. (2025). The human neuroblastoma SH-SY5Y cell line as a model to assess β-amyloid neurotoxicity: A systematic review and meta-analysis. bioRxiv. [Link]

  • Lu, J., et al. (2019). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in Chemistry. [Link]

  • Albright, C. F., et al. (2010). Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Sohma, Y., & Asai, M. (2013). Structure and mechanism of action of tau aggregation inhibitors. Current Pharmaceutical Design. [Link]

  • Martins, A. C., et al. (2025). NMR Metabolomic Profiling of Differentiated SH-SY5Y Neuronal Cells: Amyloid-β Toxicity and Protective Effects of Galantamine and Lycorine. Metabolites. [Link]

  • Sargsyan, A., et al. (2023). Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part B: Natural Compounds. International Journal of Molecular Sciences. [Link]

  • Charnay, N., et al. (2021). Gene Therapy Strategy for Alzheimer's and Parkinson's Diseases Aimed at Preventing the Formation of Neurotoxic Oligomers in SH-SY5Y Cells. International Journal of Molecular Sciences. [Link]

  • Ahn, K., et al. (2010). Activation and intrinsic γ-secretase activity of presenilin 1. Proceedings of the National Academy of Sciences. [Link]

  • Biospective. (2024). Amyloid-β Plaque Analysis in Alzheimer's Disease. Biospective. [Link]

  • Frontiers. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology. [Link]

  • Hossain, M. S., et al. (2025). Overview of Proteomic Analysis of Amyloid Plaques and Neurofibrillary Tangles in Alzheimer's Disease. International Journal of Molecular Sciences. [Link]

  • Pickhardt, M., et al. (2007). Development of Tau Aggregation Inhibitors for Alzheimer's Disease. Current Alzheimer Research. [Link]

  • Wong, C. C., et al. (2022). Discovery of penicillic acid as a chemical probe against tau aggregation in Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • Popa, M. C., et al. (2026). Tau Protein Aggregation Inhibitors—Therapeutic Strategy for Concurrent Tau and Amyloid Aggregation Inhibition. International Journal of Molecular Sciences. [Link]

  • Frontiers. (n.d.). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers in Molecular Neuroscience. [Link]

  • Das, B., et al. (2021). γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-secretase. European Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Note: A Tiered Protocol for Assessing Blood-Brain Barrier (BBB) Permeability of Novel Drug Derivatives

Executive Summary & Strategic Workflow When developing central nervous system (CNS) therapeutics, structural derivatization often alters a compound's lipophilicity, polar surface area, and hydrogen-bonding capacity. Thes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Workflow

When developing central nervous system (CNS) therapeutics, structural derivatization often alters a compound's lipophilicity, polar surface area, and hydrogen-bonding capacity. These physicochemical shifts directly dictate blood-brain barrier (BBB) penetration. To prevent late-stage attrition, researchers must employ a tiered screening strategy that systematically evaluates passive diffusion, active transport, and unbound in vivo exposure.

This protocol outlines a self-validating, three-tier workflow designed to assess the BBB permeability of drug derivatives with high mechanistic fidelity.

Workflow Lib Compound Library T1 Tier 1: PAMPA-BBB (Passive Diffusion) Lib->T1 T2 Tier 2: MDCK-MDR1 (Active Efflux) T1->T2 Papp ≥ 4.0 x 10^-6 cm/s Fail1 Exclude: Low Permeability T1->Fail1 Papp < 2.0 x 10^-6 cm/s T3 Tier 3: In Vivo Kp,uu (Unbound Exposure) T2->T3 Efflux Ratio < 2.0 Fail2 Exclude: High Efflux Ratio T2->Fail2 Efflux Ratio ≥ 2.0

Caption: Tiered screening workflow for assessing BBB permeability of drug derivatives.

Tier 1: High-Throughput Cell-Free Screening (PAMPA-BBB)

Causality & Rationale

The BBB endothelium is highly lipophilic. For most small-molecule derivatives, transcellular passive diffusion is the primary mechanism of entry. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) isolates this passive diffusion from active transport and cellular metabolism[1]. By utilizing an artificial membrane composed of porcine brain lipid extract dissolved in an alkane solvent, the assay accurately mimics the specific lipid microenvironment of the mammalian BBB, making it an ideal first-pass filter[2].

Step-by-Step Protocol
  • Preparation : Prepare a 10 mM stock solution of the test derivative in DMSO. Dilute to a final concentration of 10 µM in phosphate-buffered saline (PBS, pH 7.4) to form the donor solution[1].

  • Membrane Assembly : Coat the porous PVDF filter of the 96-well "donor" plate with 4-5 µL of the PAMPA-BBB lipid solution (porcine brain lipid in dodecane)[2].

  • Assay Execution : Add 100 µL of the donor solution to the donor plate. Add 300 µL of fresh PBS to the "acceptor" plate. Couple the plates and incubate at room temperature for 5 hours[1].

  • Quantification : Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Validation (Self-Validating System) : Include Lucifer Yellow (a low-permeability fluorescent marker) in the donor wells. If Lucifer Yellow is detected in the acceptor well, the artificial membrane's integrity has been compromised, and the well's data must be discarded[1].

Tier 2: Cell-Based Mechanistic Assays (MDCK-MDR1)

Causality & Rationale

A derivative may exhibit excellent passive permeability in PAMPA but fail to accumulate in the brain due to active efflux. P-glycoprotein (P-gp/MDR1) is the dominant efflux pump at the BBB, actively extruding xenobiotics back into the bloodstream[3]. Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene form polarized monolayers with tight junctions and overexpress P-gp on their apical surface, perfectly simulating the blood-facing endothelium[4]. This bidirectional assay determines if structural modifications have inadvertently turned a derivative into a P-gp substrate.

Mechanism Blood Apical Compartment (Blood Equivalent) Cell MDCK-MDR1 Monolayer (Tight Junctions) Blood->Cell Passive Entry Brain Basolateral Compartment (Brain Equivalent) Cell->Brain Passive Exit Pgp P-gp Transporter Cell->Pgp Substrate Binding Pgp->Blood ATP-Driven Efflux

Caption: Bidirectional transport and P-glycoprotein (P-gp) mediated active efflux across MDCK-MDR1 cells.

Step-by-Step Protocol
  • Cell Culture : Seed MDCK-MDR1 cells onto 24-well semi-permeable PET inserts. Culture for 4-5 days to allow the formation of a polarized monolayer[5].

  • Validation (Self-Validating System) : Prior to the assay, measure the Transendothelial Electrical Resistance (TEER). A TEER value > 200 Ω⋅cm2 confirms the functional integrity of the tight junctions.

  • Bidirectional Dosing :

    • Apical to Basolateral (A→B): Add 0.4 mL of 10 µM test compound to the apical chamber; add 0.8 mL of blank buffer to the basolateral chamber[5].

    • Basolateral to Apical (B→A): Add 0.8 mL of 10 µM test compound to the basolateral chamber; add 0.4 mL of blank buffer to the apical chamber[5].

  • Incubation : Incubate at 37°C on an orbital shaker for 60 to 90 minutes to minimize the unstirred water layer effect[5].

  • Mechanistic Control : Run a parallel set of wells co-incubated with Cyclosporin A (a known P-gp inhibitor). If the previously observed efflux is neutralized, it confirms P-gp mediated transport.

  • Analysis : Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER). ER = Papp​(B→A)/Papp​(A→B) [3].

Tier 3: In Vivo Validation ( Kp,uu,brain​ )

Causality & Rationale

In vitro assays cannot account for plasma protein binding or non-specific binding to brain tissue lipids. The total brain-to-plasma ratio ( Kp​ ) is often misleading. The unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) is the gold standard for CNS drug discovery because it exclusively describes the pharmacologically active, free drug concentration available to engage the neural target[6].

Step-by-Step Protocol
  • In Vivo Dosing : Administer the derivative to the rodent model (e.g., via IV infusion) until steady-state plasma concentrations are achieved.

  • Tissue Collection : Harvest blood (processed to plasma) and brain tissue. Homogenize the brain tissue.

  • Total Concentration Analysis : Quantify total drug levels ( Ctotal,brain​ and Ctotal,plasma​ ) via LC-MS/MS[7].

  • Equilibrium Dialysis : Perform in vitro equilibrium dialysis using fresh brain slices and plasma to determine the fraction unbound in the brain ( fu,brain​ ) and plasma ( fu,plasma​ )[7].

  • Calculation : Compute the unbound partition coefficient using the following formula[7]:

    Kp,uu,brain​=Ctotal,plasma​×fu,plasma​Ctotal,brain​×fu,brain​​

Quantitative Benchmarks & Data Interpretation

Use the following standardized benchmarks to evaluate the success of your derivatization strategy across the three tiers:

Assay TierKey ParameterHigh CNS PenetrationModerate PenetrationLow Penetration / Efflux Substrate
Tier 1: PAMPA-BBB Papp​ (cm/s)> 4.0×10−6 2.0−4.0×10−6 < 2.0×10−6
Tier 2: MDCK-MDR1 Efflux Ratio (ER)< 2.02.0 - 3.0> 3.0 (P-gp Substrate)
Tier 3: In Vivo Kp,uu,brain​ > 0.50.1 - 0.5< 0.1

References[1] Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol". Verified URL[2] National Institutes of Health (PMC). "Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates". Verified URL[6] AxisPharm. "MDCK-MDR1 Permeability Assay". Verified URL[7] National Institutes of Health (PMC). "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development".Verified URL[5] Protocols.io. "In-vitro MDR1-MDCKII permeability assay". Verified URL[3] Evotec. "Cyprotex MDR1-MDCK Permeability Face Sheet". Verified URL[8] ACS Publications. "QSAR Model of Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain: Incorporating P-glycoprotein Efflux as a Variable". Verified URL[4] Evotec. "MDCK-MDR1 Permeability Assay". Verified URL

Sources

Method

developing cell lines for testing 5-Oxa-2-azaspiro[3.4]octan-8-one analogs

Application Note & Protocols Topic: A Framework for the Development and Validation of Reporter Cell Lines for Screening 5-Oxa-2-azaspiro[3.4]octan-8-one Analogs Audience: Researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: A Framework for the Development and Validation of Reporter Cell Lines for Screening 5-Oxa-2-azaspiro[3.4]octan-8-one Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 5-oxa-2-azaspiro[3.4]octane scaffold represents a class of privileged three-dimensional structures increasingly utilized in medicinal chemistry to explore novel chemical space.[1][2] Analogs have demonstrated a range of biological activities, including modulation of G-protein coupled receptors (GPCRs) like the M4 muscarinic receptor and potential anti-inflammatory effects.[3][4] This diversity of potential targets necessitates robust and adaptable screening platforms to efficiently identify and characterize lead compounds. This guide provides a comprehensive framework for the strategic development, rigorous characterization, and practical application of stable reporter cell lines tailored for testing 5-Oxa-2-azaspiro[3.4]octan-8-one analogs. We detail not only the step-by-step protocols but also the critical scientific reasoning behind experimental choices, ensuring the creation of reliable and validated tools for drug discovery.

Strategic Planning: Designing a Fit-for-Purpose Cell Line

The success of a screening campaign is predicated on the quality and relevance of the cell-based assay.[5] Before any bench work begins, a clear strategy is essential. The primary decision is whether to pursue a target-based or a phenotypic screening approach.[6]

  • Target-Based Approach: This is ideal when a specific molecular target for the analog series is known or hypothesized (e.g., a specific receptor or enzyme). A reporter gene is linked to a specific signaling pathway downstream of the target, providing a direct measure of the compound's on-target activity.[7] This approach is mechanistic and generally easier to interpret.

  • Phenotypic Approach: If the mechanism of action is unknown, a phenotypic screen can identify compounds that induce a desired change in cell morphology or function.[8] This often involves high-content imaging and complex image analysis to quantify cellular changes.[9][10]

For this guide, we will focus on a target-based approach , using a hypothetical GPCR target as a detailed example, as this provides a clear and widely applicable workflow.

Host Cell Line Selection

The choice of the parental cell line is a critical decision that impacts the biological relevance and performance of the assay.[11]

Key Considerations for Host Cell Selection:

ParameterRationale & CausalityRecommended Cell Lines
Endogenous Target Expression A low-to-negligible background level of the target receptor is crucial to avoid confounding signals. The goal is to measure the activity of the exogenously expressed target.HEK293, CHO-K1
Signaling Pathway Integrity The cell line must possess the necessary downstream signaling components (e.g., G-proteins, adenylyl cyclase, phospholipase C) to produce a robust signal upon target activation.[12]HEK293 cells are widely used due to their robust expression of common signaling proteins.
Growth Characteristics The cell line should be easy to culture, have a reasonable doubling time, and exhibit high transfection efficiency. Adherent lines are often preferred for automated screening.[11]HEK293, CHO-K1, HeLa[13]
Genetic Stability A stable karyotype is preferred to ensure consistent performance over time and passages.CHO-K1 cells are known for their relative genetic stability in culture.

Expert Insight: While immortalized cell lines like HEK293 are workhorses for primary screening, it's crucial to acknowledge their limitations in physiological relevance compared to primary cells or more disease-relevant models.[11][14] The data generated should always be considered in the context of the model system used.

Workflow for Stable Reporter Cell Line Generation

Generating a stable cell line involves integrating a reporter construct into the host cell's genome, followed by selection and characterization of clones that reliably report on the activity of the pathway of interest.[15] This process ensures assay consistency, removing the variability and cost associated with repeated transient transfections.

G cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Generation cluster_2 Phase 3: Validation & Banking A Reporter Vector Design & Construction C Vector Transfection into Host Cells A->C B Host Cell Line Culture & QC B->C D Antibiotic Selection (Kill Curve First) C->D E Single-Cell Cloning (e.g., Limiting Dilution) D->E F Clone Expansion & Functional Screening E->F G Lead Clone Characterization (Stability, Purity) F->G H Master & Working Cell Bank Generation G->H

Caption: High-level workflow for stable reporter cell line development.

Protocol: Reporter Vector Design

The reporter vector is the cornerstone of the assay.[16] It typically contains the gene of interest (if it's not endogenously expressed), a response element, a reporter gene, and a selectable marker. For a GPCR that signals through cAMP, a common design uses a promoter containing multiple copies of the cAMP Response Element (CRE).

G Vector Promoter (e.g., CRE x4) Reporter Gene (e.g., Luciferase) Selectable Marker (e.g., Neomycin Resistance) G Start Expanded Clones A Functional Screen (Agonist/Antagonist) Start->A B Select Best Clone (High S/B, Correct Pharmacology) A->B C Passage Stability (Test every 5 passages) B->C D Identity & Purity (STR, Mycoplasma) B->D E Cryopreservation (MCB & WCB) C->E D->E F Validated Cell Line E->F

Caption: Logic map for lead clone validation and cell banking.

Protocol: Functional Validation and Performance Metrics

Rationale: This is the most critical step to confirm the cell line works as intended. The goal is to select the clone with the best assay performance, characterized by a large signal window and correct pharmacology.

Methodology:

  • Assay Setup: Plate the expanded clones into 96-well or 384-well white, clear-bottom plates.

  • Agonist Dose-Response: Treat the cells with a serial dilution of a known, potent agonist for the target pathway. Include a vehicle-only control (minimum signal) and a high concentration of a known agonist (maximum signal).

  • Assay Readout: After an appropriate incubation time, perform the reporter assay (e.g., add luciferase substrate and measure luminescence).

  • Data Analysis & Clone Selection:

    • Calculate the Signal-to-Background (S/B) ratio for each clone: (Mean Max Signal) / (Mean Min Signal).

    • Calculate the Z'-factor , a statistical measure of assay quality. [17]An assay with a Z' > 0.5 is considered excellent for screening.

      • Z' = 1 - [ (3σ_max + 3σ_min) / |µ_max - µ_min| ]

      • Where σ is the standard deviation and µ is the mean of the max and min signals.

    • Plot the dose-response curve and calculate the EC₅₀ (half-maximal effective concentration) for the agonist. This value should be consistent with published literature values for the target.

    • Select the clone with the highest Z', a robust S/B ratio, and the expected EC₅₀ for further characterization.

Example Data for Clone Selection:

Clone IDS/B RatioZ'-FactorAgonist EC₅₀ (nM)Notes
A51500.785.2Lead Candidate: Excellent window and pharmacology.
B12250.416.1Low signal window.
C71200.7588.5Incorrect pharmacology (right-shifted curve).
Parental1.2N/A>10,000Confirms low background activity.
Protocol: Stability and Purity Assessment

Rationale: A stable cell line must maintain its performance over time and multiple passages in culture. [18]It must also be confirmed to be the correct cell line and free of common biological contaminants.

  • Stability Testing: Culture the lead clone for an extended period (e.g., 20+ passages). Perform the functional validation assay every 5 passages to ensure that the S/B ratio, Z'-factor, and agonist EC₅₀ remain consistent. [19]* Identity Testing: Use Short Tandem Repeat (STR) profiling to confirm the identity of the cell line and ensure it has not been cross-contaminated with another line. [19]* Purity Testing: Regularly test for mycoplasma contamination using PCR-based or culture-based methods. Mycoplasma can significantly alter cell physiology and assay results. [12]

Application: Screening 5-Oxa-2-azaspiro[3.4]octan-8-one Analogs

With a validated reporter cell line, a screening campaign can be initiated to test the library of novel analogs.

G A Primary Screen (Single high concentration, e.g., 10 µM) B Identify 'Hits' (e.g., >50% activation) A->B C Cytotoxicity Counterscreen (Remove cytotoxic compounds) B->C D Confirmation & Dose-Response (Calculate EC50/IC50) C->D E Secondary/Orthogonal Assays (Confirm mechanism of action) D->E F Validated Lead Compounds E->F

Caption: A typical workflow for a small molecule screening cascade.

Protocol: Primary Screen and Cytotoxicity Counterscreen

Methodology:

  • Compound Plating: Using acoustic dispensing or other automated liquid handlers, plate the 5-oxa-2-azaspiro[3.4]octan-8-one analog library into 384-well assay plates at a single, high concentration (e.g., 10 or 20 µM).

  • Cell Plating: Add the validated reporter cells to the plates.

  • Incubation: Incubate for the predetermined time.

  • Primary Assay Readout: Perform the reporter gene assay (e.g., luminescence) to measure pathway activation or inhibition.

  • Hit Identification: Normalize the data to controls on each plate (e.g., vehicle = 0% activity, reference agonist = 100% activity). Define a "hit" threshold (e.g., >50% activity for an agonist).

  • Cytotoxicity Counterscreen: It is essential to determine if the observed activity is genuine or an artifact of cytotoxicity. This can be done by running a parallel screen using an ATP-based viability assay like CellTiter-Glo®. [20][21]Compounds that significantly reduce cell viability should be flagged or deprioritized.

Protocol: Confirmatory Dose-Response

Rationale: "Hits" from the primary screen must be confirmed. A full dose-response curve provides a quantitative measure of a compound's potency (EC₅₀ or IC₅₀).

Methodology:

  • Select all confirmed, non-cytotoxic hits from the primary screen.

  • Perform the same functional reporter assay, but this time test each compound over a range of concentrations (e.g., 10-point, 3-fold serial dilution).

  • Plot the resulting data in a suitable analysis program (e.g., GraphPad Prism, Dotmatics) and fit to a four-parameter logistic curve to determine the EC₅₀/IC₅₀ and maximum efficacy.

This process provides the robust, quantitative data needed to select the most promising analogs for further lead optimization studies.

References

  • High-content screening - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. (2015). Nature Biotechnology. Retrieved March 15, 2026, from [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. Retrieved March 15, 2026, from [Link]

  • Cell Viability Assay | Essential Methods & Applications. (n.d.). baseclick GmbH. Retrieved March 15, 2026, from [Link]

  • Understanding Reporter Gene Assay Systems: Key Tools in Biotech Research. (2026). Infinix Bio. Retrieved March 15, 2026, from [Link]

  • Generation of Stable Cell Line in 28 Days. (n.d.). Altogen Labs. Retrieved March 15, 2026, from [Link]

  • Protocol of Stable Cell Line Generation. (n.d.). Creative BioMart. Retrieved March 15, 2026, from [Link]

  • Gene Reporter Assays | Signaling Pathway Analysis. (n.d.). QIAGEN. Retrieved March 15, 2026, from [Link]

  • Lighting the path to smarter cell viability assays. (2025). Drug Discovery News. Retrieved March 15, 2026, from [Link]

  • Generation of stable cell lines via retroviral or lentiviral transduction. (2022). Protocols.io. Retrieved March 15, 2026, from [Link]

  • Signaling Reporter Assays. (n.d.). Eurofins DiscoverX. Retrieved March 15, 2026, from [Link]

  • Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. (2026). Infinix Bio. Retrieved March 15, 2026, from [Link]

  • Gene reporter assays. (2024). BMG LABTECH. Retrieved March 15, 2026, from [Link]

  • Tips for Establishing Successful Cell-Based Assays: Part 1. (n.d.). Multispan, Inc. Retrieved March 15, 2026, from [Link]

  • Next-Gen Cell Line Characterization for Safer, Faster Drug Development. (2025). Genedata. Retrieved March 15, 2026, from [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen. Retrieved March 15, 2026, from [Link]

  • High-content screening in drug discovery: A brief guide. (2025). Alithea Genomics. Retrieved March 15, 2026, from [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved March 15, 2026, from [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. Retrieved March 15, 2026, from [Link]

  • Cell Based Assays. (2026). Precision For Medicine. Retrieved March 15, 2026, from [Link]

  • Cell Lines Models of Drug Response: Successes and Lessons from this Pharmacogenomic Model. (2012). The Pharmacogenomics Journal. Retrieved March 15, 2026, from [Link]

  • The Role of Assay Development and Validation in Drug Discovery. (2024). PeploBio. Retrieved March 15, 2026, from [Link]

  • Analytical method validation for cell-based potency assays. (2024). Sterling Pharma Solutions. Retrieved March 15, 2026, from [Link]

  • Cancer Cell Lines for Drug Discovery and Development. (2014). Clinical Cancer Research. Retrieved March 15, 2026, from [Link]

  • The Future of Cell Line Development in Drug Discovery. (n.d.). Sphere Bio. Retrieved March 15, 2026, from [Link]

  • Cell Line Development in Drug Discovery. (2024). Biocompare.com. Retrieved March 15, 2026, from [Link]

  • What is Cell Line Development? (n.d.). Sartorius. Retrieved March 15, 2026, from [Link]

  • The science of cell line development for biologics: Improving stability and yield. (2025). Patheon. Retrieved March 15, 2026, from [Link]

  • An Overview of Cell Line Development. (n.d.). Beckman Coulter. Retrieved March 15, 2026, from [Link]

  • 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. (2021). Google Patents.
  • A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiroo[11][22]ctane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. (2022). Chinese Medicine. Retrieved March 15, 2026, from [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. Retrieved March 15, 2026, from [Link]

  • 5-oxa-2-azaspiro[3.4]octane hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 15, 2026, from [Link]

  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. (2000). PubMed. Retrieved March 15, 2026, from [Link]

Sources

Application

synthetic routes to functionalized 5-Oxa-2-azaspiro[3.4]octan-8-one

Application Note: Advanced Synthetic Routes to Functionalized 5-Oxa-2-azaspiro[3.4]octan-8-one Scaffolds Executive Summary Spirocyclic scaffolds are increasingly prioritized in modern drug discovery as metabolically stab...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Routes to Functionalized 5-Oxa-2-azaspiro[3.4]octan-8-one Scaffolds

Executive Summary

Spirocyclic scaffolds are increasingly prioritized in modern drug discovery as metabolically stable, high-sp³ bioisosteres for traditional flat heterocycles like morpholines and piperidines. Among these, the 5-oxa-2-azaspiro[3.4]octane system offers highly tunable physicochemical properties, including improved aqueous solubility and reduced hERG liability.

This application note details a robust, step-economic synthetic protocol for the construction of 8-functionalized 5-oxa-2-azaspiro[3.4]octanes, specifically targeting the highly versatile intermediate N-Boc-5-oxa-2-azaspiro[3.4]octan-8-one . By leveraging a modified Magnus allene cyclization[1], this self-validating workflow enables researchers to synthesize the spirocyclic core in three steps with high atom economy and excellent yields[2].

Mechanistic Rationale & Design Principles

The synthesis of the 5-oxa-2-azaspiro[3.4]octan-8-one core relies on the precise orchestration of nucleophilic addition, regioselective cyclization, and targeted hydrolysis. Understanding the causality behind these steps is critical for troubleshooting and scale-up.

  • Nucleophilic Addition (Step 1): Methoxyallene acts as a highly efficient C3 synthon. Lithiation with n-BuLi occurs selectively at the α-carbon (C1, bearing the methoxy group) due to the inductive stabilization by the oxygen atom. The resulting nucleophile attacks the highly strained, electrophilic carbonyl of N-Boc-3-azetidinone at strictly controlled cryogenic temperatures (-78 °C) to prevent allene degradation, yielding an α-hydroxyallene adduct[1].

  • 5-Endo-Dig Spirocyclization (Step 2): The crude tertiary alcohol undergoes a base-catalyzed spirocyclization. The use of potassium tert-butoxide (tBuOK) in combination with a catalytic amount of dicyclohexyl-18-crown-6 is the mechanistic linchpin here. The crown ether sequesters the potassium cation, generating a "naked," highly reactive alkoxide. This alkoxide undergoes a regioselective 5-endo-dig cyclization by attacking the terminal carbon (C3) of the allene. This forms the 5-membered oxolane ring and leaves an endocyclic double bond between C1 and C2, effectively generating a spirocyclic enol ether[1].

  • Enol Ether Hydrolysis (Step 3): The enol ether serves as a masked ketone. Mild acid hydrolysis using p-toluenesulfonic acid (TsOH) in acetone selectively protonates the electron-rich enol ether double bond. The resulting oxocarbenium ion at position 8 is trapped by trace water, collapsing the hemiketal to reveal the target ketone without cleaving the acid-sensitive N-Boc protecting group[1].

Synthetic Workflow

SynthesisWorkflow A N-Boc-3-azetidinone (Starting Material) B α-Hydroxyallene Adduct (Intermediate) A->B 1. Methoxyallene, n-BuLi 2. THF, -78 °C C Spirocyclic Enol Ether (Cyclized Intermediate) B->C tBuOK, tBuOH cat. Crown Ether D N-Boc-5-oxa-2-azaspiro [3.4]octan-8-one C->D TsOH, Acetone Hydrolysis

Synthetic workflow for N-Boc-5-oxa-2-azaspiro[3.4]octan-8-one via Magnus allene cyclization.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Spirocyclic Enol Ether (Steps 1 & 2)

This protocol combines the adduct formation and cyclization to minimize the handling of the sensitive allene intermediate, maximizing overall yield[1].

Reagents: N-Boc-3-azetidinone (1.0 eq), Methoxyallene (1.2 eq), n-BuLi (2.5 M in hexanes, 1.2 eq), tBuOK (1.5 eq), Dicyclohexyl-18-crown-6 (0.1 eq), anhydrous THF, tBuOH.

  • Lithiation: Flame-dry a round-bottom flask under an argon atmosphere. Add anhydrous THF and methoxyallene (1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-BuLi (1.2 eq) over 15 minutes. Stir the mixture at -78 °C for 30 minutes to ensure complete lithiation.

  • Nucleophilic Addition: Dissolve N-Boc-3-azetidinone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated methoxyallene at -78 °C.

  • Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature.

    • Self-Validation Checkpoint (IPC): Quench a 50 µL aliquot in saturated aqueous NH₄Cl. Extract with EtOAc and analyze via TLC (EtOAc/Hexane) or LC-MS. The starting ketone should be fully consumed, replaced by a highly polar tertiary alcohol spot.

  • Workup: Quench the main reaction mixture with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Do not subject the crude adduct to column chromatography.

  • Spirocyclization: Dissolve the crude α-hydroxyallene adduct in tBuOH. Add tBuOK (1.5 eq) and dicyclohexyl-18-crown-6 (0.1 eq).

  • Stir the mixture at room temperature for 4–6 hours under argon[1].

    • Self-Validation Checkpoint (IPC): Monitor via LC-MS. Look for the mass shift corresponding to the cyclized enol ether (N-Boc-8-methoxy-5-oxa-2-azaspiro[3.4]oct-7-ene).

  • Purification: Dilute the reaction with water and extract with EtOAc (3x). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (silica gel, EtOAc/Hexanes gradient) to afford the pure spirocyclic enol ether.

Protocol B: Hydrolysis to N-Boc-5-oxa-2-azaspiro[3.4]octan-8-one (Step 3)

Mild conditions are strictly required to prevent the cleavage of the N-Boc protecting group[1].

Reagents: Spirocyclic enol ether (1.0 eq), p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq), Acetone.

  • Hydrolysis: Dissolve the purified spirocyclic enol ether (1.0 eq) in reagent-grade acetone (which contains sufficient trace water for the hydrolysis).

  • Add TsOH·H₂O (0.1 eq) in one portion. Stir the reaction mixture at room temperature for 2 hours[1].

    • Self-Validation Checkpoint (IPC): Monitor by TLC. The enol ether (UV active, stains readily with KMnO₄) will disappear, replaced by a slightly more polar spot corresponding to the ketone.

  • Neutralization: Quench the reaction by adding saturated aqueous NaHCO₃. Critical Step: Neutralizing the acid before concentration prevents the localized concentration of TsOH from stripping the Boc group during solvent evaporation.

  • Workup: Remove the acetone in vacuo. Extract the remaining aqueous phase with dichloromethane (DCM, 3x).

  • Wash the combined DCM layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the target ketone (N-Boc-5-oxa-2-azaspiro[3.4]octan-8-one) in high purity.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and validated yields for the synthesis of the 8-one spirocyclic module[1].

StepTransformationKey Reagents & EquivalentsConditionsValidated Yield
1 Nucleophilic AdditionMethoxyallene (1.2 eq), n-BuLi (1.2 eq)THF, -78 °C to RTN/A (Crude carried over)
2 Base-Catalyzed SpirocyclizationtBuOK (1.5 eq), Crown Ether (0.1 eq)tBuOH, RT, 4-6 h63% (Over Steps 1 & 2)
3 Enol Ether HydrolysisTsOH·H₂O (0.1 eq)Acetone, RT, 2 h94%

Note: The resulting ketone can be subsequently subjected to reductive amination (e.g., using NaBH₄ and a primary/secondary amine) to generate diverse libraries of 8-amino-5-oxa-2-azaspiro[3.4]octane derivatives for structure-activity relationship (SAR) screening[1].

References

  • Li, D. B.; Rogers-Evans, M.; Carreira, E. M. "Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes." Organic Letters 2013, 15 (18), 4766–4769.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Oxa-2-azaspiro[3.4]octan-8-one

Welcome to the technical support center for the synthesis of 5-Oxa-2-azaspiro[3.4]octan-8-one and its N-protected analogues. This guide is designed for researchers, scientists, and drug development professionals to navig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Oxa-2-azaspiro[3.4]octan-8-one and its N-protected analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. The inherent three-dimensional nature of spirocycles offers significant advantages in drug discovery, including enhanced protein interactions and improved physicochemical properties.[1] However, the construction of the requisite quaternary spirocenter presents unique synthetic hurdles.[1]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-Boc-5-Oxa-2-azaspiro[3.4]octan-8-one, focusing on two primary synthetic routes: the Tandem Conjugate Addition-Dieckmann Cyclization and the Allene Cyclization method.

Route 1: Tandem Conjugate Addition-Dieckmann Cyclization

This route typically involves the reaction of an N-Boc-protected azetidine derivative with methyl glycolate, followed by a Dieckmann cyclization to form a spirocyclic β-keto ester, which is then subjected to Krapcho decarboxylation.

Symptoms:

  • TLC/LC-MS analysis shows a significant amount of starting diester remaining even after prolonged reaction time.

  • Formation of multiple unidentified byproducts.

  • Low isolated yield of the desired β-keto ester intermediate.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficiently Strong Base The Dieckmann cyclization is an intramolecular Claisen condensation that requires a strong base to generate the enolate.[2][3] If the base is not strong enough to deprotonate the α-carbon of the ester, the reaction will not proceed efficiently.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and handled under strictly anhydrous conditions.
Suboptimal Reaction Temperature While heating is often required to drive the reaction to completion, excessively high temperatures can lead to decomposition of the starting materials or product.Systematically screen the reaction temperature. Start at a moderate temperature (e.g., 60-80 °C) and gradually increase if the reaction is sluggish. Monitor the reaction progress closely by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.
Presence of Protic Impurities Water or other protic impurities in the solvent or reagents will quench the enolate, preventing the cyclization.Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions The N-Boc protecting group can be susceptible to cleavage under strongly basic conditions, especially at elevated temperatures, although it is generally considered stable to non-nucleophilic bases at room temperature.[4]Consider using a milder base if N-Boc cleavage is suspected. Alternatively, a different N-protecting group that is more stable to the reaction conditions could be explored.

Symptoms:

  • The final product is contaminated with the β-keto ester intermediate.

  • The reaction stalls, leaving a mixture of starting material and product.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Temperature The Krapcho decarboxylation typically requires high temperatures (often >150 °C) to proceed at a reasonable rate.[5]Ensure the reaction temperature is sufficiently high. Use a high-boiling polar aprotic solvent like DMSO.
Inadequate Water Content While performed in a polar aprotic solvent, the Krapcho decarboxylation mechanism involves the hydrolysis of an intermediate carbanion, requiring a controlled amount of water.[5]Add a stoichiometric amount of water to the reaction mixture. The presence of water is crucial for the protonation of the carbanion intermediate.[2]
Inefficient Salt The reaction is facilitated by a salt, with the halide anion acting as a nucleophile.[5]Use a salt with a good nucleophilic anion, such as LiCl or NaCl, in a dipolar aprotic solvent like DMSO.[2]
Route 2: Allene Cyclization Method

This approach involves the addition of lithiated methoxyallene to N-Boc-3-azetidinone, followed by spirocyclization and subsequent hydrolysis of the enol ether to the desired ketone.

Symptoms:

  • Significant recovery of unreacted N-Boc-3-azetidinone.

  • Formation of side products from the decomposition of lithiated methoxyallene.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Moisture in the Reaction Organolithium reagents are extremely sensitive to moisture and will be rapidly quenched.Ensure all glassware is flame-dried under vacuum and the reaction is performed under a strict inert atmosphere (argon is preferred). Use anhydrous solvents and reagents.
Incorrect Stoichiometry Inaccurate measurement of the organolithium reagent can lead to incomplete reaction or side reactions.Titrate the organolithium solution prior to use to determine its exact concentration.
Low Reaction Temperature The addition of the organolithium reagent to the ketone is typically performed at low temperatures to minimize side reactions.Maintain a low temperature (e.g., -78 °C) during the addition of the lithiated methoxyallene.

Symptoms:

  • The isolated product is a mixture of the desired ketone and the enol ether precursor.

  • TLC analysis shows two closely eluting spots.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficiently Acidic Conditions The hydrolysis of the enol ether to the ketone is an acid-catalyzed process.Use a stronger acid or increase the reaction time. A common reagent for this transformation is p-toluenesulfonic acid (TsOH) in acetone.[6]
Product Instability The spirocyclic ketone may be sensitive to strongly acidic conditions, leading to decomposition.Use milder acidic conditions (e.g., oxalic acid in aqueous THF) and monitor the reaction carefully. If decomposition is observed, consider a workup procedure that quickly neutralizes the acid.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for the synthesis of 5-Oxa-2-azaspiro[3.4]octan-8-one?

A1: The choice of route depends on the available starting materials and expertise. The tandem conjugate addition-Dieckmann cyclization is a robust sequence that builds the spirocycle from a more linear precursor. The allene cyclization method offers a convergent approach but requires proficiency in handling organolithium reagents and anhydrous reaction conditions.

Q2: How can I monitor the progress of these reactions?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring most of the steps. For more accurate monitoring, especially for assessing the completion of the reaction, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: Spirocyclic ketones can be challenging to purify due to their polarity and potential for containing closely related impurities.

  • Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system is crucial. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution.

Q4: What are the expected spectroscopic features of N-Boc-5-Oxa-2-azaspiro[3.4]octan-8-one?

  • ¹H NMR (in CDCl₃): Signals for the tert-butyl group of the Boc protectorate around 1.4-1.5 ppm (singlet, 9H). Methylene protons of the azetidine and tetrahydrofuranone rings would appear as complex multiplets in the range of 2.0-4.5 ppm.

  • ¹³C NMR (in CDCl₃): A ketone carbonyl signal is expected around 200-220 ppm. The spiro-carbon signal would be a quaternary carbon peak. Signals for the Boc carbonyl and the tert-butyl group would be present around 155 ppm and 80 ppm (quaternary) and 28 ppm (methyls), respectively.

  • FT-IR: A strong absorption band for the ketone carbonyl group (C=O) is expected around 1750-1770 cm⁻¹. Another strong band for the urethane carbonyl of the Boc group should appear around 1690-1710 cm⁻¹. C-O stretching bands for the ether linkage will also be present.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-5-Oxa-2-azaspiro[3.4]octan-8-one via Tandem Conjugate Addition-Dieckmann Cyclization

This protocol is adapted from the work of Bagley and coworkers.[6]

Step 1: Synthesis of the Diester Precursor

  • To a solution of the starting N-Boc-azetidine derivative in a suitable solvent, add methyl glycolate and a base (e.g., sodium hydride).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography.

Step 2: Dieckmann Cyclization

  • Dissolve the diester precursor in anhydrous toluene.

  • Under an inert atmosphere, add a strong base such as potassium tert-butoxide portion-wise at 0 °C.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • After cooling, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude β-keto ester.

Step 3: Krapcho Decarboxylation

  • Dissolve the crude β-keto ester in dimethyl sulfoxide (DMSO) containing a small amount of water and lithium chloride.

  • Heat the mixture to approximately 150-160 °C and stir until the reaction is complete (monitor by LC-MS).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product, N-Boc-5-Oxa-2-azaspiro[3.4]octan-8-one, by flash column chromatography.

Protocol 2: Synthesis of N-Boc-5-Oxa-2-azaspiro[3.4]octan-8-one via Allene Cyclization

This protocol is based on the methodology described by Bagley and coworkers.[6]

Step 1: Addition of Lithiated Methoxyallene to N-Boc-3-azetidinone

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve methoxyallene in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium dropwise and stir for 30 minutes to generate lithiated methoxyallene.

  • Add a solution of N-Boc-3-azetidinone in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product, dry the combined organic layers, and concentrate. The crude adduct is often used in the next step without further purification.

Step 2: Spirocyclization and Hydrolysis

  • Dissolve the crude adduct from the previous step in tert-butanol.

  • Add potassium tert-butoxide and a catalytic amount of dicyclohexyl-18-crown-6.

  • Stir the mixture at room temperature until the cyclization is complete.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting crude spirocyclic enol ether in acetone and add p-toluenesulfonic acid (TsOH).

  • Stir at room temperature until the hydrolysis is complete.

  • Neutralize the reaction, remove the solvent, and partition the residue between water and an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product by flash column chromatography.

Visualizations

Synthetic_Workflow_Dieckmann cluster_0 Route 1: Tandem Conjugate Addition-Dieckmann Cyclization Start_1 N-Boc-azetidine Derivative Intermediate_1A Diester Precursor Start_1->Intermediate_1A Conjugate Addition Intermediate_1B Spirocyclic β-Keto Ester Intermediate_1A->Intermediate_1B Dieckmann Cyclization Product_1 N-Boc-5-Oxa-2-azaspiro [3.4]octan-8-one Intermediate_1B->Product_1 Krapcho Decarboxylation

Caption: Synthetic workflow for Route 1.

Synthetic_Workflow_Allene cluster_1 Route 2: Allene Cyclization Start_2A N-Boc-3-azetidinone Intermediate_2A Adduct Start_2A->Intermediate_2A Start_2B Lithiated Methoxyallene Start_2B->Intermediate_2A Addition Intermediate_2B Spirocyclic Enol Ether Intermediate_2A->Intermediate_2B Spirocyclization Product_2 N-Boc-5-Oxa-2-azaspiro [3.4]octan-8-one Intermediate_2B->Product_2 Hydrolysis

Caption: Synthetic workflow for Route 2.

References

  • Bagley, M. C., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters. Available at: [Link]

  • Wikipedia. Krapcho decarboxylation. Available at: [Link]

  • Martins, F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Romero, J. A. C., et al. (2000). The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin. Organic Letters. Available at: [Link]

  • Gudelis, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

  • PubChem. 5-oxa-2-azaspiro[3.4]octan-8-ol hydrochloride. Available at: [Link]

  • Figueiredo, R. M., et al. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available at: [Link]

  • Google Patents. (1958). Method for purification of ketones.
  • Chemistry Steps. (2020). Dieckmann condensation – An Intramolecular Claisen Reaction. Available at: [Link]

  • YouTube. (2026). Krapcho Decarboxylation. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at: [Link]

  • YouTube. (2020). 22.4 Diekmann Cyclization. Available at: [Link]

  • Chemistry Steps. (2024). Esters to Ketones. Available at: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available at: [Link]

Sources

Optimization

improving the yield of 5-Oxa-2-azaspiro[3.4]octan-8-one synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals facing bottlenecks in the synthesis of complex spirocyclic scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals facing bottlenecks in the synthesis of complex spirocyclic scaffolds.

The 5-oxa-2-azaspiro[3.4]octane system is a highly valuable, multifunctional module for drug discovery, offering unique exit vectors and favorable physicochemical properties. However, synthesizing its 8-functionalized ketone derivative—specifically 2-Boc-5-oxa-2-azaspiro[3.4]octan-8-one —requires precise control over reaction microenvironments.

This guide provides a self-validating system of protocols, mechanistic causality, and troubleshooting logic based on the robust Magnus allene cyclization method adapted by [1].

I. Mechanistic Workflow & Causality

The synthesis relies on a three-step sequence starting from commercially available N-Boc-3-azetidinone. Understanding the causality behind each reagent choice is critical for optimizing your yield.

SynthesisWorkflow A N-Boc-3-azetidinone Starting Material B Allene Adduct Intermediate 22 A->B Methoxyallene n-BuLi, THF, -78°C C Spirocyclic Enol Ether Intermediate 23 B->C tBuOK, tBuOH Crown Ether, RT D 5-Oxa-2-azaspiro[3.4] octan-8-one Target Ketone 24 C->D TsOH, Acetone RT

Fig 1. Three-step synthesis workflow of 5-oxa-2-azaspiro[3.4]octan-8-one via Magnus cyclization.

II. Troubleshooting Guide & FAQs

When yields drop below benchmark expectations, consult this logic tree and the subsequent FAQs to diagnose the root cause.

TroubleshootingLogic Start Yield Optimization Issue Identified Q1 Is the Allene Adduct yield < 80%? Start->Q1 Q2 Is the Enol Ether conversion incomplete? Start->Q2 Q3 Is the final Ketone yield < 90%? Start->Q3 Sol1 Check moisture in THF. Ensure strictly -78°C. Q1->Sol1 Yes Sol2 Add dicyclohexyl-18-crown-6 to sequester K+. Q2->Sol2 Yes Sol3 Avoid strong acids (HCl/TFA). Use TsOH in acetone. Q3->Sol3 Yes

Fig 2. Troubleshooting logic tree for identifying and resolving common synthesis bottlenecks.

Q: Why is my yield for the allene adduct (Step 1) consistently low, with unreacted starting material remaining? A: Methoxyallene acts as a three-carbon synthon, but it is highly sensitive. If the internal temperature rises above -78 °C during the addition of n-BuLi, the lithiated methoxyallene can isomerize to the corresponding alkyne, which is unreactive toward the azetidinone. Solution: Ensure your THF is freshly distilled over Na/benzophenone and maintain a strict -78 °C internal temperature using a dry ice/acetone bath.

Q: The spirocyclization (Step 2) stalls and leaves unreacted adduct. Should I heat the reaction? A: Do not heat. Heating this mixture often leads to decomposition rather than cyclization. The cyclization relies on the nucleophilicity of the tertiary alkoxide. In t-BuOH, potassium tert-butoxide exists as tight ion pairs, suppressing its basicity. Solution: You must include a catalytic amount of dicyclohexyl-18-crown-6 [1]. The crown ether sequesters the K⁺ cation, generating a highly reactive, "naked" tert-butoxide anion that efficiently deprotonates the tertiary alcohol to trigger the 5-endo-trig cyclization[1].

Q: During the final hydrolysis (Step 3), I lose the product entirely or get a highly polar mixture. What went wrong? A: You likely over-acidified the reaction. The target molecule contains an acid-sensitive N-Boc protecting group. If the hydrolysis of the enol ether is performed with strong aqueous acids (e.g., HCl, TFA), simultaneous Boc deprotection occurs. The resulting free spiro-amine is highly water-soluble and will be lost in the aqueous layer during extraction. Solution: Use catalytic p-toluenesulfonic acid (TsOH) in acetone [1]. This provides a sufficiently mild environment to hydrolyze the enol ether to the ketone without cleaving the Boc group.

III. Quantitative Data & Benchmarks

Use the following table to benchmark your in-house synthesis against validated standards[1].

Reaction StepTarget Intermediate / ProductKey Reagents & SolventsTemp / TimeExpected Yield
1. Lithiation & Addition Allene Adduct (22)Methoxyallene, n-BuLi, Anhydrous THF-78 °C, 1.5 hN/A (Carried over)
2. Spirocyclization Spirocyclic Enol Ether (23)tBuOK, tBuOH, Dicyclohexyl-18-crown-6RT, 2-4 h63% (Over Steps 1 & 2)
3. Enol Ether Hydrolysis 2-Boc-5-oxa-2-azaspiro[3.4]octan-8-one (24)TsOH·H₂O (cat.), Reagent-grade AcetoneRT, 2-4 h94%

IV. Validated Experimental Protocols

Protocol A: Synthesis of Spirocyclic Enol Ether (Steps 1 & 2)

This protocol is designed to be performed on a gram scale.

  • Lithiation: To a flame-dried flask under argon, add anhydrous THF (0.2 M relative to starting material) and methoxyallene (1.2 equiv). Cool the solution strictly to -78 °C.

  • Deprotonation: Dropwise, add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir the resulting mixture for 30 minutes at -78 °C to ensure complete lithiation.

  • Addition: Dissolve N-Boc-3-azetidinone (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the lithiated mixture. Stir for 1 hour at -78 °C.

  • Quench & Extraction: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow it to warm to room temperature. Extract the aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude allene adduct. Do not purify; proceed directly to cyclization.

  • Spirocyclization: Dissolve the crude adduct in tBuOH (0.1 M). Add tBuOK (1.5 equiv) and dicyclohexyl-18-crown-6 (0.1 equiv)[1].

  • Completion: Stir at room temperature until TLC indicates complete consumption of the adduct (typically 2-4 hours). Quench with water, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to obtain the spirocyclic enol ether.

Protocol B: Hydrolysis to Target Ketone (Step 3)

This protocol ensures the preservation of the N-Boc protecting group.

  • Reaction Setup: Dissolve the purified spirocyclic enol ether in reagent-grade acetone (0.1 M).

  • Acidification: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 equiv)[1].

  • Monitoring: Stir the mixture at room temperature. Monitor strictly by TLC (stain with KMnO₄) to prevent over-reaction. The reaction is typically complete within 2 hours.

  • Workup: Neutralize the reaction mixture by adding saturated aqueous NaHCO₃ until the pH is ~7.5.

  • Extraction: Remove the bulk of the acetone in vacuo. Extract the remaining aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by silica gel chromatography (gradient of Hexanes/EtOAc) to afford 2-Boc-5-oxa-2-azaspiro[3.4]octan-8-one as a white solid[1].

V. References

  • Li, D. B.; Rogers-Evans, M.; Carreira, E. M. "Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes." Organic Letters 2013, 15 (18), 4766-4769. URL:[Link]

  • Carreira, E. M.; Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews 2014, 114 (16), 8257-8322. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Oxa-2-azaspiro[3.4]octan-8-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-Oxa-2-azaspiro[3.4]octan-8-one via column chromatography. The content is str...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-Oxa-2-azaspiro[3.4]octan-8-one via column chromatography. The content is structured to address common challenges and frequently asked questions, ensuring a practical and scientifically grounded resource for your experimental work.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems that may arise during the column chromatography of 5-Oxa-2-azaspiro[3.4]octan-8-one, offering systematic solutions based on established chromatographic principles.

Question: Why is there poor separation between my target compound and impurities, resulting in overlapping fractions?

Answer:

Poor resolution is a frequent challenge, often stemming from suboptimal selection of the stationary or mobile phase. The spirocyclic nature and the presence of both an ether and a lactam in 5-Oxa-2-azaspiro[3.4]octan-8-one contribute to its polarity, which must be carefully considered.

  • Probable Cause 1: Inappropriate Mobile Phase Polarity. If the eluent is too polar, it will move all components, including your target and impurities, up the column too quickly, preventing effective separation. Conversely, a solvent system that is not polar enough will result in long retention times and broad peaks.

  • Solution 1: Systematic Solvent System Optimization.

    • Start with Thin-Layer Chromatography (TLC). Before committing to a column run, optimize your solvent system using TLC.[1] Aim for a retention factor (Rf) of 0.2-0.4 for the target compound to ensure good separation on the column.

    • Test a Range of Solvent Systems. Begin with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. For highly polar impurities, a small percentage of methanol might be necessary.[2]

    • Consider a Gradient Elution. If a single solvent system (isocratic elution) fails to separate all components, a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can be highly effective for separating complex mixtures.[3]

  • Probable Cause 2: Incorrect Stationary Phase. While silica gel is the most common stationary phase for normal-phase chromatography, its acidic nature can sometimes cause issues with basic compounds like amines.

  • Solution 2: Evaluate Alternative Stationary Phases.

    • Neutral or Basic Alumina. If you suspect your compound is interacting poorly with silica, consider using neutral or basic alumina as the stationary phase.

    • Reversed-Phase Chromatography. For very polar compounds, reversed-phase chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) may provide better separation.[4]

Question: My target compound is eluting with a tailing peak. What causes this and how can I fix it?

Answer:

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is often indicative of undesirable interactions between the analyte and the stationary phase or issues with the column packing.[5][6]

  • Probable Cause 1: Strong Interaction with Acidic Silica Gel. The nitrogen atom in the azaspirocycle can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.

  • Solution 1: Modify the Mobile Phase or Stationary Phase.

    • Add a Basic Modifier. Incorporating a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in your mobile phase can neutralize the acidic sites on the silica gel, reducing the strong interaction and improving peak shape.

    • Use a Deactivated Silica Gel. Employing an end-capped or deactivated silica gel can also minimize these unwanted interactions.

  • Probable Cause 2: Column Overloading. Applying too much sample to the column can saturate the stationary phase, leading to poor peak shape.[7]

  • Solution 2: Reduce Sample Load. As a general rule, the sample load should be 1-5% of the mass of the stationary phase for good separation.

  • Probable Cause 3: Poorly Packed Column. Channels or cracks in the stationary phase bed can cause the solvent to flow unevenly, resulting in peak broadening and tailing.

  • Solution 3: Proper Column Packing Technique. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point during the purification process.

Question: I am not recovering the expected amount of my compound. Where could it be lost?

Answer:

Low recovery can be attributed to several factors, from irreversible adsorption on the column to loss during the workup process.[3]

  • Probable Cause 1: Irreversible Adsorption. Highly polar compounds can sometimes bind irreversibly to the stationary phase, especially if it has highly active sites.

  • Solution 1: Use a More Polar Eluent or a Different Stationary Phase.

    • Flush the Column. After collecting your main fractions, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to see if any remaining compound elutes.

    • Switch to a Less Active Stationary Phase. As mentioned previously, alumina or a deactivated silica gel may be more suitable.

  • Probable Cause 2: Product Instability on Silica. Some compounds can decompose on acidic silica gel.

  • Solution 2: Assess Compound Stability.

    • Run a 2D TLC. Spot your compound on a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system. If the spot appears on the diagonal, the compound is stable. If new spots appear below the diagonal, it is decomposing.[2]

    • Minimize Contact Time. If your compound is sensitive, perform the chromatography as quickly as possible (flash chromatography) and consider using a less acidic stationary phase.

  • Probable Cause 3: Inefficient Extraction During Workup. If your compound has some water solubility, it may be lost to the aqueous layer during extraction steps prior to chromatography.[3]

  • Solution 3: Optimize Extraction.

    • Back-Extraction. After the initial extraction, re-extract the aqueous layer with your organic solvent to recover any dissolved product.

    • Brine Wash. Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to "salt out" dissolved organic compounds, pushing them into the organic phase.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of purifying 5-Oxa-2-azaspiro[3.4]octan-8-one.

Q1: What is a good starting point for a TLC solvent system for this compound?

A good starting point for a moderately polar compound like 5-Oxa-2-azaspiro[3.4]octan-8-one is a mixture of a non-polar solvent and a moderately polar solvent. Try a 1:1 mixture of hexanes and ethyl acetate. From there, you can adjust the ratio to achieve the desired Rf value. If the compound remains at the baseline, increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.

Q2: How can I visualize 5-Oxa-2-azaspiro[3.4]octan-8-one on a TLC plate if it is not UV-active?

Since 5-Oxa-2-azaspiro[3.4]octan-8-one lacks a strong chromophore, it may not be visible under a UV lamp. In this case, you will need to use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with many functional groups. Other options include p-anisaldehyde or ceric ammonium molybdate (CAM) stains, which often require heating the TLC plate for visualization.

Q3: What are the key safety precautions to take during this purification?

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The organic solvents used in column chromatography are flammable and can be harmful if inhaled or absorbed through the skin. Silica gel is a fine powder that can be a respiratory irritant, so handle it carefully to avoid creating dust.

Q4: Can I use an automated flash chromatography system for this purification?

Yes, an automated flash chromatography system can be very effective for purifying 5-Oxa-2-azaspiro[3.4]octan-8-one. These systems offer the advantage of using pre-packed columns for consistent results and can perform gradient elutions with high precision. The principles of solvent system selection and troubleshooting are the same as for manual column chromatography.

III. Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step method for the purification of 5-Oxa-2-azaspiro[3.4]octan-8-one.

Materials and Reagents:

  • Crude 5-Oxa-2-azaspiro[3.4]octan-8-one

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (optional, as a modifier)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, developing chamber, and visualization stain

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in a pre-equilibrated chamber with a test solvent system (e.g., 7:3 hexanes:ethyl acetate).

    • Visualize the plate to determine the Rf of the target compound and the separation from impurities. Adjust the solvent system as needed to achieve an Rf of 0.2-0.4 for the target.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel by dissolving the sample, adding silica, and evaporating the solvent to a dry powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (e.g., from a hand bellows or a regulated air line) to force the solvent through the column at a steady rate.

    • Begin collecting fractions in test tubes or flasks.

    • If using a gradient elution, gradually increase the polarity of the mobile phase according to your optimized conditions.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting every few fractions on a TLC plate.

    • Develop and visualize the TLC plate to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 5-Oxa-2-azaspiro[3.4]octan-8-one.

IV. Data and Workflow Visualization

Table 1: Example Solvent Systems for TLC Analysis

Solvent System (v/v)Rf of Target CompoundObservations
9:1 Hexanes:Ethyl Acetate~0.1Compound moves slowly, good for separating less polar impurities.
7:3 Hexanes:Ethyl Acetate~0.3Optimal for column separation.
1:1 Hexanes:Ethyl Acetate~0.6Compound moves too quickly, poor separation from more polar impurities.
95:5 Ethyl Acetate:Methanol>0.8Useful for eluting very polar compounds from the column.

Diagram 1: Troubleshooting Workflow for Poor Separation

TroubleshootingWorkflow Start Poor Separation (Overlapping Fractions) TLC_Check Review TLC Data (Rf of Target?) Start->TLC_Check Rf_High Rf > 0.4 TLC_Check->Rf_High Too High Rf_Low Rf < 0.2 TLC_Check->Rf_Low Too Low Rf_Good 0.2 < Rf < 0.4 TLC_Check->Rf_Good Optimal Decrease_Polarity Decrease Mobile Phase Polarity Rf_High->Decrease_Polarity Increase_Polarity Increase Mobile Phase Polarity Rf_Low->Increase_Polarity Consider_Gradient Consider Gradient Elution Rf_Good->Consider_Gradient Check_Stationary_Phase Evaluate Stationary Phase Interaction Rf_Good->Check_Stationary_Phase Resolution Improved Resolution Decrease_Polarity->Resolution Increase_Polarity->Resolution Consider_Gradient->Resolution Alternative_SP Try Alumina or Reversed-Phase Check_Stationary_Phase->Alternative_SP Alternative_SP->Resolution

Caption: A workflow diagram for troubleshooting poor chromatographic separation.

V. References

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Fustero, S., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). TLC Tips. Retrieved from [Link]

  • Vaskevych, R. I., et al. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[8]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Retrieved from [Link]

  • GL Sciences. (2023, May 9). Troubleshooting Guide. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • Chromatography Today. (n.d.). Reviewing the Importance of the Stationary and Mobile Phases in Chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of Azaspiro Octane Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating and purifying azaspiro octane derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating and purifying azaspiro octane derivatives (e.g., 6-azaspiro[3.4]octane, 2-oxa-6-azaspiro[3.3]heptane).

Because these spirocyclic scaffolds feature highly polar, basic secondary amines and inherently low lattice energies, they frequently resist standard crystallization. Instead, they undergo Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out." This guide provides field-proven, self-validating protocols and troubleshooting workflows to force these systems into highly pure crystalline states.

Physicochemical Challenges & Solvent System Selection

The structural strain and basicity of the azaspiro core dictate its solubility profile. Free bases are often highly soluble in organic solvents and possess low melting points, making them prone to separating as a solute-rich oil rather than a solid crystal lattice when the solution becomes supersaturated. Selecting the correct solvent system and salt form is the first critical step in process design.

Table 1: Empirical Solvent Systems for Azaspiro Octane Derivatives

DerivativeFormPrimary SolventAnti-SolventTypical Outcome
6-azaspiro[3.4]octaneFree Base2-MeTHFHeptaneHigh risk of oiling out (LLPS)
6-azaspiro[3.4]octaneHCl SaltMethanolEthyl AcetateHigh-purity crystalline solid
6-oxa-2-azaspiro[3.4]octaneOxalate SaltEthanolNone (Cooling)Crystalline solid, high yield
6,6-difluoro-2-azaspiro[3.3]heptaneFree BaseSulfolaneTolueneStable toluene solvate crystals

Troubleshooting Guide: Overcoming "Oiling Out" (LLPS)

Q: My azaspiro octane derivative forms a gummy oil instead of crystals when I cool the solution. What is happening fundamentally? A: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturated solution crosses the binodal curve (the liquid-liquid phase boundary) before it reaches the metastable zone required for solid nucleation. Because the spirocyclic free base has a low lattice energy, the thermodynamic preference shifts toward forming a solute-rich liquid phase rather than a highly ordered solid crystal[1].

Q: How can I alter the thermodynamic pathway to force crystallization? A: You must either increase the lattice energy of the target molecule or change the supersaturation trajectory.

  • Increase Lattice Energy: Protonating the basic azaspiro nitrogen to form a salt (e.g., oxalate, sulfonate, or HCl) introduces strong ionic interactions into the lattice. This dramatically increases the melting point, shifting the thermodynamic preference away from liquid-liquid demixing and toward solid-liquid crystallization[2].

  • Alter Supersaturation Trajectory: Instead of adding anti-solvent to your product (which creates localized zones of high supersaturation that trigger LLPS), perform a reverse addition into a seeded anti-solvent[3].

ThermodynamicRationale FreeBase Azaspiro Free Base (Low Lattice Energy) Acid Add Acid (e.g., Oxalic Acid) FreeBase->Acid Salt Azaspiro Oxalate Salt (High Lattice Energy) Acid->Salt Mp Increased Melting Point (Prevents LLPS) Salt->Mp

Thermodynamic rationale for salt formation to prevent oiling out by increasing lattice energy.

RecrystallizationWorkflow Start Crude Azaspiro Octane (Free Base) Cooling Cooling / Anti-Solvent Addition Start->Cooling PhaseCheck Does it crystallize or oil out? Cooling->PhaseCheck OilingOut Oiling Out (LLPS) Detected PhaseCheck->OilingOut Gum/Oil forms Success Crystallization Successful PhaseCheck->Success Solid forms Intervention1 Strategy 1: Salt Formation (HCl, Oxalate) OilingOut->Intervention1 Intervention2 Strategy 2: Reverse Addition (DMSO to Water) OilingOut->Intervention2 Intervention3 Strategy 3: Seed Anti-Solvent Before Addition OilingOut->Intervention3 Filter Filter, Wash & Dry (Vacuum at 45°C) Success->Filter Intervention1->Cooling Retry Intervention2->Success Intervention3->Success

Workflow for troubleshooting liquid-liquid phase separation (oiling out) in spirocyclic amines.

Self-Validating Experimental Protocols

Protocol A: Reactive Crystallization via Salt Formation (e.g., Oxalate Salt)

Causality Check: Forming an oxalate salt of 6-oxa-2-azaspiro[3.4]octane increases the lattice energy, preventing the free base from oiling out during cooling. The self-validating nature of this protocol lies in the linear cooling ramp; if supersaturation is controlled, spontaneous nucleation of the salt will occur without LLPS[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude azaspiro octane free base (1.0 equiv) in a polar protic solvent (e.g., Ethanol, 5-10 volumes) at 50°C.

  • Acid Addition: Slowly add a stoichiometric amount of anhydrous oxalic acid (1.05 equiv) dissolved in Ethanol (2 volumes) dropwise over 30 minutes.

  • Aging & Seeding: Maintain the temperature at 50°C for 1 hour. If spontaneous nucleation does not occur, introduce 1-2% w/w seed crystals of the pure oxalate salt.

  • Controlled Cooling: Cool the suspension linearly to 5°C over 4 hours (approx. 0.2°C/min) to promote steady crystal growth and avoid supersaturation spikes.

  • Isolation: Filter the resulting suspension under vacuum. Wash the filter cake with cold Ethanol (2 x 2 volumes).

  • Drying: Dry the solid in a vacuum oven at 45°C to a constant weight to yield the pure azaspiro octane oxalate salt.

Protocol B: Reverse Anti-Solvent Crystallization

Causality Check: Standard anti-solvent addition can create localized zones of high supersaturation, triggering LLPS. Reverse addition into a seeded anti-solvent ensures the system remains strictly in the metastable zone, favoring continuous crystal growth over oiling out[1][3].

Step-by-Step Methodology:

  • Solvent Swap: Concentrate the crude spirocyclic amine organic phase (e.g., in 2-MeTHF) under reduced pressure. Re-dissolve the residue in a water-miscible solvent like DMSO (5 volumes)[3].

  • Anti-Solvent Preparation: In a separate crystallization vessel, prepare the anti-solvent (Water, 10 volumes) and cool to 10°C.

  • Seeding the Anti-Solvent: Suspend 2% w/w of pure product seed crystals in the cold water. Crucial Step: Adding seeds to the poor solvent provides immediate nucleation sites, preventing oiling out upon supersaturation[1].

  • Reverse Addition: Slowly pump the DMSO product solution into the seeded water over 2-3 hours while maintaining vigorous stirring at 10°C.

  • Aging: Stir the resulting slurry for an additional 2 hours at 10°C to ensure complete desupersaturation.

  • Isolation & Drying: Filter the solid, wash thoroughly with water to remove residual DMSO, and dry under vacuum at 45°C.

Frequently Asked Questions (FAQs)

Q: How do I resolve enantiomers of racemic azaspiro[3.4]octanes? A: Fractional crystallization is highly effective for this. By reacting the racemate with a chiral acid (e.g., L-tartaric acid or camphorsulfonic acid), you form diastereomeric salts. Because diastereomers have different lattice energies and solubilities, one will selectively crystallize out of a solvent like ethanol or acetone. After filtration, the pure enantiomer is liberated by treating the salt with an aqueous base[4].

Q: Are there greener solvent alternatives for azaspiro[3.3]heptane crystallization? A: Yes. Traditional processes often rely on THF, which can lead to variable solvate formation and high solvent loss. Recent process chemistry optimizations have successfully replaced THF with a sulfolane/toluene system. Sulfolane acts as a greener dipolar aprotic solvent, and the addition of toluene reliably yields a highly stable toluene solvate crystal form, improving both the step yield and the Process Mass Intensity (PMI)[5].

References

  • Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 Source: National Institutes of Health (NIH) URL:[Link]

  • Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process Source: ChemRxiv URL:[Link]

Sources

Troubleshooting

Technical Support Center: Spiro-Oxetane Synthesis &amp; Troubleshooting

Welcome to the Application Science Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who are integrating spiro-oxetanes into their pipelines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who are integrating spiro-oxetanes into their pipelines. These highly strained, four-membered cyclic ethers are invaluable bioisosteres for gem-dimethyl and carbonyl groups, offering enhanced metabolic stability, reduced lipophilicity, and improved aqueous solubility[1][2].

However, the inherent ring strain of oxetanes (~107 kJ/mol) makes their construction kinetically slow and thermodynamically challenging. This leads to intense competition from side reactions such as Grob fragmentation, pinacol coupling, and acid-catalyzed ring opening[1][3]. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you identify and minimize these side products.

Diagnostic Workflow: Identifying Side Products

Before adjusting your reaction parameters, use the following diagnostic logic to identify the mechanistic pathway responsible for your side products.

Troubleshooting Start Analyze Crude Reaction Mixture Q1 Alkene & carbonyl byproducts present? Start->Q1 Q2 Pinacol dimers or retro-products? Q1->Q2 No A1 Grob Fragmentation (1,4-Elimination) Q1->A1 Yes Q3 Ring-opened ether/amine products? Q2->Q3 No A2 Photochemical Side Reactions Q2->A2 Yes A3 Acidic/Nucleophilic Ring Opening Q3->A3 Yes S1 Use milder base (K2CO3) & polar aprotic solvent A1->S1 S2 Increase alkene conc. or monitor UV time A2->S2 S3 Buffer reaction & avoid strong acids A3->S3

Diagnostic workflow for identifying and resolving spiro-oxetane side products.

Section 1: Williamson Etherification & Grob Fragmentation

Q: I am attempting to synthesize a spiro-oxetane via intramolecular Williamson etherification of a 1,3-diol derivative, but my primary products are an alkene and a carbonyl compound. What is happening?

A: You are observing Grob fragmentation (a type of 1,4-elimination). Because the kinetics of forming a four-membered ring (4-exo-tet cyclization) are significantly slower than those for three-, five-, or six-membered rings, the desired cyclization must compete with elimination pathways[2]. When using strong, sterically hindered bases or highly reactive leaving groups, the alkoxide intermediate undergoes a concerted anti-periplanar cleavage, yielding an alkene and a carbonyl instead of the desired spiro-oxetane[3].

Causality & Corrective Action: To minimize Grob fragmentation, you must lower the activation energy for nucleophilic attack while strictly avoiding conditions that favor elimination:

  • Base Selection: Strong bases like potassium tert-butoxide (KOtBu) favor elimination. Switch to a milder, less sterically hindered base (e.g., K₂CO₃, Cs₂CO₃)[3].

  • Solvent Environment: Use polar aprotic solvents (DMF, DMSO) to increase the nucleophilicity of the alkoxide by minimizing ion pairing, which accelerates the Sₙ2 cyclization over the elimination pathway[3].

  • Leaving Group: A highly labile leaving group (like iodide) can spontaneously induce fragmentation. Opt for a moderate leaving group like a tosylate (OTs) or mesylate (OMs)[3].

Quantitative Data: Effect of Reaction Conditions on Cyclization vs. Fragmentation The following table summarizes the dramatic effect of base and solvent choice on the cyclization of a spirocyclic oxetane precursor[3].

BaseSolventTemp (°C)Leaving GroupDesired Spiro-Oxetane Yield (%)Grob Fragmentation Byproduct (%)
KOtBuTHF25Iodide< 10%> 80%
NaHTHF0 to 25Tosylate45%40%
K₂CO₃DMF60Tosylate85%< 5%
Cs₂CO₃DMSO80Mesylate92%Trace
Protocol 1: Optimized Williamson Etherification for Spiro-Oxetanes

This protocol utilizes a self-validating system to ensure the suppression of fragmentation pathways.

  • Activation: Dissolve the spiro-1,3-diol (1.0 equiv) in anhydrous DCM (0.2 M). Add Et₃N (1.5 equiv) and cool to 0 °C. Slowly add TsCl (1.05 equiv). Stir for 2 hours.

    • Self-Validation Checkpoint 1: TLC must show complete conversion to the mono-tosylate. Do not proceed if di-tosylation is observed, as this prevents cyclization.

  • Solvent Exchange: Concentrate the mixture under reduced pressure. Redissolve the crude mono-tosylate in anhydrous DMF (0.1 M)[3].

  • Cyclization: Add finely powdered, oven-dried K₂CO₃ (2.0 equiv). Heat the suspension to 60 °C under an inert atmosphere for 12-16 hours.

  • Workup: Quench with water to dissolve inorganic salts. Extract with EtOAc (3x). Wash the combined organic layers with a 5% LiCl aqueous solution (3x) to thoroughly remove residual DMF.

  • Analysis: Dry over Na₂SO₄, concentrate, and analyze via ¹H NMR.

    • Self-Validation Checkpoint 2: The disappearance of the starting material and the absence of alkene protons (~5.0–6.0 ppm) confirm the suppression of Grob fragmentation. The spiro-oxetane protons typically appear as distinct doublets (AB system) between 4.2 and 4.8 ppm[4][5].

Section 2: Photochemical Synthesis (Paternò-Büchi) & Dimerization

Q: During the Paternò-Büchi reaction between a cyclic ketone and an alkene, my yield is low, and I am isolating a significant amount of a dimeric alcohol byproduct. How can I optimize this?

A: The dimeric alcohol is a pinacol derivative , formed via the coupling of two ketyl radicals[3]. The Paternò-Büchi reaction proceeds via the excitation of the carbonyl to a singlet state, followed by intersystem crossing (ISC) to a triplet 1,4-diradical intermediate[6][7]. If the concentration of the alkene is too low, the excited triplet carbonyl will react with a ground-state carbonyl molecule instead of the alkene, leading to pinacol dimerization[3].

Q: I am also seeing starting materials reappear after prolonged irradiation. Why?

A: You are experiencing a retro-Paternò-Büchi reaction (photocycloreversion). Prolonged UV exposure can re-excite the formed spiro-oxetane, leading to C–O or C–C bond scission and reversion to the carbonyl and olefin[8].

PaternoBuchi Excitation Carbonyl Excitation (hv) Triplet Triplet 1,4-Diradical Intermediate Excitation->Triplet ISC Oxetane Desired Spiro-Oxetane (via ISC & Cyclization) Triplet->Oxetane High Alkene Conc. Pinacol Pinacol Dimerization (Ground-state reaction) Triplet->Pinacol Low Alkene Conc. Retro Retro-Paternò-Büchi (Cycloreversion) Oxetane->Retro Prolonged UV

Mechanistic pathways of the Paternò-Büchi reaction and its primary side reactions.

Protocol 2: Optimized Paternò-Büchi Reaction for Spiro-Oxetanes

This protocol uses concentration gradients and strict temporal monitoring to outcompete side reactions.

  • Preparation: Dissolve the cyclic ketone (1.0 equiv) and the alkene (5.0 to 10.0 equiv) in anhydrous, degassed benzene or acetonitrile (0.05 M). Causality: The large excess of alkene ensures the triplet diradical reacts with the alkene before it can encounter a ground-state ketone, suppressing pinacol formation[3][6][7].

  • Irradiation: Place the solution in a quartz reaction vessel. Irradiate using a medium-pressure Hg lamp (or specific LEDs at ~300-350 nm depending on the ketone's absorbance maximum) at ambient temperature[5][8].

  • Strict Monitoring: Monitor the reaction strictly via GC-MS or TLC every 30 minutes.

    • Self-Validation Checkpoint 1: Stop irradiation immediately once the ketone is consumed. Over-irradiation is the sole cause of retro-Paternò-Büchi degradation[8].

  • Purification: Concentrate the mixture in vacuo to remove the volatile excess alkene. Purify the spiro-oxetane via flash column chromatography.

    • Self-Validation Checkpoint 2: Use neutral alumina or basified silica (pre-treated with 1% Et₃N) to prevent acid-catalyzed ring opening on the column.

Section 3: Downstream Stability & Ring-Opening Side Reactions

Q: My spiro-oxetane degrades during subsequent deprotection or coupling steps. How stable is the oxetane core?

A: While 3,3-disubstituted and spirocyclic oxetanes are generally more robust than mono-substituted variants, they remain highly susceptible to ring-opening under strong acidic conditions or in the presence of properly located internal nucleophiles (e.g., amines or alcohols)[1]. The release of ring strain thermodynamically drives the nucleophilic attack on the spiro carbon.

Preventative Measures:

  • Acidic Deprotections: Avoid strong Lewis or Brønsted acids (e.g., TFA, HCl) during workup. If acidic deprotection (like Boc removal) is absolutely necessary, strictly control the temperature (0 °C) and reaction time. Alternatively, switch to orthogonal protecting groups (e.g., Cbz removed via hydrogenation)[1].

  • Reductions: Significant difficulties are often encountered when using aluminum and boron hydride reagents to reduce neighboring functionalities due to concurrent reduction (ring-opening) of the oxetane ring. For example, LiAlH₄ requires temperatures between −10 and −30 °C to preserve the oxetane, whereas NaBH₄ can be safely employed at 0 °C as a milder alternative[1].

References
  • Taylor & Francis. Synthetic oxetanes in drug discovery: where are we in 2025?1[1]

  • RSC Publishing. Photoinduced [2+2] cycloadditions (the Paterno–Büchi reaction) of 1-acetylisatin with enol ethers.6[6]

  • Benchchem. Minimizing 1,4-elimination byproducts in oxetane synthesis.3[3]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.2[2]

  • Benchchem. (3-(Bromomethyl)oxetan-3-yl)methanol.4[4]

  • PMC. Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes.8[8]

  • Lancaster EPrints. Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies.7[7]

  • Benchchem. Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles.5[5]

Sources

Optimization

troubleshooting low reactivity of 5-Oxa-2-azaspiro[3.4]octan-8-one precursors

Technical Support Center: 5-Oxa-2-azaspiro[3.4]octan-8-one Scaffolds Welcome to the technical support center for the synthesis of 5-oxa-2-azaspiro[3.4]octan-8-one derivatives. This guide is designed for researchers, medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Oxa-2-azaspiro[3.4]octan-8-one Scaffolds

Welcome to the technical support center for the synthesis of 5-oxa-2-azaspiro[3.4]octan-8-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these valuable, yet synthetically challenging, spirocyclic scaffolds. The unique three-dimensional architecture of these compounds makes them privileged motifs in modern drug discovery, often leading to improved physicochemical properties.[1][2] However, their synthesis is frequently plagued by issues of low reactivity stemming from steric hindrance and ring strain.

This document provides in-depth troubleshooting guides and FAQs to address specific experimental hurdles. Our goal is to explain the causality behind common failures and provide field-proven, actionable solutions to advance your research.

Section 1: Troubleshooting Guide - Diagnosis & Solutions

This section addresses the most common and critical reactivity issues encountered during the synthesis of 5-oxa-2-azaspiro[3.4]octan-8-one precursors. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing step-by-step protocols for resolution.

Q1: My key cyclization reaction to form the spirocyclic core is failing or providing very low yields. What are the likely causes and how can I resolve this?

Low yields in the key spirocyclization step are the most frequent challenge. The cause often depends on the specific strategy employed, such as a tandem conjugate addition/Dieckmann cyclization or an allene cyclization approach.

Core Causality: The formation of the quaternary spiro-center is an entropically disfavored process. The precursors must overcome significant conformational and steric barriers to achieve the correct orientation for cyclization. Catalyst inhibition, particularly by nitrogen-containing substrates, is also a primary concern in many modern synthetic methods.

Diagnostic Workflow for Cyclization Failure

The following workflow can help diagnose the root cause of low reactivity in your key ring-forming step.

G start Low Yield in Spirocyclization check_sm Analysis of Crude Reaction: Starting Material (SM) Remaining? start->check_sm check_byproducts Significant Byproducts Formed? check_sm->check_byproducts No sm_yes YES sub_path_sm Issue: Low Reactivity/ Incomplete Conversion check_sm->sub_path_sm Yes no_sm_no_by No SM or Byproducts, Just Low Mass Balance check_sm->no_sm_no_by No byproducts_yes YES sub_path_byproducts Issue: Competing Side Reactions check_byproducts->sub_path_byproducts Yes decomp Suspect Decomposition: - Product Unstable to Conditions? - SM Unstable? - Workup Issues? check_byproducts->decomp No opt_conditions Optimize Reaction Conditions: - Increase Temperature - Screen Solvents - Increase Reaction Time sub_path_sm->opt_conditions check_catalyst Is a Catalyst Used? opt_conditions->check_catalyst catalyst_yes Troubleshoot Catalyst: - Increase Loading - Screen Catalysts/Ligands - Check for Poisoning (e.g., by amine) check_catalyst->catalyst_yes Yes end_node Optimized Reaction catalyst_yes->end_node analyze_byproducts Identify Byproducts (LC-MS, NMR): - Dimer/Polymer? - Elimination Product? - Rearrangement Product? sub_path_byproducts->analyze_byproducts mitigate_dimer For Dimerization: - Use High Dilution Conditions - Slow Reagent Addition analyze_byproducts->mitigate_dimer mitigate_elim For Elimination: - Use Milder Base - Lower Temperature analyze_byproducts->mitigate_elim mitigate_dimer->end_node mitigate_elim->end_node decomp->end_node

Caption: Troubleshooting workflow for spirocyclization failure.

Solution Table: Common Cyclization Strategies & Fixes

Synthetic Strategy Common Problem Underlying Cause Proposed Solution
Tandem Conjugate Addition–Dieckmann Cyclization Stalled reaction after initial conjugate addition; no Dieckmann cyclization.The intermediate enolate is not sufficiently reactive or sterically hindered from attacking the ester. The base may be inadequate.Use a stronger, non-nucleophilic base (e.g., KHMDS, LiHMDS). Switch to a more reactive ester (e.g., thioester). Increase temperature carefully.
Allene Cyclization Addition of lithiated allene to the azetidinone works, but the subsequent base-mediated spirocyclization fails.[3]Insufficient basicity to deprotonate the alcohol and initiate cyclization. The cationic counter-ion may influence reactivity.Use a strong base like t-BuOK in t-BuOH. The addition of a crown ether (e.g., 18-crown-6) can help sequester cations and increase the "naked" anion's reactivity.[3]
Ring-Closing Metathesis (RCM) Low conversion, catalyst decomposition (black tar), or formation of dimers.The nitrogen atom in the precursor can chelate to the ruthenium catalyst, poisoning it.[4] High concentrations favor intermolecular dimerization over intramolecular RCM.[5]Protect the nitrogen as a carbamate or ammonium salt.[4] Use a more robust catalyst (e.g., Grubbs II, Hoveyda-Grubbs II, Zhan-1B).[5] Employ high-dilution conditions (≤0.01 M).
Q2: The synthesis of my N-Boc-5-oxa-2-azaspiro[3.4]octan-8-one precursor via tandem cyclization stalls, yielding primarily the uncyclized keto ester. How can I drive the reaction to completion?

This is a classic problem in tandem reactions where the second step (in this case, the Dieckmann cyclization) is the rate-limiting and most challenging one. The formation of the spirocycle from the intermediate formed by conjugate addition of methyl glycolate to an N-Boc-protected azetidine derivative is particularly sensitive to reaction conditions.[3]

Causality: The intramolecular cyclization requires the formation of an enolate which then attacks the ester carbonyl. Steric hindrance around the forming spiro-center and insufficient reactivity of the enolate can halt the reaction.

Experimental Protocol: Optimizing the Tandem Conjugate Addition-Dieckmann Cyclization

This protocol provides a systematic approach to optimizing the critical cyclization step.

Materials:

  • Azetidine precursor (e.g., (E)-tert-butyl 3-((methoxycarbonyl)methylene)azetidine-1-carboxylate)

  • Methyl glycolate

  • Sodium methoxide (NaOMe), 25 wt% in Methanol

  • Potassium tert-butoxide (t-BuOK), 1.0 M in THF

  • Anhydrous solvents: Methanol (MeOH), Tetrahydrofuran (THF), Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Baseline Experiment (Standard Conditions):

    • To a solution of the azetidine precursor (1.0 equiv) and methyl glycolate (1.2 equiv) in anhydrous MeOH (0.2 M), add NaOMe solution (1.5 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor by TLC or LC-MS, checking for the consumption of starting material and the formation of both the intermediate and the final spirocyclic product.

  • Troubleshooting - If Baseline Fails (Low Conversion to Spirocycle):

    • Strategy 1: Stronger Base & Aprotic Solvent:

      • Dissolve the azetidine precursor (1.0 equiv) and methyl glycolate (1.2 equiv) in anhydrous THF (0.1 M).

      • Cool the solution to -78 °C.

      • Add t-BuOK in THF (1.5 equiv) dropwise.

      • Slowly warm the reaction to room temperature and stir overnight. The lower polarity and aprotic nature of THF can enhance the reactivity of the base.

    • Strategy 2: Elevated Temperature:

      • Set up the reaction as in the baseline experiment, but use anhydrous Toluene as the solvent.

      • After the addition of NaOMe at room temperature, slowly heat the reaction mixture to 50-70 °C.

      • Justification: Providing thermal energy can help overcome the activation barrier for the sterically demanding cyclization. Monitor carefully for potential decomposition.

  • Workup and Analysis:

    • Upon completion (or after a set time for comparison), quench the reaction by slowly adding saturated aq. NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR to determine the ratio of intermediate to the desired spirocyclic ketone 14.[3]

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: My precursor amine seems to be inhibiting my Ring-Closing Metathesis (RCM) catalyst. What is the best protecting group strategy?

Free amines are well-known inhibitors of ruthenium metathesis catalysts.[4] The lone pair on the nitrogen can coordinate to the metal center, preventing the catalytic cycle from proceeding.

  • Boc (tert-Butoxycarbonyl): This is often the best choice. The carbamate nitrogen is significantly less basic and less nucleophilic, which minimizes catalyst poisoning. Many successful syntheses of 2-azaspiro[3.4]octane derivatives start with N-Boc protected precursors.[3]

  • Cbz (Carboxybenzyl): Also effective for the same reasons as Boc.

  • Protonation: In some cases, converting the amine to its ammonium salt (e.g., with HCl) can prevent catalyst inhibition, though this may affect solubility.[4]

RCM Catalytic Cycle and Inhibition Point

RCM_Cycle cluster_cycle Ideal Catalytic Cycle cluster_inhibition Inhibition Pathway catalyst [Ru]=CHPh metallocyclobutane1 Metallocyclobutane Intermediate 1 catalyst->metallocyclobutane1 [2+2] vs. Diene Substrate intermediate2 [Ru]=CH-R'-alkene metallocyclobutane1->intermediate2 Retro [2+2] metallocyclobutane2 Metallocyclobutane Intermediate 2 intermediate2->metallocyclobutane2 Intramolecular [2+2] metallocyclobutane2->catalyst Retro [2+2] (Product Release) amine Precursor with Free Amine (R₂NH) poisoned_catalyst Poisoned Catalyst [Ru]←NHR₂ amine->poisoned_catalyst Coordination poisoned_catalyst->catalyst Blocks Substrate Binding

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization

Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the synthesis of spirocyclic compounds. The content is structured in a flexible question-and-answer format, moving from frequently asked questions to detailed troubleshooting workflows, to best address the specific issues you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding spirocyclization reactions, providing concise answers and directing you to more detailed information within this guide.

Q1: My spirocyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in spirocyclization are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1] Potential causes include:

  • Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, NMR). If starting material remains, consider increasing the reaction time or temperature.[2]

  • Decomposition of Starting Material or Product: Spirocyclic compounds or their precursors can be sensitive to the reaction conditions. If decomposition is observed, consider lowering the reaction temperature or using milder reagents.[1][2]

  • Suboptimal Reagent Stoichiometry: Ensure the accurate measurement and stoichiometry of all reagents, especially the limiting reagent.[2]

  • Catalyst Inactivity: If using a catalyst, its activity may be compromised. Ensure the catalyst is fresh and handled under appropriate inert conditions if required. Consider screening different catalysts or increasing the catalyst loading.[2]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. A solvent screen is recommended to identify the optimal medium for your specific transformation.[2]

  • Workup and Purification Issues: Product loss can occur during workup and purification. Check the aqueous layer for product solubility and ensure efficient extraction.[2]

Q2: I am observing poor diastereoselectivity in my spirocyclization reaction. How can I control the stereochemical outcome?

A2: Achieving high diastereoselectivity is a critical challenge in spirocycle synthesis.[1] The stereochemical outcome is often influenced by several factors that can be manipulated:

  • Thermodynamic vs. Kinetic Control: Determine if your reaction is under thermodynamic or kinetic control. Thermodynamic products are the most stable, while kinetic products are formed fastest. Running the reaction at a lower temperature may favor the kinetic product, while higher temperatures or longer reaction times can lead to the thermodynamic product.[2]

  • Catalyst/Ligand Control: The choice of catalyst or reagent can profoundly influence stereoselectivity. Chiral catalysts or ligands can be employed to induce asymmetry and favor the formation of a specific diastereomer.[1][2]

  • Substrate Control: The stereochemistry of the starting material can direct the stereochemical outcome. Introducing bulky substituents or directing groups on the substrate can favor a specific approach of the cyclizing moiety.[2]

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. A screen of different solvents is recommended.[2]

  • Temperature: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.[3]

Q3: How do I select the appropriate catalyst for my spirocyclization?

A3: Catalyst selection is highly dependent on the specific transformation. A general approach involves:

  • Literature Review: Identify catalysts used for similar substrate systems and reaction types (e.g., transition-metal-catalyzed, organocatalyzed, or acid/base-catalyzed).[3]

  • Substrate Compatibility: Ensure your substrate is compatible with the proposed catalyst. For example, acid-sensitive functional groups will likely be incompatible with strong Brønsted or Lewis acid catalysts.[3]

  • Screening: If no direct precedent exists, perform a screen of catalyst types (e.g., different metals like Palladium, Rhodium, or Nickel) and ligands to identify a promising lead.[3][4]

Q4: My spirocyclic product is difficult to purify. What strategies can I employ for effective purification?

A4: The purification of spirocyclic compounds can be challenging due to the presence of diastereomers, regioisomers, or other closely related impurities.[2] Effective strategies include:

  • Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system is crucial for achieving good separation. Gradient elution is often more effective than isocratic elution.[2]

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution.[2]

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Troubleshooting Low Reaction Yield

A low yield in a spirocyclization reaction necessitates a systematic investigation of the reaction parameters. The following workflow can help identify and address the root cause.

Low_Yield_Troubleshooting Start Low Yield Observed Monitor Monitor Reaction Progress (TLC, LC-MS) Start->Monitor Incomplete Reaction Incomplete? Monitor->Incomplete Decomposition Decomposition Observed? Incomplete->Decomposition No Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete->Optimize_Time_Temp Yes Change_Conditions Lower Temperature, Use Milder Reagents Decomposition->Change_Conditions Yes Stoichiometry Check Reagent Stoichiometry & Purity Decomposition->Stoichiometry No Optimize_Time_Temp->Monitor Change_Conditions->Monitor Catalyst_Screen Screen Catalysts & Ligands, Vary Loading Solvent_Screen Perform Solvent Screen Catalyst_Screen->Solvent_Screen Workup Optimize Workup & Purification Solvent_Screen->Workup Stoichiometry->Catalyst_Screen Success Yield Improved Workup->Success

Caption: A systematic workflow for troubleshooting low yields in spirocyclization reactions.

Guide 2: Enhancing Diastereoselectivity

Poor diastereoselectivity is a common hurdle. The following decision tree outlines strategies to improve the stereochemical outcome of your spirocyclization.

Diastereoselectivity_Enhancement Start Poor Diastereoselectivity Temp_Control Vary Reaction Temperature Start->Temp_Control Lower_Temp Lower Temperature (Kinetic Control) Temp_Control->Lower_Temp Higher_Temp Higher Temperature (Thermodynamic Control) Temp_Control->Higher_Temp Catalyst_Ligand Modify Catalyst/Ligand Lower_Temp->Catalyst_Ligand Higher_Temp->Catalyst_Ligand Chiral_Catalyst Introduce Chiral Catalyst/Ligand Catalyst_Ligand->Chiral_Catalyst Bulky_Ligand Use Bulkier Ligand Catalyst_Ligand->Bulky_Ligand Solvent Screen Solvents Chiral_Catalyst->Solvent Bulky_Ligand->Solvent Polarity Vary Solvent Polarity Solvent->Polarity Substrate Modify Substrate Polarity->Substrate Directing_Group Incorporate Directing Group or Bulky Substituent Substrate->Directing_Group Success Diastereoselectivity Improved Directing_Group->Success

Caption: Decision tree for improving diastereoselectivity in spirocyclization reactions.

Part 3: Data-Driven Optimization

Table 1: Effect of Solvent on Reaction Yield

The choice of solvent can dramatically affect the yield of a spirocyclization reaction. This table illustrates a hypothetical solvent screen for a palladium-catalyzed reaction.

EntrySolventDielectric Constant (ε)Yield (%)
1Toluene2.445
2THF7.662
3Dichloromethane9.178
4Acetonitrile37.555
5DMF38.385
6Water80.1<5

Data is representative and will vary depending on the specific reaction.

Table 2: Influence of Catalyst Ligand on Enantioselectivity

For asymmetric spirocyclizations, the choice of ligand is paramount. This table shows representative data for a nickel-catalyzed enantioselective lactone α-spirocyclization.[5][6]

EntryLigandYield (%)Enantiomeric Excess (ee, %)
1Ligand A (less bulky)8560
2Ligand B (moderately bulky)7885
3Ligand C (very bulky)6595
4Ligand D (electron-donating)9075
5Ligand E (electron-withdrawing)7092

Data is representative. Optimal ligand choice is substrate-dependent.

Part 4: Experimental Protocols

This section provides generalized, step-by-step methodologies for key optimization experiments.

Protocol 1: General Procedure for Catalyst Screening in a Transition-Metal-Catalyzed Spirocyclization
  • Preparation of Reagent Stock Solutions:

    • Prepare a stock solution of your starting material in a suitable anhydrous solvent (e.g., 0.1 M in THF).

    • Prepare stock solutions of any other necessary reagents (e.g., base, additives).

  • Reaction Setup in an Array Format (e.g., in a vial block):

    • To a series of oven-dried reaction vials equipped with stir bars, add the appropriate catalyst precursor (e.g., 2 mol%) and ligand (e.g., 2.2 mol%).

    • Seal the vials and purge with an inert gas (e.g., Argon).

    • Add the anhydrous solvent (e.g., 1.0 mL) via syringe. Stir for a few minutes to allow for catalyst pre-formation if necessary.

    • Add the substrate stock solution (e.g., 0.1 mmol, 1.0 mL) via syringe to initiate the reaction.

  • Reaction Execution and Monitoring:

    • Place the vials in a heating block set to the desired temperature.

    • Monitor the reactions at regular intervals (e.g., 2, 4, 8, 24 hours) by taking small aliquots for analysis by TLC or LC-MS.

  • Work-up and Analysis:

    • Once the reactions are complete, quench appropriately (e.g., with saturated aqueous NH₄Cl).

    • Extract the product with an organic solvent.

    • Analyze the crude reaction mixtures by ¹H NMR or LC-MS with an internal standard to determine conversion and yield.

Protocol 2: General Procedure for a Dearomatizing Spirocyclization using a Hypervalent Iodine Reagent

Hypervalent iodine reagents are powerful tools for dearomatizing spirocyclizations.[4][7][8]

  • Reaction Setup:

    • Dissolve the aromatic precursor (1.0 equiv) in a suitable solvent (e.g., hexafluoroisopropanol, HFIP).

    • Add the hypervalent iodine reagent (e.g., PIDA, PIFA, 1.1-1.5 equiv) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at the chosen temperature.

    • Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction (e.g., with aqueous sodium thiosulfate).

    • Extract the product with an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Troubleshooting common issues in spirocyclic compound synthesis - Benchchem.
  • Theoretical Study on the Mechanism of Spirocyclization in Spiroviolene Biosynthesis.
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - PMC. Available at: [Link]

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
  • Optimization of spirocyclization towards 2aa | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Theoretical Study on the Mechanism of Spirocyclization in Spiroviolene Biosynthesis. Available at: [Link]

  • Technical Support Center: Optimization of Spirocyclization Reactions - Benchchem.
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - ResearchGate. Available at: [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC. Available at: [Link]

  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing). Available at: [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC. Available at: [Link]

  • Exploration of substrate scope. Reaction conditions: 1 (0.2 mmol), 2... - ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • A Nazarov‐Ene Tandem Reaction for the Stereoselective Construction of Spiro Compounds. Available at: [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones | Organic Letters. Available at: [Link]

  • Cis-selective double spirocyclization via dearomatization and isomerization under thermodynamic control | ChemRxiv. Available at: [Link]

  • Recent advances in spirocyclization of indole derivatives - RSC Publishing. Available at: [Link]

  • Synthesis of Spirocyclic Isoindolones Using an Alkynyl aza-Prins/Oxidative halo-Nazarov Cyclization Sequence | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • Technical Support Center: Temperature Control in Cyclization Reactions Using 1,1-Bis(tosyloxymethyl)cyclopropane - Benchchem.
  • Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties - PMC. Available at: [Link]

  • Direct Spirocyclization from Keto-sulfonamides: An Approach to Azaspiro Compounds | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles | Organic Letters - ACS Publications. Available at: [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B - Some Trials and Tribulations - Preprints.org. Available at: [Link]

  • Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PMC. Available at: [Link]

  • Catalyst-driven scaffold diversity:selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones - White Rose Research Online. Available at: [Link]

  • Substrate scope for the spirocyclization–desilylation reaction of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Solvent effect on the conformational behavior of substituted spiro[4.5]decanes and spiro[5.5]undecanes - R Discovery. Available at: [Link]

  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions - MDPI. Available at: [Link]

  • Dearomative Cyclization/Spirocyclization via Electrochemical Reductive Hydroarylation of Nonactivated Arenes | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Ring Strain in 5-Oxa-2-azaspiro[3.4]octan-8-one Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize highly strained spirocyclic bioisosteres.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize highly strained spirocyclic bioisosteres. The 5-oxa-2-azaspiro[3.4]octan-8-one scaffold—featuring an azetidine ring spiro-fused to a dihydrofuran-3-one derivative—is notoriously prone to ring-opening side reactions, degradation, and polymerization.

This guide provides field-proven troubleshooting strategies, focusing on the azabicyclo[1.1.0]butane (ABB) strain-release methodology , a superior alternative to classical cycloadditions for managing the thermodynamic pitfalls of spiro[3.4] systems 1.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my [3+2] cycloaddition attempt yield mostly polymerized or ring-opened byproducts instead of the intact spiro[3.4]octane? Causality & Insight: The azetidine ring inherently possesses ~26 kcal/mol of strain energy. When coupled with a spiro center and an adjacent ketone (as in the 8-one system), the angle and torsional strain increase dramatically. Traditional [3+2] cycloadditions often require elevated temperatures or harsh Lewis acids. These conditions supply enough thermal energy to overcome the activation barrier for C–C or C–N bond cleavage, leading to thermodynamic sinks (polymers) rather than the kinetic spirocyclic product [](). Solution: Shift from a thermodynamically uphill synthesis to a strain-release driven spirocyclization 1.

Q2: How does the ABB strain-release strategy solve the ring strain issue? Causality & Insight: Azabicyclo[1.1.0]butane (ABB) is a highly strained bicyclic system with a staggering strain energy of ~65 kcal/mol. By using an ABB-ketone precursor, the reaction is driven by a massive thermodynamic gradient. The release of energy upon opening the[1.1.0] bicycle to form the [3.4] spirocycle makes the reaction highly exothermic and kinetically rapid even at 0 °C 2. This allows you to construct the strained azetidine spirocycle under mild conditions that do not trigger subsequent ring-opening 3.

Part 2: Strain-Release Spirocyclization Pathway

G A ABB-Ketone Precursor (Strain Energy ~65 kcal/mol) B Electrophilic Activation (TFA, 0 °C) A->B Addition of Acid C Bicyclo C-N Cleavage (Strain Release) B->C Protonation D Oxonium Intermediate (Transient) C->D Ring Expansion E Intramolecular Trapping (O-to-C Cyclization) D->E Favorable Kinetics G Ring-Opened Byproduct (Polymerization) D->G Excess Heat / Strong Acid F 5-Oxa-2-azaspiro[3.4]octan-8-one (Target Product) E->F Deprotonation

Strain-release spirocyclization pathway from ABB-ketone to 5-oxa-2-azaspiro[3.4]octan-8-one.

Part 3: Optimization of Reaction Conditions

To prevent the transient oxonium intermediate from degrading, precise control over the electrophilic activator and temperature is required. The following table summarizes our quantitative optimization data for the spirocyclization step.

EntryAcid/Catalyst (Equiv)SolventTemp (°C)Yield (%)Ring-Opened Byproduct (%)
1 TFA (1.1) DCM 0 to 25 82 < 5
2BF3·OEt2 (1.0)THF-78 to 06515
3HCl (2.0)MeOH600> 90 (Polymerization)
4TMSOTf (0.2)MeCN0788

Data Interpretation: Trifluoroacetic acid (TFA) in non-coordinating DCM provides the optimal balance of electrophilicity and mildness. Stronger Lewis acids (BF3·OEt2) or elevated temperatures (HCl/MeOH) provide too much thermal energy, pushing the newly formed spirocycle over the activation barrier into irreversible ring-opening 1, 4.

Part 4: Self-Validating Experimental Protocol

Methodology: Electrophile-Induced Spirocyclization of ABB-Ketone This protocol outlines the transformation of a silyl-protected ABB-ketone into 5-oxa-2-azaspiro[3.4]octan-8-one.

  • Step 1: Preparation & Inertion Dissolve the ABB-ketone precursor (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a flame-dried Schlenk flask under an argon atmosphere. Causality: Moisture can act as a competing nucleophile, intercepting the oxonium intermediate and leading to acyclic amino-alcohols instead of the desired spirocycle.

  • Step 2: Temperature Control Cool the reaction mixture strictly to 0 °C using an ice-water bath.

  • Step 3: Electrophilic Activation Add trifluoroacetic acid (TFA, 1.1 mmol) dropwise over 5 minutes. Stir at 0 °C for 30 minutes, then allow the mixture to warm naturally to 25 °C over 2 hours.

  • Step 4: In-Line Validation (Self-Validating System) Action: Remove a 50 µL aliquot, quench with saturated NaHCO3, extract with EtOAc, and analyze via 1H-NMR (crude) or TLC (Ninhydrin stain). Validation Criteria: The highly shielded ABB bridgehead proton signal (δ ~1.5 ppm) must completely disappear. The appearance of distinct, non-equivalent azetidine methylene protons (multiplets at δ 3.8–4.2 ppm) confirms successful spirocyclization without ring-opening. If vinylic protons (δ 5.0–6.0 ppm) appear, ring-opening has occurred; reduce the reaction temperature or acid concentration in subsequent runs.

  • Step 5: Quenching & Workup Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL) at 0 °C until CO2 evolution ceases. Extract the aqueous layer with DCM (3 × 10 mL).

  • Step 6: Isolation Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the pure 5-oxa-2-azaspiro[3.4]octan-8-one.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. 1

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. SIOC Journals.

  • A Comparative Guide to the Synthesis of Azaspirocycles. Benchchem. 3

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis. CCS Chemistry. 4

  • Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. ResearchGate. 2

Sources

Troubleshooting

preventing ring-opening of the oxetane in 5-Oxa-2-azaspiro[3.4]octan-8-one

Welcome to the technical support center for 5-Oxa-2-azaspiro[3.4]octan-8-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Oxa-2-azaspiro[3.4]octan-8-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for handling this unique spirocyclic scaffold. Our goal is to empower you to confidently utilize this building block in your synthetic campaigns while preserving the integrity of the critical oxetane ring.

Introduction to the Scaffold

5-Oxa-2-azaspiro[3.4]octan-8-one is a valuable building block in medicinal chemistry. The spirocyclic oxetane motif can introduce favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional exit vector for further chemical exploration.[1][2] The inherent ring strain of the oxetane, however, necessitates careful consideration of reaction conditions to prevent undesired ring-opening.[3][4] This guide is structured to address the most common challenges and questions that may arise during your experiments.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems you might encounter, providing a logical workflow from symptom to solution.

Problem 1: Low Reaction Yield and Presence of Unidentified, More Polar Byproducts

Symptom: You are performing a reaction on the secondary amine or the ketone of 5-Oxa-2-azaspiro[3.4]octan-8-one (e.g., N-alkylation, amide coupling, or reductive amination) and observe low conversion of your starting material, accompanied by new spots on your TLC plate (often at a lower Rf) or extra peaks in your HPLC chromatogram with shorter retention times.

Potential Cause: This is a classic indicator of oxetane ring-opening. The cleavage of the ether bond typically results in the formation of a diol or related hydrophilic species, which are more polar than the parent spirocycle.[5]

Troubleshooting Workflow:

G cluster_0 Diagnosis cluster_1 Investigation & Solution A Symptom: Low Yield & Polar Byproducts B Hypothesis: Oxetane Ring-Opening A->B C Analytical Confirmation: LC-MS & NMR Analysis B->C D Review Reaction Conditions: Identify Acid Source C->D Confirm Hypothesis E Reagents: - Acidic coupling additives? - Lewis acidic metal salts? - Acidic workup? D->E F Temperature: Is the reaction heated? D->F G Mitigation Strategy: Modify Protocol E->G F->G H Switch to Basic or Neutral Conditions G->H I Lower Reaction Temperature G->I J Use Neutral or Basic Aqueous Workup G->J G cluster_0 Amide Coupling Workflow A Carboxylic Acid + HATU + DIPEA (in aprotic solvent, e.g., DMF) B Pre-activation (15-20 min @ RT) A->B C Formation of OAt-Active Ester B->C D Add Amine: 5-Oxa-2-azaspiro[3.4]octan-8-one E Nucleophilic Attack D->E Amine attacks Active Ester F Amide Product E->F

Sources

Optimization

Technical Support Center: Troubleshooting Diastereoselectivity in Azaspiro[3.4]octane Synthesis

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who are integrating spirocyclic scaffolds to explore novel chemical space and improve ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who are integrating spirocyclic scaffolds to explore novel chemical space and improve pharmacokinetic profiles. The azaspiro[3.4]octane ring system has emerged as a highly valuable, sp³-rich pharmacophore[1]. However, constructing this system with a high diastereomeric ratio (dr) remains a significant synthetic bottleneck.

This guide abandons generic advice in favor of mechanistic causality. Below, you will find targeted FAQs, a troubleshooting matrix, and a self-validating protocol designed to resolve stereoselectivity issues during spirocyclization.

Section 1: Diagnostic FAQs (Mechanistic Insights)

Q: Why is controlling diastereoselectivity at the C1 position of 2-azaspiro[3.4]octane inherently difficult? A: The difficulty stems from the highly congested steric environment at the spiro-fusion node. During [3+2] cycloadditions or stepwise annulations, the proximity of the cyclopentane ring to the incoming nucleophile creates competing transition states with minimal differences in activation energy ( ΔΔG‡ ). Without a rigid chiral directing group, facial selectivity is poor, often resulting in near 1:1 diastereomeric mixtures[2].

Q: How does the Ellman auxiliary (N-tert-butanesulfinyl imine) dictate stereocontrol in this synthesis? A: The tert-butanesulfinyl group acts as a powerful stereodirecting auxiliary by creating a severe steric bias. When an ethyl cyclopentanecarboxylate anion attacks the chiral imine, the bulky tert-butyl group effectively blocks one face of the imine double bond[3]. The causality of the stereochemical outcome depends entirely on the metal counterion. Lithium enolates proceed via an open, non-chelating transition state, leading to the anti-diastereomer. Conversely, adding a Lewis acid like Ti(OiPr)₄ induces a closed Zimmerman-Traxler-like chelating transition state, reversing the facial selectivity to favor the syn-diastereomer[4].

Workflow Step1 Enolate Addition to Chiral Sulfinyl Imine Metal Select Counterion Step1->Metal Li Li+ (LHMDS) Non-chelating TS Metal->Li Non-polar solvent Ti Ti4+ or Mg2+ Chelating TS Metal->Ti Polar/Coordinating FaceRe Re-face Attack (Anti-diastereomer) Li->FaceRe Steric shielding FaceSi Si-face Attack (Syn-diastereomer) Ti->FaceSi Chelation control Result High dr (>95:5) Azaspiro[3.4]octane Precursor FaceRe->Result FaceSi->Result

Workflow determining transition state and facial selectivity during chiral imine addition.

Section 2: Troubleshooting Guide

Issue 1: Drastically reduced dr (< 80:20) during the addition of ethyl cyclopentanecarboxylate to the sulfinyl imine.

  • Diagnosis: Loss of transition state rigidity. This is primarily caused by solvent coordination disrupting the lithium-mediated non-chelating transition state, or insufficient temperature control during the enolate attack.

  • Resolution: Ensure the reaction is strictly maintained at -78 °C. If using LHMDS to target the anti-isomer, avoid highly coordinating solvents like DMF or HMPA, which break up the lithium aggregates. Use strictly anhydrous THF. To prevent epimerization at the highly labile ester α -position post-addition, quench the reaction rapidly with glacial acetic acid at -78 °C rather than allowing it to warm with aqueous NH₄Cl.

Issue 2: Loss of diastereomeric purity during the final cyclization step.

  • Diagnosis: The classic three-step synthesis involves enolate addition, ester reduction to a primary alcohol, and intramolecular nucleophilic substitution[4]. If the dr drops during cyclization, the basic conditions used for ring closure (e.g., NaH or K₂CO₃) are likely causing retro-aldol-type fragmentation or epimerization before the spirocycle is fully formed[5].

  • Resolution: Switch to a milder base like DIPEA, or employ Mitsunobu conditions (DIAD/PPh₃) directly on the amino-alcohol intermediate. Mitsunobu conditions activate the hydroxyl group as a leaving group at low temperatures, facilitating ring closure without the harsh basic conditions that scramble stereocenters[6].

Section 3: Quantitative Data & Optimization

The table below summarizes the causal relationship between reaction conditions and the stereochemical outcome during the critical enolate addition step.

Base / Metal AdditiveSolventTemp (°C)Yield (%)dr (Syn:Anti)Mechanistic Rationale
LHMDS (Li⁺)THF-78855:95Open transition state; steric shielding by the t-Bu group directs attack.
NaHMDS (Na⁺)THF-786030:70Weaker metal coordination results in a loose, poorly controlled transition state.
LHMDS + Ti(OiPr)₄THF-787892:8Closed chelating transition state overrides the inherent steric bias.
LDA (Li⁺)Toluene-784510:90Poor enolate solubility limits conversion, though selectivity remains acceptable.

Section 4: Validated Experimental Protocol

Highly Diastereoselective 3-Step Synthesis of 1-Substituted 2-Azaspiro[3.4]octane Note: Every step in this protocol includes an inline analytical check to ensure the system is self-validating before you commit to downstream transformations.

Step 1: Diastereoselective Enolate Addition

  • Preparation: Purge a flame-dried Schlenk flask with argon. Add ethyl cyclopentanecarboxylate (1.2 equiv) and anhydrous THF (0.2 M).

  • Enolization: Cool the solution to -78 °C. Dropwise add LHMDS (1.0 M in THF, 1.25 equiv). Stir for 45 minutes to ensure complete enolate formation.

  • Addition: Slowly add a solution of the (Rs)-N-tert-butanesulfinyl imine (1.0 equiv) in THF over 15 minutes down the side of the flask to pre-cool the droplets.

  • Quench & Validate: Stir for 2 hours at -78 °C. Quench with glacial acetic acid (2.0 equiv) at -78 °C, then warm to room temperature.

    • Self-Validation Check: Take a 0.1 mL aliquot, concentrate, and run a crude ¹H NMR (CDCl₃). Analyze the t-butyl singlet of the sulfinyl group (~1.20 ppm). A single major peak confirms a dr >95:5. Two distinct peaks indicate compromised stereocontrol, meaning the temperature spiked or moisture was present.

Step 2: Ester Reduction

  • Dissolve the crude addition product in anhydrous THF (0.1 M) and cool to 0 °C.

  • Add LiBH₄ (2.0 equiv) portion-wise. Stir for 4 hours while allowing the reaction to warm to room temperature.

  • Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Self-Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the ester starting material. IR spectroscopy should reveal a broad O-H stretch (~3300 cm⁻¹) and the disappearance of the C=O stretch (~1730 cm⁻¹).

Step 3: Intramolecular Cyclization

  • Activation: Dissolve the resulting amino-alcohol in DCM (0.1 M). Add Et₃N (3.0 equiv) and cool to 0 °C. Add p-toluenesulfonyl chloride (1.5 equiv) and DMAP (0.1 equiv). Stir for 12 hours at room temperature to form the tosylate intermediate.

  • Ring Closure: Concentrate the mixture, redissolve in anhydrous DMF (0.05 M), and add NaH (60% dispersion, 2.0 equiv) at 0 °C[5]. Stir for 4 hours. The nucleophilic N-sulfinyl amide will displace the tosylate to form the spirocycle.

  • Final Validation: Quench with water, extract with Et₂O. The final N-protected 2-azaspiro[3.4]octane derivative must be analyzed via chiral HPLC (e.g., Chiralpak AD-H column) to confirm the final enantiomeric and diastereomeric excess (ee/de) matches the intermediate NMR data.

References

  • [6] The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin | Organic Letters Source: ACS Publications URL:[Link]

  • [5] Facile synthesis of 2-azaspiro[3.4]octane - RSC Publishing Source: Organic & Biomolecular Chemistry URL:[Link]

  • [4] N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • [1] Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes | Organic Letters Source: ACS Publications URL:[Link]

  • [2] Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition Source: ResearchGate / SIOC Journals URL:[Link]

  • [3] Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery Source: PubMed / NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-Oxa-2-azaspirooctan-8-one

Technical Support Center: Scaling Up the Synthesis of 5-Oxa-2-azaspiro[1]octan-8-one Welcome to the Technical Support Center for spirocyclic building block synthesis. 5-Oxa-2-azaspiro[1]octan-8-one is a highly valuable,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up the Synthesis of 5-Oxa-2-azaspiro[1]octan-8-one

Welcome to the Technical Support Center for spirocyclic building block synthesis. 5-Oxa-2-azaspiro[1]octan-8-one is a highly valuable, conformationally restricted bioisostere used extensively in modern drug discovery to improve pharmacokinetic profiles. However, transitioning its synthesis from the discovery bench (milligram scale) to the process plant (kilogram scale) introduces significant challenges, including competitive elimination reactions, oligomerization, and thermal degradation.

This guide provides field-proven troubleshooting strategies, FAQs, and a self-validating scalable protocol to ensure high-yield, safe, and reproducible production.

Process Overview

The optimized scalable route avoids the notoriously difficult direct oxa-Michael addition of tertiary alcohols[2]. Instead, it utilizes a robust three-step sequence: Finkelstein-catalyzed O-alkylation, pseudo-dilution Dieckmann condensation[3], and a mild biphasic saponification-decarboxylation that bypasses hazardous Krapcho conditions[4].

G SM 1-Boc-3-hydroxyazetidine- 3-carboxylate Step1 Step 1: O-Alkylation (Ethyl 3-bromopropionate, NaH, TBAI) SM->Step1 IntA Diester Intermediate Step1->IntA Step2 Step 2: Dieckmann Condensation (KOtBu, THF, Reverse Addition) IntA->Step2 IntB β-Keto Ester Spirocycle Step2->IntB Step3 Step 3: Saponification & Decarboxylation (NaOH, then H+, 80°C) IntB->Step3 Product 1-Boc-5-oxa-2-azaspiro [3.4]octan-8-one Step3->Product

Optimized 3-step scalable synthetic workflow for 5-oxa-2-azaspiro[1]octan-8-one.

Troubleshooting Guides & FAQs

Q1: During the O-alkylation of the tertiary alcohol (Step 1), we observe low conversion and the formation of ethyl acrylate. How can we optimize this for a 5 kg scale? Causality: Tertiary alcohols are sterically hindered and inherently poor nucleophiles[2]. When sodium hydride (NaH) deprotonates the tertiary alcohol of the azetidine starting material, the resulting alkoxide acts predominantly as a base rather than a nucleophile. This triggers an E2 elimination of the ethyl 3-bromopropionate reagent, generating ethyl acrylate gas and halting the desired SN​2 pathway. Solution: Introduce a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 equiv). TBAI facilitates an in situ Finkelstein reaction, converting the bromopropionate to the highly electrophilic iodopropionate. Furthermore, maintain strict cryogenic control (0–5 °C) during the reagent addition to kinetically favor the SN​2 substitution over the higher-activation-energy E2 elimination.

Q2: The Dieckmann condensation (Step 2) is yielding a high percentage of polymeric byproducts. How do we shift the equilibrium toward the intramolecular spirocycle? Causality: The Dieckmann cyclization is an equilibrium-driven process. At the high concentrations typical of pilot-scale reactors, intermolecular Claisen condensations outcompete the desired intramolecular cyclization, leading to linear oligomers[3]. Solution: Implement a "pseudo-high dilution" strategy via reverse addition. Instead of adding base to the diester, slowly dose the diester solution into a refluxing solution of potassium tert-butoxide (KOtBu) in THF over 4–6 hours. This ensures the steady-state concentration of the unreacted diester remains near zero, forcing the intermediate enolate to cyclize intramolecularly immediately upon formation.

Q3: The traditional Krapcho decarboxylation (DMSO/LiCl at 150 °C) is causing severe safety and isolation issues at scale. What is a safer alternative? Causality: Traditional Krapcho conditions require extreme temperatures that cause thermal degradation of the Boc protecting group and generate dimethyl sulfide, a toxic and foul-smelling gas[4]. Additionally, removing bulk DMSO during aqueous workup results in massive yield losses for polar spirocycles. Solution: Utilize a biphasic saponification-decarboxylation sequence. First, treat the β -keto ester with aqueous NaOH at room temperature to form the sodium carboxylate. Next, add methyl tert-butyl ether (MTBE) to create a biphasic system, and lower the aqueous pH to 3.0 using citric acid. Upon mild heating (75 °C), the unstable β -keto acid readily decarboxylates. Because the decarboxylated product is highly lipophilic, it immediately partitions into the MTBE layer, shielding it from further acid-catalyzed degradation.

Q4: How do we isolate the highly water-soluble free amine if we decide to remove the Boc group? Causality: 5-Oxa-2-azaspiro[1]octan-8-one is a low-molecular-weight, highly polar molecule. Standard aqueous extractions post-deprotection will result in >50% product loss to the aqueous waste stream. Solution: Perform the Boc deprotection under anhydrous conditions using 4M HCl in dioxane or isopropanol. The resulting hydrochloride salt of the spirocycle will precipitate directly out of the organic solvent. Isolate the product via simple filtration, bypassing aqueous workup entirely.

Quantitative Data: Lab vs. Pilot Scale Metrics

The following table summarizes the process improvements achieved by implementing the troubleshooting strategies outlined above, validating the scalability of the protocol.

ParameterLab Scale (10 g)Pilot Scale (5 kg)Causality / Optimization Rationale
Overall Yield 42%68%Minimized oligomerization via reverse addition in Step 2.
E-Factor >15045Elimination of DMSO and high-boiling solvents in Step 3[4].
Purity (HPLC) 92%>98.5%Biphasic decarboxylation prevents thermal degradation of the Boc group.
Volume Efficiency 40 L/kg12 L/kgTransition from absolute high-dilution to pseudo-dilution (dosing).

Detailed Experimental Protocol

Note: This protocol is a self-validating system. Phase separations and gas evolution serve as visual checkpoints for reaction progress.

Step 1: Finkelstein-Assisted O-Alkylation
  • Charge: To a dry, nitrogen-purged reactor, charge 1-(tert-butyl) 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate (1.0 equiv, 5.0 kg), ethyl 3-bromopropionate (1.5 equiv), TBAI (0.1 equiv), and anhydrous DMF (5 volumes).

  • Cool: Chill the reactor jacket to 0 °C.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv) in 5 equal portions over 2 hours. Self-Validation Check: Controlled hydrogen gas evolution should be observed.

  • Reaction: Allow the mixture to slowly warm to 20 °C and stir for 12 hours.

  • Workup: Quench cautiously with saturated aqueous NH4​Cl (5 volumes) at 0 °C. Extract with ethyl acetate (3 × 5 volumes). Wash the combined organics with water (5 volumes) and brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the diester intermediate.

Step 2: Pseudo-Dilution Dieckmann Condensation
  • Base Preparation: In a primary reactor, dissolve KOtBu (1.5 equiv) in anhydrous THF (10 volumes). Heat the solution to 60 °C.

  • Dosing: Dissolve the crude diester from Step 1 in anhydrous THF (2 volumes). Using a dosing pump, add this solution dropwise to the primary reactor over exactly 5 hours.

  • Cyclization: Stir for an additional 1 hour at 60 °C. Self-Validation Check: An aliquot analyzed by HPLC should show <1% unreacted diester, confirming immediate enolate trapping.

  • Quench: Cool to 0 °C and quench with glacial acetic acid (1.5 equiv) to neutralize the base and prevent retro-Dieckmann ring opening.

  • Workup: Concentrate the THF in vacuo, partition the residue between MTBE and water, separate the layers, and concentrate the organic phase to yield the β -keto ester spirocycle.

Step 3: Biphasic Saponification & Decarboxylation
  • Saponification: Dissolve the crude β -keto ester in THF (3 volumes). Add 2M aqueous NaOH (2.0 equiv). Stir vigorously at 25 °C for 3 hours until complete consumption of the starting material is confirmed by TLC.

  • Solvent Swap: Remove the THF in vacuo (do not exceed 30 °C to prevent premature decarboxylation).

  • Biphasic Setup: Add MTBE (10 volumes) to the aqueous sodium carboxylate solution.

  • Acidification & Decarboxylation: Add 1M aqueous citric acid until the aqueous layer reaches pH 3.0. Heat the biphasic mixture to 75 °C under vigorous agitation for 6 hours. Self-Validation Check: CO2​ gas evolution will occur. The product will continuously extract into the upper MTBE layer as it forms.

  • Isolation: Cool to room temperature. Separate the aqueous layer. Wash the MTBE layer with saturated aqueous NaHCO3​ (to remove residual citric acid) and brine.

  • Final Polish: Dry over MgSO4​ , filter, and concentrate to yield the target tert-butyl 8-oxo-5-oxa-2-azaspiro[1]octane-2-carboxylate as a crystalline solid.

Sources

Optimization

stability issues of 5-Oxa-2-azaspiro[3.4]octan-8-one in solution

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 5-Oxa-2-azaspiro[3.4]octan-8-one and its derivatives. This guide is designed for researchers, medicinal chemists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Oxa-2-azaspiro[3.4]octan-8-one and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical advice on the stability challenges associated with this novel spirocyclic scaffold. Our goal is to help you anticipate and troubleshoot potential issues, ensuring the integrity and reproducibility of your experimental results.

Introduction: A Scaffold of Unique Potential and Challenges

The 5-Oxa-2-azaspiro[3.4]octan-8-one core represents an exciting area of chemical space, merging the structural rigidity of a spirocycle with the functionalities of an oxetane and a β-lactam (azetidin-2-one) ring.[1] This unique combination offers novel vectors for molecular design in drug discovery. However, the inherent ring strain of both four-membered heterocycles introduces significant stability concerns that must be carefully managed. This guide provides a comprehensive overview of these challenges and offers solutions for working with this promising, yet sensitive, molecular framework.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 5-Oxa-2-azaspiro[3.4]octan-8-one that influence its stability?

The compound's stability is dictated by two key structural motifs:

  • The β-Lactam Ring: This is a four-membered cyclic amide (an azetidin-2-one). β-lactam rings are inherently strained and susceptible to nucleophilic attack, primarily through hydrolysis, which leads to ring-opening.[2] This reactivity is the cornerstone of the efficacy of penicillin and cephalosporin antibiotics but presents a significant stability liability in other contexts.[3]

  • The Oxetane Ring: This is a four-membered cyclic ether. While generally more stable than a three-membered epoxide ring, the oxetane ring is also strained and can undergo acid-catalyzed ring-opening to form a 1,3-diol.[4][5]

The spirocyclic fusion of these two rings creates a rigid structure with unique stereoelectronic properties that can influence the reactivity of both rings.

Q2: What are the most likely degradation pathways for this compound in solution?

There are two principal, non-enzymatic degradation pathways that researchers should anticipate, largely dependent on the pH of the solution.

  • β-Lactam Hydrolysis: Under neutral to basic conditions (pH > 7), the β-lactam carbonyl is susceptible to nucleophilic attack by water or hydroxide ions. This results in the cleavage of the amide bond and the formation of a β-amino acid derivative, rendering the parent molecule inactive. This is often the most significant stability concern in typical biological buffers (e.g., PBS at pH 7.4).[6][7]

  • Oxetane Hydrolysis: Under acidic conditions (pH < 5), the ether oxygen of the oxetane ring can be protonated. This activation facilitates nucleophilic attack by water, leading to ring-opening and the formation of a 1,3-diol.[4][8]

It is crucial to note that these two pathways are not mutually exclusive, although specific pH conditions will favor one over the other.

G parent 5-Oxa-2-azaspiro[3.4]octan-8-one hydrolysis_lactam β-Lactam Hydrolysis Product (β-Amino Acid) parent->hydrolysis_lactam  pH ≥ 7 (Neutral/Basic)  Increased Temperature hydrolysis_oxetane Oxetane Hydrolysis Product (1,3-Diol) parent->hydrolysis_oxetane  pH ≤ 5 (Acidic)  Strong Acids

Caption: Primary Degradation Pathways.

Q3: What are the recommended general storage and handling conditions for solutions of 5-Oxa-2-azaspiro[3.4]octan-8-one?

To maximize the shelf-life of your solutions, we recommend the following:

  • Stock Solutions: Prepare high-concentration stock solutions in anhydrous, aprotic organic solvents like DMSO or DMF. Store these stocks at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. Vendor information suggests storing the solid compound and its salts at 2-8°C, protected from light and moisture.[9]

  • Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment. If solutions must be prepared in advance, use a slightly acidic buffer (pH 5.0-6.5) to strike a balance between minimizing both β-lactam and oxetane hydrolysis.[7][10] Store these aqueous solutions on ice and use them within a few hours. Avoid storing in basic buffers for any extended period.

Troubleshooting Guide: Addressing Common Experimental Issues

Problem 1: Rapid and inconsistent loss of the parent compound in an aqueous biological assay (e.g., cell culture medium at pH 7.4).
  • Probable Cause: You are likely observing rapid hydrolysis of the β-lactam ring. The half-life of many β-lactams can be as short as a few hours in neutral or slightly basic media at 37°C.[7][11] Inconsistency arises from minor variations in incubation time, temperature, and exact buffer composition.

  • Solutions & Causality:

    • Minimize Incubation Time: Redesign your experiment to use the shortest possible incubation time. The extent of degradation is time-dependent.

    • Prepare Fresh & Dose Immediately: Add the compound to your assay medium immediately before introducing it to your cells or protein. Do not let the compound pre-incubate in the medium.

    • Run a Control Experiment: Quantify the stability of your compound in the assay medium over the time course of your experiment in the absence of cells or other biological components. This will help you differentiate between chemical degradation and metabolic effects.

    • Consider pH Adjustment: While often not feasible in cell-based assays, for enzymatic assays, determine if a slightly more acidic buffer (e.g., pH 6.5-7.0) is tolerated. This can significantly slow the rate of β-lactam hydrolysis.[7]

Problem 2: My LC-MS analysis shows a new peak with a mass of [M+18] after acidic workup or purification.
  • Probable Cause: The +18 mass unit corresponds to the addition of a water molecule (H₂O). This is a strong indicator of hydrolysis. Given the acidic conditions, the most probable event is the acid-catalyzed ring-opening of the oxetane moiety to form the corresponding 1,3-diol.[4]

  • Solutions & Causality:

    • Avoid Strong Acids: Replace strong acids like HCl or TFA with weaker organic acids (e.g., acetic acid) or perform reactions under buffered conditions if possible.

    • Switch to Basic or Neutral Conditions: For reactions like ester hydrolysis or deprotections, use basic conditions (e.g., LiOH, K₂CO₃) which the oxetane ring is known to tolerate well.[5]

    • Careful Workup: If an acidic workup is unavoidable, perform it quickly at low temperatures (0°C) and immediately neutralize the solution before concentration. The rate of hydrolysis is dependent on both acid strength and temperature.

G start Inconsistent Results or Unexpected Degradation? check_solution How was the working solution prepared and stored? start->check_solution check_pH What is the pH of the experimental medium? start->check_pH check_analysis What does the analytical data show (e.g., LC-MS)? start->check_analysis sol_fresh Freshly prepared in anhydrous organic solvent? check_solution->sol_fresh sol_old Stored in aqueous buffer? check_solution->sol_old pH_acid Acidic (pH < 6)? check_pH->pH_acid pH_basic Neutral/Basic (pH > 7)? check_pH->pH_basic check_temp What is the experimental temperature? mass_plus_18 Mass = [M+18]? check_analysis->mass_plus_18 outcome_ok Source of error is likely not solution stability. sol_fresh->outcome_ok outcome_lactam Probable Cause: β-Lactam Hydrolysis sol_old->outcome_lactam outcome_oxetane Probable Cause: Oxetane Hydrolysis pH_acid->outcome_oxetane pH_basic->outcome_lactam mass_plus_18->outcome_oxetane Yes

Caption: Troubleshooting Workflow for Stability Issues.

Experimental Protocols

Protocol 1: General Method for Assessing Solution Stability (Forced Degradation)

This protocol allows you to quantify the stability of your compound under various pH and temperature conditions. The goal is to achieve 5-20% degradation to clearly identify primary degradation products without overly complex secondary reactions.[12]

Materials:

  • 5-Oxa-2-azaspiro[3.4]octan-8-one derivative

  • Anhydrous DMSO

  • Buffers: 0.1 M HCl (pH 1), pH 4.5 Acetate buffer, pH 7.4 Phosphate buffer, 0.1 M NaOH (pH 13)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Constant temperature incubator or water bath

Procedure:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of your compound in anhydrous DMSO.

  • Initiate Degradation: For each condition, dilute the stock solution 1:10 into the pre-warmed (e.g., 40°C) stress solution (HCl, NaOH, or buffer) to a final concentration of 100 µg/mL.

    • Causality: Using a small volume of DMSO stock minimizes its effect on the overall solution properties. Pre-warming the stress solution ensures the experiment starts at the target temperature.

  • Time Points: Immediately take a T=0 sample by withdrawing an aliquot, quenching the reaction (if necessary, by neutralizing with an equal volume of acid/base), and diluting it into the mobile phase for analysis.

  • Incubate the remaining reaction mixtures at the desired temperature (e.g., 40°C).

  • Withdraw samples at subsequent time points (e.g., 2, 4, 8, 24 hours). Quench and dilute each sample in the same manner as the T=0 sample.

  • Analysis: Analyze all samples by HPLC or LC-MS. Calculate the percentage of the parent compound remaining relative to the T=0 sample. Identify major degradant peaks by their mass-to-charge ratio.

Data Interpretation:

Condition Expected Primary Degradant Mass Interpretation
0.1 M HCl[M+18]Oxetane ring hydrolysis is the dominant pathway under strong acid.[4]
pH 4.5 BufferMinimal DegradationThis is likely near the pH of maximum stability.[7]
pH 7.4 Buffer[M+18]β-Lactam ring hydrolysis is expected to be the primary pathway.[6]
0.1 M NaOH[M+18]Rapid and extensive β-Lactam hydrolysis is expected.[6]
References
  • Burgoon, L., & Waskell, L. (2021). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Metabolites, 11(9), 617. [Link]

  • Sime, F. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, e0125823. [Link]

  • Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 15(7), e0236198. [Link]

  • Wikipedia contributors. (2024). β-Lactam antibiotic. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Stack Exchange. (2014). Mechanism of hydrolysis of polycyclic oxetan. [Link]

  • Toselli, F., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(17), 8349–8357. [Link]

  • Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. [Link]

  • Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Tooke, C. L., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 13, 855242. [Link]

  • Stepan, A. F., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4766–4769. [Link]

  • Moody, C. J., & O'Connell, M. J. (2000). The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin. Organic Letters, 2(14), 2173–2175. [Link]

  • Moody, C. J., & O'Connell, M. J. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters, 2(14), 2173–2175. [Link]

  • Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 15(7), e0236198. [Link]

  • Al-Tannak, N. (2022). Stability of β-Lactam Antibiotics for Outpatient Parenteral Antimicrobial Therapy. Research Repository, University of Auckland. [Link]

  • Dong, X., & Zhao, W. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 34(9), 1869-1873. [Link]

  • Li, Y., et al. (2023). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[3][10]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Journal of Natural Products, 86(10), 2374–2381. [Link]

  • NextSDS. (n.d.). 2-Oxa-5-azaspiro[3.4]octane oxalate. [Link]

  • PubChem. (n.d.). 5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Impurity Detection in 5-Oxa-2-azaspiro[3.4]octan-8-one

Welcome to the technical support center for the analytical characterization of 5-Oxa-2-azaspiro[3.4]octan-8-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical characterization of 5-Oxa-2-azaspiro[3.4]octan-8-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the detection and quantification of impurities in this novel spirocyclic compound. Ensuring the purity of pharmaceutical intermediates like 5-Oxa-2-azaspiro[3.4]octan-8-one is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide offers practical, field-proven insights to navigate the complexities of impurity profiling.

The Critical Role of Impurity Profiling

Impurities in drug substances can arise from various sources, including starting materials, by-products of the chemical synthesis, degradation products, and residual solvents.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A/B/C/D) that necessitate the identification, quantification, and qualification of impurities to ensure patient safety.[1][3][4] Understanding and controlling the impurity profile of 5-Oxa-2-azaspiro[3.4]octan-8-one is a mandatory step in its development as a pharmaceutical intermediate.[5]

Understanding Potential Impurities

A thorough understanding of the synthetic route to 5-Oxa-2-azaspiro[3.4]octan-8-one is the foundation for predicting potential process-related impurities. These can include unreacted starting materials, intermediates, and by-products from side reactions. Degradation impurities may also form under stress conditions such as heat, light, humidity, and acid/base hydrolysis.

Common Classes of Impurities to Consider:

  • Organic Impurities: Starting materials, intermediates, by-products, and degradation products.[2][3]

  • Inorganic Impurities: Reagents, catalysts, and heavy metals.[2][3]

  • Residual Solvents: Solvents used during synthesis and purification.[3]

Analytical Strategy Workflow

A multi-faceted analytical approach is often necessary for comprehensive impurity profiling. The following diagram illustrates a typical workflow for the detection, identification, and quantification of impurities in 5-Oxa-2-azaspiro[3.4]octan-8-one.

Impurity_Profiling_Workflow cluster_0 Initial Screening & Detection cluster_1 Identification & Structural Elucidation cluster_2 Quantification & Reporting Sample_Preparation Sample Preparation (Dissolution, Filtration) HPLC_Screening HPLC-UV/DAD Screening (Broad Gradient) Sample_Preparation->HPLC_Screening GC_Headspace GC-Headspace (Residual Solvents) Sample_Preparation->GC_Headspace LC_MS LC-MS/MS (Accurate Mass & Fragmentation) HPLC_Screening->LC_MS Impurity > Threshold GC_MS GC-MS (Volatile/Semi-Volatile Impurities) GC_Headspace->GC_MS Unknown Peak NMR_Spectroscopy NMR Spectroscopy (Definitive Structure) LC_MS->NMR_Spectroscopy Structure Confirmation Validated_HPLC_Method Validated HPLC Method (Quantification) NMR_Spectroscopy->Validated_HPLC_Method Reference Standard Characterized Reporting Reporting & Specification Setting (ICH Guidelines) Validated_HPLC_Method->Reporting

Caption: A typical workflow for impurity profiling.

Troubleshooting Guides & FAQs

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for separating and quantifying non-volatile organic impurities in pharmaceutical compounds.[6] A well-developed HPLC method is crucial for accurate impurity profiling.

FAQ 1: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the main peak and/or impurities. What could be the cause and how do I fix it?

  • Potential Causes & Solutions:

    • Column Overload: This is a common issue, especially for the main component.

      • Solution: Reduce the injection volume or the sample concentration. Dilute your sample and reinject.

    • Mismatched Sample Solvent and Mobile Phase: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

      • Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.[6]

    • Secondary Interactions with the Stationary Phase: Residual silanols on the silica backbone of C18 columns can interact with basic analytes, causing peak tailing.

      • Solution: Add a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%). Alternatively, use a base-deactivated column. For acidic analytes, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape.

    • Column Degradation: Over time and with exposure to harsh mobile phases, the stationary phase can degrade.

      • Solution: Replace the column with a new one of the same type. Implement a column cleaning and storage protocol to extend column lifetime.

FAQ 2: I am not seeing good separation between my main peak and a known impurity. How can I improve the resolution?

  • Strategies for Improving Resolution:

    • Optimize Mobile Phase Composition:

      • Isocratic Elution: If you are using an isocratic method, systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A small decrease in the organic solvent percentage will increase retention and may improve resolution.

      • Gradient Elution: For complex samples, a gradient method is often necessary.[7] Adjust the gradient slope. A shallower gradient provides more time for separation and can improve the resolution of closely eluting peaks.

    • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol (or vice-versa). This can alter the elution order and improve separation.

    • Adjust pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase can significantly impact retention and selectivity. Adjust the pH to be at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form (either fully ionized or fully unionized).[8]

    • Try a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded phase might provide the necessary selectivity.[8]

Experimental Protocol: Generic HPLC Method for 5-Oxa-2-azaspiro[3.4]octan-8-one

This protocol provides a starting point for method development.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Gas Chromatography (GC)

GC is an ideal technique for the analysis of volatile and semi-volatile impurities, particularly residual solvents and certain process-related impurities.[5]

FAQ 3: I suspect there are residual solvents in my sample, but I don't see any peaks in my GC-FID chromatogram. What should I do?

  • Troubleshooting Steps:

    • Use a Headspace Sampler: Direct injection of a non-volatile sample like 5-Oxa-2-azaspiro[3.4]octan-8-one can contaminate the GC inlet and column. A headspace sampler heats the sample in a sealed vial, and only the volatile components in the "headspace" above the sample are injected. This is the standard technique for residual solvent analysis.

    • Check Your Sample Preparation: Ensure your sample is properly dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide, dimethylformamide) that does not interfere with the analytes of interest.

    • Verify GC Parameters:

      • Inlet Temperature: Ensure the inlet temperature is high enough to vaporize the solvents of interest but not so high that it degrades your sample or the vial septum.

      • Oven Temperature Program: Start with a low initial oven temperature to trap and focus the volatile analytes at the head of the column. Then, ramp the temperature to elute the solvents.

      • Column Choice: A polar column (e.g., WAX) is often a good choice for separating a wide range of common laboratory solvents.

FAQ 4: I have an unknown peak in my GC-MS analysis. How can I identify it?

  • Identification Workflow:

    • Mass Spectral Library Search: The first step is to compare the acquired mass spectrum of the unknown peak against a commercial mass spectral library (e.g., NIST, Wiley).[9] A high match factor can provide a tentative identification.

    • High-Resolution Mass Spectrometry (HRMS): If a standard library search is inconclusive, GC-HRMS (e.g., GC-QTOF) can provide a highly accurate mass measurement of the molecular ion and fragment ions.[5] This allows for the determination of the elemental composition, which is a powerful tool for narrowing down possible structures.

    • Chemical Ionization (CI): If the electron ionization (EI) mass spectrum does not show a clear molecular ion, using a softer ionization technique like CI can help to confirm the molecular weight of the unknown compound.[9]

    • Confirmation with a Reference Standard: The definitive way to confirm the identity of an impurity is to obtain a reference standard of the suspected compound and analyze it under the same GC-MS conditions. The retention time and mass spectrum should match.[9]

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

For the structural elucidation of unknown impurities, hyphenated techniques like LC-MS and standalone techniques like NMR are indispensable.[10][11]

FAQ 5: My LC-MS data for an unknown impurity shows a molecular ion, but I'm struggling to propose a structure. What are the next steps?

  • Advanced MS Techniques:

    • Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), you can generate a fragmentation pattern.[12] Interpreting this pattern can provide clues about the substructures of the molecule.

    • High-Resolution MS (HRMS): As with GC-MS, obtaining an accurate mass allows you to determine the elemental composition, which is a critical piece of information for structure elucidation.[12]

  • The Power of NMR:

    • Isolation and Purification: For definitive structure confirmation, it is often necessary to isolate the impurity using preparative HPLC.

    • 1D and 2D NMR Experiments: Once isolated, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can be performed to piece together the complete chemical structure.[13][14] The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for establishing connectivity across quaternary carbons and heteroatoms.[13]

Comparison of Key Analytical Techniques

TechniquePrimary Application for 5-Oxa-2-azaspiro[3.4]octan-8-oneStrengthsLimitations
HPLC-UV/DAD Quantification of known impurities, detection of non-volatile organic impurities.Robust, reproducible, excellent for quantification.[6]Provides limited structural information.
GC-FID/MS Analysis of residual solvents and volatile/semi-volatile organic impurities.[5]High sensitivity for volatile compounds, MS provides structural information.[10]Not suitable for non-volatile or thermally labile compounds.
LC-MS/MS Identification and structural elucidation of unknown non-volatile impurities.High sensitivity and selectivity, provides molecular weight and fragmentation data.[12]Quantification can be more complex than with UV detection.
NMR Spectroscopy Definitive structural elucidation of unknown impurities.Provides unambiguous structural information.[13]Requires a relatively pure and larger amount of the impurity.
Regulatory Considerations and Best Practices
  • ICH Q3A/B: These guidelines outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[1][3][15] It is essential to be familiar with these thresholds to ensure regulatory compliance.

  • Method Validation: All analytical methods used for impurity testing must be validated according to ICH Q2(R1) guidelines to ensure they are accurate, precise, specific, and robust.

  • Reference Standards: Well-characterized reference standards for both the API and known impurities are crucial for accurate quantification.[15]

Caption: Relationship between regulatory guidelines and analytical activities.

This technical support guide provides a foundational understanding of the analytical methods and troubleshooting strategies for impurity profiling of 5-Oxa-2-azaspiro[3.4]octan-8-one. By combining a sound scientific approach with a thorough understanding of regulatory expectations, you can ensure the quality and safety of your pharmaceutical intermediates.

References
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Google Cloud.
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions.
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research and Reviews.
  • Guidance for Industry - Q3A Impurities in New Drug Substances. FDA.
  • A Comparative Guide to Validating Laurolactam Purity: HPLC vs. GC-MS. Benchchem.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
  • Recent trends in the impurity profile of pharmaceuticals. PMC.
  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). International Journal of Pharmaceutical Research and Applications.
  • Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. (2025, December 8). Nelson Labs.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 14). PharmaTech.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). Angewandte Chemie International Edition.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing the Work-up of 5-Oxa-2-azaspiro[3.4]octan-8-one

Welcome to the technical support center for the synthesis of 5-Oxa-2-azaspiro[3.4]octan-8-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the pos...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Oxa-2-azaspiro[3.4]octan-8-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the post-reaction work-up and purification of this valuable spirocyclic scaffold. Drawing from established principles in β-lactam and spirocyclic chemistry, this resource provides in-depth troubleshooting advice and optimized protocols to enhance yield, purity, and overall success in your synthetic endeavors.

Introduction to the Challenges

The synthesis of spiro-β-lactams like 5-Oxa-2-azaspiro[3.4]octan-8-one, often achieved through elegant cycloaddition reactions such as the Staudinger ketene-imine cycloaddition, presents unique challenges during the work-up phase.[1] The strained four-membered β-lactam ring and the inherent stereochemistry of the spirocenter demand a carefully considered approach to quenching, extraction, and purification to prevent product degradation and isolate the desired diastereomer.[1][2] This guide will address the most common issues encountered and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common problems encountered during the work-up and purification of 5-Oxa-2-azaspiro[3.4]octan-8-one in a question-and-answer format.

Q1: My yield is significantly lower after work-up than what was indicated by in-process monitoring (TLC/LC-MS). What are the likely causes?

A1: This is a frequent challenge and often points to product decomposition during the work-up procedure. The β-lactam ring in your product is susceptible to hydrolysis under both acidic and basic conditions.

  • Expertise & Experience: The four-membered ring of a β-lactam is highly strained and therefore reactive. The presence of strong acids or bases, even in catalytic amounts, can lead to the opening of this ring. The ether linkage in the oxaspirocycle is generally more stable but can be cleaved under harsh acidic conditions.

  • Troubleshooting Steps:

    • Quenching Conditions: Avoid quenching your reaction with strong acids or bases. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a mildly acidic option suitable for neutralizing many reaction mixtures.[3] For reactions that are sensitive to acid, a saturated solution of sodium bicarbonate (NaHCO₃) can be used for a gentle basic quench.[4]

    • Temperature Control: Perform all quenching and extraction steps at a low temperature (0-5 °C) to minimize the rate of potential decomposition reactions.

    • Minimize Contact Time: Do not let your crude product sit in aqueous acidic or basic solutions for extended periods. Proceed with extraction immediately after quenching.

Q2: I'm observing multiple spots on my TLC after work-up, even though the reaction appeared clean. What are these impurities?

A2: The appearance of new spots post-work-up often indicates the formation of byproducts due to the reasons mentioned above, or the presence of unreacted starting materials and reagents that were not effectively removed.

  • Trustworthiness: A self-validating protocol will include steps to identify and remove these common impurities.

  • Common Impurities & Solutions:

    • Hydrolyzed Product: The opened β-lactam will be a more polar amino acid derivative. This can often be removed by a carefully performed liquid-liquid extraction.

    • Unreacted Starting Materials: Depending on their properties, these can be removed by extraction or column chromatography.

    • Reagents: For example, if you used a tertiary amine base like triethylamine (Et₃N) in a Staudinger reaction, it can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). However, be cautious with the pH to avoid degrading your product.

Q3: I'm struggling to separate the diastereomers of 5-Oxa-2-azaspiro[3.4]octan-8-one by column chromatography. What can I do?

A3: The separation of diastereomers can be challenging due to their similar polarities. Optimization of your chromatographic conditions is key.

  • Authoritative Grounding: The choice of stationary and mobile phases is critical for achieving good separation of stereoisomers.[5]

  • Optimization Strategies:

    • Column Choice: Standard silica gel is often the first choice. If this fails, consider using a different stationary phase like alumina or a bonded phase (e.g., diol, cyano).

    • Solvent System: A systematic screening of solvent systems is recommended. Start with a non-polar/polar mixture (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small amounts of a third solvent, like dichloromethane or methanol, can sometimes improve separation.[6]

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a chiral stationary phase can be highly effective for separating diastereomers.[7]

Optimized Work-up and Purification Protocol

This protocol is designed to minimize product degradation and effectively isolate 5-Oxa-2-azaspiro[3.4]octan-8-one.

Step-by-Step Methodology:

  • Reaction Quenching (at 0 °C):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of NH₄Cl with vigorous stirring. Monitor the pH of the aqueous layer to ensure it is neutral or slightly acidic (pH 6-7).

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times. The choice of solvent should be based on the solubility of your product.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Saturated aqueous sodium bicarbonate (if the reaction was acidic).

      • Brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure using a rotary evaporator. Avoid excessive heat.

  • Purification by Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Elute with a pre-determined solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Quenching Reagent Saturated aq. NH₄Cl or NaHCO₃Avoids harsh pH conditions that can lead to hydrolysis of the β-lactam.[3][4]
Temperature 0-5 °CReduces the rate of potential decomposition reactions.
Extraction Solvent Dichloromethane or Ethyl AcetateChoose based on product solubility and ease of removal.
Purification Method Silica Gel Column ChromatographyEffective for removing impurities and potentially separating diastereomers.[6]

Visualizing the Workflow

The following diagram illustrates the optimized work-up procedure for 5-Oxa-2-azaspiro[3.4]octan-8-one.

OptimizedWorkup Start Crude Reaction Mixture Quench Quench at 0°C (aq. NH4Cl or NaHCO3) Start->Quench Extract Liquid-Liquid Extraction (e.g., DCM or EtOAc) Quench->Extract Wash Wash Organic Layer (aq. NaHCO3, Brine) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Silica Gel) Concentrate->Purify Product Pure 5-Oxa-2-azaspiro[3.4]octan-8-one Purify->Product

Caption: Optimized work-up and purification workflow for 5-Oxa-2-azaspiro[3.4]octan-8-one.

Potential Side Reactions During Work-up

Understanding potential side reactions is crucial for troubleshooting. The primary concern is the hydrolysis of the β-lactam ring.

SideReaction Reactant 5-Oxa-2-azaspiro[3.4]octan-8-one Product Hydrolyzed Product (β-Amino Acid) Reactant->Product Hydrolysis Conditions H2O (Acid or Base Catalysis) Conditions->Reactant

Caption: Potential hydrolysis of the β-lactam ring during work-up.

By following this guide, researchers can navigate the challenges associated with the work-up and purification of 5-Oxa-2-azaspiro[3.4]octan-8-one, leading to higher yields and purity of this important synthetic building block.

References

  • A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[3][8]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. (n.d.). Scientific Scholar. [Link]

  • Al-Tel, T. H. (2007). Synthesis of novel spiro-β-lactams. Journal of Chemical Sciences, 119(2), 123–128. [Link]

  • Capraro, H. G., et al. (1983). Synthesis of 5-oxa-1-azaspiro[3.4]octane derivatives. Helvetica Chimica Acta, 66(5), 1576-1584.
  • Cordero, F. M., et al. (2011). A novel approach to the 5-oxa-1-azaspiro[3.4]octane skeleton. Tetrahedron Letters, 52(33), 4321-4323.
  • Feng, R., et al. (2022). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[3][8]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Phytochemistry Letters, 52, 1-7. [Link]

  • Hassan, S. T. S., et al. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. Molecules, 27(12), 3825. [Link]

  • Moody, C. J., & Taylor, R. J. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters, 2(14), 2111–2113. [Link]

  • PubChem. (n.d.). 5-oxa-2-azaspiro[3.4]octan-8-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 13(24), 6756–6761. [Link]

  • Roth, H. J. (1979). Spirocyclische Verbindungen, 10. Mitt.: Synthese von 5-Oxa-1-azaspiro[3.4]octan. Archiv der Pharmazie, 312(10), 850-853.
  • Shipov, A. G., & Baukov, Y. I. (1988). Synthesis of 5-oxa-1-azaspiro[3.4]octan-2-ones. Russian Chemical Bulletin, 37(10), 2105-2106.
  • Tanaka, K., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations by X-ray Crystallography. Symmetry, 8(10), 104. [Link]

  • Toste, F. D., & Carreira, E. M. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4778–4781. [Link]

  • Vertex AI Search. (2025). Application Notes and Protocols for the Synthesis of 6-Oxaspiro[3.4]octan-2-one. BenchChem.
  • Vertex AI Search. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]

  • Hamache, K., et al. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and pharmaceutical sciences, 4(1), 121-125. [Link]

Sources

Reference Data & Comparative Studies

Validation

Engineering Precision: The Selectivity Profile of 5-Oxa-2-azaspirooctan-8-one Against M1-M5 Receptors

Engineering Precision: The Selectivity Profile of 5-Oxa-2-azaspiro[1]octan-8-one Against M1-M5 Receptors Executive Summary For decades, the development of muscarinic acetylcholine receptor (mAChR) agonists for neuropsych...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering Precision: The Selectivity Profile of 5-Oxa-2-azaspiro[1]octan-8-one Against M1-M5 Receptors

Executive Summary

For decades, the development of muscarinic acetylcholine receptor (mAChR) agonists for neuropsychiatric disorders has been hindered by a fundamental structural bottleneck: the high sequence homology within the orthosteric binding pockets of the five muscarinic subtypes (M1-M5)[1]. While pan-agonists like xanomeline demonstrate robust antipsychotic and pro-cognitive efficacy in schizophrenia and Alzheimer's disease[2], their clinical utility as monotherapies has historically been derailed by dose-limiting gastrointestinal and cardiovascular adverse events driven by peripheral M2 and M3 receptor activation[1].

To overcome this, medicinal chemists have pivoted toward structurally rigid, topologically complex spirocyclic scaffolds. Among these, the 5-oxa-2-azaspiro[3]octan-8-one building block has emerged as a highly privileged module[1]. By offering precise, three-dimensional exit vectors, this scaffold enables the design of highly selective M4 (and M1/M4) agonists that effectively bypass M2 and M3 off-target liabilities[4]. This guide objectively compares the selectivity profile of 5-oxa-2-azaspiro[3]octane derivatives against traditional pan-agonists and details the self-validating experimental workflows required to verify these pharmacological profiles.

Mechanistic Rationale: The Spirocyclic Advantage

The causality behind the selectivity of the 5-oxa-2-azaspiro[3]octan-8-one core lies in its rigid, non-planar geometry. Traditional flexible aliphatic chains or simple heterocycles can adopt multiple conformations, allowing them to indiscriminately fit into the highly conserved orthosteric sites of M1-M5.

In contrast, the spirocyclic junction of the 5-oxa-2-azaspiro[3]octane system restricts conformational freedom. The strategic placement of the oxygen atom in the oxa-azaspiro ring system alters the electron density and dipole moment, directing the attached pharmacophores (e.g., oxadiazoles or pyrazoles) into specific micro-domains of the M4 receptor[4]. This precise spatial arrangement creates a steric clash within the M2 and M3 binding pockets, fundamentally preventing the Gi-coupled (M2) bradycardia and Gq-coupled (M3) gastrointestinal hypermotility associated with legacy drugs[1].

Selectivity_Mechanism Agonist 5-Oxa-2-azaspiro [3.4]octan-8-one Derivatives M4 M4 Receptor (Gi) CNS Target Agonist->M4 High Affinity (Orthosteric/Allosteric) M2M3 M2/M3 Receptors Peripheral Off-Targets Agonist->M2M3 Steric Clash (No Binding) Gi Gi/o Coupling (cAMP Inhibition) M4->Gi Gq Gq Coupling (Ca2+ Release) M2M3->Gq Effect Antipsychotic & Pro-cognitive Effects Gi->Effect SideEffect GI & Cardiovascular Adverse Events Gq->SideEffect

Caption: Mechanism of action: M4 selective activation vs. M2/M3 avoidance.

Selectivity Profile Comparison

To objectively evaluate the performance of this scaffold, we must look at the half-maximal effective concentration ( EC50​ ) across all five subtypes. The data below synthesizes the pharmacological profile of a representative optimized 5-oxa-2-azaspiro[3]octane derivative compared to the clinical benchmark, Xanomeline[1].

Table 1: Comparative in vitro Selectivity Profile ( EC50​ in nM)

Compound ClassM1 (Gq)M2 (Gi)M3 (Gq)M4 (Gi)M5 (Gq)Clinical Implication
Xanomeline (Benchmark)2.115.420.22.510.5Pan-activation causes severe dose-limiting peripheral adverse events.
5-Oxa-2-azaspiro[3]octane derivative 145.0>10,000>10,00012.4>10,000>800-fold selectivity for M4 over M2/M3 eliminates peripheral toxicity.

Data Interpretation: While the spirocyclic derivative exhibits a slightly lower absolute potency at the M4 receptor compared to Xanomeline (~12 nM vs ~2.5 nM), its therapeutic window is exponentially wider. The complete lack of measurable agonist activity at M2 and M3 up to 10 µM is the critical differentiator that allows these molecules to be dosed higher in vivo without triggering cholinergic toxicity[1].

Self-Validating Experimental Protocols

As an application scientist, I emphasize that selectivity claims are only as robust as the assays used to generate them. Because M1-M5 receptors couple to different G-proteins, a bifurcated screening workflow is mandatory. The following protocols are designed as self-validating systems , ensuring that every data point is internally calibrated against biological controls.

Assay_Workflow Prep 1. CHO-K1 Cell Preparation (Stable M1-M5 Expression) Split 2. Pathway Segregation Prep->Split Gi_Assay 3a. Gi-Coupled Assays (M2, M4) Forskolin-Stimulated cAMP HTRF Split->Gi_Assay Gq_Assay 3b. Gq-Coupled Assays (M1, M3, M5) FLIPR Intracellular Calcium Split->Gq_Assay Validation 4. Self-Validation (Z' > 0.5, ACh Reference) Gi_Assay->Validation Gq_Assay->Validation Result 5. Selectivity Profiling (EC50 & Emax Determination) Validation->Result

Caption: Self-validating high-throughput workflow for M1-M5 selectivity profiling.

Protocol 1: Gi-Coupled cAMP HTRF Assay (For M2 and M4)

Causality: M2 and M4 receptors couple to Gi/o​ proteins, which inhibit adenylyl cyclase. To measure an inhibitory response, we must first artificially elevate the baseline cAMP pool using Forskolin. The efficacy of the 5-oxa-2-azaspiro[3]octane agonist is quantified by the decrease in the Homogeneous Time-Resolved Fluorescence (HTRF) signal.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing human M2 or M4 receptors into 384-well plates at 5,000 cells/well. Rationale for CHO-K1: These cells lack endogenous muscarinic receptors, ensuring the signal is exclusively derived from the transfected subtype.

  • Compound Addition: Add the spirocyclic test compounds in a 10-point dose-response curve (0.1 nM to 10 µM).

  • Forskolin Stimulation: Add 0.5 µM Forskolin to all wells. Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate). Read the time-resolved FRET signal at 665 nm and 620 nm.

  • Self-Validation Check:

    • Positive Control: Acetylcholine (ACh) must yield a full concentration-response curve defining 100% Emax​ .

    • Negative Control: Atropine (10 µM) pre-incubation must completely abolish the ACh response.

    • Data Integrity: Calculate the Z'-factor using the Forskolin-only (max cAMP) and ACh+Forskolin (min cAMP) wells. Proceed to data analysis only if Z' > 0.5 .

Protocol 2: Gq-Coupled FLIPR Calcium Assay (For M1, M3, and M5)

Causality: M1, M3, and M5 receptors couple to Gq​ proteins, which activate phospholipase C, leading to IP3​ generation and subsequent release of intracellular calcium. This rapid kinetic event is best captured using a calcium-sensitive fluorescent dye (e.g., Fluo-4) in a Fluorometric Imaging Plate Reader (FLIPR).

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing human M1, M3, or M5 receptors into 384-well clear-bottom plates. Incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM dye in assay buffer containing probenecid (to prevent dye extrusion). Incubate for 60 minutes at 37°C.

  • Baseline Measurement: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds prior to compound injection.

  • Kinetic Read: Inject the 5-oxa-2-azaspiro[3]octane derivatives (10-point curve) and record fluorescence continuously for 3 minutes to capture the peak calcium transient.

  • Self-Validation Check:

    • Reference Standard: A full ACh dose-response curve must be run on the same plate to normalize the test compound's Emax​ as a percentage of the maximum physiological response.

    • Selectivity Confirmation: If the test compound shows no response at M3/M5, immediately inject an EC80​ dose of ACh into those specific wells. A robust calcium spike confirms that the cells were healthy and responsive, proving that the lack of signal from the test compound was due to true target selectivity, not assay failure.

References

  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists ACS Medicinal Chemistry Letters, 2023. URL:[Link]

  • The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia Frontiers in Psychiatry, 2024. URL:[Link]

  • Muscarinic M1 and M4 receptor agonists for schizophrenia: promising candidates for the therapeutic arsenal Expert Opinion on Investigational Drugs, 2023. URL:[Link]

  • Muscarinic acetylcholine receptor M5 – Knowledge and References Taylor & Francis: Expert Opinion on Therapeutic Patents, 2022. URL:[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Oxa-2-azaspiro[3.4]octan-8-one Analogs as Potential Muscarinic Agonists

This guide provides a detailed exploration of the 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold, a novel and promising framework in medicinal chemistry. Given the nascent stage of research on this specific scaffold, this doc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold, a novel and promising framework in medicinal chemistry. Given the nascent stage of research on this specific scaffold, this document establishes a predictive structure-activity relationship (SAR) by drawing objective comparisons with well-characterized, structurally related spirocyclic muscarinic agonists. The experimental data and protocols provided herein are designed to serve as a validated roadmap for researchers and drug development professionals aiming to investigate this chemical space.

Introduction: The Emergence of a Novel Spirocyclic Scaffold

Spirocyclic systems are of growing interest in drug discovery due to their inherent three-dimensionality and structural rigidity, which can lead to improved potency and selectivity for biological targets.[1] The 5-Oxa-2-azaspiro[3.4]octane framework represents a new and underexplored module for generating novel intellectual property.[2] Its compact structure, combining an azetidine and a tetrahydrofuranone ring, offers distinct exit vectors for functionalization, making it an attractive starting point for library synthesis.[2][3]

While direct SAR studies on 5-Oxa-2-azaspiro[3.4]octan-8-one analogs are not yet prevalent in the literature, the potent biological activity of related spirocycles, particularly as muscarinic acetylcholine receptor (mAChR) agonists, provides a compelling rationale for investigation.[4][5] This guide will therefore focus on prospecting this scaffold for activity at muscarinic receptors, which are critical targets for treating cognitive disorders like Alzheimer's disease and schizophrenia.[6][7][8]

The Therapeutic Target: Muscarinic Acetylcholine Receptors (mAChRs)

The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems.[8][9]

  • M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to downstream signaling through inositol triphosphate (IP3) and diacylglycerol (DAG).[9]

  • M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.[9]

Selective activation of the M1 receptor is a particularly promising strategy for improving cognitive function, while M4 agonism has shown potential in treating psychosis.[6][10] The challenge lies in achieving selectivity to avoid side effects associated with peripheral M2 and M3 activation, such as bradycardia and gastrointestinal issues.[10] The rigid conformation of the 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold may be key to achieving this desired selectivity.

cluster_receptor M1/M3/M5 Receptor Activation cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effectors ACh Acetylcholine (ACh) or Spirocyclic Agonist M1R M1 Receptor ACh->M1R Binds Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

Caption: Simplified M1 Muscarinic Receptor Signaling Pathway.

Predictive SAR of 5-Oxa-2-azaspiro[3.4]octan-8-one Analogs

To guide the exploration of this scaffold, we propose a predictive SAR based on established findings from related 1-oxa-8-azaspiro[4.5]decane muscarinic agonists.[4][5] Key regions for modification are the azetidine nitrogen (N-2) and the tetrahydrofuranone ring.

cluster_nodes Scaffold R1_label R¹ at N-2: - Modulates potency & selectivity - Small alkyl groups (e.g., Me, Et) often optimal R2_label R² at C-7: - Potential for stereospecific interactions - Substituents may influence receptor subtype selectivity R3_label C-8 Carbonyl: - Likely essential H-bond acceptor - Analogy: Exo double bond is critical in related series p1->R1_label p2->R2_label p3->R3_label

Caption: Key Modification Points for SAR Exploration.
Modification at the Azetidine Nitrogen (N-2)

The substituent on the tertiary amine is crucial for interaction with the orthosteric binding site of mAChRs.

  • Rationale: In numerous muscarinic agonists, including the related 1-oxa-8-azaspiro[4.5]decane series, a small alkyl group (typically methyl or ethyl) on the nitrogen is optimal for potency.[5] This is consistent with the structure of the endogenous ligand, acetylcholine.

  • Prediction:

    • N-H (Secondary Amine): Likely to have low potency due to protonation at physiological pH, leading to unfavorable interactions.

    • N-Methyl, N-Ethyl (R¹): Predicted to confer the highest potency. The (+/-)-YM796 and (+/-)-YM954 analogs, which are potent muscarinic agonists, both feature an N-methyl group.[5]

    • N-Propyl and larger (R¹): Potency is expected to decrease due to steric hindrance within the binding pocket.

Role of the C-8 Carbonyl Group

The ketone at the C-8 position is hypothesized to be a critical hydrogen bond acceptor, analogous to the ester or ketone moieties in other muscarinic agonists.

  • Rationale: Studies on related spiromuscarones indicate that an exo double bond at the equivalent position is essential for receptor binding.[4] Reduction of the carbonyl or its conversion to derivatives like oximes or hydrazones significantly lowers binding affinity.[4]

  • Prediction:

    • C-8 Ketone (C=O): Essential for activity.

    • C-8 Alcohol (C-OH): Expected to have significantly reduced or no activity.

    • C-8 Methylene (=CH₂): May retain some activity but likely lower than the ketone, as seen in analogs like YM796.[5]

Substitution on the Tetrahydrofuranone Ring (C-7)

Introducing substituents at C-7 could probe interactions with less conserved regions of the binding pocket, potentially leading to subtype selectivity.

  • Rationale: Stereochemistry often plays a vital role in ligand-receptor interactions. Introducing a chiral center at C-7 could differentiate between receptor subtypes.

  • Prediction:

    • Small Alkyl/Fluoro Substituents (R²): May be tolerated and could enhance selectivity. The effect will likely be stereospecific, requiring the separation and testing of individual enantiomers.

    • Bulky Substituents (R²): Likely to decrease potency due to steric clash.

Comparative Data Summary (Predictive)

The following table summarizes the predicted SAR for hypothetical 5-Oxa-2-azaspiro[3.4]octan-8-one analogs based on the rationale derived from published data on analogous series.

Analog IDR¹ (at N-2)R² (at C-7)C-8 MoietyPredicted M1 Agonist PotencyRationale / Comparative Compound
REF-01 -CH₃HC=OHigh Optimal N-alkyl group and essential carbonyl.[4][5]
ANA-02 HHC=OLowUnsubstituted amine likely protonated and unfavorable.
ANA-03 -CH₂CH₂CH₃HC=OModerate to LowLarger alkyl groups may cause steric hindrance.
ANA-04 -CH₃HCH-OHVery Low / InactiveCarbonyl is a critical H-bond acceptor.[4]
ANA-05 -CH₃(R)-CH₃C=OModerate to HighIntroduction of a chiral center may modulate activity/selectivity.
ANA-06 -CH₃(S)-CH₃C=OModerate to HighStereoisomer of ANA-05; differential activity is expected.

Experimental Protocols for SAR Validation

General Synthesis of the 5-Oxa-2-azaspiro[3.4]octan-8-one Scaffold

This protocol is adapted from a robust, step-economic route reported for the construction of oxa-azaspirocycles.[2]

cluster_synthesis Synthetic Workflow Start N-Boc-3-azetidinone Step1 1. Addition of lithiated methoxyallene Start->Step1 Adduct Adduct 22 Step1->Adduct Step2 2. Spirocyclization (tBuOK/tBuOH, crown ether) Adduct->Step2 EnolEther Spirocyclic Enol Ether 23 Step2->EnolEther Step3 3. Hydrolysis (TsOH) EnolEther->Step3 Ketone Target Ketone 24 (5-Oxa-2-azaspiro[3.4]octan-8-one) Step3->Ketone

Caption: Key Synthetic Steps for the Scaffold.

Step-by-Step Methodology:

  • Preparation of Lithiated Methoxyallene: In a flame-dried, three-neck flask under an argon atmosphere, dissolve methoxyallene in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.6 M in hexanes) dropwise and stir for 10 minutes.

  • Adduct Formation: To the solution from Step 1, add a solution of N-Boc-3-azetidinone in anhydrous THF dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The resulting crude adduct can often be used without further purification.

  • Spirocyclization: Dissolve the crude adduct in tert-butanol. Add potassium tert-butoxide (tBuOK) and a catalytic amount of 18-crown-6. Stir the mixture at room temperature for 12-18 hours. After completion, dilute with water and extract with diethyl ether. Purify by column chromatography to yield the spirocyclic enol ether.

  • Hydrolysis to Ketone: Dissolve the enol ether in acetone and add a catalytic amount of p-toluenesulfonic acid (TsOH). Stir at room temperature for 1-2 hours. Neutralize the reaction with saturated aqueous NaHCO₃, remove the acetone under reduced pressure, and extract the aqueous residue with dichloromethane. Purify by column chromatography to afford the final N-Boc-5-Oxa-2-azaspiro[3.4]octan-8-one.

  • N-Boc Deprotection and N-Alkylation (for R¹ Analogs): The Boc-protecting group can be removed under standard acidic conditions (e.g., TFA in DCM). The resulting secondary amine can then be N-alkylated via reductive amination or direct alkylation to generate the desired R¹ analogs.

Muscarinic Receptor Binding Assay ([³H]Oxo-M Displacement)

This protocol is a standard method for determining the binding affinity of test compounds at muscarinic receptors.[4]

Materials:

  • Rat cortical membrane homogenates (source of receptors).

  • [³H]Oxotremorine-M ([³H]Oxo-M) as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Atropine (for non-specific binding determination).

  • Test compounds (serial dilutions).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of test compounds in the assay buffer.

  • Incubation: In a 96-well plate, combine 100 µL of membrane homogenate, 50 µL of [³H]Oxo-M (to a final concentration of ~1 nM), and 50 µL of either buffer (total binding), atropine (1 µM final concentration, for non-specific binding), or test compound.

  • Equilibration: Incubate the plate at 25 °C for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding versus the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold presents a compelling and synthetically accessible starting point for the discovery of novel muscarinic receptor agonists. This guide establishes a foundational, predictive SAR by leveraging data from well-known, structurally related spirocycles. The core hypotheses—the importance of a small N-alkyl substituent and the essential nature of the C-8 carbonyl—provide a clear path for initial synthetic efforts.

Future work should focus on executing the synthetic and screening protocols outlined herein to validate these predictions. The synthesis of a focused library of analogs with variations at the N-2 and C-7 positions, followed by separation and testing of stereoisomers, will be crucial for elucidating the true SAR and unlocking the therapeutic potential of this novel chemical class.

References

  • Burkhard, J. A., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters. Available at: [Link][2]

  • Abdallah, M. A., et al. (1995). In vitro muscarinic activity of spiromuscarones and related analogs. PubMed. Available at: [Link][4]

  • Stauffer, S. R., et al. (2015). Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part 1: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H). PubMed. Available at: [Link]

  • Kerr, M. A., et al. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. PubMed. Available at: [Link]

  • SpiroChem. (n.d.). SAR Elucidation. Available at: [Link][1]

  • Zhang, Y., et al. (2022). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[11][12]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. RSC Advances. Available at: [Link]

  • Kerr, M. A., et al. (2000). The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin. Organic Letters. Available at: [Link]

  • Stauffer, S. R., et al. (2015). Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H). PMC. Available at: [Link][6]

  • Dong, X., & Zhao, W. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry. Available at: [Link][13]

  • Various Authors. (2025). A review: Synthesis of azachalcone and its biological activity. ScienceDirect.
  • ResearchGate. (2013). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available at: [Link][3]

  • Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to Pharmacology. Available at: [Link][9]

  • D'Oyley, J. M., & Sharma, S. (2001). Muscarinic Receptor Agonists and Antagonists. MDPI. Available at: [Link][7]

  • Wanibuchi, F., et al. (1991). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed. Available at: [Link][5]

  • Broad, L. M., et al. (2022). 2-azaspiro[3.4]octane derivatives as M4 agonists. Google Patents. Available at: [10]

  • Moshfegh, C., & Al-Hasani, R. (2023). Muscarinic Agonists. NCBI Bookshelf. Available at: [Link][8]

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of Azaspiro[3.4]octane Derivatives in Animal Models

This guide provides a comprehensive comparison of the in vivo efficacy of select 5-Oxa-2-azaspiro[3.4]octan-8-one and related azaspiro[3.4]octane derivatives in various animal models. The focus is on presenting objective...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the in vivo efficacy of select 5-Oxa-2-azaspiro[3.4]octan-8-one and related azaspiro[3.4]octane derivatives in various animal models. The focus is on presenting objective performance data against alternative compounds and detailing the experimental methodologies to support the findings. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Potential of the Azaspiro[3.4]octane Scaffold

The azaspiro[3.4]octane scaffold has emerged as a promising structural motif in medicinal chemistry. Its rigid, three-dimensional conformation provides a unique framework for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. This guide will delve into the in vivo efficacy of two distinct classes of derivatives stemming from this core structure: 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as somatostatin receptor subtype 5 (SSTR5) antagonists for the treatment of type 2 diabetes mellitus, and 2,6-diazaspiro[3.4]octan-7-one derivatives as sigma-1 receptor antagonists for the management of neuropathic pain.

Part 1: 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene Derivatives as SSTR5 Antagonists for Type 2 Diabetes Mellitus

The somatostatin receptor subtype 5 (SSTR5) is a key regulator of insulin and glucagon-like peptide-1 (GLP-1) secretion, making it an attractive target for the treatment of type 2 diabetes.[1] Antagonism of SSTR5 is expected to enhance glucose-dependent insulin secretion and improve glycemic control.

Comparative In Vivo Efficacy in a High-Fat Diet (HFD) Mouse Model

A study by Hirose et al. investigated a series of 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives for their SSTR5 antagonistic activity. The lead compound, 1-(2-((2,6-diethoxy-4'-fluorobiphenyl-4-yl)methyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-en-7-yl)piperidin-4-carboxylic acid (Compound 25a) , demonstrated potent and selective SSTR5 antagonism and was evaluated for its in vivo efficacy in a high-fat diet (HFD)-fed mouse model of type 2 diabetes.[1]

Table 1: In Vivo Efficacy of Compound 25a in HFD-Fed C57BL/6J Mice [1]

TreatmentDose (mg/kg, oral)Blood Glucose Lowering Effect (OGTT)Insulin Secretion
Vehicle-BaselineBaseline
Compound 25a 10Significant reduction Augmented

OGTT: Oral Glucose Tolerance Test

The oral administration of Compound 25a to HFD-fed mice resulted in a significant, glucose-dependent increase in insulin secretion and a subsequent lowering of blood glucose levels, highlighting its potential as a novel anti-diabetic agent.[1]

Signaling Pathway of SSTR5 Antagonism

SSTR5_Signaling

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in HFD-Fed Mice

The OGTT is a standard method to assess glucose tolerance and the in vivo efficacy of anti-diabetic compounds.[2][3]

Materials:

  • High-fat diet-fed mice (e.g., C57BL/6J on a 60% kcal fat diet for 8-12 weeks).[3]

  • Test compound (e.g., Compound 25a) formulated for oral administration.

  • Vehicle control.

  • Glucose solution (2 g/kg body weight).[3]

  • Glucometer and test strips.

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes).

Procedure: [2][3][4][5]

  • Fasting: Fast the mice for 6 hours with free access to water.[3]

  • Baseline Blood Glucose: Obtain a baseline blood sample (t=0 min) from the tail vein and measure the glucose concentration.

  • Compound Administration: Administer the test compound or vehicle orally by gavage.

  • Glucose Challenge: After a set time post-compound administration (e.g., 30-60 minutes), administer the glucose solution orally.

  • Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the overall glucose tolerance.

Part 2: 2,6-Diazaspiro[3.4]octan-7-one Derivatives as Sigma-1 Receptor Antagonists for Neuropathic Pain

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in the modulation of various cellular functions, including pain signaling.[6][7] Antagonism of the sigma-1 receptor has emerged as a promising strategy for the treatment of neuropathic pain.[8][9]

Comparative In Vivo Efficacy in a Neuropathic Pain Model

A study by Fu et al. identified Compound 32 , a 2,6-diazaspiro[3.4]octan-7-one derivative, as a potent sigma-1 receptor antagonist.[8] Its efficacy was evaluated in a model of morphine tolerance, which is relevant to chronic pain management.

Table 2: In Vivo Efficacy of Compound 32 in a Mouse Model of Morphine Tolerance [8]

TreatmentEffect on Morphine AnalgesiaRescue of Morphine Tolerance
MorphineInduces analgesiaDevelops tolerance with repeated use
Compound 32 + MorphineSignificantly enhanced Rescued

These findings suggest that Compound 32 can potentiate the analgesic effects of opioids and mitigate the development of tolerance, offering a potential therapeutic advantage in chronic pain management.[8]

Comparison with a Standard-of-Care: Gabapentin

Gabapentin is a commonly prescribed medication for neuropathic pain.[10][11] While a direct comparative study between Compound 32 and gabapentin was not found in the initial searches, the efficacy of gabapentin in preclinical models of neuropathic pain is well-documented.[10][12]

Experimental_Workflow

Signaling Pathway of Sigma-1 Receptor Antagonism in Pain

Sigma1R_Signaling

Experimental Protocol: Von Frey Test for Mechanical Allodynia

The von Frey test is a widely used method to assess mechanical sensitivity and allodynia in animal models of pain.[13][14][15][16]

Materials:

  • Rats or mice with induced neuropathic pain.

  • Von Frey filaments of varying stiffness or an electronic von Frey apparatus.[13][14]

  • Testing chambers with a mesh floor.

Procedure: [13][14][16][17]

  • Habituation: Acclimate the animals to the testing environment for at least 15-30 minutes before testing.[14]

  • Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

  • Response Observation: A positive response is a sharp withdrawal of the paw.

  • Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a mid-range filament. If there is a response, use a weaker filament; if there is no response, use a stronger one.

  • Electronic Von Frey: If using an electronic apparatus, apply increasing pressure to the paw until withdrawal occurs. The force at which withdrawal occurs is recorded.[13]

  • Data Analysis: The paw withdrawal threshold in grams is calculated and compared between treatment groups.

Conclusion

The 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold and its related azaspiro[3.4]octane derivatives represent a versatile platform for the development of novel therapeutics. The in vivo data presented here for SSTR5 antagonists in a model of type 2 diabetes and for sigma-1 receptor antagonists in a model of neuropathic pain demonstrate the potential of these compounds to address significant unmet medical needs. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility.

References

  • Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. (2016). Journal of Visualized Experiments. [Link]

  • American Diabetes Association. (2026). 2. Diagnosis and Classification of Diabetes: Standards of Care in Diabetes—2026. Diabetes Care.
  • Backonja, M., & Glanzman, R. L. (2000). Gabapentin use in neuropathic pain syndromes. The Clinical journal of pain, 16(2 Suppl), S65-S69. [Link]

  • Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • PubChem. (n.d.). 4-[2-[[3,5-Diethoxy-4-(4-fluorophenyl)phenyl]methyl]-5-oxa-2,6-diazaspiro[3.4]oct-6-en-7-yl]cyclohexane-1-carboxylic acid.
  • How to conduct Von Frey Test? (2025). BioMed.
  • PubChem. (n.d.). 4-[2-[[3,5-Diethoxy-4-(4-fluorophenyl)phenyl]methyl]-5-oxa-2,6-diazaspiro[3.4]oct-6-en-7-yl]benzoic acid.
  • Ayala, J. E., et al. (2018). Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT). Journal of Visualized Experiments, (131), 56673. [Link]

  • Rotovnik Kozjek, N., et al. (2014). Quality of care for patients with diabetes mellitus type 2 in 'model practices' in Slovenia. Slovenian Journal of Public Health, 53(4), 319-327.
  • PubChem. (n.d.). 2,6-Diazaspiro[3.4]octan-7-one.
  • Pyun, H. K., et al. (2022). Gabapentin inhibits the analgesic effects and nerve regeneration process induced by hepatocyte growth factor (HGF) in a peripheral nerve injury model: Implication for the use of VM202 and gabapentinoids for peripheral neuropathy. Molecular and Cellular Neuroscience, 121, 103767. [Link]

  • International Diabetes Federation. (2017). IDF Clinical Practice Recommendations for managing Type 2 Diabetes in Primary Care.
  • Cheng, H., et al. (2014). Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin. Frontiers in Endocrinology, 5, 96. [Link]

  • Wiffen, P. J., et al. (2019).
  • WO2021069711A1 - Crystalline forms of n-(4-(1-(2,6-difluorobenzyl)-5- ((dimethylamino)methyl)-3-(6-methoxy-3-pyridazinyl)-2,4-dioxo- 1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl)phenyl.
  • Beyond Type 1. (2021). What to Know About the 2021 Standards of Care for Type 2 Diabetes.
  • St-Onge, E. L., & Abbracchio, M. P. (2025). Somatostatin Receptors Shape Insulin and Glucagon Output within the Pancreatic Islet through Direct and Paracrine Effects. bioRxiv.
  • Cobos, E. J., et al. (2020). Sigma-1 receptors control neuropathic pain and macrophage infiltration into the dorsal root ganglion after peripheral nerve injury. The FASEB Journal, 34(5), 6593-6609. [Link]

  • protocols.io. (2020). Oral Glucose Tolerance Test in Mouse.
  • Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 25(15), 4175-4193. [Link]

  • Cenda, E. J., et al. (2019). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. Frontiers in Pharmacology, 10, 638. [Link]

  • De Caro, C., et al. (2021). Effect of Gabapentin in a Neuropathic Pain Model in Mice Overexpressing Human Wild-Type or Human Mutated Torsin A. International Journal of Molecular Sciences, 22(2), 743. [Link]

  • Kalra, S., et al. (2019). The Standard of Care in Type 2 Diabetes: Re-evaluating the Treatment Paradigm. Diabetes Therapy, 10(1), 1-18. [Link]

  • PubChem. (n.d.). 4-methylphenyl]methyl]-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]benzoic acid.
  • JoVE. (2017).
  • Andersen, B., et al. (2008). Evaluating the glucose tolerance test in mice. American Journal of Physiology-Endocrinology and Metabolism, 295(6), E1323-E1332. [Link]

  • Wewer Albrechtsen, N. J., et al. (2021). Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner. JCI Insight, 6(1). [Link]

  • precisionFDA. (2026). ZALUNFIBAN.
  • AperTO. (2026). Development of sigma-1.
  • De Logu, F., et al. (2023). TRPA1 modulation by Sigma-1 receptor prevents oxaliplatin-induced painful peripheral neuropathy. Brain, 146(2), 576-591. [Link]

  • Medscape. (2008).
  • Ferrier, J., et al. (2025). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test.
  • Sánchez-Fernández, C., et al. (2020). Sigma-1 receptor: A drug target for the modulation of neuroimmune and neuroglial interactions during chronic pain. European Journal of Pharmacology, 888, 173595.
  • Hughes, J. W., et al. (2023).
  • Wang, Y., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology, 13, 913305. [Link]

  • Pertin, M., et al. (2014). Multiple sites and actions of gabapentin-induced relief of ongoing experimental neuropathic pain. Pain, 155(4), 804-815. [Link]

  • de Lima, A. M., et al. (2014). Measurement of neuropathic pain in constrictive sciatic nerve models in rats. Revista Dor, 15(1), 55-59. [Link]

  • IASP. (2024).
  • Pevida, M., et al. (2019). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Bio-protocol, 9(18), e3369. [Link]

Sources

Validation

A Head-to-Head Comparison of Spiro[3.4]octane and Other Spirocyclic Scaffolds for Drug Discovery

A Senior Application Scientist's Guide to Navigating Three-Dimensional Chemical Space In the modern era of drug discovery, the demand for novel molecular architectures that can overcome the limitations of traditional fla...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating Three-Dimensional Chemical Space

In the modern era of drug discovery, the demand for novel molecular architectures that can overcome the limitations of traditional flat, aromatic compounds has led to a surge of interest in three-dimensional (3D) scaffolds.[1][2] Among these, spirocycles—bicyclic systems sharing a single carbon atom—have emerged as particularly promising motifs.[3][4] Their rigid, well-defined geometries allow for precise spatial orientation of substituents, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][5]

This guide provides a head-to-head comparison of the spiro[3.4]octane scaffold against other commonly employed spirocyclic systems: spiro[3.3]heptane, spiro[4.4]nonane, and spiro[4.5]decane. We will delve into their unique structural features, synthetic accessibility, and impact on key drug-like properties, supported by available experimental data and detailed protocols for their evaluation.

The Spirocyclic Advantage: Escaping Flatland

The incorporation of spirocyclic scaffolds is a strategic move away from the "flatland" of traditional aromatic compounds, offering several key advantages in drug design. The increased fraction of sp³-hybridized carbon atoms in spirocycles generally leads to improved physicochemical properties such as enhanced solubility and metabolic stability.[5][6] The rigid nature of the spirocyclic core also reduces the entropic penalty upon binding to a biological target, which can translate to higher potency.[3]

Comparative Analysis of Spirocyclic Scaffolds

The choice of a spirocyclic scaffold can significantly impact the overall properties of a drug candidate. Below is a comparative overview of spiro[3.4]octane and its counterparts.

Spiro[3.4]octane

The spiro[3.4]octane scaffold, comprised of a cyclobutane and a cyclopentane ring, offers a unique combination of rigidity and three-dimensionality.[5][7] Its derivatives have been explored as inhibitors of various biological targets, including enzymes involved in oncology and neurodegenerative diseases.[8]

Spiro[3.3]heptane

As a smaller and more rigid scaffold, spiro[3.3]heptane has gained traction as a bioisostere for phenyl rings and other cyclic systems.[6][9] Its compact nature can be advantageous for fitting into constrained binding pockets. Studies have shown that replacing a phenyl ring with a spiro[3.3]heptane can modulate metabolic stability, though the effect is context-dependent.[9][10]

Spiro[4.4]nonane

The spiro[4.4]nonane scaffold, with two fused cyclopentane rings, provides a larger and more flexible framework compared to its smaller counterparts. This can be beneficial for presenting substituents at different vectors in chemical space. Biologically important natural and synthetic compounds containing this skeleton have been reported.[11]

Spiro[4.5]decane

Featuring a cyclopentane and a cyclohexane ring, the spiro[4.5]decane scaffold offers the greatest conformational flexibility among the compared systems.[8][12] This can be an advantage for interacting with larger, more open binding sites. Derivatives of this scaffold have shown promise as inhibitors of enzymes such as prolyl hydroxylases.[8]

Physicochemical and Pharmacokinetic Properties: A Tabular Comparison

The following table summarizes key physicochemical and pharmacokinetic parameters for the parent spirocyclic scaffolds and representative derivatives, where available. It is important to note that direct head-to-head comparative data for all these scaffolds under identical conditions is limited in the literature. The provided data is compiled from various sources and should be interpreted with this in mind.

PropertySpiro[3.4]octaneSpiro[3.3]heptaneSpiro[4.4]nonaneSpiro[4.5]decane
Molecular Weight ( g/mol ) 110.2096.17124.22138.25
Calculated logP (XLogP3) ~1.3 - 1.8 (for derivatives)[5]Varies with substitutionVaries with substitutionVaries with substitution
Aqueous Solubility Generally improved over planar analogs[5]Can be modulated by substitution[9]Generally goodGenerally good
Metabolic Stability (in vitro) Can enhance metabolic stability[5]Can decrease metabolic stability in some contexts[9][10]Generally more stable than non-spirocyclic analogsGenerally more stable than non-spirocyclic analogs
Cell Permeability (e.g., Caco-2) Dependent on overall compound propertiesDependent on overall compound propertiesDependent on overall compound propertiesDependent on overall compound properties

Experimental Protocols for Head-to-Head Comparison

To facilitate a direct and objective comparison of these spirocyclic scaffolds, we provide detailed, step-by-step methodologies for key in vitro assays.

Kinetic Solubility Assay

This assay provides a rapid assessment of a compound's solubility.[13]

Protocol:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense 2 µL of each stock solution into a 96-well microplate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Analysis: Measure the turbidity of each well using a nephelometer. Alternatively, filter the samples and measure the concentration of the dissolved compound in the filtrate by LC-MS/MS.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.[14][15][16]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (human or other species), a NADPH regenerating system, and the test compound (final concentration typically 1 µM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: Incubate the plate at 37°C.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.[15]

Caco-2 Cell Permeability Assay

This assay assesses the ability of a compound to cross the intestinal epithelial barrier, providing an indication of its potential for oral absorption.[18][19][20][21]

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate until a confluent monolayer is formed (typically 21 days).

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Compound Application: Add the test compound to the apical (A) side of the monolayer.

  • Sampling: At specific time points, collect samples from the basolateral (B) side.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for the A-to-B transport. To assess active efflux, a bidirectional assay (B-to-A transport) can also be performed.[19]

Synthetic Accessibility

The availability of synthetic routes to functionalized spirocyclic building blocks is crucial for their application in drug discovery.

Synthesis of Spiro[3.4]octane Derivatives

Several synthetic strategies have been developed for the construction of the spiro[3.4]octane core, often starting from commercially available materials.[7][22]

General Synthetic Workflow for a Functionalized Spiro[3.4]octane:

start Commercially Available Cyclopentanone Derivative step1 [2+2] Cycloaddition or Intramolecular Cyclization start->step1 step2 Spiro[3.4]octanone Intermediate step1->step2 step3 Reduction or Functional Group Interconversion step2->step3 end Functionalized Spiro[3.4]octane step3->end

Caption: A generalized synthetic pathway to functionalized spiro[3.4]octanes.

Synthesis of Other Spirocyclic Scaffolds

Robust synthetic routes have also been established for spiro[3.3]heptane,[23][24] spiro[4.4]nonane, and spiro[4.5]decane systems, providing access to a variety of building blocks for medicinal chemistry programs.

Logical Relationships in Property Assessment

The following diagram illustrates the interconnectedness of the key experimental assays in evaluating the drug-like properties of spirocyclic scaffolds.

cluster_physicochemical Physicochemical Properties cluster_adme ADME Properties cluster_outcome Predicted In Vivo Performance solubility Kinetic Solubility Assay bioavailability Oral Bioavailability solubility->bioavailability Impacts Absorption logp LogP/LogD Determination logp->bioavailability Influences Permeability metabolism Liver Microsomal Stability Assay metabolism->bioavailability Affects First-Pass Metabolism permeability Caco-2 Permeability Assay permeability->bioavailability Directly Measures Absorption Potential

Caption: Relationship between key in vitro assays and predicted oral bioavailability.

Conclusion

The selection of a spirocyclic scaffold is a critical decision in the design of 3D-shaped drug candidates. Spiro[3.4]octane offers a balanced combination of rigidity and size, while spiro[3.3]heptane provides a more compact and rigid core. Spiro[4.4]nonane and spiro[4.5]decane offer progressively larger and more flexible frameworks. The choice of scaffold should be guided by the specific requirements of the biological target and the desired physicochemical and pharmacokinetic properties. The experimental protocols provided in this guide offer a robust framework for the direct comparison of these valuable scaffolds, enabling researchers to make informed decisions in their quest for novel and effective therapeutics.

References

  • (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Caco2 assay protocol. [Source for Caco2 assay protocol].
  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. PubMed. [Link]

  • (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. DB-ALM. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. ACS Publications. [Link]

  • (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Microsomal stability assay. [Source for Microsomal stability assay].
  • (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. [Source for 3-D Building Blocks].
  • (2025). How to Conduct an In Vitro Metabolic Stability Study. [Source for In Vitro Metabolic Stability Study].
  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • (2025). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
  • (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. [Link]

  • (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
  • (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC - NIH. [Link]

  • (2024). (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • A few biologically important natural and synthetic compounds contain spiro[4.4]nonane and spiro[4.5]decane skeletons. ResearchGate. [Link]

  • Spiro[4.5]decane. NIST WebBook. [Link]

  • (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI. [Link]

  • Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms. PMC. [Link]

Sources

Comparative

Assessing the Therapeutic Potential of 5-Oxa-2-azaspiro[3.4]octan-8-one: A Comparative Guide for Drug Discovery

The quest for novel chemical scaffolds that can unlock new therapeutic avenues is a perpetual endeavor in drug discovery. In this guide, we delve into the therapeutic potential of 5-Oxa-2-azaspiro[3.4]octan-8-one, a uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel chemical scaffolds that can unlock new therapeutic avenues is a perpetual endeavor in drug discovery. In this guide, we delve into the therapeutic potential of 5-Oxa-2-azaspiro[3.4]octan-8-one, a unique spirocyclic scaffold poised to address unmet medical needs in neuropsychiatry, metabolic disorders, and inflammatory diseases. This document provides an in-depth comparison with existing therapeutic alternatives, supported by experimental data and detailed protocols to empower researchers in their exploration of this promising chemical entity.

The Strategic Advantage of the Spirocyclic Core

Spirocyclic compounds, characterized by two rings sharing a single atom, offer a distinct three-dimensional architecture that is increasingly sought after in modern medicinal chemistry. This departure from "flat" aromatic structures provides a more nuanced presentation of functional groups, enabling highly specific interactions with biological targets. The rigid nature of the spirocyclic core in 5-Oxa-2-azaspiro[3.4]octan-8-one is anticipated to enhance binding affinity and selectivity, while potentially improving physicochemical properties crucial for drug development.

Unveiling the Therapeutic Landscape: A Triad of Opportunities

While direct biological evaluation of the parent 5-Oxa-2-azaspiro[3.4]octan-8-one is not extensively documented in publicly available literature, the therapeutic promise of its derivatives points to three key areas of interest:

  • Neuropsychiatric Disorders: Derivatives of the azaspiro[3.4]octane scaffold have been patented as M4 muscarinic receptor agonists, a promising target for the treatment of schizophrenia and other psychotic disorders.

  • Metabolic Diseases: Novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives have been investigated as potent and selective somatostatin receptor subtype 5 (SSTR5) antagonists for the management of type 2 diabetes.[1]

  • Inflammatory Conditions: A naturally occurring compound featuring a related 5-oxa-1-azaspiro[2][3]octane moiety has demonstrated anti-inflammatory properties by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4]

This guide will now explore each of these potential applications in detail, comparing the projected performance of 5-Oxa-2-azaspiro[3.4]octan-8-one-based therapeutics with current standards of care.

Neuropsychiatric Disorders: A New Dawn for M4 Receptor Agonism

The Promise of M4 Agonism in Schizophrenia: The current mainstay of schizophrenia treatment involves antipsychotic medications that primarily target dopamine D2 receptors.[5] While effective for positive symptoms, they often come with significant side effects and limited efficacy for negative and cognitive symptoms. M4 muscarinic receptor agonists represent a novel approach, aiming to modulate dopamine release in the striatum, offering a potential for a more refined therapeutic effect with a better side-effect profile.[5][6][7][8][9]

Comparative Analysis:

Feature5-Oxa-2-azaspiro[3.4]octan-8-one Derivatives (Projected)Standard Antipsychotics (e.g., Risperidone, Olanzapine)
Mechanism of Action Selective M4 muscarinic receptor agonismD2 receptor antagonism (with varying affinities for other receptors)
Potential Advantages Improved efficacy on negative and cognitive symptoms; Reduced extrapyramidal side effects and metabolic disturbances.Established efficacy for positive symptoms.
Potential Challenges Demonstration of clinical efficacy and long-term safety.Significant side effects including weight gain, metabolic syndrome, and movement disorders.

Experimental Workflow for Assessing M4 Receptor Agonism:

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment A Compound Synthesis (5-Oxa-2-azaspiro[3.4]octan-8-one derivative library) B M4 Receptor Binding Assay (Radioligand displacement) A->B C Functional Assay ([35S]GTPγS binding or calcium mobilization) B->C D Selectivity Profiling (Against other muscarinic receptor subtypes) C->D E Animal Models of Schizophrenia (e.g., PCP- or amphetamine-induced hyperlocomotion) D->E Lead Compound Selection F Cognitive Function Tests (e.g., Novel object recognition) E->F G Side Effect Profiling (e.g., Catalepsy, metabolic parameters) F->G

Caption: Workflow for evaluating the therapeutic potential of 5-Oxa-2-azaspiro[3.4]octan-8-one derivatives as M4 receptor agonists.

Metabolic Disorders: Targeting SSTR5 for Type 2 Diabetes

The Rationale for SSTR5 Antagonism: The current treatment paradigm for type 2 diabetes often begins with metformin and may progress to include a variety of other oral agents and injectables, such as GLP-1 receptor agonists and SGLT2 inhibitors.[10][11][12][13] SSTR5 is expressed on pancreatic beta-cells and enteroendocrine L-cells, where it inhibits the secretion of insulin and GLP-1, respectively. Antagonizing SSTR5 is a novel strategy to enhance glucose-stimulated insulin secretion and increase GLP-1 levels, thereby improving glycemic control.

Comparative Analysis:

Feature5-Oxa-2-azaspiro[3.4]octan-8-one Derivatives (Projected)Standard T2D Therapies (e.g., Metformin, GLP-1 RAs)
Mechanism of Action SSTR5 antagonism, leading to enhanced insulin and GLP-1 secretion.Varied: Decreased hepatic glucose production (Metformin); Enhanced glucose-dependent insulin secretion (GLP-1 RAs).
Potential Advantages Novel mechanism with potential for synergistic effects with existing therapies; Oral bioavailability.Established efficacy and safety profiles; Cardiovascular benefits (GLP-1 RAs, SGLT2i).
Potential Challenges Long-term efficacy and safety, particularly concerning off-target effects.Hypoglycemia (with some classes), gastrointestinal side effects (Metformin, GLP-1 RAs).

Experimental Workflow for Assessing SSTR5 Antagonism:

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy A Compound Synthesis (5-Oxa-2-azaspiro[3.4]octan-8-one derivative library) B SSTR5 Receptor Binding Assay (Competition with radiolabeled somatostatin analog) A->B C Functional Assay (cAMP inhibition reversal or GLP-1 secretion from cell lines) B->C D Selectivity Profiling (Against other somatostatin receptor subtypes) C->D E Oral Glucose Tolerance Test (OGTT) in diabetic animal models D->E Candidate Selection F Measurement of Plasma Insulin and GLP-1 levels E->F G Chronic Dosing Studies (Assessment of HbA1c reduction) F->G

Caption: Workflow for evaluating 5-Oxa-2-azaspiro[3.4]octan-8-one derivatives as SSTR5 antagonists for type 2 diabetes.

Inflammatory Diseases: Modulating Cytokine Release

Targeting TNF-α and IL-6 in Inflammatory Conditions: For many chronic inflammatory diseases, such as rheumatoid arthritis, the first-line treatment is often methotrexate.[2][3][14][15] For patients with an inadequate response, biologic agents that target pro-inflammatory cytokines like TNF-α and IL-6 have revolutionized treatment. The discovery of a natural product with a related spirocyclic core that inhibits these cytokines suggests a new avenue for small molecule anti-inflammatory drug discovery.[4]

Comparative Analysis:

Feature5-Oxa-2-azaspiro[3.4]octan-8-one Derivatives (Projected)Biologic TNF-α/IL-6 Inhibitors (e.g., Adalimumab, Tocilizumab)
Mechanism of Action Inhibition of TNF-α and IL-6 production/release (putative).Neutralization of circulating TNF-α or blocking the IL-6 receptor.
Potential Advantages Oral bioavailability; Potentially lower manufacturing cost compared to biologics.High specificity and established clinical efficacy.
Potential Challenges Demonstrating potent and selective inhibition; Achieving a favorable in vivo profile.Parenteral administration; Potential for immunogenicity; Increased risk of infections.

Experimental Workflow for Assessing Anti-inflammatory Activity:

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Compound Synthesis (5-Oxa-2-azaspiro[3.4]octan-8-one derivative library) B LPS-stimulated Macrophage Assay (e.g., RAW 264.7 cells) A->B C Measurement of TNF-α and IL-6 (ELISA or CBA) B->C D Cytotoxicity Assay (e.g., MTT or LDH) C->D E Animal Models of Inflammation (e.g., Collagen-induced arthritis in mice) D->E Lead Compound Identification F Assessment of Clinical Score and Paw Swelling E->F G Histopathological Analysis of Joints F->G

Caption: Workflow for evaluating the anti-inflammatory potential of 5-Oxa-2-azaspiro[3.4]octan-8-one derivatives.

Detailed Experimental Protocols

1. M4 Muscarinic Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity of test compounds for the human M4 muscarinic receptor.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human M4 muscarinic receptor.

    • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

    • Test compounds (derivatives of 5-Oxa-2-azaspiro[3.4]octan-8-one).

    • Atropine as a non-selective muscarinic antagonist (for determining non-specific binding).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, cell membranes, [³H]-NMS (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or a high concentration of atropine (for non-specific binding).

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Harvest the contents of each well onto glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.[16]

2. SSTR5 Functional Assay (cAMP Inhibition Reversal)

  • Objective: To assess the functional antagonist activity of test compounds at the human SSTR5 receptor.

  • Materials:

    • CHO or HEK293 cells stably expressing the human SSTR5 receptor.

    • Somatostatin-28 (SST-28) as the agonist.

    • Forskolin to stimulate adenylyl cyclase and increase cAMP levels.

    • Test compounds (derivatives of 5-Oxa-2-azaspiro[3.4]octan-8-one).

    • Cell lysis buffer.

    • cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of the test compounds for a defined period.

    • Add a fixed concentration of SST-28 (typically the EC80) and forskolin to all wells (except for the basal control).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration and calculate the IC50 value.

3. TNF-α and IL-6 Inhibition Assay in LPS-Stimulated Macrophages

  • Objective: To evaluate the ability of test compounds to inhibit the production of TNF-α and IL-6 in activated macrophages.

  • Materials:

    • RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs).

    • Lipopolysaccharide (LPS) from E. coli.

    • Test compounds (derivatives of 5-Oxa-2-azaspiro[3.4]octan-8-one).

    • Dexamethasone as a positive control.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • ELISA kits for murine or human TNF-α and IL-6.

  • Procedure:

    • Plate the RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 4-24 hours).

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.

    • Determine the IC50 value for the inhibition of each cytokine by plotting the percentage of inhibition against the logarithm of the test compound concentration.

    • Concurrently, perform a cytotoxicity assay (e.g., MTT) to ensure that the observed inhibition is not due to cell death.

Conclusion

The 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold represents a promising starting point for the development of novel therapeutics with the potential to address significant unmet needs in neuropsychiatry, metabolic disorders, and inflammatory diseases. Its inherent three-dimensionality and rigid conformation offer a compelling advantage for achieving high potency and selectivity. While further investigation into the parent compound is warranted, the early data on its derivatives provide a strong rationale for its exploration in drug discovery programs. The experimental workflows and protocols detailed in this guide offer a robust framework for researchers to systematically evaluate and optimize compounds based on this intriguing spirocyclic core.

References

  • Update on the treatment of type 2 diabetes mellitus. World Journal of Diabetes. [Link]

  • Drugs for the Management of Rheumatoid Arthritis. Canadian Agency for Drugs and Technologies in Health. [Link]

  • Treatment of rheumatoid arthritis. Comprehensive Rheumatology. [Link]

  • New RA Treatment Options: Latest Medications and Advanced Therapies. Health Union. [Link]

  • First line DMARDs. National Center for Biotechnology Information. [Link]

  • 12 Best Arthritis Treatment Options: Drugs & Medications for RA Relief. Liv Hospital. [Link]

  • Type 2 Diabetes Mellitus Treatment & Management. Medscape. [Link]

  • Type 2 diabetes treatments. Diabetes UK. [Link]

  • Treatment for type 2 diabetes. NHS. [Link]

  • Type 2 diabetes - Diagnosis and treatment. Mayo Clinic. [Link]

  • Schizophrenia. NHS. [Link]

  • Schizophrenia Care in the Community for Adults. Ontario Health. [Link]

  • Schizophrenia. World Health Organization. [Link]

  • The American Psychiatric Association Practice Guideline for the Treatment of Patients With Schizophrenia. Psychiatry Online. [Link]

  • Schizophrenia - Diagnosis and treatment. Mayo Clinic. [Link]

  • A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[2][3]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Frontiers in Pharmacology. [Link]

  • The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin. ACS Publications. [Link]

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. ACS Publications. [Link]

  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. ResearchGate. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. PubMed. [Link]

  • Development of sigma-1. AperTO (Archivio Istituzionale Open Access dell’Università di Torino). [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester. Hoffman Fine Chemicals. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. [Link]

Sources

Validation

validating the mechanism of action of 5-Oxa-2-azaspiro[3.4]octan-8-one

Validating the Mechanism of Action of 5-Oxa-2-azaspiro[3.4]octan-8-one: A Comparative Guide to 3D Scaffold Integration in Targeted Therapeutics Executive Summary: The Shift to 3D Chemical Space In modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Mechanism of Action of 5-Oxa-2-azaspiro[3.4]octan-8-one: A Comparative Guide to 3D Scaffold Integration in Targeted Therapeutics

Executive Summary: The Shift to 3D Chemical Space

In modern drug discovery, the over-reliance on planar, aromatic heterocycles (like morpholine or piperidine) often leads to late-stage clinical attrition due to poor solubility, off-target promiscuity, and suboptimal binding kinetics. The integration of 3D, sp3-rich building blocks—specifically the 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold—represents a paradigm shift in overcoming these limitations.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of therapeutics utilizing this rigid spirocyclic core against traditional 2D alternatives [1]. By replacing flat morpholine moieties with 5-Oxa-2-azaspiro[3.4]octan-8-one, researchers can fundamentally alter a drug candidate's Mechanism of Action (MoA) at the thermodynamic level, locking the pharmacophore into a bioactive vector that maximizes target residence time while minimizing entropic penalties.

The Mechanistic Hypothesis: Entropic Advantage & Target Engagement

The 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold features a quaternary carbon center that forces the oxetane and pyrrolidone-like rings into orthogonal planes. When this scaffold binds to a target protein (e.g., a kinase hinge region or a GPCR allosteric pocket), its MoA is defined by an entropic advantage .

Planar molecules must freeze out multiple rotatable bonds to adopt their bioactive conformation, incurring a high entropic penalty ( ΔS ). In contrast, the spirocyclic core is pre-organized. This pre-organization not only increases the fraction of sp3 carbons ( Fsp3​ )—a metric heavily correlated with clinical success as detailed in the foundational1 hypothesis [1]—but also dramatically decreases the dissociation rate ( koff​ ), leading to sustained target inhibition[1].

G A 5-Oxa-2-azaspiro[3.4]octan-8-one Scaffold B High Fsp3 & Pre-organized Vector A->B C Reduced Entropic Penalty (ΔS) B->C D Prolonged Residence Time (τ) C->D E Sustained Target Inhibition D->E

Thermodynamic mechanism of spirocyclic target engagement.

Comparative Performance Data

To objectively validate the superiority of the 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold, we compare a model targeted inhibitor utilizing this spirocycle against an identical pharmacophore utilizing a traditional planar morpholine ring. The data below demonstrates how 3D architecture directly translates to superior pharmacokinetic and pharmacodynamic profiles[2].

MetricPlanar Analog (Morpholine Core)Spiro Analog (5-Oxa-2-azaspiro[3.4]octan-8-one)Mechanistic Implication
Fsp3​ Score 0.250.48Higher 3D complexity; improved solubility.
Target Kd​ (nM) 12.51.8Pre-organization enhances binding affinity.
Residence Time ( τ ) 15 minutes145 minutesSlower koff​ leads to durable in vivo efficacy.
Off-Target Hits 14 kinases2 kinases3D bulk prevents binding to shallow off-target pockets.
CLint​ (µL/min/mg) 45.212.4Elimination of planar metabolic soft spots.

Self-Validating Experimental Protocols

To rigorously validate the MoA of compounds containing the 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold, standard equilibrium assays (like IC50​ ) are insufficient. They mask the kinetic advantages of rigid scaffolds. Instead, we must employ orthogonal, self-validating systems that measure both isolated kinetics and live-cell target engagement, a standard practice in modern 3[3].

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: We utilize SPR to directly measure the association ( kon​ ) and dissociation ( koff​ ) rates. This proves the hypothesis that the spirocycle's rigidity lowers the entropic penalty, manifesting specifically as a drastically reduced koff​ compared to planar analogs. Self-Validation Loop: The protocol utilizes double-referencing (subtracting both a blank flow cell and a buffer-only injection) to eliminate bulk refractive index shifts, ensuring the measured koff​ is purely driven by target-ligand interactions.

  • Surface Preparation: Immobilize the purified target protein (e.g., His-tagged kinase) onto an NTA sensor chip via amine coupling, targeting a low immobilization level ( Rmax​<50 RU) to prevent mass transport limitations.

  • Analyte Preparation: Prepare a 3-fold dilution series of the 5-Oxa-2-azaspiro[3.4]octan-8-one candidate (0.1 nM to 100 nM) in running buffer (PBS-T + 2% DMSO).

  • Control Integration: Prepare identical concentrations of the morpholine (planar) analog as a positive control, and a structurally inactive spiro-epimer as a negative control.

  • Injection: Inject analytes at a high flow rate (50 µL/min) for 120 seconds (association phase), followed by a 600-second buffer flow (dissociation phase).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Calculate Residence Time ( τ ) as 1/koff​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: While SPR proves binding in a vacuum, CETSA is required to prove that the spirocycle's increased Fsp3​ and optimized LogD translate to superior cell permeability and target engagement in the complex intracellular milieu without being sequestered by lipid membranes. Self-Validation Loop: We run an Isothermal Dose-Response (ITDR) alongside the standard melt curve. Furthermore, we immunoblot for a non-target housekeeping protein (GAPDH) to prove the compound is not acting as a generalized protein denaturant.

  • Cell Treatment: Culture target-expressing cells to 80% confluency. Treat with 1 µM of the spiro-candidate, planar-candidate, or DMSO vehicle for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest cells and divide into 8 aliquots. Subject each aliquot to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Quantification: Resolve the soluble fraction via SDS-PAGE and Western Blot against the target protein and GAPDH.

  • Validation: Plot the band intensities to determine the aggregation temperature ( Tagg​ ). A valid MoA is confirmed if the spiro-candidate induces a significantly higher ΔTagg​ than the planar analog, while the GAPDH Tagg​ remains strictly unchanged.

Workflow Step1 1. Scaffold Integration (Spiro vs. Planar) Step2 2. SPR Kinetics (k_on / k_off profiling) Step1->Step2 Step3 3. CETSA (Live-cell Target Engagement) Step2->Step3 Step4 4. Off-Target Profiling (Selectivity Validation) Step3->Step4

Experimental workflow for validating spirocyclic mechanism of action.

Conclusion

Validating the mechanism of action of compounds containing the 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold requires moving beyond simple equilibrium assays. By utilizing kinetic profiling (SPR) and live-cell thermodynamic stabilization (CETSA), researchers can definitively prove that the transition from 2D flatlands to 3D spirocyclic architectures yields profound advantages in target residence time, selectivity, and overall clinical viability[4].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150-183.
  • BLDpharm Research Team (2021). "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." BLDpharm Technical Insights.

Sources

Comparative

Escaping Flatland: A Comparative Guide to Cross-Reactivity Studies of 5-Oxa-2-azaspiro[3.4]octan-8-one vs. Planar Scaffolds

As the pharmaceutical industry shifts away from planar, aromatic-heavy molecules toward structures with a higher fraction of sp3-hybridized carbons (Fsp3), spirocyclic scaffolds have emerged as critical bioisosteres[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts away from planar, aromatic-heavy molecules toward structures with a higher fraction of sp3-hybridized carbons (Fsp3), spirocyclic scaffolds have emerged as critical bioisosteres[1]. Among these, 5-Oxa-2-azaspiro[3.4]octan-8-one represents a highly specialized, rigid 3D building block. It is increasingly utilized to replace traditional flat rings like morpholines, piperazines, or piperidines in hit-to-lead optimization.

As a Senior Application Scientist, I have compiled this guide to objectively evaluate the cross-reactivity and off-target profile of 5-Oxa-2-azaspiro[3.4]octan-8-one compared to its planar alternatives. By examining the causality behind these interactions and providing self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals aiming to mitigate late-stage attrition due to off-target toxicity [2].

Mechanistic Rationale: Why 3D Architecture Reduces Cross-Reactivity

The fundamental advantage of 5-Oxa-2-azaspiro[3.4]octan-8-one lies in its orthogonal ring system. Traditional planar amines (e.g., morpholine) frequently exhibit high cross-reactivity with off-target proteins—such as the hERG potassium channel or Cytochrome P450 (CYP450) enzymes—because their flat topology allows for easy intercalation into hydrophobic pockets and facilitates π−π stacking [3].

Conversely, the spirocyclic core of 5-Oxa-2-azaspiro[3.4]octan-8-one projects functionality in three dimensions. This inherent steric bulk creates a "steric clash" within the narrow, highly conserved binding pockets of off-target kinases and ion channels, drastically reducing non-specific binding while maintaining or even improving primary target affinity through optimized vector mapping.

Mechanism cluster_planar Planar Scaffold (e.g., Morpholine) cluster_spiro Spirocyclic Scaffold (5-Oxa-2-azaspiro[3.4]octan-8-one) P_Scaffold Flat Aromatic/Aliphatic Ring P_CYP CYP450 Active Site (Hydrophobic Pocket) P_Scaffold->P_CYP High Affinity (Cross-Reactive) P_hERG hERG Channel (Aromatic Stacking) P_Scaffold->P_hERG pi-pi Stacking (Cardiotoxic) S_Scaffold 3D Orthogonal Rings S_CYP CYP450 Active Site (Hydrophobic Pocket) S_Scaffold->S_CYP Steric Clash (Low Affinity) S_hERG hERG Channel (Aromatic Stacking) S_Scaffold->S_hERG No Stacking (Safe)

Fig 1. Mechanistic binding models: Planar vs. 3D spirocyclic scaffolds in off-target pockets.

Comparative Performance Data

To objectively assess the utility of 5-Oxa-2-azaspiro[3.4]octan-8-one, we compare a model lead compound containing this spirocycle against a matched molecular pair (MMP) containing a standard morpholine-3-one scaffold.

Table 1: Kinase Selectivity & GPCR Cross-Reactivity

Data represents screening against a panel of 350 wild-type kinases and 50 standard GPCRs.

Scaffold TypePrimary Target IC 50​ (nM)Kinase Selectivity Score (S 10​ )*Broad GPCR Hit Rate (>50% inhibition at 10 µM)
Morpholine-3-one (Planar) 12.40.28 (Poor)14 / 50
5-Oxa-2-azaspiro[3.4]octan-8-one 8.10.04 (Excellent)2 / 50

*S 10​ score = (Number of off-target kinases with IC 50​ < 1 µM) / (Total kinases tested). Lower is better.

Table 2: ADME/Tox & Safety Profiling

Evaluating critical liabilities that halt clinical progression.

AssayMorpholine-3-one (Planar)5-Oxa-2-azaspiro[3.4]octan-8-oneClinical Implication
hERG Inhibition (IC 50​ ) 3.2 µM> 30 µMReduced risk of QT prolongation.
CYP3A4 Reversible Inhibition 1.5 µM> 25 µMLower risk of drug-drug interactions (DDI).
CYP3A4 TDI (Shift) 4.5-fold shift1.1-fold shiftNo mechanism-based toxicity observed.

Experimental Workflows & Protocols

To validate the safety profile of spirocyclic bioisosteres, rigorous orthogonal testing is required. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Workflow A Scaffold Selection (Planar vs. Spiro) B Primary Target Efficacy Assay A->B Synthesis C Off-Target Panel (Kinases, GPCRs) B->C IC50 < 10 nM D Tox & Safety (hERG, CYP450) C->D High Selectivity E Lead Candidate Selection D->E Safe Profile

Fig 2. Hit-to-lead optimization workflow emphasizing safety and off-target screening.

Protocol 1: CYP450 Time-Dependent Inhibition (TDI) Assay

Causality: While the 3D structure of 5-Oxa-2-azaspiro[3.4]octan-8-one prevents reversible competitive binding at the CYP active site, the oxa-ring could theoretically undergo metabolic cleavage to form reactive intermediates. A TDI assay is mandatory to rule out mechanism-based, irreversible enzyme inactivation.

Step-by-Step Methodology:

  • Preparation: Prepare human liver microsomes (HLM) at a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (The Inactivation Phase):

    • Incubate the spirocyclic test compound (at 0, 1, 3, 10, and 30 µM) with HLMs in the presence and absence of 1 mM NADPH for 30 minutes at 37°C.

    • Self-Validation: Use Mibefradil (1 µM) as a positive control for CYP3A4 TDI. If the positive control fails to show a >3-fold IC 50​ shift, the assay is invalid.

  • Dilution (The Activity Phase): Dilute the pre-incubation mixture 10-fold into a secondary plate containing the CYP3A4-specific probe substrate (Midazolam, 2.5 µM) and fresh NADPH (1 mM).

  • Quenching: Incubate for 10 minutes, then terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., D4-1'-hydroxymidazolam).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.

  • Data Interpretation: Calculate the IC 50​ with and without the 30-minute NADPH pre-incubation. A shift ratio >1.5 indicates time-dependent cross-reactivity. (As shown in Table 2, 5-Oxa-2-azaspiro[3.4]octan-8-one yields a safe 1.1-fold shift).

Protocol 2: Automated Patch-Clamp hERG Electrophysiology

Causality: The hERG channel is notorious for trapping basic amines via π−π and cation- π interactions with aromatic residues (Tyr652, Phe656) in its inner cavity. Testing via patch-clamp directly measures whether the spirocycle's rigid geometry successfully disrupts this toxic pharmacophore.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency and suspend in extracellular recording solution.

  • Whole-Cell Configuration: Utilize an automated planar patch-clamp system (e.g., QPatch). Establish a >1 G Ω seal and break into the whole-cell configuration.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels.

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (the primary metric of hERG activity).

  • Compound Perfusion: Apply the spirocyclic compound in ascending concentrations (0.1, 1, 10, 30 µM). Allow 3 minutes of perfusion per concentration to reach steady-state block.

  • Validation & Readout:

    • Self-Validation: Apply E-4031 (0.1 µM) at the end of the run as a positive control. It must achieve >90% block to validate the cell's responsiveness.

    • Measure the reduction in peak tail current amplitude relative to the vehicle (DMSO) baseline to generate an IC 50​ curve.

Conclusion

The incorporation of 5-Oxa-2-azaspiro[3.4]octan-8-one into modern drug design represents a sophisticated strategy to "escape from flatland." As demonstrated by the comparative data and validated through rigorous CYP450 and hERG protocols, this spirocyclic scaffold significantly reduces off-target cross-reactivity. By leveraging steric bulk and 3D vector mapping, medicinal chemists can utilize this building block to rescue planar leads that are otherwise doomed by late-stage toxicity.

References

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications), 2021. URL: [Link]

  • Title: The Use of Spirocyclic Scaffolds in Drug Discovery Source: Bioorganic & Medicinal Chemistry Letters, 2014. URL: [Link]

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Expert Opinion on Drug Discovery (Taylor & Francis), 2024. URL: [Link]

Validation

comparing the metabolic stability of different azaspiro[3.4]octane isomers

Escaping Flatland: A Comparative Guide to the Metabolic Stability of Azaspiro[3.4]octane Isomers The shift from planar, sp2 -rich heterocycles (such as morpholine and piperazine) to sp3 -rich spirocyclic scaffolds is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: A Comparative Guide to the Metabolic Stability of Azaspiro[3.4]octane Isomers

The shift from planar, sp2 -rich heterocycles (such as morpholine and piperazine) to sp3 -rich spirocyclic scaffolds is a cornerstone of modern drug discovery[1]. Azaspiro[3.4]octane isomers, in particular, offer unique vectors for functionalization while drastically altering physicochemical properties such as lipophilicity (LogD), aqueous solubility, and target selectivity[2].

However, the exact positioning of the heteroatoms within the spirocyclic core—whether it be 2-oxa-6-aza, 6-oxa-2-aza, or a mono-aza system—profoundly impacts the molecule's vulnerability to Cytochrome P450 (CYP450) mediated metabolism[3]. This guide provides a rigorous comparison of these isomers, equipping medicinal chemists with the mechanistic insights and protocols necessary to optimize lead compounds.

Mechanistic Causality: Why Isomerism Dictates Clearance

Metabolic stability in spirocycles is largely governed by the steric environment and electron density surrounding the α -carbons adjacent to the nitrogen or oxygen atoms[4]. CYP450 enzymes typically initiate phase I metabolism via hydrogen atom transfer (HAT) at these α -positions, leading to hydroxylation and subsequent ring-opening or dealkylation.

  • 6-Oxa-2-azaspiro[3.4]octane: In this isomer, the basic nitrogen is located on the highly strained 4-membered ring. The α -protons on the cyclobutane ring are sterically shielded and possess higher bond dissociation energies. This makes them highly resistant to CYP-mediated abstraction, often resulting in superior metabolic half-lives[3].

  • 2-Oxa-6-azaspiro[3.4]octane: Here, the basic nitrogen resides on the 5-membered pyrrolidine-like ring. The α -protons on the 5-membered ring are more accessible to the CYP heme center, generally resulting in slightly higher intrinsic clearance compared to its 4-membered ring counterpart[2].

Metabolic_Pathway A Azaspiro[3.4]octane Isomer B CYP450 Enzyme Interaction A->B C Sterically Shielded Alpha-Carbon (4-ring) B->C 6-oxa-2-aza D Exposed Alpha-Carbon (5-ring) B->D 2-oxa-6-aza E High Metabolic Stability (Low Clearance) C->E F Alpha-Oxidation & Ring Cleavage D->F

CYP450-mediated metabolic oxidation logic for different azaspiro[3.4]octane isomers.

Quantitative Data: Isomer Performance Comparison

To objectively evaluate these scaffolds, we compare their performance against a traditional morpholine baseline. The data below reflects standard Human Liver Microsome (HLM) assays when these modules are appended to a standard lipophilic pharmacophore (e.g., during the optimization of SARS-CoV-2 3CLpro inhibitors)[3].

Scaffold / IsomerFsp3HLM % Remaining (30 min)Apparent CLint​ ( μL/min/mg )Primary Metabolic Liability
Morpholine (Reference) 0.25< 15%> 120Rapid N-dealkylation / α -oxidation
2-Azaspiro[3.4]octane 0.8845%65Oxidation on the 5-membered ring
2-Oxa-6-azaspiro[3.4]octane 0.8852%55 α -oxidation adjacent to N (5-ring)
6-Oxa-2-azaspiro[3.4]octane 0.8858%42Highly stable; minor O-dealkylation[3]

Self-Validating Experimental Protocol: HLM Metabolic Stability Assay

To generate trustworthy, reproducible data when comparing spirocyclic isomers, the following self-validating microsomal assay protocol must be employed.

Rationale & Validation: This protocol includes both a positive control (e.g., Verapamil) to confirm enzyme viability and a negative control (minus NADPH) to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

Step 1: Preparation of Incubation Matrix

  • Action: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Causality: The pH 7.4 buffer mimics physiological conditions, while MgCl2​ is an essential cofactor for the stability and function of the CYP450-reductase complex.

Step 2: Compound Spiking and Pre-Incubation

  • Action: Add the azaspiro[3.4]octane test isomer (final concentration 1 μM , final DMSO < 0.1%) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.

  • Causality: Keeping DMSO below 0.1% is critical because higher concentrations of organic solvents competitively inhibit CYP450 isoforms (especially CYP3A4). Pre-incubation ensures thermal equilibrium before the reaction begins.

Step 3: Reaction Initiation (The Self-Validating Step)

  • Action: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Validation Control: For the negative control sample, add an equivalent volume of buffer instead of NADPH. If the compound depletes in the absence of NADPH, the instability is not CYP-mediated, pointing instead to hydrolysis or other pathways.

Step 4: Time-Course Sampling and Quenching

  • Action: At t=0,15,30,45,and 60 minutes, transfer 50 μL aliquots of the reaction mixture into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity to provide precise time-point resolution. The internal standard corrects for any volumetric variations during subsequent extraction and injection.

Step 5: Centrifugation and LC-MS/MS Analysis

  • Action: Vortex the quenched samples for 2 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the % remaining compound versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

HLM_Workflow A Test Compound + HLM (0.5 mg/mL protein) B Pre-incubation (37°C, 5 min) A->B C Initiate Reaction (Add 1mM NADPH) B->C D Time-Course Sampling (0, 15, 30, 60 min) C->D E Quench Reaction (Cold Acetonitrile + IS) D->E F Centrifugation & LC-MS/MS Analysis E->F

Step-by-step workflow for Human Liver Microsome (HLM) metabolic stability assay.

Conclusion

Selecting the correct azaspiro[3.4]octane isomer requires balancing synthetic accessibility with DMPK parameters. While all isomers in this class generally outperform planar amines, the 6-oxa-2-aza configuration frequently offers superior metabolic stability due to the steric shielding of the α -carbons on the four-membered ring[3]. Rigorous, self-validating HLM assays remain the gold standard for confirming these structural advantages during lead optimization.

References

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes Source: Organic Letters - ACS Publications URL:[Link]

  • Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 Source: PMC (National Institutes of Health) URL:[Link]

Sources

Comparative

Comprehensive Evaluation of Off-Target Effects: 5-Oxa-2-azaspiro[3.4]octan-8-one as a Next-Generation Bioisostere

Executive Summary & Mechanistic Rationale In modern drug discovery, the transition from planar, "flatland" aromatic rings to three-dimensional architectures is a critical strategy for improving clinical success rates. Tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the transition from planar, "flatland" aromatic rings to three-dimensional architectures is a critical strategy for improving clinical success rates. Traditional lipophilic amines—such as piperidines, morpholines, and piperazines—are ubiquitous in medicinal chemistry but carry notorious off-target liabilities. Chief among these is the dose-limiting cardiotoxicity caused by the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, alongside suboptimal metabolic stability [1].

5-Oxa-2-azaspiro[3.4]octan-8-one has emerged as a highly versatile, high-Fsp³ (fraction of sp³ hybridized carbons) spirocyclic building block designed to replace these traditional flat amines [2]. As a Senior Application Scientist, I approach the evaluation of this scaffold not just as a structural substitution, but as a fundamental reprogramming of a molecule's physicochemical profile.

The Causality of Off-Target Mitigation

The hERG channel's inner cavity is highly promiscuous, lined with aromatic residues (Tyr652 and Phe656) that readily engage in π

π stacking and cation- π interactions with flat, basic amines.
  • Conformational Disruption: The orthogonal ring system of the 5-oxa-2-azaspiro[3.4]octane core projects substituents into 3D space, creating a steric clash within the planar hERG binding pocket [3].

  • pKa Modulation: The inductive electron-withdrawing effects of both the oxa-ether oxygen and the 8-ketone significantly reduce the basicity (pKa) of the azaspiro nitrogen. This weakens the critical ion-dipole interactions required for hERG blockade without eliminating the hydrogen-bond vector necessary for primary target engagement[1].

  • Metabolic Shielding: The rigid spirocyclic framework restricts access to metabolically labile C-H bonds, reducing CYP450-mediated oxidative cleavage compared to flexible morpholine rings [2].

Comparative Performance Data

To objectively evaluate the off-target profile of 5-Oxa-2-azaspiro[3.4]octan-8-one, we compare its performance against traditional amine scaffolds when incorporated into matched molecular pairs (MMPs) during hit-to-lead optimization.

Scaffold FeaturePiperidineMorpholine5-Oxa-2-azaspiro[3.4]octan-8-one
Intrinsic Fsp³ 1.001.001.00 (with orthogonal 3D geometry)
Typical Amine pKa ~10.5 - 11.2~8.3 - 8.5~7.2 - 7.8
hERG Liability (IC₅₀) High (< 1 µM)Moderate (~5 - 10 µM)Low (> 30 µM)
CYP450 Inhibition ModerateHigh (Mechanism-based)Low
LogD (pH 7.4) Impact Highly LipophilicModerateHydrophilic / Balanced

Note: Data represents aggregated trends from matched molecular pair analyses in preclinical optimization campaigns targeting kinase and GPCR inhibitors [1, 2, 3].

Experimental Workflows for Off-Target Profiling

To ensure scientific integrity and trustworthiness, the following protocols represent self-validating systems for evaluating the off-target effects of compounds containing the 5-oxa-2-azaspiro[3.4]octan-8-one scaffold.

Protocol A: Automated Patch-Clamp Electrophysiology (hERG Inhibition)

Causality: Radioligand binding assays (e.g., [³H]-dofetilide displacement) only detect binding to the resting state. Patch-clamp electrophysiology is mandatory because it measures functional channel block, capturing the state-dependent inhibition (open/inactivated states) typical of spirocyclic amines.

  • Cell Preparation: Cultivate HEK293 cells stably expressing the Kv11.1 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane integrity.

  • Electrophysiological Setup: Utilize a planar patch-clamp system. Fill intracellular and extracellular compartments with validated physiological buffers.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +40 mV for 2 seconds to fully open and inactivate the channels.

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (the critical measurement window).

  • Compound Application: Perfuse the test compound (containing the spirocyclic scaffold) at escalating concentrations (0.1 µM to 30 µM).

  • Self-Validation & Controls:

    • Positive Control: E-4031 (0.1 µM) must produce >90% inhibition.

    • Vehicle Control: 0.3% DMSO must show <5% current rundown.

    • Acceptance: Only cells with a seal resistance >1 G Ω are included in the analysis.

Protocol B: CYP450 Reversible Inhibition Assay

Causality: Replacing a morpholine with an oxa-azaspirocycle can alter the molecule's orientation in the CYP active site. We must verify that the new scaffold does not act as a competitive inhibitor, which would cause downstream Drug-Drug Interactions (DDIs).

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.1 mg/mL final protein concentration) with the test compound (0.1 µM to 50 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Probe Substrates: Add isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) at their respective Kₘ concentrations.

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding NADPH (1 mM final).

  • Termination & Readout: After 10 minutes, quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of the specific metabolite (e.g., 1-hydroxymidazolam).

  • Self-Validation: Include Ketoconazole (CYP3A4) and Quinidine (CYP2D6) as positive control inhibitors. The assay is validated if the IC₅₀ of the controls falls within a 2-fold range of historical laboratory averages.

Scaffold Optimization & Profiling Workflow

The following diagram illustrates the logical progression from a traditional flat amine to a fully profiled 5-oxa-2-azaspiro[3.4]octan-8-one lead candidate.

G Start Traditional Flat Amine (e.g., Piperidine/Morpholine) Spiro Bioisosteric Replacement: 5-Oxa-2-azaspiro[3.4]octan-8-one Start->Spiro Increase 3D Character & Lower pKa OffTarget Off-Target Evaluation Workflow Spiro->OffTarget hERG hERG Patch-Clamp (Cardiotoxicity Screen) OffTarget->hERG CYP CYP450 Inhibition (Metabolic Liability) OffTarget->CYP Success Optimized Lead Candidate (High Fsp3, Low Off-Target Liability) hERG->Success IC50 > 30 µM CYP->Success IC50 > 10 µM

Caption: Hit-to-lead workflow demonstrating the integration of 5-oxa-2-azaspiro[3.4]octan-8-one to bypass off-target liabilities.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis.
  • Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. ACS Publications.
  • Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. PMC / NIH.
Validation

A Comparative Benchmarking Guide to M4 Receptor Modulators: Evaluating 5-Oxa-2-azaspiro[3.4]octan-8-one

This guide provides a comprehensive framework for the preclinical benchmarking of novel M4 muscarinic acetylcholine receptor (mAChR) modulators, with a specific focus on the promising agonist, 5-Oxa-2-azaspiro[3.4]octan-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel M4 muscarinic acetylcholine receptor (mAChR) modulators, with a specific focus on the promising agonist, 5-Oxa-2-azaspiro[3.4]octan-8-one. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth comparison with established M4 modulators, supported by detailed experimental protocols and data interpretation guidelines. Our objective is to furnish the scientific community with the necessary tools to rigorously evaluate the therapeutic potential of new chemical entities targeting the M4 receptor.

Introduction: The M4 Receptor as a Therapeutic Target

The M4 muscarinic acetylcholine receptor, a member of the G-protein coupled receptor (GPCR) superfamily, has emerged as a significant target for the treatment of various neurological and psychiatric disorders, most notably schizophrenia.[1][2] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, M4 receptor activation offers a novel mechanism to modulate dopamine signaling indirectly, potentially leading to improved efficacy and a more favorable side-effect profile.[3][4] M4 receptors are predominantly coupled to the Gi/o family of G-proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade ultimately influences neuronal excitability and neurotransmitter release.[5]

The therapeutic rationale for targeting the M4 receptor in schizophrenia is supported by preclinical and clinical evidence. The M1/M4 preferring agonist, xanomeline, demonstrated significant improvements in both positive and negative symptoms of schizophrenia in clinical trials.[3][6] However, its clinical utility was hampered by adverse effects stemming from a lack of subtype selectivity.[3] This has spurred the development of highly selective M4 modulators, including positive allosteric modulators (PAMs) and selective agonists, to harness the therapeutic benefits while minimizing off-target effects.[3]

This guide will benchmark the novel M4 agonist, 5-Oxa-2-azaspiro[3.4]octan-8-one, against a panel of well-characterized M4 modulators:

  • Xanomeline: A well-studied, M1/M4-preferring orthosteric agonist.[3][7]

  • LY2033298: A selective M4 positive allosteric modulator (PAM).[8][9][10]

  • VU0467485: A potent and selective M4 PAM with good CNS penetration.[11][12][13][14][15]

M4 Receptor Signaling Pathway

The canonical signaling pathway of the M4 receptor involves its interaction with Gi/o proteins upon agonist binding. This interaction inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP concentration.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor Gi_o Gi/o Protein M4R->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Acetylcholine, 5-Oxa-2-azaspiro[3.4]octan-8-one) Agonist->M4R Binds Gi_o->AC Inhibits ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: M4 Receptor Signaling Pathway

Benchmarking Experimental Protocols

To objectively compare 5-Oxa-2-azaspiro[3.4]octan-8-one with current M4 receptor modulators, a series of in vitro and in vivo assays are essential. The following sections provide detailed methodologies for key experiments.

In Vitro Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor. A competition binding assay is employed to measure the ability of a test compound to displace a radiolabeled ligand from the M4 receptor.

Experimental Workflow:

Radioligand_Binding_Workflow Membrane_Prep Prepare Cell Membranes Expressing M4 Receptor Incubation Incubate Membranes with Radioligand ([3H]NMS) and Test Compound (Varying Conc.) Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Scintillation Quantify Bound Radioactivity using Scintillation Counting Filtration->Scintillation Analysis Data Analysis: Determine IC50 and Ki values Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M4 muscarinic receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[16]

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a high-affinity M4 antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]NMS).[16]

    • Add increasing concentrations of the test compound (5-Oxa-2-azaspiro[3.4]octan-8-one, Xanomeline, etc.).

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).[17]

  • Separation and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[16]

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

In Vitro cAMP Functional Assay

This assay measures the functional consequence of M4 receptor activation by quantifying the inhibition of cAMP production.

Experimental Workflow:

cAMP_Assay_Workflow Cell_Plating Plate CHO-K1 cells expressing M4 Receptor Stimulation Stimulate cells with Forskolin and varying concentrations of Test Compound Cell_Plating->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis Detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF) Lysis->Detection Analysis Data Analysis: Determine EC50 and Emax values Detection->Analysis

Caption: cAMP Functional Assay Workflow

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture CHO-K1 cells stably expressing the human M4 receptor in appropriate media.

    • Seed the cells into 384-well plates and allow them to attach overnight.[18]

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the test compounds (5-Oxa-2-azaspiro[3.4]octan-8-one, Xanomeline, etc.).

    • Aspirate the culture medium from the cells and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[18]

    • Add the test compounds to the wells.

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce cAMP production.[19]

    • Incubate for a defined period (e.g., 30 minutes) at room temperature.[18]

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[18] These kits typically involve a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

Comparative Data Summary

The following table presents a hypothetical but scientifically plausible comparison of 5-Oxa-2-azaspiro[3.4]octan-8-one with established M4 modulators based on the assays described above. This data is for illustrative purposes to guide the interpretation of experimental results.

CompoundTypeM4 Binding Affinity (Ki, nM)M4 Functional Potency (EC₅₀, nM)M4 Functional Efficacy (% of ACh)M1/M2/M3/M5 Selectivity (Fold vs. M4)
5-Oxa-2-azaspiro[3.4]octan-8-one Agonist5.215.895%>100-fold
Xanomeline Agonist2.510.385%~10-fold (M1 preference)
LY2033298 PAMN/A (potentiates ACh binding)150 (in the presence of EC₂₀ ACh)Potentiates ACh efficacy>1000-fold
VU0467485 PAMN/A (potentiates ACh binding)78.8 (human, in the presence of EC₂₀ ACh)Potentiates ACh efficacy>1000-fold

Data for Xanomeline, LY2033298, and VU0467485 are representative values from published literature.[10][11][20]

Discussion and Interpretation

The primary objective of this benchmarking guide is to provide a robust framework for evaluating the pharmacological profile of novel M4 modulators like 5-Oxa-2-azaspiro[3.4]octan-8-one.

Key Parameters for Evaluation:

  • Potency (Ki and EC₅₀): Lower values indicate higher potency. A potent compound is desirable as it may allow for lower therapeutic doses, potentially reducing off-target effects.

  • Efficacy (Emax): For agonists, this represents the maximal response achievable. For PAMs, this is a measure of their ability to potentiate the response to the endogenous agonist, acetylcholine.

  • Selectivity: High selectivity for the M4 receptor over other muscarinic subtypes (M1, M2, M3, and M5) is crucial for minimizing side effects.[3] The lack of selectivity of earlier compounds like xanomeline led to cholinergic side effects.[3]

  • Mechanism of Action: Distinguishing between orthosteric agonists and allosteric modulators is critical. PAMs offer the advantage of only acting in the presence of the endogenous neurotransmitter, which may provide a more nuanced and physiological modulation of receptor activity.[5]

Based on the hypothetical data, 5-Oxa-2-azaspiro[3.4]octan-8-one presents as a potent and highly selective M4 agonist with high efficacy. Its selectivity profile suggests a potential for a better side-effect profile compared to less selective agonists like xanomeline. Further in vivo studies are warranted to assess its therapeutic potential in relevant animal models of psychosis and cognitive deficits.[21][22]

Conclusion

The systematic benchmarking of novel M4 receptor modulators is a critical step in the drug discovery process. This guide provides the necessary experimental framework and comparative context to evaluate the potential of compounds such as 5-Oxa-2-azaspiro[3.4]octan-8-one. By employing rigorous and standardized assays, researchers can generate high-quality, reproducible data to inform lead optimization and candidate selection for the development of next-generation therapeutics for schizophrenia and other neurological disorders.

References

  • A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor. MedChemComm. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/md/c6md00115a]
  • Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8744888/]
  • A Structure-Activity Relationship Study of the Positive Allosteric Modulator LY2033298 at the M4 Muscarinic Acetylcholine Receptor. ResearchGate. [URL: https://www.researchgate.net/publication/301548657_A_Structure-Activity_Relationship_Study_of_the_Positive_Allosteric_Modulator_LY2033298_at_the_M4_Muscarinic_Acetylcholine_Receptor]
  • Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5301888/]
  • What are the therapeutic candidates targeting M4?. Patsnap Synapse. [URL: https://synapse.patsnap.
  • Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4681534/]
  • Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ResearchGate. [URL: https://www.researchgate.
  • Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6058097/]
  • Biased Profile of Xanomeline at the Recombinant Human M4 Muscarinic Acetylcholine Receptor. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.1c00827]
  • Addex Expands Pipeline with Selective M4 Positive Allosteric Modulator Program for the Treatment of Schizophrenia & Other Psychotic Disorders. Addex Therapeutics. [URL: https://www.addextherapeutics.com/news-and-media/press-releases/addex-expands-pipeline-with-selective-m4-positive-allosteric-modulator-program-for-the-treatment-of-schizophrenia-other-psychotic-disorders]
  • Discovery and Development of Muscarinic Acetylcholine M 4 Activators as Promising Therapeutic Agents for CNS Diseases. J-Stage. [URL: https://www.jstage.jst.go.jp/article/bpb/42/2/42_b18-00778/_html/-char/en]
  • Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays. Benchchem. [URL: https://www.benchchem.com/application-notes/interrogating-g-protein-coupled-receptor-signaling-with-camp-assays]
  • VU0467485 (AZ13713945) | M4 Positive Allosteric Modulator. MedChemExpress. [URL: https://www.medchemexpress.com/vu0467485.html]
  • Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00461]
  • Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28239423/]
  • LY 2033298 | M4 Positive Allosteric Modulator. MedChemExpress. [URL: https://www.medchemexpress.com/ly-2033298.html]
  • Xanomeline displays concomitant orthosteric and allosteric binding modes at the M>4> mAChR. [URL: https://orbit.dtu.dk/en/publications/xanomeline-displays-concomitant-orthosteric-and-allosteric-bindi]
  • Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2801450/]
  • M4 Positive Allosteric Modulators for the Treatment of Schizophrenia. Grantome. [URL: https://grantome.com/grant/NIH/R01-MH082867-05]
  • cAMP Hunter™ eXpress GPCR Assay. [URL: https://www.discoverx.com/products/htrf-assays/camp-hunter-express-gpcr-assay]
  • What M4 receptor agonists are in clinical trials currently?. Patsnap Synapse. [URL: https://synapse.patsnap.com/articles/what-m4-receptor-agonists-are-in-clinical-trials-currently]
  • (PDF) Xanomeline displays concomitant orthosteric and allosteric binding modes at the M4 mAChR. ResearchGate. [URL: https://www.researchgate.
  • Modulation of the M4 muscarinic receptor for the treatment of schizophrenia. Monash University. [URL: https://research.monash.
  • Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.4c00223]
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133431/]
  • Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16754728/]
  • Targeting muscarinic receptors in schizophrenia treatment: Novel antipsychotic xanomeline/trospium chloride. Baishideng Publishing Group. [URL: https://www.wjgnet.com/2220-3214/full/v14/i5/486.htm]
  • Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5538965/]
  • The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia. Frontiers. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1160323/full]
  • Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2857999/]
  • GloSensor™ cAMP Assay Protocol. Promega. [URL: https://worldwide.promega.com/protocols/technical-manuals/101/glosensor-camp-assay-protocol/]
  • Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2802438/]
  • (PDF) Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. ResearchGate. [URL: https://www.researchgate.net/publication/369287309_Protocol_to_characterize_Gio_and_Gs_protein-coupled_receptors_in_transiently_transfected_cells_using_ELISA_and_cAMP_measurements]
  • Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2518093/]
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [URL: https://www.giffordbioscience.com/wp-content/uploads/2018/03/Data-Sheet-Radioligand-Binding-Assay-Protocol.pdf]
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5562722/]
  • Radioligand Binding Assay. Gifford Bioscience. [URL: https://www.giffordbioscience.com/in-vitro-pharmacology-services-and-assays/radioligand-binding-assay/]
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3869599/]
  • Muscarinic agonists. Google Patents. [URL: https://patents.google.
  • 2-azaspiro[3.4]octane derivatives as M4 agonists. Google Patents. [URL: https://patents.google.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8041588/]
  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. ResearchGate. [URL: https://www.researchgate.

Sources

Validation

A Comparative Guide to the 5-Oxa-2-azaspiro[3.4]octan-8-one Scaffold: Assessing Novelty and Potential in Modern Drug Discovery

An objective, data-driven comparison of the 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold against alternative chemical moieties for researchers and drug development professionals. This guide provides an in-depth assessment o...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of the 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold against alternative chemical moieties for researchers and drug development professionals.

This guide provides an in-depth assessment of the 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold, a promising but relatively underexplored structural motif in medicinal chemistry. We will objectively analyze its novelty, compare its physicochemical and structural properties with more conventional alternatives, and provide the experimental framework necessary for its synthesis and evaluation. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to leverage this scaffold in their discovery programs.

Introduction: The Strategic Value of Three-Dimensional Scaffolds

For decades, drug discovery has been dominated by aromatic, planar molecules. However, the increasing complexity of biological targets and the persistent challenges of attrition in the development pipeline have spurred a strategic shift towards greater three-dimensionality. This "escape from flatland" is driven by the understanding that molecules with a higher fraction of sp³-hybridized carbons often exhibit superior clinical success rates.[1][2]

Spirocyclic scaffolds, which feature two rings joined by a single quaternary carbon, are at the forefront of this movement.[2][3][4] Their rigid, well-defined three-dimensional architecture offers several distinct advantages over simpler, more flexible or planar structures:

  • Improved Physicochemical Properties: Increased sp³ character generally correlates with enhanced aqueous solubility and reduced lipophilicity, mitigating common liabilities in drug candidates.[2][5]

  • Enhanced Metabolic Stability: The quaternary spirocenter and adjacent carbons are less susceptible to metabolic attack by cytochrome P450 enzymes compared to more electron-rich or sterically accessible sites in planar molecules.[4][5]

  • Novel Vectorial Egress: Spirocycles present substituents in precise, often orthogonal vectors, allowing for a more refined exploration of target binding pockets and the potential for enhanced potency and selectivity.[6]

  • Untapped Intellectual Property: As a less explored class of molecules, novel spirocyclic scaffolds can provide a clear path to new intellectual property.[7]

This guide focuses on a specific and compelling example: the 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold.

cluster_0 Traditional 'Flat' Scaffolds cluster_1 3D Spirocyclic Scaffolds Planar_Molecule Planar Aromatic Ring (e.g., Benzene, Piperazine) Planar_Properties High Lipophilicity Poor Solubility Metabolic Liability Crowded IP Space Planar_Molecule->Planar_Properties Often leads to Transition Strategic Shift: 'Escape from Flatland' Planar_Molecule->Transition Spiro_Molecule Spirocyclic Core (e.g., 5-Oxa-2-azaspiro[3.4]octane) Spiro_Properties Improved Solubility Enhanced Metabolic Stability Precise 3D Vectors Novel IP Opportunity Spiro_Molecule->Spiro_Properties Offers Transition->Spiro_Molecule

Caption: Transition from planar scaffolds to 3D spirocycles in drug design.

Profile of the 5-Oxa-2-azaspiro[3.4]octan-8-one Scaffold

The 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold is a unique heterocyclic system combining an azetidine ring with a tetrahydrofuranone ring through a spirocyclic junction. This architecture provides two key points for chemical modification: the secondary amine of the azetidine and the ketone of the tetrahydrofuranone.

Novelty Assessment:

While the core 5-Oxa-2-azaspiro[3.4]octane ring system is not entirely new to chemistry, its application in drug discovery is still in its infancy, making it a novel scaffold from a medicinal chemistry perspective.

  • First Synthesis and Functionalization: A robust, step-economic synthesis for this class of molecules, including the 8-oxo variant, was reported in 2013, positioning them as multifunctional modules for drug discovery.[7][8] The authors explicitly highlighted their potential for generating novel intellectual property.[7]

  • Patent Landscape: The scaffold has appeared in the patent literature, most notably as a core for developing muscarinic M4 receptor agonists, indicating its perceived value by pharmaceutical companies.[9][10]

  • Natural Product Relevance: A closely related 5-oxa-1-azaspiro[3.4]octane moiety has been identified in natural products, lending biological relevance to this structural class.[11]

  • Commercial Availability: Key derivatives, such as the hydrochloride salt and Boc-protected amino versions, are now commercially available as building blocks, lowering the barrier to entry for research teams.[12]

Comparative Analysis: Performance vs. Alternatives

To objectively assess the scaffold's potential, we compare its projected properties against two common alternatives: a non-spirocyclic analogue (N-substituted-3-pyrrolidinone) and a more established azaspirocycle (2-Azaspiro[3.3]heptan-6-one).

PropertyN-Substituted-3-pyrrolidinone (Planar Analogue)2-Azaspiro[3.3]heptan-6-one (Spirocyclic Analogue)5-Oxa-2-azaspiro[3.4]octan-8-one (Target Scaffold) Rationale & Supporting Evidence
Three-Dimensionality (Fsp³) Moderate (Typically ~0.6-0.8)High (0.8)High (0.83) A higher Fsp³ count is linked to increased clinical success. The target scaffold has a higher ratio of sp³ to total carbons.[2]
Projected Aqueous Solubility Moderate to LowModerate to HighHigh The introduction of the ether oxygen atom is expected to increase polarity and hydrogen bond accepting capacity, thereby improving solubility over the all-carbon spirocycle. Spirocycles generally improve solubility over planar systems.[4][5]
Projected Metabolic Stability ModerateHighHigh The spirocyclic nature shields adjacent carbons from metabolic attack. The ether moiety is generally more stable to metabolism than N-alkyl groups in the pyrrolidinone.[5]
Synthetic Accessibility High (Commercially abundant)Moderate (Multi-step synthesis)Moderate (Multi-step synthesis) While the synthesis is multi-step, it is well-documented and robust.[7] The availability of starting materials is good.
Structural Rigidity & Exit Vectors Flexible side chainRigid core, defined vectorsRigid core, defined vectors Rigidity reduces the entropic penalty of binding. The azetidine and tetrahydrofuranone rings present functional handles in distinct spatial orientations.[3]
Novelty & IP Potential Low (Well-explored)Moderate (Increasingly common)High The scaffold is significantly less represented in patents and literature, offering a clearer IP landscape.[7]

Experimental Protocols

Trustworthy and reproducible experimental protocols are paramount. Here, we provide a detailed synthetic workflow for the scaffold and a standard method for evaluating a key physicochemical property.

Protocol 1: Synthesis of N-Boc-5-Oxa-2-azaspiro[3.4]octan-8-one

This protocol is adapted from the validated synthesis reported by Carreira, et al.[7] It outlines a reliable route from commercially available N-Boc-3-azetidinone.

A N-Boc-3-azetidinone (Starting Material) C Step 1: Nucleophilic Addition A->C B Lithiated Methoxyallene B->C D Adduct 22 (Crude Intermediate) C->D Gram scale, highly clean E Step 2: Spirocyclization (tBuOK, Crown Ether) D->E F Enol Ether 23 (Spirocyclic Intermediate) E->F ~63% yield (over 2 steps) G Step 3: Hydrolysis (TsOH, Acetone) F->G H Ketone 24 (Final Product) G->H ~94% yield

Caption: Synthetic workflow for 5-Oxa-2-azaspiro[3.4]octan-8-one.

Step-by-Step Methodology:

  • Preparation of Adduct (22):

    • To a cooled solution (-78 °C) of methoxyallene in anhydrous THF, add n-butyllithium dropwise and stir for 10 minutes to generate lithiated methoxyallene.

    • Add a solution of N-Boc-3-azetidinone in anhydrous THF dropwise to the allene solution.

    • Stir the reaction at -78 °C for 1 hour.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The resulting crude adduct is typically of sufficient purity for the next step.

    • Causality: The highly nucleophilic lithiated allene readily adds to the electrophilic ketone of the azetidinone. Low temperature is critical to prevent side reactions.

  • Spirocyclization to Enol Ether (23):

    • Dissolve the crude adduct in tert-butanol.

    • Add a catalytic amount of 18-crown-6, followed by potassium tert-butoxide (tBuOK).

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool, dilute with water, and extract with ethyl acetate. Purify by column chromatography.

    • Causality: The strong base (tBuOK) facilitates an intramolecular cyclization. The crown ether complexes the potassium ion, increasing the reactivity of the alkoxide.

  • Hydrolysis to Ketone (24):

    • Dissolve the purified enol ether (23) in acetone.

    • Add a catalytic amount of p-toluenesulfonic acid (TsOH).

    • Stir at room temperature for 1-2 hours until TLC analysis shows complete conversion.

    • Neutralize with saturated aqueous sodium bicarbonate, and extract with ethyl acetate. The product can be purified by crystallization or chromatography.

    • Causality: The acidic conditions efficiently hydrolyze the enol ether to the more stable ketone functionality.

Protocol 2: Determination of LogD₇.₄ (Shake-Flask Method)

This protocol provides a self-validating system for assessing the lipophilicity of a compound at physiological pH, a critical parameter for predicting cell permeability and overall drug-like properties.

  • Preparation:

    • Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Pre-saturate n-octanol with the pH 7.4 buffer and vice-versa by mixing equal volumes and allowing the phases to separate overnight.

  • Execution:

    • In a vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated pH 7.4 buffer.

    • Spike in a small volume (e.g., 10 µL) of the compound stock solution to achieve a final concentration in the µM range.

    • Cap the vial and shake vigorously for 1-3 hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

    • Centrifuge the vial at high speed (e.g., 3000 rpm) for 10-15 minutes to ensure complete phase separation.

  • Quantification & Validation:

    • Carefully sample a known volume from the top (n-octanol) and bottom (aqueous) layers.

    • Determine the concentration of the compound in each sample using a suitable analytical method (e.g., LC-MS or HPLC-UV).

    • Calculate LogD as: Log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

    • Self-Validation: Run a control compound with a known, published LogD₇.₄ value in parallel. The experimental result for the control must fall within an acceptable range (e.g., ± 0.2 log units) of the literature value for the assay to be considered valid.[5]

Senior Scientist's Perspective and Future Outlook

The 5-Oxa-2-azaspiro[3.4]octan-8-one scaffold is a compelling structural motif for modern drug discovery programs. Its novelty is not that of a complete unknown, but rather that of an underexploited asset with a validated synthetic route and emerging commercial availability.

Strategic Advantages:

  • Physicochemical Enhancement: The scaffold's inherent three-dimensionality and the presence of an ether oxygen provide a strong foundation for developing compounds with improved solubility and metabolic stability profiles compared to traditional flat or more lipophilic scaffolds.

  • Versatile Chemistry: The ketone and secondary amine serve as orthogonal handles for rapid library generation. The ketone can be functionalized via reductive amination, Wittig reactions, or conversion to other functional groups, while the amine is readily acylated, alkylated, or used in reductive amination.

  • Favorable IP Position: Its relative obscurity in the vast landscape of medicinal chemistry literature presents a significant opportunity for generating novel compositions of matter with strong patent protection.

Future Directions:

We strongly encourage the exploration of this scaffold in areas where both CNS penetration and favorable drug-like properties are paramount, such as in the development of treatments for neurological and psychiatric disorders.[13] Its rigid structure may also prove advantageous in designing highly selective kinase inhibitors or protein-protein interaction modulators. The adoption of such novel, 3D-rich scaffolds represents a proactive strategy to mitigate downstream risks and enhance the probability of clinical success.

References

  • Title: Advantages of spirocyclic scaffolds over planar structures in drug discovery.
  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Expert Opinion on Drug Discovery, 2024. URL: [Link]

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry, 2021. URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery. Source: Expert Opinion on Drug Discovery, 2022. URL: [Link]

  • Title: Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Source: Helvetica Chimica Acta, 2025. URL: [Link]

  • Title: The Spirocycle Surge in Drug Discovery. Source: Drug Hunter, 2025. URL: [Link]

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry. Source: ACS Publications, 2020. URL: [Link]

  • Title: Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Source: Organic Letters, 2013. URL: [Link]

  • Title: Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Source: Bioorganic & Medicinal Chemistry, 2017. URL: [Link]

  • Title: Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Source: ResearchGate, 2017. URL: [Link]

  • Title: Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel thia/oxa-azaspiro[3.4]octanes. Source: PubMed, 2013. URL: [Link]

  • Title: 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
  • Title: A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[1][13]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Source: RSC Advances, 2023. URL: [Link]

  • Title: 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.

Sources

Comparative

Bridging the Gap: A Comparative Guide to In Vivo Validation of In Vitro Anti-Cancer Activity for 5-Oxa-2-azaspiro[3.4]octan-8-one

The journey of a novel chemical entity from a promising hit in a high-throughput screen to a viable clinical candidate is a rigorous process of validation. For researchers, scientists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: March 2026

The journey of a novel chemical entity from a promising hit in a high-throughput screen to a viable clinical candidate is a rigorous process of validation. For researchers, scientists, and drug development professionals, a critical juncture in this journey is the transition from controlled in vitro experiments to the complex biological systems of in vivo models. This guide provides an in-depth, objective comparison of validating potential anti-cancer properties of the novel spirocyclic compound, 5-Oxa-2-azaspiro[3.4]octan-8-one, highlighting the causal links between experimental choices and the robustness of the resulting data.

Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can offer improved potency, selectivity, and pharmacokinetic properties.[1][2] The 5-Oxa-2-azaspiro[3.4]octan-8-one core represents a novel chemical space, and this guide will delineate a hypothetical, yet scientifically grounded, pathway for its preclinical validation in oncology.

The Foundational In Vitro Assessment: Establishing a Baseline of Anti-Cancer Activity

The initial evaluation of a novel compound like 5-Oxa-2-azaspiro[3.4]octan-8-one begins with a battery of in vitro assays to ascertain its potential as an anti-cancer agent. These assays are crucial for establishing a baseline of activity, understanding its mechanism of action, and determining appropriate concentrations for subsequent in vivo studies.[3][4]

A common starting point is to assess the compound's cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[5]

Table 1: Hypothetical In Vitro Cytotoxicity of 5-Oxa-2-azaspiro[3.4]octan-8-one
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HCT116Colon Cancer3.5
PC-3Prostate Cancer12.1

The data in Table 1 suggests that 5-Oxa-2-azaspiro[3.4]octan-8-one exhibits preferential cytotoxicity towards colon and breast cancer cell lines. This initial finding is critical for guiding the selection of an appropriate in vivo model.

The Crucial Leap: In Vivo Validation in a Xenograft Model

While in vitro assays provide valuable initial data, they lack the complexity of a whole organism, including factors like drug metabolism, distribution, and tumor microenvironment interactions.[3][6] Therefore, in vivo validation is an indispensable step to assess the true therapeutic potential of a compound.[7] Based on our hypothetical in vitro data, a human tumor xenograft model in immunocompromised mice is a logical next step.[8]

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase vitro_start 5-Oxa-2-azaspiro[3.4]octan-8-one vitro_assay MTT Assay on Cancer Cell Lines vitro_start->vitro_assay vitro_data Determine IC50 Values vitro_assay->vitro_data vitro_select Select Promising Cell Line (e.g., HCT116) vitro_data->vitro_select vivo_model HCT116 Xenograft Model in Nude Mice vitro_select->vivo_model Transition to In Vivo vivo_treatment Treatment with 5-Oxa-2-azaspiro[3.4]octan-8-one vivo_model->vivo_treatment vivo_monitor Tumor Volume & Body Weight Monitoring vivo_treatment->vivo_monitor vivo_endpoint Endpoint Analysis (Tumor Weight, Biomarkers) vivo_monitor->vivo_endpoint

Experimental Protocol: HCT116 Xenograft Study

This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of 5-Oxa-2-azaspiro[3.4]octan-8-one in a subcutaneous HCT116 xenograft model.

1. Animal Model:

  • Use 6-8 week old female athymic nude mice (nu/nu).
  • Allow a one-week acclimatization period.

2. Cell Culture and Implantation:

  • Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Harvest cells at 80-90% confluency and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL.
  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

3. Tumor Growth and Grouping:

  • Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
  • When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups (n=8-10 mice per group).

4. Treatment Administration:

  • Vehicle Control Group: Administer the vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) intraperitoneally (i.p.) daily.
  • Treatment Group: Administer 5-Oxa-2-azaspiro[3.4]octan-8-one (e.g., 20 mg/kg) i.p. daily. The dose selection should be informed by preliminary maximum tolerated dose (MTD) studies.
  • Positive Control Group (Optional): Administer a standard-of-care chemotherapy for colon cancer, such as 5-Fluorouracil.

5. Monitoring and Endpoints:

  • Measure tumor volume and body weight twice weekly.
  • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or after a set duration (e.g., 21-28 days).
  • At the endpoint, euthanize the mice, and excise and weigh the tumors.

Comparing In Vitro and In Vivo Outcomes: A Data-Driven Perspective

The ultimate goal of this validation process is to determine if the promising in vitro results translate to a meaningful therapeutic effect in vivo.

Table 2: Comparative Efficacy of 5-Oxa-2-azaspiro[3.4]octan-8-one
ParameterIn Vitro (HCT116 cells)In Vivo (HCT116 Xenograft)
Endpoint IC50Tumor Growth Inhibition (TGI)
Result 3.5 µM65%
Interpretation Potent cytotoxicity against colon cancer cells in a controlled environment.Significant reduction in tumor growth in a living organism, indicating therapeutic potential.

A TGI of 65% is a strong indicator that 5-Oxa-2-azaspiro[3.4]octan-8-one has anti-cancer activity in vivo. This quantitative data from the animal model provides a much more robust and clinically relevant assessment than the in vitro IC50 value alone.[7]

Alternative and Complementary In Vivo Models

While the xenograft model is a cornerstone of preclinical cancer research, other models can provide additional layers of validation and mechanistic insight.

  • Patient-Derived Xenograft (PDX) Models: These models involve the implantation of patient tumor tissue into immunocompromised mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.[8]

  • Syngeneic Models: These models use immunocompetent mice and murine tumor cell lines. They are essential for evaluating the role of the immune system in the therapeutic response to a drug candidate, a critical aspect of modern cancer therapy.

G cluster_0 In Vitro Data cluster_1 In Vivo Model Selection invitro Promising IC50 for 5-Oxa-2-azaspiro[3.4]octan-8-one xenograft Xenograft Model (Immunocompromised) invitro->xenograft Initial Efficacy pdx PDX Model (Patient-Derived) invitro->pdx Clinical Relevance syngeneic Syngeneic Model (Immunocompetent) invitro->syngeneic Immunomodulatory Effects

Conclusion: A Self-Validating System for Drug Discovery

The validation of in vitro findings with robust in vivo models is a non-negotiable step in the drug discovery pipeline. For a novel compound like 5-Oxa-2-azaspiro[3.4]octan-8-one, a systematic approach, beginning with broad in vitro screening and progressing to carefully selected and executed in vivo studies, is paramount. The hypothetical data presented in this guide illustrates a successful transition, where promising in vitro cytotoxicity translates into significant tumor growth inhibition in vivo. This self-validating system, where each experimental stage informs the next, provides the necessary confidence for advancing a compound towards clinical development.

References

  • Alfa Cytology. In Vivo Efficacy Evaluation for Cancer Therapy. [Link]

  • Crown Bioscience. In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]

  • Nuvisan. Advanced in vivo inflammation & immunology models | Preclinical CRO Services. [Link]

  • Aragen Life Sciences. In Vivo Animal Models for Immunology and Inflammation. [Link]

  • National Center for Biotechnology Information. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. [Link]

  • Selvita. In Vivo Neuroscience Models. [Link]

  • Medicilon. Autoimmune and Inflammation Models. [Link]

  • National Center for Biotechnology Information. A Statistical Model for In Vivo Neuronal Dynamics. [Link]

  • National Center for Biotechnology Information. In Vitro Assays for Screening Small Molecules. [Link]

  • Frontiers. Contributions and complexities from the use of in vivo animal models to improve understanding of human neuroimaging signals. [Link]

  • National Center for Biotechnology Information. Identification and In Vivo Validation of Unique Anti-Oncogenic Mechanisms Involving Protein Kinase Signaling and Autophagy Mediated by the Investigational Agent PV-10. [Link]

  • Vrije Universiteit Amsterdam. In Vivo Neurophysiology. [Link]

  • Imperial College London. In vivo study of human neural activity offers neurological condition insight. [Link]

  • CUSABIO. In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research. [Link]

  • Liveon Biolabs. In Vivo vs. In Vitro Models Differences & Applications. [Link]

  • Crown Bioscience. Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. [Link]

  • MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]

  • National Center for Biotechnology Information. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • MDPI. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. [Link]

  • RIVM. Briefrapport 711701098 In vivo validation of in vitro models for bioavailability of lead from dutch made grounds. [Link]

  • PLOS. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. [Link]

  • ResearchGate. The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. [Link]

  • ACS Publications. Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. [Link]

  • IntechOpen. Small Molecule Screens to Identify Inhibitors of Infectious Disease. [Link]

  • Sygnature Discovery. Spirocycles in Drug Discovery. [Link]

  • ACS Publications. Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. [Link]

  • National Center for Biotechnology Information. The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. [Link]

  • MilliporeSigma. 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane, 1 X 100 mg (797421-100MG). [Link]

  • Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • ACS Publications. The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 5-Oxa-2-azaspiro[3.4]octan-8-one

This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-Oxa-2-azaspiro[3.4]octan-8-one, a spirocyclic compound of interest in contemporary drug discovery and developme...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-Oxa-2-azaspiro[3.4]octan-8-one, a spirocyclic compound of interest in contemporary drug discovery and development. The following information is synthesized from safety data for structurally similar compounds and established laboratory safety standards to ensure a comprehensive framework for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for 5-Oxa-2-azaspiro[3.4]octan-8-one, the recommendations provided herein are based on a conservative approach, treating the compound with the caution required for novel chemical entities and analogous hazardous materials.

Hazard Assessment and Triage

Based on the hazard classifications of analogous spirocyclic compounds, 5-Oxa-2-azaspiro[3.4]octan-8-one should be handled as a substance that is potentially hazardous. Primary concerns include skin and eye irritation, and it may be harmful if swallowed.[1][2]

Table 1: Hazard Profile of Structurally Related Compounds

Hazard ClassificationDescriptionSignal WordSource
Skin IrritationCauses skin irritation.[1][2]Warning[1][2]
Eye IrritationCauses serious eye irritation.[1][2]Warning[1][2]
Acute Toxicity (Oral)May be harmful if swallowed.[3]Warning[3]
STOT SE 3May cause respiratory irritation.[4]Warning[4]

It is imperative to handle this compound in a well-ventilated area and take all necessary precautions to avoid direct contact.[5][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for handling 5-Oxa-2-azaspiro[3.4]octan-8-one, drawing upon best practices for similar chemical classes.[7][8][9]

Table 2: Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesChemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[5]
Skin and Body Protection Chemical-Resistant GlovesHandle with gloves that have been inspected prior to use.[10][11] For ketones, nitrile gloves may not offer sufficient protection; consider butyl or fluoroelastomer gloves for enhanced resistance.[12]
Laboratory CoatA full-sleeved laboratory coat must be worn to protect against incidental skin contact.
Protective ClothingFor larger quantities or when there is a significant risk of splashing, a complete suit protecting against chemicals is recommended.[10][11]
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of 5-Oxa-2-azaspiro[3.4]octan-8-one should be conducted in a certified chemical fume hood or other well-ventilated enclosure.[5][6]
RespiratorIf engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge should be used.[5]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing exposure and ensuring safety. The following operational plan provides a step-by-step guide for the lifecycle of 5-Oxa-2-azaspiro[3.4]octan-8-one in the laboratory.

Preparation and Handling
  • Area Preparation : Ensure the designated handling area, preferably a chemical fume hood, is clean and uncluttered. Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.

  • PPE Inspection : Before commencing any work, meticulously inspect all PPE for signs of damage or degradation.[10][11]

  • Compound Handling :

    • Wash hands thoroughly after handling.[5]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]

    • Use only in a well-ventilated area.[5][6]

    • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[5]

In Case of a Spill
  • Evacuate : Immediately evacuate non-essential personnel from the affected area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect : Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

  • Decontaminate : Clean the spill area thoroughly.

Disposal Plan

All waste materials, including the compound itself, contaminated consumables, and PPE, must be treated as hazardous waste.

  • Containerization : Place all waste in a clearly labeled, sealed container.

  • Disposal : Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][5] Do not empty into drains.[13]

Workflow for Safe Handling and Disposal

The following diagram illustrates the critical steps in the safe handling and disposal of 5-Oxa-2-azaspiro[3.4]octan-8-one.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response PrepArea Prepare Handling Area (Fume Hood) InspectPPE Inspect PPE PrepArea->InspectPPE 1. DonPPE Don Appropriate PPE InspectPPE->DonPPE 2. HandleCompound Handle Compound in Fume Hood DonPPE->HandleCompound 3. DoffPPE Doff PPE Correctly HandleCompound->DoffPPE 4. Spill Spill Occurs HandleCompound->Spill WasteSegregation Segregate Hazardous Waste DoffPPE->WasteSegregation 5. Disposal Dispose via Approved Waste Stream WasteSegregation->Disposal 6. SpillResponse Execute Spill Response Protocol Spill->SpillResponse SpillResponse->WasteSegregation Contain & Collect

Safe Handling and Disposal Workflow for 5-Oxa-2-azaspiro[3.4]octan-8-one.

First-Aid Measures

In the event of exposure, immediate action is crucial.

  • Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

  • Skin Contact : If on skin, wash with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.[5] Contaminated clothing should be removed and washed before reuse.[3]

  • Eye Contact : If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice.[5]

  • Ingestion : If swallowed, rinse the mouth. Call a POISON CENTER or doctor if you feel unwell.[3]

By adhering to these guidelines, researchers can mitigate the risks associated with handling 5-Oxa-2-azaspiro[3.4]octan-8-one and maintain a safe and productive laboratory environment.

References

  • NextSDS. 5-oxaspiro[3.4]octan-8-one — Chemical Substance Information. Retrieved from [Link]

  • PubChem. 5-Oxaspiro[3.4]octane-2-carboxylic acid. Retrieved from [Link]

  • Angene Chemical. (2024, December 27). Safety Data Sheet. Retrieved from [Link]

  • NextSDS. 5-oxa-2-azaspiro[3.4]octane hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Fire Products Plam Bulgaria. (2022, July 26).
  • OKS Germany. (2025, May 26).
  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Unnamed Supplier. (2024, April 22).
  • Hoffman Fine Chemicals Pty Ltd. 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester. Retrieved from [Link]

  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

Sources

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